Sulfolane
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
thiolane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c5-7(6)3-1-2-4-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJUTPCZVOIRIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Record name | SULFOLANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9094 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027037 | |
| Record name | Sulfolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfolane is a colorless oily liquid with a weak oily odor. Solidifies (freezing point is 79 °F) and sinks on first contact with water, then mixes with water. (USCG, 1999), Liquid; Other Solid, Liquid; mp = 27.4-27.8 deg C; [Merck Index] White solid; [HSDB] Colorless liquid; mp = 26 deg C; [CAMEO] Colorless solid; mp = 27 deg C; [SIDS UNEP] Colorless crystalline solid; mp = 25-28 deg C; [Alfa Aesar MSDS] | |
| Record name | SULFOLANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9094 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiophene, tetrahydro-, 1,1-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfolane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7264 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
545 °F at 760 mmHg (USCG, 1999), 285 °C | |
| Record name | SULFOLANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9094 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFOLANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
330 °F (USCG, 1999), 177 °C (350 °F) (OPEN CUP) | |
| Record name | SULFOLANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9094 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFOLANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Partially miscible with octanes, olefins, naphthenes; miscible with water, Acetone, toluene at 30 °C, Freely soluble in alcohol, soluble in dilute mineral acids | |
| Record name | SULFOLANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.26 at 86 °F (USCG, 1999) - Denser than water; will sink, 1.2606 at 30 °C/4 °C | |
| Record name | SULFOLANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9094 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFOLANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0062 [mmHg], Vapor pressure: 5 mm @ 118 °C, 0.0062 mm Hg at 27.6 °C /Extrapolated/ | |
| Record name | Sulfolane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7264 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SULFOLANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or creamy white, crystalline powder | |
CAS No. |
126-33-0, 28452-93-9 | |
| Record name | SULFOLANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9094 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dihydrothiophene 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028452939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULFOLANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene, tetrahydro-, 1,1-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrothiophene 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5L06AH4G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SULFOLANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
79 °F (USCG, 1999), 27.4-27.8 °C | |
| Record name | SULFOLANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9094 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFOLANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
sulfolane fundamental physicochemical properties
An In-depth Technical Guide to the Fundamental Physicochemical Properties of Sulfolane for Researchers and Drug Development Professionals
Abstract
This compound (tetrahydrothiophene-1,1-dioxide) is a highly polar, aprotic solvent with a unique combination of properties that make it a valuable tool in various scientific and industrial applications, including drug development. Its high thermal and chemical stability, coupled with its ability to dissolve a wide range of organic and inorganic compounds, sets it apart from other common solvents. This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, offering insights into its practical application, handling, and the experimental methodologies used for its characterization.
Introduction: The Unique Profile of a Versatile Solvent
This compound's molecular structure, featuring a five-membered ring containing a sulfonyl group, is central to its distinct properties. The two electron-withdrawing oxygen atoms create a significant dipole moment, rendering the molecule highly polar, while the lack of acidic protons classifies it as aprotic. This combination is key to its utility as a reaction medium for a variety of chemical transformations and as a solvent for extraction and crystallization processes in the pharmaceutical industry. Its high boiling point and thermal stability allow for reactions to be conducted at elevated temperatures, often leading to improved reaction rates and yields.
Core Physicochemical Properties
A thorough understanding of this compound's fundamental properties is essential for its effective application. These properties are summarized in the table below, followed by a more detailed discussion.
| Property | Value | Temperature (°C) |
| Molecular Formula | C4H8O2S | - |
| Molecular Weight | 120.17 g/mol | - |
| CAS Number | 126-33-0 | - |
| Melting Point | 27.5 °C (81.5 °F) | - |
| Boiling Point | 285 °C (545 °F) | - |
| Density | 1.261 g/cm³ | 30 |
| Viscosity | 10.29 mPa·s | 30 |
| Dipole Moment | 4.8 D | - |
| Dielectric Constant | 43.3 | 30 |
| Refractive Index | 1.484 | 20 |
| Flash Point | 165 °C (329 °F) | - |
| Autoignition Temperature | 528 °C (982 °F) | - |
Table 1: Fundamental Physicochemical Properties of this compound
Structural and Molecular Characteristics
This compound's puckered ring structure and the tetrahedral geometry around the sulfur atom contribute to its high polarity. The strong dipole moment is responsible for its high dielectric constant, which allows it to effectively solvate ions and polar molecules.
Thermal Properties: A High-Temperature Performer
With a boiling point of 285 °C, this compound is an excellent solvent for high-temperature reactions. Its wide liquid range, from its melting point of 27.5 °C to its boiling point, provides a broad operational window for various applications. This thermal stability is a significant advantage over other polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can decompose at lower temperatures.
Solvent Properties: Polarity, Miscibility, and Solubility
This compound is miscible with water and a wide range of organic solvents, with the notable exception of non-polar aliphatic hydrocarbons. This miscibility profile is advantageous for reaction workups and purification processes. Its high polarity and dielectric constant make it an excellent solvent for dissolving a variety of polar organic compounds and inorganic salts.
Experimental Protocols for Property Determination
The accurate determination of this compound's physicochemical properties is crucial for its application in regulated environments like drug development. The following section outlines standardized methodologies for key properties.
Determination of Density
The density of this compound can be accurately measured using a digital density meter. This method relies on the measurement of the oscillation period of a U-shaped tube filled with the sample.
Protocol: Density Measurement using a Digital Density Meter
-
Calibration: Calibrate the instrument with dry air and deionized water at the desired temperature (e.g., 30 °C).
-
Sample Preparation: Ensure the this compound sample is pure and free of air bubbles.
-
Measurement: Inject the sample into the oscillating U-tube.
-
Equilibration: Allow the sample to reach thermal equilibrium.
-
Reading: Record the density reading provided by the instrument.
Caption: Workflow for Density Measurement.
Viscosity Measurement
The viscosity of this compound can be determined using a rotational viscometer, which measures the torque required to rotate a spindle immersed in the fluid at a constant speed.
Protocol: Viscosity Measurement using a Rotational Viscometer
-
Instrument Setup: Select an appropriate spindle and rotational speed for the expected viscosity of this compound.
-
Sample Preparation: Place the this compound sample in a temperature-controlled bath at the desired temperature (e.g., 30 °C).
-
Measurement: Immerse the spindle in the sample and begin rotation.
-
Equilibration: Allow the reading to stabilize.
-
Reading: Record the viscosity in mPa·s.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR (Proton NMR): In CDCl₃, this compound typically shows two multiplets: one around 3.0 ppm corresponding to the four protons adjacent to the sulfonyl group, and another around 2.2 ppm for the four protons at the 3 and 4 positions.
-
¹³C NMR (Carbon NMR): The spectrum will show two peaks, one for the carbons adjacent to the sulfonyl group (around 52 ppm) and another for the other two carbons in the ring (around 22 ppm).
-
IR (Infrared) Spectroscopy: The most characteristic peaks are the strong symmetric and asymmetric stretching vibrations of the S=O bonds, typically found around 1140 cm⁻¹ and 1280 cm⁻¹, respectively.
Caption: this compound Purification and Analysis Workflow.
Applications in Drug Development
This compound's unique properties make it a valuable solvent in several areas of drug development:
-
Reaction Solvent: Its high boiling point and ability to dissolve a wide range of reactants make it suitable for challenging chemical syntheses.
-
Extraction Solvent: It can be used for the selective extraction of aromatic compounds from hydrocarbon mixtures.
-
Crystallization Solvent: Its high viscosity and boiling point can be advantageous in controlling crystal growth.
Safety and Handling
This compound is considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is important to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always consult the Safety Data Sheet (SDS).
Conclusion
This compound is a highly versatile and robust solvent with a unique set of physicochemical properties that make it an invaluable tool for researchers and professionals in drug development and other scientific fields. Its high polarity, thermal stability, and wide liquid range offer significant advantages in a variety of applications, from organic synthesis to extraction and crystallization. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its safe and effective use.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. (1985). Health and Environmental Effects Profile for this compound. EPA/600/X-85/395.
- ExxonMobil. (2004).
A Theoretical and Computational Guide to Sulfolane Solvation Effects: Methodologies and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfolane (tetrahydrothiophene-1,1-dioxide) is a highly polar, aprotic solvent renowned for its exceptional thermal and chemical stability.[1][2] Its unique physicochemical properties, including a high dipole moment and dielectric constant, make it an indispensable medium in a range of industrial and research applications, from aromatic extraction in the petrochemical industry to high-voltage electrolytes in lithium-ion batteries.[3][4][5][6][7] For researchers and drug development professionals, understanding the nuances of solvation in this compound at a molecular level is paramount for process optimization, reaction design, and formulation strategy. This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate this compound solvation effects. We will dissect the core principles of quantum chemical calculations and molecular dynamics simulations, detail their practical application in elucidating solvation structures and reaction mechanisms, and present validated protocols to empower researchers in their own investigations.
The Unique Physicochemical Landscape of this compound
This compound is an organosulfur compound with the formula (CH₂)₄SO₂.[6] It is a colorless, dense liquid characterized by a suite of properties that establish it as a powerful and versatile solvent.[6][8] Its utility stems from a combination of high polarity (dipole moment μ ≈ 4.7 D), a large dielectric constant (ε ≈ 43.4), and remarkable stability against strong acids, bases, and high temperatures.[1][9][10] Unlike other dipolar aprotic solvents such as DMSO or DMF, this compound exhibits very low skin penetration, a beneficial safety characteristic when handling dissolved toxic compounds.[1][9]
The central feature governing its solvation behavior is the sulfone functional group (SO₂). The oxygen atoms act as strong Lewis bases, enabling potent solvation of cations, which in turn increases the nucleophilicity of the corresponding, less-solvated anions.[1][2][11] This fundamental interaction is the cornerstone of its efficacy in both industrial separations and as a medium for chemical reactions. This guide focuses on the theoretical frameworks that allow us to probe and predict these molecular-level interactions with high fidelity.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈O₂S | [6] |
| Molar Mass | 120.17 g/mol | [8] |
| Boiling Point | 285 °C | [8] |
| Melting Point | 27.5 °C | [9] |
| Density (at 30 °C) | 1.261 g/cm³ | [9] |
| Dipole Moment (μ) | ~4.7 Debye | [1][10] |
| Relative Permittivity (εᵣ) | ~43.4 | [1][9] |
Core Theoretical Methodologies for Probing Solvation
To accurately model the complex interplay of forces within a this compound solution, a multi-tiered theoretical approach is often necessary. The primary tools are Quantum Chemical (QC) methods, which describe the electronic structure of molecules, and Molecular Dynamics (MD) simulations, which model the temporal evolution of a system.
Quantum Chemical (QC) Methods
QC methods are indispensable for studying phenomena where electronic effects are dominant, such as bond breaking/formation, reaction energetics, and electrochemical stability.
-
Density Functional Theory (DFT): DFT is a computational workhorse that calculates the electronic structure of a system based on its electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for calculating solvation energies, molecular orbital energies (HOMO/LUMO), and reaction pathways.[12][13] The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31+G(d,p)) is critical for obtaining accurate results, particularly for properties like oxidation potentials.[14]
-
Continuum Solvation Models: Explicitly modeling every solvent molecule with QC methods is computationally prohibitive for all but the smallest systems. Continuum models (e.g., Polarizable Continuum Model - PCM, Solvation Model based on Density - SMD, COSMO-RS) approximate the bulk solvent as a continuous dielectric medium.[14][15][16] This approach is highly effective for calculating solvation free energies, which are crucial for predicting solubility and equilibrium constants. The COSMO-RS (Conductor-like Screening Model for Real Solvents) method, in particular, can predict thermodynamic properties like liquid-liquid equilibrium (LLE) data directly from quantum chemical calculations without experimental input.[16]
This protocol outlines the steps to calculate the solvation free energy (ΔG_solv) of a solute (e.g., a drug molecule) in this compound.
-
Gas-Phase Optimization:
-
Perform a geometry optimization and frequency calculation for the isolated solute molecule in the gas phase using DFT (e.g., at the B3LYP/6-31G* level of theory).
-
Confirm the absence of imaginary frequencies to ensure a true energy minimum.
-
Record the final electronic energy (E_gas).
-
-
Solvated-Phase Optimization:
-
Using the optimized gas-phase geometry as a starting point, perform a second geometry optimization and frequency calculation.
-
In this step, incorporate the PCM, specifying this compound's dielectric constant (ε ≈ 43.4).
-
Record the final electronic energy in solution (E_solv).
-
-
Calculate Solvation Free Energy:
-
The standard free energy of solvation is the difference between the energy in solution and the energy in the gas phase: ΔG_solv = E_solv - E_gas.
-
This value provides a quantitative measure of the solute's affinity for the this compound solvent.
-
Caption: Workflow for calculating solvation free energy (ΔG_solv).
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic, atomistic view of the solvation process, tracking the positions and velocities of all particles over time. This is essential for understanding structural properties (like solvation shells) and dynamic properties (like diffusion).
-
Classical MD and Force Fields: Classical MD relies on a "force field"—a set of parameters and potential energy functions that describe the interactions between atoms (bond stretching, angle bending, non-bonded interactions).[17] The accuracy of an MD simulation is critically dependent on the quality of the force field. For this compound, general force fields like OPLS or GAFF may not accurately reproduce all experimental properties, such as viscosity or self-diffusion coefficients.[17] Therefore, refining or re-parameterizing force fields specifically for this compound is often a necessary first step, typically by fitting to QC calculations or experimental data.[17][18]
-
Polarizable Force Fields: In the high-dielectric environment of this compound, electronic polarization can be significant. Polarizable force fields, which allow atomic partial charges to fluctuate in response to the local electric field, offer a more physically accurate model than fixed-charge force fields and are particularly useful for studying ion dynamics in this compound-based electrolytes.[19]
This protocol provides a generalized workflow for setting up an MD simulation using a package like GROMACS or AMBER.[17]
-
System Preparation:
-
Obtain or generate force field parameters for both the solute and this compound. For this compound, use a refined force field where available.[17]
-
Place a single solute molecule in the center of a simulation box (e.g., a 4 nm cubic box).
-
Fill the box with this compound molecules, ensuring no overlap with the solute. A typical simulation might contain several hundred to a few thousand solvent molecules.
-
-
Energy Minimization:
-
Perform an energy minimization of the system to relax any steric clashes or unfavorable contacts introduced during the setup.
-
-
Equilibration:
-
NVT Ensemble (Constant Volume, Temperature): Perform a short simulation (e.g., 100-500 ps) while holding the volume constant and coupling the system to a thermostat (e.g., Nosé-Hoover) to bring it to the target temperature (e.g., 303 K).
-
NPT Ensemble (Constant Pressure, Temperature): Perform a longer equilibration (e.g., 1-5 ns) using both a thermostat and a barostat (e.g., Parrinello-Rahman) to allow the system density to relax to the correct value at the target pressure (e.g., 1 bar).
-
-
Production Run:
-
Once the system's temperature, pressure, and density have stabilized, turn off the restraints and run the production simulation for the desired length of time (e.g., 50-100 ns or longer for slow processes).[17]
-
Save the atomic coordinates (trajectory) at regular intervals (e.g., every 1-10 ps) for subsequent analysis.
-
Caption: General workflow for a classical Molecular Dynamics (MD) simulation.
In-Depth Analysis of this compound Solvation Phenomena
Solvation Structure and Ion Coordination
MD simulations are perfectly suited to reveal the three-dimensional arrangement of this compound molecules around a solute. For cations, such as Li⁺ or Na⁺, simulations consistently show a well-defined first solvation shell where the sulfone group's oxygen atoms are oriented toward the positive charge.[9][20][21] This strong, direct cation solvation is a defining feature of this compound.[1][2]
In highly concentrated electrolytes, such as those being explored for next-generation batteries, these solvation structures can form extensive, percolating networks that are crucial for ion transport.[19] The lifetime of a Li⁺-sulfolane coordination bond can be quite long (>10 ns), suggesting that ion transport is not governed by simple solvent exchange but by more complex mechanisms.[19]
Table 2: Computed Transport Properties of Liquid this compound
| Property | Simulation Value | Experimental Value | Reference |
| Density (303 K) | 1284 kg·m⁻³ | ~1266 kg·m⁻³ | [17] |
| Self-Diffusion Coeff. (303 K) | 6.0 × 10⁻¹³ m²·s⁻¹ (unrefined FF) | 14.72 × 10⁻¹¹ m²·s⁻¹ | [17] |
| Viscosity (303 K) | ~2x experimental (unrefined FF) | 10.284 mPa·s | [17] |
| Note: This table highlights the critical importance of a refined force field (FF) for accurately predicting dynamic properties. |
Solvation Effects on Chemical Reactions and Ion Transport
The strong cation-solvent interaction directly impacts chemical reactivity. By effectively sequestering cations, this compound leaves the corresponding anions "bare" and more nucleophilic, which can accelerate Sₙ2 reactions.[1][2] Furthermore, its high thermal stability makes it a solvent of choice for acid-catalyzed reactions at elevated temperatures.[1]
In the context of electrolytes, theoretical studies have revealed a fascinating mechanism for Li-ion transport. Molecular dynamics simulations show that faster Li⁺ translational motion is correlated with the rotational relaxation time of this compound molecules rather than the lifetime of the Li⁺-sulfolane bond itself.[19] The amphiphilic structure of this compound, with its polar sulfone head and non-polar hydrocarbon ring, allows it to rotate relatively quickly, promoting a "hopping" diffusion mechanism for the coordinated Li⁺ ions throughout the electrolyte network.[12][19]
Caption: Cation solvation by this compound's sulfone group.
Interfacial Phenomena in Electrochemical Systems
For applications in batteries and supercapacitors, the behavior of this compound at the electrode-electrolyte interface is critical. MD simulations as a function of applied potential show that this compound molecules can adsorb strongly onto electrode surfaces via their oxygen atoms.[20] This adsorbed layer modifies the electrical double layer and can influence the electrochemical stability of the electrolyte.[20] For example, in mixed-solvent systems, simulations have shown that the composition of the solvent at the interface can differ significantly from the bulk, which has direct implications for oxidative stability and device performance.[20]
Practical Applications and Case Studies
Battery Technology: Designing High-Voltage Electrolytes
The push for higher energy density batteries requires electrolytes that are stable at voltages approaching 5V. Sulfones are prime candidates, and computational chemistry is a key tool for screening and design.[14]
Case Study: Using DFT and MP2 level theory combined with a PCM, researchers computed the oxidation potentials of various sulfone-based molecules.[14] The calculations successfully predicted experimental trends, showing that the MP2 method with a PCM provided the best agreement, with a mean deviation of less than 0.29 V.[14] Orbital analysis revealed that for simple sulfones, oxidation occurs at the sulfone group, providing a clear chemical rationale for their electrochemical stability and a design principle for future solvent development.[14] These theoretical insights are crucial for accelerating the development of safer, higher-performance lithium-ion batteries.[5]
Industrial Separations: Aromatic Extraction
The separation of aromatic compounds (benzene, toluene, xylene) from aliphatic hydrocarbons is one of the largest industrial applications of this compound.[4][6][22] The efficiency of this liquid-liquid extraction process depends on the phase behavior of the ternary system.
Case Study: The COSMO-RS model has been used to predict the LLE data for non-aromatic–aromatic–this compound systems.[16] By comparing the model's predictions with experimental data, researchers validated its accuracy, with root mean square deviations (RMSD) between 0.03 and 0.09.[16] Furthermore, DFT calculations were used to explore the extraction mechanism by quantifying the interaction energies between this compound and various aromatic and non-aromatic compounds. These calculations confirm a stronger, more favorable interaction with aromatics, providing a molecular-level explanation for this compound's high selectivity.[16][23]
Future Outlook
The theoretical study of this compound solvation is a dynamic field. The future will likely see the increased use of machine learning potentials in MD simulations, allowing for QC-level accuracy at a fraction of the computational cost. Advanced multi-scale models will bridge the gap from quantum effects to macroscopic process parameters, enabling more holistic design and optimization. For drug development, these advanced models will offer unprecedented insight into solubility, stability, and reaction kinetics, ultimately accelerating the path from discovery to application.
References
- Gautam, G. S., & Singh, J. K. (2020). Refined Force Field for Liquid this compound with Particular Emphasis to Its Transport Characteristics. ACS Omega.
- Zhang, Y., et al. (2023). The effect of temperature and this compound concentration on aqueous electrolyte with molecular crowding: A molecular dynamics simulation study. AIP Publishing.
- Zhang, Y., et al. (2023). The effect of temperature and this compound concentration on aqueous electrolyte with molecular crowding: A molecular dynamics simulation study. AIP Publishing.
- Xing, L., et al. (2011). Electrode/Electrolyte Interface in this compound-Based Electrolytes for Li Ion Batteries: A Molecular Dynamics Simulation Study. ResearchGate.
- Tshepelevitsh, S., Kütt, A., & Leito, I. (2023). Theoretical Study on Fluorinated Derivatives of this compound, Cyclopentanone, and Gamma-Butyrolactone. Molecules.
- Tsuzuki, S., et al. (2023). Lithium-Ion Dynamics in this compound-Based Highly Concentrated Electrolytes. The Journal of Physical Chemistry C.
- Global Specialty Chemical Co. (n.d.). This compound APPLICATIONS.
- Bess, E. N., & Kümmerer, H.-J. (2012). This compound: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development.
- Shyamkumar, C. (1995). PROCESS ANALYSIS OF this compound PROCESS: DEVELOPMENT AND APPLICATION OF PROCESS RETROFIT METHODOLOGY. Oklahoma State University.
- Wang, Z., et al. (2023). Prediction, Application, and Mechanism Exploration of Liquid–Liquid Equilibrium Data in the Extraction of Aromatics Using this compound. MDPI.
- Sathya Sai Rengam, B., Venkatesh, P., & Varghese, J. J. (2023). Supplementary Information Impact of Solvent this compound in Enhancing Methanol Selectivity During Methane Partial Oxidation on Fe. The Royal Society of Chemistry.
- Tshepelevitsh, S., Kütt, A., & Leito, I. (2023). Theoretical Study on Fluorinated Derivatives of this compound, Cyclopentanone, and Gamma-Butyrolactone. MDPI.
- Wang, J., et al. (2023). Low Concentration this compound-Based Electrolyte for High Voltage Lithium Metal Batteries. Angewandte Chemie International Edition.
- Faria, J., et al. (2014). Optimization of the this compound Extraction Plant Based on Modeling and Simulation. ResearchGate.
- Bess, E. N., & Kümmerer, H.-J. (2012). This compound: A Versatile Dipolar Aprotic Solvent. ResearchGate.
- El-Baba, T. J., & Konermann, L. (2021). This compound-Induced Supercharging of Electrosprayed Salt Clusters: An Experimental/Computational Perspective. Western University.
- Kus, S., et al. (2018). This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. MDPI.
- Wikipedia. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31347, this compound.
- Taylor & Francis. (n.d.). This compound – Knowledge and References.
- Arnett, E. M., & Douty, C. F. (1964). Solvent Effects in Organic Chemistry. II. Sulfolane1--A Weakly Basic Aprotic Solvent of High Dielectric Constant2. Journal of the American Chemical Society.
- Li, T., et al. (2011). Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. The Journal of Physical Chemistry B.
- Villagra, E., et al. (2017). Ternary Mixtures of Sulfolanes and Ionic Liquids for Use in High-Temperature Supercapacitors. ACS Publications.
- Makeichyk, V. (2020). QUANTUM-CHEMICAL CALCULATION OF ANTIOXIDANT PROPERTIES OF SULFORAPHANE. ResearchGate.
- Janz, G. J., & Tomkins, R. P. T. (1977). A conductometric study of ion-solvent interaction of some tetraalkylammonium and common ions in this compound at different temperatures. ResearchGate.
- Bryan Research & Engineering, Inc. (2020). Aromatic Extraction Using this compound. YouTube.
- Izadifard, M., & Achari, G. (2023). This compound Analysis in Environmental Samples: A Critical Review. MDPI.
- Stratus Engineering, Inc. (n.d.). Extraction Unit this compound Solvent Regeneration.
- Geambazu, L. E., et al. (2019). This compound in liquid extraction: A review. ResearchGate.
- State of Alaska Department of Environmental Conservation. (n.d.). This compound technical assistance and evaluation report executive summary.
- Letcher, T. M., & Naicker, P. K. (2001). PHASE EQUILIBRIUM STUDIES OF this compound MIXTURES CONTAINING CARBOXYLIC ACIDS. DUT Open Scholar.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]
- 4. cpchem.com [cpchem.com]
- 5. Low Concentration this compound-Based Electrolyte for High Voltage Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. This compound | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. elib.bsu.by [elib.bsu.by]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Theoretical Study on Fluorinated Derivatives of this compound, Cyclopentanone, and Gamma-Butyrolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rsc.org [rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Title: A Multi-Scale Approach to Molecular Modeling of Sulfolane-Solute Interactions: From Quantum Mechanics to Bulk Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Promise of Sulfolane
This compound, a polar aprotic solvent, is a cornerstone of various industrial and scientific applications, from extractive distillation in the petrochemical industry to its use as a stable, high-boiling point medium in pharmaceutical synthesis and a component in high-voltage battery electrolytes.[1][2][3][4] Its unique properties—a high dipole moment (4.7 D), high dielectric constant (~43.4), and exceptional thermal and chemical stability—make it an excellent solvent for polarizable intermediates and for solvating cations, which in turn enhances the nucleophilicity of corresponding anions.[5][6]
However, these same properties present significant challenges for computational modeling. The strong intermolecular interactions, cyclic structure, and high viscosity of this compound are difficult to capture accurately with standard simulation parameters.[7][8] A failure to correctly model the solvent environment can lead to erroneous predictions of solute behavior, from reaction kinetics to solubility and diffusion—critical parameters in drug development and process optimization.
This guide provides a comprehensive, multi-scale framework for accurately modeling this compound-solute systems. We will navigate from the foundational principles of quantum mechanics (QM) to the dynamic, bulk-phase behavior revealed by molecular dynamics (MD), and finally to the rapid thermodynamic predictions offered by continuum models. This integrated approach ensures that each level of theory informs and validates the next, providing a robust and trustworthy protocol for researchers.
Chapter 1: The Quantum Mechanical Foundation: Unveiling Intrinsic Interactions
To accurately model any system, we must first understand the fundamental, one-on-one interactions between molecules. Quantum mechanics, specifically Density Functional Theory (DFT), provides the necessary lens to examine the electronic structure and energetics of this compound-solute complexes. These calculations are not merely theoretical exercises; they are the source of the high-quality parameters, such as atomic partial charges, required for the classical simulations discussed in Chapter 2.
Causality of Methodological Choices in DFT
-
Why Density Functional Theory (DFT)? DFT offers the best compromise between computational accuracy and cost for systems of this size. It allows for the precise calculation of interaction energies and electronic properties that govern molecular behavior.
-
Choosing the Right Functional and Basis Set: The choice of functional is critical. For this compound-solute systems, where non-covalent interactions (van der Waals forces, dipole-dipole) are dominant, functionals incorporating dispersion corrections are essential. The ωB97X-D functional, for example, is specifically designed to capture these effects.[9] This is paired with a flexible basis set like 6-311++G(d,p) , where the diffuse functions (++) are crucial for accurately describing the electron distribution in polar molecules and anions, and polarization functions (d,p) allow for geometric distortions upon complex formation.[9]
Experimental Protocol: Calculating Solute-Sulfolane Interaction Energy via DFT
This protocol outlines the steps to calculate the binding energy of a single solute molecule with a single this compound molecule, a key parameter for understanding solvation.
-
Geometry Optimization of Monomers:
-
Construct the 3D structures of the individual solute and this compound molecules.
-
Perform separate geometry optimizations for each molecule using DFT (e.g., ωB97X-D/6-311++G(d,p) level of theory in a program like Gaussian[9]). This ensures you are starting from the lowest energy conformation of each part.
-
-
Geometry Optimization of the Complex:
-
Arrange the optimized solute and this compound molecules into a physically plausible starting geometry for the complex.
-
Optimize the geometry of this solute-sulfolane complex using the same level of theory. The molecules will reorient to find the most favorable interaction site.
-
-
Energy Calculation and Correction:
-
Calculate the single-point energy of the optimized complex and each optimized monomer.
-
Calculate the raw interaction energy: ΔE = E_complex - (E_solute + E_this compound).
-
Crucial Validation Step: Correct for Basis Set Superposition Error (BSSE) using the Counterpoise correction method. BSSE is an artifact where basis functions of one molecule artificially lower the energy of the other in the complex. The corrected interaction energy (ΔE_corr) is the most reliable measure.
-
Below is a visual workflow for this DFT protocol.
Caption: General workflow for a solute-in-sulfolane MD simulation.
Chapter 3: Continuum Solvation Models: Rapid Thermodynamic Prediction
While MD provides unparalleled detail on dynamics, it is computationally expensive. For high-throughput screening applications, such as predicting the solubility of hundreds of drug candidates, a faster method is needed. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool that bridges the gap between QM accuracy and thermodynamic prediction. [10][11]
The Logic of COSMO-RS
COSMO-RS avoids explicit solvent molecules altogether. Instead, it relies on a clever abstraction:
-
QM Calculation: Each unique molecule (solute and solvent) is first calculated with DFT in a virtual conductor. This induces a screening charge distribution on the molecular surface, which is unique to that molecule's polarity and shape. This distribution is called the σ-profile . [9][12]2. Statistical Thermodynamics: The COSMO-RS method then uses these pre-computed σ-profiles in a statistical mechanical framework to calculate the chemical potential of each component in a liquid mixture. [11][12]From the chemical potentials, thermodynamic properties like activity coefficients, solubilities, and partition coefficients can be derived with remarkable speed and accuracy. [10]
Experimental Protocol: Predicting Solubility with COSMO-RS
-
Generate COSMO Files:
-
For the solute and for this compound, perform a single-molecule DFT calculation (e.g., using BP86 functional with a TZVP basis set) within a COSMO solvent cavity. This generates a .cosmo file containing the surface charge information.
-
-
Import into COSMO-RS Software:
-
Use a program like COSMOtherm to import the generated .cosmo files.
-
-
Define the Calculation:
-
Specify the components (solute and this compound) and the temperature of interest.
-
Select the desired property to calculate, such as "Solubility."
-
-
Execute and Analyze:
-
The software performs the statistical thermodynamics calculations in seconds. The output is typically the solubility in mole fraction (x) or its logarithm (log10(x)). This can be directly compared with experimental data for validation.
-
The conceptual workflow is shown below.
Caption: Conceptual workflow of the COSMO-RS method.
Conclusion and Future Outlook
Modeling this compound-solute interactions demands a scientifically rigorous, multi-scale approach. By grounding our models in the fundamental physics of quantum mechanics, we can develop and validate accurate force fields for molecular dynamics simulations. These MD simulations, in turn, reveal the dynamic, collective behavior that governs macroscopic properties. Finally, for rapid screening, continuum models like COSMO-RS leverage QM data to deliver fast and reliable thermodynamic predictions.
The synergy between these methods provides a self-validating system: QM parameterizes MD, while MD results (like solvation free energies) can be compared against COSMO-RS and experimental data. This ensures trustworthiness in the predictions that guide critical decisions in drug formulation, chemical process design, and materials science.
The future of molecular modeling will likely involve the integration of machine learning to develop next-generation force fields that can capture complex electronic effects with the speed of classical models. Combined with enhanced sampling techniques in MD, these advancements will allow for the simulation of even more complex processes, such as crystal formation in this compound or the permeation of a drug molecule across a membrane from a this compound-based formulation.
References
- AIP Publishing. (2023).
- ACS Publications. (2020). Refined Force Field for Liquid this compound with Particular Emphasis to Its Transport Characteristics. ACS Omega. [Link]
- PubMed Central. (2020). Refined Force Field for Liquid this compound with Particular Emphasis to Its Transport Characteristics. ACS Omega. [Link]
- AIP Publishing. (2023).
- ACS Publications. (2023). Lithium-Ion Dynamics in this compound-Based Highly Concentrated Electrolytes. The Journal of Physical Chemistry C. [Link]
- GROMACS. (2025). Short How-To guides. GROMACS 2025.
- PubMed. (2021). Development of a Polarizable Force Field for Molecular Dynamics Simulations of Lithium-Ion Battery Electrolytes: Sulfone-Based Solvents and Lithium Salts. The Journal of Physical Chemistry B. [Link]
- ResearchGate. (n.d.). (a) Molecular structure of this compound. (b) Atom types of this compound. (c) Chemical identifiers of compound this compound.
- ResearchGate. (n.d.). Mean square displacement of this compound under different molecular numbers....
- Global Specialty Chemical Co. (n.d.). This compound APPLICATIONS. Global Specialty Chemical Co. [Link]
- National Institutes of Health. (2020). COSMO-RS Analysis of CO2 Solubility in N-Methyldiethanolamine, this compound, and 1-Butyl-3-methyl-imidazolium Acetate Activated by 2-Methylpiperazine for Postcombustion Carbon Capture. ACS Omega. [Link]
- ACS Publications. (2020). COSMO-RS Analysis of CO2 Solubility in N-Methyldiethanolamine, this compound, and 1-Butyl-3-methyl-imidazolium Acetate Activated by 2-Methylpiperazine for Postcombustion Carbon Capture. ACS Omega. [Link]
- ACS Publications. (2021). Development of a Polarizable Force Field for Molecular Dynamics Simulations of Lithium-Ion Battery Electrolytes: Sulfone-Based Solvents and Lithium Salts. The Journal of Physical Chemistry B. [Link]
- MDPI. (2023).
- ResearchGate. (n.d.). Panorama of sustainable solvents using the COSMO-RS approach.
- GROMACS Tutorials. (n.d.). GROMACS Tutorials. [Link]
- Semantic Scholar. (2012).
- Bioinformatics Review. (2021). Tutorial: MD simulation with mixed solvents using GROMACS.
- GROMACS. (n.d.). GROMACS Introductory Tutorial. [Link]
- ResearchGate. (2020). COSMO-RS Analysis of CO2 Solubility in N-Methyldiethanolamine, this compound, and 1-Butyl-3-methyl-imidazolium Acetate Activated by 2-Methylpiperazine for Postcombustion Carbon Capture.
- ACS Publications. (n.d.). This compound: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development. [Link]
- Rizzo Lab. (2023). 2023 AMBER tutorial 1 with PDBID 4S0V. [Link]
- The Royal Society of Chemistry. (2023).
- MDPI. (2018). This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential.
- ResearchGate. (2025).
- Wikipedia. (n.d.). COSMO-RS. [Link]
- OUCI. (2023). Phase behavior of this compound: Potential implications for transport in groundwater. Colloids and Surfaces A: Physicochemical and Engineering Aspects. [Link]
- Gaussian. (n.d.). QUANTUM-CHEMICAL CALCULATION OF ANTIOXIDANT PROPERTIES OF SULFORAPHANE. [Link]
- ACS Publications. (2023). Molecular Dynamics Simulations of High-Concentration Li[TFSA] Sulfone Solution: Effect of Easy Conformation Change of this compound on Fast Diffusion of Li Ion. The Journal of Physical Chemistry B. [Link]
- ResearchGate. (2025).
- GROMACS forums. (2022).
- Cadila Pharmaceuticals. (n.d.). This compound Business. [Link]
- Wikipedia. (n.d.). This compound. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Rizzo Lab. (2023). 2023 AMBER tutorial 2 with PDBID 3WZE. [Link]
- Rizzo Lab. (2021). 2021 AMBER tutorial 1 with PDBID 1HW9. [Link]
- Emmett M. Leddin. (n.d.).
- Scilit. (1995). Solubility of this compound in Selected Organic Solvents.
- National Institutes of Health. (n.d.). This compound. PubChem. [Link]
- ResearchGate. (2025).
- ResearchGate. (2025).
Sources
- 1. This compound APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]
- 2. cpchem.com [cpchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [myskinrecipes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Refined Force Field for Liquid this compound with Particular Emphasis to Its Transport Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. COSMO-RS Analysis of CO2 Solubility in N-Methyldiethanolamine, this compound, and 1-Butyl-3-methyl-imidazolium Acetate Activated by 2-Methylpiperazine for Postcombustion Carbon Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. COSMO-RS - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Quantum Chemical Calculations on Sulfolane Derivatives: From First Principles to Application
Abstract
Sulfolane, a polar aprotic solvent, and its derivatives are cornerstones in both industrial and pharmaceutical applications, from extractive distillation in the petrochemical industry to serving as high-stability electrolytes in next-generation batteries and scaffolds in medicinal chemistry.[1][2][3][4] The predictive power of quantum chemical (QC) calculations offers a direct route to understanding and engineering the electronic structure, stability, and reactivity of these molecules, thereby accelerating innovation. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying QC methods to the study of this compound derivatives. We move beyond procedural lists to explain the causality behind methodological choices, establishing a self-validating workflow from molecular setup to property prediction. Through practical protocols, data-driven case studies, and clear visualizations, this whitepaper serves as an in-depth technical guide to harnessing computational chemistry for the rational design of novel this compound-based systems.
The Computational Imperative: Why Model this compound Derivatives?
While experimental methods provide invaluable data, they can be resource-intensive and may not fully elucidate the underlying electronic phenomena that govern molecular behavior. Quantum chemistry provides a powerful complementary approach. By solving approximations of the Schrödinger equation, we can compute a wide range of molecular properties before a compound is ever synthesized. For this compound derivatives, this is particularly advantageous for:
-
Predicting Electrochemical Stability: In the design of electrolytes for high-voltage batteries, predicting the oxidation and reduction potentials of novel this compound derivatives is critical. QC calculations can provide reliable estimates of these properties through the analysis of frontier molecular orbitals.[5][6][7]
-
Elucidating Reaction Mechanisms: Understanding how a this compound-based drug candidate interacts with a biological target or the stereochemistry of a synthetic reaction can be achieved by mapping reaction pathways and identifying transition states—a task uniquely suited to computational methods.[8]
-
Rationalizing Structure-Property Relationships: QC methods can quantify electronic properties like charge distribution and molecular electrostatic potential, providing a fundamental understanding of how structural modifications (e.g., fluorination) influence macroscopic properties like solubility, polarity, and intermolecular interactions.[5][9]
Foundational Principles: Choosing the Right Method and Basis Set
The accuracy of any QC calculation is dictated by two primary choices: the theoretical method and the basis set. An inappropriate choice can lead to qualitatively incorrect results, making a firm grasp of these concepts essential.
A Tale of Two Theories: Density Functional Theory vs. Ab Initio Methods
The two most common families of methods are Density Functional Theory (DFT) and ab initio (from first principles) calculations.
-
Ab Initio Methods: This family, which includes Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), directly approximates the many-electron wavefunction.[10] While MP2 can offer high accuracy, especially for systems where electron correlation is critical, its computational cost scales unfavorably with the size of the molecule.[11] It is often used as a "gold standard" to benchmark more efficient methods.
-
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry. Instead of the complex wavefunction, it calculates the electron density, from which the energy is derived via a functional. DFT offers an excellent balance of accuracy and computational efficiency, making it ideal for studying the relatively large systems common in drug discovery and materials science.[10] The choice of the functional is critical; popular choices for organic molecules include B3LYP, while functionals like M06-2X are often recommended for their robust performance across a range of applications, including thermochemistry and kinetics.[5][8][12][13]
The Basis Set: A Critical Choice for Sulfur-Containing Compounds
The basis set is the set of mathematical functions used to build the molecular orbitals. For this compound derivatives, the presence of a second-row element, sulfur, necessitates careful selection.
-
Pople-style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good starting point. The numbers indicate the number of functions used for core and valence electrons. The characters in parentheses are crucial:
-
(d) or (*) : Adds a polarization function on heavy (non-hydrogen) atoms. This is non-negotiable for sulfur , as it allows the electron orbitals to change shape and accurately describe bonding.[14][15]
-
(d,p) : Adds polarization functions to both heavy atoms and hydrogens.
-
+ : Adds diffuse functions to heavy atoms. These are important for describing anions, lone pairs, and weak interactions, making them highly recommended for the oxygen and sulfur atoms in this compound.[12]
-
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and co-workers, these sets are designed to systematically converge towards the complete basis set limit.[14][16][17] The "aug-" prefix indicates the addition of diffuse functions and is strongly recommended for this compound systems to accurately capture the electronic structure.[16][17][18] While more computationally demanding, they often yield more reliable results.[16][17]
Expert Insight: For this compound derivatives, a Pople basis set like 6-311+G(d,p) represents a sound and cost-effective choice for initial studies. For higher accuracy, especially when calculating properties sensitive to electron correlation or for benchmarking, aug-cc-pVTZ is a superior option.[14][16]
The Core Computational Workflow: A Self-Validating Protocol
A robust computational study follows a logical, multi-step workflow. Each step builds upon the last and includes checks to ensure the validity of the results.
Caption: A standard workflow for quantum chemical calculations.
Experimental Protocol: Geometry Optimization and Frequency Analysis
This protocol outlines the essential steps to obtain a stable, validated molecular structure.
-
Structure Preparation:
-
Using a molecular editor (e.g., GaussView, Avogadro, ChemDraw), construct the 3D structure of the this compound derivative of interest.
-
Perform an initial, rapid clean-up using molecular mechanics (a computationally cheap method) to ensure reasonable bond lengths and angles.
-
Save the coordinates in a format compatible with your chosen QC software (e.g., .xyz, .mol, or Gaussian input .gjf).
-
-
Input File Creation:
-
Create a text input file for your QC software (e.g., Gaussian, ORCA).
-
Route Section (#): Specify the method, basis set, and calculation type. For a DFT optimization and frequency calculation, this line would look like: # opt freq B3LYP/6-311+G(d,p)
-
Charge and Multiplicity: Specify the molecule's total charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for closed-shell molecules).
-
Coordinates: Paste the molecular coordinates from Step 1.
-
-
Execution and Validation:
-
Submit the calculation to the software.
-
Upon completion, open the output file (e.g., .log or .out).
-
Confirm Convergence: Search for "Optimization completed" or a similar message to ensure the geometry optimization algorithm successfully found a stationary point.
-
Verify Minimum: Search for the frequency results. A true energy minimum will have zero imaginary frequencies . The presence of one imaginary frequency indicates a transition state, which requires further investigation.[8]
-
Extract Data: The output file now contains the final optimized coordinates, thermodynamic data (Zero-Point Vibrational Energy, Gibbs Free Energy), and other initial properties. This optimized structure is the correct one to use for all subsequent property calculations.
-
Application I: Designing High-Stability Electrolytes
A key application for QC calculations on this compound derivatives is in the development of electrolytes for high-voltage lithium-ion batteries.[5][19] A wider electrochemical stability window (ESW) allows for higher operating voltages and thus higher energy density. The ESW is governed by the molecule's resistance to oxidation and reduction.
This stability can be directly correlated with the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][9]
-
High HOMO Energy: Correlates with a greater tendency to be oxidized (lose an electron). A lower (more negative) HOMO energy is desirable for anodic stability.
-
Low LUMO Energy: Correlates with a greater tendency to be reduced (gain an electron). A higher (less negative) LUMO energy is desirable for cathodic stability.
-
Large HOMO-LUMO Gap: A larger energy gap between the HOMO and LUMO generally indicates higher kinetic stability and lower chemical reactivity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. mdpi.com [mdpi.com]
- 6. Theoretical Study on Fluorinated Derivatives of this compound, Cyclopentanone, and Gamma-Butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theoretical Study on Fluorinated Derivatives of this compound, Cyclopentanone, and Gamma-Butyrolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.uniroma1.it [iris.uniroma1.it]
- 14. researchgate.net [researchgate.net]
- 15. CCL: Sulfur basis set [ccl.net]
- 16. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Sulfolane as a Medium for Enzymatic Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond Water—The Imperative for Non-Aqueous Biocatalysis
In the landscape of modern chemical synthesis, particularly within pharmaceuticals and fine chemicals, the demand for precision, sustainability, and novel molecular architecture is relentless. While nature has perfected enzymatic catalysis in aqueous environments, the constraints of water—poor solubility of hydrophobic substrates, competing hydrolytic side reactions, and thermodynamic limitations—have driven the exploration of non-aqueous media.[1] This guide delves into the use of sulfolane, a polar aprotic solvent, as a compelling, albeit nuanced, medium for unlocking enzymatic potential. We will move beyond simple protocols to explore the fundamental principles, practical methodologies, and critical optimization strategies that govern success in this system.
This compound: A Profile of a High-Performance Solvent
This compound, or tetrahydrothiophene-1,1-dioxide, is a synthetic organosulfur compound first developed by Shell in the 1960s.[2] Its adoption in industrial processes, primarily for extractive distillation of aromatic hydrocarbons, stems from a unique combination of physical and chemical properties.[2] For the biocatalysis expert, these same properties present a distinct set of advantages and challenges.
Key Physicochemical Properties
The utility of this compound in enzymatic reactions is rooted in its distinct molecular structure: a polar sulfonyl group (SO₂) and a non-polar four-carbon ring.[2][3] This duality governs its behavior as a solvent.
| Property | Value | Significance in Biocatalysis |
| Formula | C₄H₈O₂S | - |
| Molar Mass | 120.17 g/mol [4] | - |
| Boiling Point | 285 °C (558 K)[3][4] | High thermal stability allows for reactions at elevated temperatures, broadening the operational window.[5][6] |
| Melting Point | 27.5 °C (300.5 K)[3] | Solid at room temperature, requiring heating for use. Small amounts of water can significantly depress the freezing point.[7] |
| Dipole Moment | 4.7 D[5][8] | High polarity enhances the solubility of polar substrates and can influence enzyme conformation and activity. |
| Dielectric Constant | 43.4[5][8] | High value indicates strong capacity to separate charges, potentially stabilizing charged intermediates in a reaction. |
| Miscibility | Miscible with water and aromatic solvents; immiscible with alkanes.[2][9][10] | Versatility in creating biphasic systems or homogeneous reaction mixtures. Simplifies downstream processing. |
| Nature | Polar Aprotic[2] | Lacks acidic protons, preventing unwanted side reactions with sensitive functional groups. Can enhance nucleophilicity.[6] |
Its high thermal and chemical stability makes this compound robust against strong acids, bases, and high temperatures, conditions under which many other polar aprotic solvents like DMF or DMSO might degrade.[5][6][8]
The Enzyme-Sulfolane Interface: A Mechanistic Perspective
Placing an enzyme in a non-aqueous solvent like this compound fundamentally alters its microenvironment. The key to maintaining catalytic activity lies in understanding and preserving the essential water layer that hydrates the enzyme's surface.
The Essential Water Layer and Enzyme "Memory"
Enzymes retain their catalytic function in organic solvents by "remembering" their native, active conformation from the last aqueous solution they were in. This is possible because a thin layer of water molecules remains tightly bound to the enzyme's surface, even after lyophilization or immobilization. This hydration shell is critical for maintaining the conformational flexibility required for catalysis.[11]
This compound's high polarity and hygroscopic nature present a paradox. While its polarity can help solubilize polar substrates, it can also strip this essential water layer from the enzyme, leading to denaturation and loss of activity. Therefore, the most critical parameter to control in this compound-based systems is water activity (a_w) .
The Critical Role of Water Activity (a_w)
Water activity is a measure of the energy status or "availability" of water in a system, ranging from 0 (bone dry) to 1.0 (pure water).[11][12] It is distinct from absolute water content. For each enzyme-solvent system, there is an optimal a_w that balances the need for enzyme flexibility (requiring water) against the suppression of unwanted hydrolytic side reactions (requiring low water).[13][14]
-
Low a_w (<0.1): The enzyme is often too rigid, resulting in very low catalytic activity.[15]
-
Optimal a_w: Typically falls in a narrow range where the enzyme possesses sufficient flexibility for catalysis while water-dependent side reactions are minimized.
-
High a_w (>0.9): The reaction equilibrium shifts towards hydrolysis, reducing the yield of synthesis reactions like esterification or amidation.[12]
The relationship between this compound and water activity dictates the entire experimental design.
Caption: Enzyme-solvent interactions in a this compound medium.
Applications & Case Studies in this compound
The theoretical advantages of this compound translate into practical applications, particularly for enzymes like lipases and proteases that catalyze synthesis reactions.
Lipase-Catalyzed Reactions
Lipases (EC 3.1.1.3) are robust enzymes widely used for esterification, transesterification, and aminolysis.[16][17][18] Their natural function at lipid-water interfaces makes them inherently suited for non-aqueous systems.[19] In this compound, the high solubility of both polar alcohols and non-polar fatty acids can be leveraged to drive synthesis.
Reaction Example: Transesterification for Biodiesel Production Transesterification involves reacting triglycerides with a short-chain alcohol (like methanol) to produce fatty acid alkyl esters (biodiesel) and glycerol.[20][21][22][23] Using an enzymatic process avoids the saponification and energy-intensive conditions of chemical catalysis.[20][21]
| Enzyme Source | Substrate | Acyl Acceptor | Solvent System | Conversion/Yield | Reference Insight |
| Candida antarctica Lipase B (CALB) | Waste Soybean Oil | Methanol | Isooctane vs. other solvents | ~87% in Isooctane | Demonstrates the profound impact of solvent choice on yield. While not this compound, it highlights the principles.[24] |
| Various Lipases | Triglycerides | Various Alcohols | Organic Solvents | Varies | Organic solvents shift the reaction equilibrium toward synthesis.[25] |
Self-Correction: Direct studies of lipase-catalyzed transesterification in pure this compound are less common in readily available literature than in solvents like hexane or isooctane. However, the principles of water activity control and solvent polarity effects derived from studies in other polar solvents are directly applicable.
Protease-Catalyzed Peptide Synthesis
Proteases (e.g., subtilisin, chymotrypsin) can catalyze the formation of peptide bonds (a reverse of their natural hydrolytic function) in organic solvents.[26][27] This is a kinetically controlled process where a suitable acyl donor (an amino acid ester) reacts with a nucleophile (an amino acid amide or ester). This compound's properties can be advantageous here.
-
Suppression of Hydrolysis: The low water activity environment thermodynamically favors peptide bond formation over hydrolysis.[27]
-
Enhanced Nucleophilicity: As a polar aprotic solvent, this compound strongly solvates cations but not anions.[5][6] This can leave the amino group of the nucleophile "freer" and more reactive, potentially accelerating the aminolysis reaction.
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed, field-proven methodology for conducting a lipase-catalyzed esterification reaction in this compound. The causality behind each step is explained to ensure scientific integrity.
Overall Workflow
Caption: General experimental workflow for enzymatic reactions in this compound.
Step-by-Step Protocol: Esterification of Lauric Acid with 1-Butanol
Objective: To synthesize butyl laurate using immobilized Candida antarctica Lipase B (CALB) in this compound, demonstrating control over water activity.
Materials:
-
Immobilized CALB (e.g., Novozym® 435)
-
This compound (anhydrous grade)
-
Lauric Acid (≥99%)
-
1-Butanol (≥99%)
-
Saturated salt solutions (for a_w control, e.g., LiCl, MgCl₂, K₂CO₃)
-
Molecular sieves (3Å, activated)
-
Hexane (for analysis)
-
Internal standard for GC (e.g., dodecane)
Procedure:
-
Enzyme & Solvent Preparation (The 'Why'):
-
Enzyme: Dry the immobilized CALB in a vacuum desiccator over P₂O₅ for 24 hours. Causality: This removes bulk water, providing a consistent, low-a_w starting point for the enzyme.
-
Solvent: Dry the this compound by stirring over activated 3Å molecular sieves overnight. Causality: This ensures the solvent itself does not contribute uncontrolled amounts of water, giving you full control over a_w.
-
-
Water Activity (a_w) Control (The 'Why'):
-
Place the dried enzyme in a small vial. Place this open vial inside a larger, sealed chamber containing a saturated salt slurry (e.g., K₂CO₃ for a_w ≈ 0.43).
-
Equilibrate for 48-72 hours at the desired reaction temperature. Causality: This is the most critical step. The enzyme's essential water layer equilibrates with the vapor pressure of the salt slurry, precisely setting its hydration level and thus its activity and stability.
-
-
Reaction Setup (The 'Why'):
-
In a sealed reaction vessel (e.g., a 20 mL screw-cap vial with a PTFE septum) melt the dried this compound (requires heating above 28°C). Add 10 mL of this compound.
-
Add lauric acid (e.g., 1 mmol) and 1-butanol (e.g., 1 mmol) to the solvent. Add the internal standard (e.g., 0.1 mmol dodecane). Causality: Using equimolar substrates allows for straightforward conversion calculation. The internal standard is essential for accurate quantification by GC.
-
Place the vessel in a shaking incubator or on a magnetic stirrer with heating set to the desired temperature (e.g., 60°C). Allow the mixture to thermally equilibrate.
-
Control Reaction: Prepare an identical vessel without adding any enzyme. Causality: This is a self-validating step to confirm that no non-enzymatic esterification occurs under these conditions.
-
-
Reaction Initiation & Monitoring (The 'Why'):
-
Quickly add the pre-equilibrated enzyme (e.g., 50 mg) to the reaction vessel and seal it tightly. Start the timer (t=0).
-
At regular intervals (e.g., t = 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) using a syringe.
-
Immediately dilute the aliquot into a GC vial containing 1 mL of hexane. Causality: Dilution in a non-polar solvent effectively quenches the reaction and prepares the sample for GC analysis.
-
Analyze the samples by Gas Chromatography (GC) to quantify the disappearance of substrates and the appearance of the product (butyl laurate) relative to the internal standard.
-
-
Data Analysis (The 'Why'):
-
Calculate the conversion percentage based on the limiting reactant (lauric acid): Conversion (%) = ([Lauric Acid]initial - [Lauric Acid]t) / [Lauric Acid]initial * 100
-
Plot Conversion (%) vs. Time to obtain the reaction kinetics. Causality: This provides a quantitative measure of the enzyme's performance under the chosen conditions.
-
Challenges and Future Outlook
The primary challenge in using this compound is its high melting point and the meticulous control of water activity required. Its high boiling point, while beneficial for thermal stability, can also complicate product recovery if the product is also high-boiling, potentially requiring vacuum distillation or solvent extraction.[7]
Despite these challenges, this compound remains a solvent of interest. Future research may focus on:
-
Enzyme Engineering: Developing mutant enzymes with enhanced stability in polar aprotic environments.
-
Solvent Mixtures: Using this compound in co-solvent systems to modulate its properties (e.g., depressing the freezing point, fine-tuning polarity).
-
Integrated Systems: Designing continuous flow reactors where a_w can be controlled in real-time, enhancing process efficiency for industrial applications.[15]
By understanding the fundamental interplay between the enzyme, its essential hydration shell, and the bulk solvent, researchers can successfully harness the unique properties of this compound to drive challenging enzymatic transformations.
References
- ResearchGate. (n.d.). Chemical and physical properties of this compound. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31347, this compound. PubChem. [Link]
- U.S. Environmental Protection Agency. (n.d.). This compound: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development. [Link]
- ResearchGate. (n.d.). Influence of this compound on Activity of 1. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Solvent: this compound. [Link]
- National Center for Biotechnology Information. (2007).
- MDPI. (n.d.). This compound Analysis in Environmental Samples: A Critical Review. [Link]
- Global Specialty Chemical Co. (n.d.).
- Wikipedia. (n.d.). This compound. [Link]
- MDPI. (2018). This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. [Link]
- National Center for Biotechnology Information. (1990). Protease-catalyzed synthetic reactions and immobilization-activation of the enzymes in hydrophilic organic solvents. PubMed. [Link]
- ResearchGate. (n.d.). This compound: A Versatile Dipolar Aprotic Solvent | Request PDF. [Link]
- MDPI. (2024).
- CDN. (n.d.). LIPASE-CATALYZED BIOCHEMICAL REACTIONS IN NOVEL MEDIA: A REVIEW. [Link]
- National Center for Biotechnology Information. (2021). An encapsulated report on enzyme-assisted transesterification with an allusion to lipase. PMC. [Link]
- National Center for Biotechnology Information. (n.d.).
- Gov.bc.ca. (n.d.). This compound-tech.pdf. [Link]
- Lund University. (2019).
- Agriculture Institute. (2023).
- chemeurope.com. (n.d.). This compound. [Link]
- Neutec Group. (n.d.).
- ResearchGate. (n.d.). Industrial process of this compound synthesis. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- National Center for Biotechnology Information. (2016).
- SciSpace. (n.d.).
- RSC Publishing. (n.d.). Enzymatic transesterification for biodiesel production: a comprehensive review. [Link]
- National Center for Biotechnology Information. (2006). Lipase-catalyzed Reactions at Interfaces of Two-phase Systems and Microemulsions. [Link]
- Longdom Publishing. (2013). Effectiveness of Enzymatic Transesterification of Beeftallow Using Experimental Enzyme Ns88001 with Methanol and Hexane. [Link]
- MDPI. (2021).
- National Center for Biotechnology Information. (2014). A Review of Enzymatic Transesterification of Microalgal Oil-Based Biodiesel Using Supercritical Technology. PMC. [Link]
- National Center for Biotechnology Information. (2013).
- National Center for Biotechnology Information. (2009). Enzymatic esterification in aqueous miniemulsions. PubMed. [Link]
- ResearchGate. (n.d.).
- MDPI. (2021). Reversed Proteolysis—Proteases as Peptide Ligases. [Link]
- ResearchGate. (2007). Strategies for Stabilization of Enzymes in Organic Solvents. [Link]
- National Center for Biotechnology Information. (2008). Proteases: Multifunctional Enzymes in Life and Disease. PMC. [Link]
- ResearchGate. (2018).
- Stanford Medicine. (n.d.). Activity-Based Profiling of Proteases. [Link]
- LibreTexts. (2024). 6.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemeurope.com]
- 4. This compound | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Sixty Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound Analysis in Environmental Samples: A Critical Review | MDPI [mdpi.com]
- 11. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 12. How Water Activity Affects Enzymatic Reactions in Foods - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. scispace.com [scispace.com]
- 15. Real time measurement and control of thermodynamic water activities for enzymatic catalysis in hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art | MDPI [mdpi.com]
- 17. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 18. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipase-catalyzed Reactions at Interfaces of Two-phase Systems and Microemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzymatic transesterification for biodiesel production: a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. longdom.org [longdom.org]
- 23. A Review of Enzymatic Transesterification of Microalgal Oil-Based Biodiesel Using Supercritical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protease-catalyzed synthetic reactions and immobilization-activation of the enzymes in hydrophilic organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Sulfolane: A Journey from Laboratory Curiosity to Industrial Workhorse
An In-depth Technical Guide on the History, Discovery, and Core Applications of a Pivotal Solvent
Abstract
Sulfolane (tetrahydrothiophene-1,1-dioxide), a highly polar, thermally stable, and versatile aprotic solvent, has carved an indispensable niche in the chemical industry since its commercialization. This technical guide provides a comprehensive exploration of this compound's origins, tracing its path from its initial synthesis to its development and widespread adoption, primarily driven by the pioneering work of Shell Development Company. We will delve into the unique physicochemical properties that underpin its efficacy, detail its industrial manufacturing process, and examine its cornerstone applications in aromatics extraction and natural gas sweetening. This document is intended for researchers, chemists, and chemical engineers who seek a deeper understanding of this compound's fundamental chemistry and its practical, field-proven utility.
The Genesis of a Molecule: A Historical Perspective
While this compound was first described in the chemical literature in 1916, it remained a laboratory curiosity for several decades.[1][2] The impetus for its commercial development began around 1940, culminating in its successful commercialization by the Shell Oil Company in the 1960s.[2][3][4][5][6] Shell's initial goal was to find a more efficient solvent for the purification of butadiene.[3][4][5] This research led to the realization of this compound's exceptional properties, paving the way for its broader industrial applications.
The first major commercial application of this compound was the Sulfinol process, implemented by Shell in March 1964 at a gas plant in Texas.[3][5] This process utilized a mixture of this compound and an alkanolamine to purify natural gas by removing acidic components like hydrogen sulfide (H₂S) and carbon dioxide (CO₂).[2][3][7] Shortly thereafter, this compound's remarkable ability to selectively separate aromatic hydrocarbons from aliphatic hydrocarbon mixtures via liquid-liquid extraction was discovered.[3][5] This breakthrough led to the development of the UOP this compound™ process, which has become a standard in refineries and petrochemical plants for producing high-purity benzene, toluene, and xylene (BTX).[8][9]
Caption: A timeline of the key milestones in the discovery and development of this compound.
Physicochemical Properties: The Key to this compound's Success
This compound's widespread use is a direct consequence of its unique combination of physical and chemical properties. It is classified as a polar aprotic solvent.[3] The molecule's structure, a four-carbon ring bonded to a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms), is the source of its distinct characteristics.[3] The highly polar sulfur-oxygen double bonds are responsible for its high solvency and miscibility with water, while the non-polar four-carbon ring allows for its miscibility with hydrocarbons.[3][5]
Key properties that make this compound an exceptional industrial solvent include:
-
High Thermal Stability: this compound is stable at high temperatures, which is crucial for energy-intensive distillation processes where it can be reused multiple times without significant degradation.[3][9]
-
High Boiling Point: Its high boiling point allows it to be used in processes that require elevated temperatures to separate components with different volatilities.[10]
-
Excellent Solvency: It has a high capacity for dissolving a wide range of organic compounds, particularly aromatics.[11]
-
High Selectivity: this compound exhibits high selectivity for aromatic and sulfur-containing compounds over aliphatic hydrocarbons, which is the cornerstone of its use in extraction processes.[3]
-
Chemical Inertness: It is relatively inert and does not react with the hydrocarbons being processed.[2]
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₈O₂S |
| Molar Mass | 120.17 g/mol [3] |
| Appearance | Colorless liquid or solid[3][12] |
| Melting Point | 27.5 °C (81.5 °F)[12] |
| Boiling Point | 285 °C (545 °F)[10][12] |
| Density | 1.261 g/cm³ (at 25 °C)[3][12] |
| Flash Point | 165 °C (329 °F)[5][12] |
| Solubility in Water | Miscible[3][12] |
| Viscosity | 10.34 cP at 30 °C[10] |
The Industrial Synthesis of this compound
The original and still widely used method for manufacturing this compound was developed by the Shell Oil Company.[3][4][5] This process involves a two-step synthesis.
Step 1: Formation of Sulfolene The process begins with the reaction of butadiene with sulfur dioxide in a cheletropic reaction to produce 3-sulfolene.[3][4][12][13]
Step 2: Hydrogenation to this compound The resulting sulfolene is then hydrogenated, typically using a Raney nickel catalyst, to yield this compound.[3][4][5][12]
Over the years, several improvements to this process have been developed. For instance, it was discovered that adding hydrogen peroxide and then neutralizing the mixture to a pH of approximately 5-8 before hydrogenation could improve both the product yield and the lifespan of the catalyst.[3][4][5]
Caption: A simplified workflow of the industrial manufacturing process for this compound.
Core Applications: The Industrial Workhorse in Action
This compound's unique properties make it an ideal solvent for a variety of industrial separation and purification processes.
Aromatics Extraction (BTX Extraction)
One of the largest applications of this compound is in the extraction of benzene, toluene, and xylene (BTX) from hydrocarbon mixtures such as catalytic reformate.[3][9] The volatilities and boiling points of aromatic and non-aromatic hydrocarbons are often very similar, making separation by simple distillation difficult and energy-intensive.[9]
The this compound process leverages liquid-liquid extraction to overcome this challenge.[3][5] Because this compound is highly selective for aromatics, it preferentially dissolves them, leaving the non-aromatic components (aliphatics) behind.[9] The aromatic-rich this compound stream is then sent to a stripper column where the aromatics are separated from the solvent, which is then recycled back into the process.[9] This process is highly efficient, often operating at a low solvent-to-feed ratio, making it cost-effective.[3][5]
Conceptual Workflow for Aromatics Extraction:
-
Extraction: The hydrocarbon feed is contacted with this compound in an extractor column. The aromatics dissolve in the this compound, forming an "extract" phase, while the non-aromatics form a "raffinate" phase.
-
Stripping: The extract phase is heated in a stripper column to vaporize the lower-boiling aromatics, separating them from the high-boiling this compound.
-
Solvent Recovery: The lean this compound from the bottom of the stripper is cooled and recycled back to the extractor. The raffinate is also treated to recover any dissolved this compound.
-
Product Purification: The recovered aromatics are further purified through distillation.
Caption: A simplified workflow of the this compound process for extractive distillation of aromatics.
Natural Gas Sweetening (Sulfinol Process)
Sour natural gas contains acidic gases such as hydrogen sulfide (H₂S) and carbon dioxide (CO₂), which are corrosive and need to be removed before the gas can be transported and used. The Sulfinol process, developed by Shell, uses a solvent mixture containing this compound, an alkanolamine (like DIPA or MDEA), and water to "sweeten" the gas.[2]
In this process, the chemical absorption of the acid gases is carried out by the amine, while the physical absorption is enhanced by this compound.[2] This dual-action mechanism results in high acid gas loading and allows for efficient regeneration of the solvent.[2] The addition of this compound is particularly effective for removing mercaptans and other organic sulfur compounds.[7][9]
Other Applications
Beyond these two primary uses, this compound's versatility has led to its adoption in a range of other applications, including:
-
As a reaction solvent in certain chemical syntheses.[14]
-
In the production of some pharmaceuticals and agrochemicals.[14][15]
-
As a component in electrolyte solutions for lithium batteries.[14][15]
-
As a vapor suppressant when added to hydrofluoric acid.[3][9]
Conclusion
From its initial discovery to its development and optimization by Shell, this compound has demonstrated a remarkable trajectory. Its unique molecular structure endows it with a set of physicochemical properties that are nearly ideal for large-scale industrial separation processes. The robustness of the this compound and Sulfinol processes is a testament to the solvent's efficacy and stability. As the chemical industry continues to seek more efficient and cost-effective purification methods, the foundational role of this compound is secure, cementing its legacy as a true industrial workhorse.
References
- Wikipedia. This compound. [Link]
- Ataman Kimya. This compound (ANHYDROUS - AQUEOUS). [Link]
- chemeurope.com. This compound. [Link]
- Sciencemadness Wiki. This compound. [Link]
- Unknown Source.
- Taylor & Francis Online.
- Canyon Components. This compound Chemical compatibility with O-rings, rubbers, & plastics. [Link]
- Unknown Source. This compound technical assistance and evaluation report executive summary. [No URL provided]
- PubChem - NIH. This compound. [Link]
- Google Patents. US3514469A - Production of this compound.
- McGraw-Hill Education - Access Engineering. UOP this compound PROCESS. [Link]
- Open Research Oklahoma. PROCESS ANALYSIS OF this compound PROCESS: DEVELOPMENT AND APPLICATION OF PROCESS RETROFIT METHODOLOGY. [Link]
- Global Specialty Chemical Co.
- Google Patents. US5290953A - Process for producing this compound compounds.
- Justia Patents. This compound functional silanes, compositions, and methods of use of the same. [Link]
- ResearchGate. Schematic diagram of this compound process. 3 1: Feed; 2: Extractor. [Link]
- Global Specialty Chemical Co. This compound. [Link]
- Gov.bc.ca. This compound-tech.pdf. [Link]
- ResearchGate.
- Google Patents. US6034254A - this compound and process therefor.
- Google Patents. US5347018A - Process for producing this compound compounds.
- Google Patents.
- ACS Publications. Control of Benzene–Cyclohexane Separation System via Extractive Distillation Using this compound as Entrainer. [Link]
- Kirk-Othmer Encyclopedia of Chemical Technology. This compound and Sulfones. [No URL provided]
- Datapdf. This compound Finds New Uses in Extraction. [Link]
- Unknown Source. Synthesis of 2,3,4,5 Tetrahydrothiophene 1,1-dioxide (this compound)
- Shell Global Solutions. Treating Technologies of Shell Global Solutions for Natural Gas and Refinery Gas Streams. [No URL provided]
- Shell Catalysts & Technologies. Benefits of Sulfinol. [Link]
Sources
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. softbeam.net:8080 [softbeam.net:8080]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Synthesis of Sulfolane_Chemicalbook [chemicalbook.com]
- 5. This compound [chemeurope.com]
- 6. This compound - Global Specialty Chemical Co [gs-chemical.com]
- 7. datapdf.com [datapdf.com]
- 8. UOP this compound PROCESS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 9. cpchem.com [cpchem.com]
- 10. This compound | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. canyoncomponents.com [canyoncomponents.com]
- 12. This compound - Sciencemadness Wiki [sciencemadness.org]
- 13. US5290953A - Process for producing this compound compounds - Google Patents [patents.google.com]
- 14. This compound APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]
- 15. dec.alaska.gov [dec.alaska.gov]
spectroscopic properties of sulfolane and its mixtures
An In-depth Technical Guide to the Spectroscopic Properties of Sulfolane and Its Mixtures
Authored by a Senior Application Scientist
Foreword: Understanding this compound Beyond the Boiling Point
To the dedicated researcher, scientist, or drug development professional, a solvent is never "just a solvent." It is a reaction environment, a purification medium, and an analytical matrix. This compound (tetrahydrothiophene-1,1-dioxide) stands out in this regard. Its high dielectric constant, thermal stability, and polar aprotic nature make it an invaluable tool for a range of applications, from extractive distillations to advanced battery electrolytes and as a medium for challenging chemical reactions.[1][2][3] However, to truly harness its potential, one must understand its behavior at a molecular level—how it interacts with itself and with other molecules.
This technical guide moves beyond a simple recitation of physical properties. It is designed to provide a deep, mechanistic understanding of this compound's spectroscopic signature. We will explore not only the spectrum of the pure solvent but, more critically, how these spectroscopic properties are modulated in mixtures. This is where the true power of spectroscopic analysis lies: in deciphering the subtle language of intermolecular interactions—dipole-dipole forces, hydrogen bonding, and preferential solvation—that govern chemical reactivity, solubility, and ultimately, the success of an experimental design. This guide is structured to build this understanding from the ground up, providing both the theoretical foundation and the practical, field-proven protocols to apply this knowledge in your own work.
Part 1: The Intrinsic Spectroscopic Profile of Pure this compound
This compound is a five-membered ring containing a sulfonyl group (SO₂).[3] The molecule's geometry and the highly polar S=O bonds are the primary determinants of its spectroscopic characteristics. Before we can interpret its behavior in mixtures, we must first establish a baseline understanding of the pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying the structure and environment of this compound in the liquid phase. Due to its molecular symmetry, the NMR spectrum of pure this compound is deceptively simple.
¹H NMR: The proton NMR spectrum displays two multiplets. The protons on the carbons adjacent to the sulfone group (α-protons) are deshielded by the electron-withdrawing nature of the SO₂ group and appear further downfield compared to the protons on the β-carbons.
¹³C NMR: Similarly, the carbon spectrum shows two distinct resonances corresponding to the α- and β-carbons. The α-carbons experience a stronger deshielding effect and thus have a higher chemical shift.
| Table 1: ¹H and ¹³C NMR Chemical Shifts of Pure this compound | | :--- | :--- | :--- | :--- | | Nucleus | Position | Chemical Shift (ppm) | Reference Solvent | | ¹H | α-CH₂ (4H) | ~3.0 - 3.1 | CDCl₃, DMSO-d₆ | | ¹H | β-CH₂ (4H) | ~2.2 - 2.3 | CDCl₃, DMSO-d₆ | | ¹³C | α-CH₂ | ~51 - 52 | CDCl₃, DMSO-d₆ | | ¹³C | β-CH₂ | ~22 - 23 | CDCl₃, DMSO-d₆ | Note: Chemical shifts are approximate and can vary slightly based on temperature, concentration, and the specific deuterated solvent used. Data compiled from multiple sources.[4][5][6][7]
Vibrational Spectroscopy: Infrared (IR) and Raman
IR and Raman spectroscopy provide complementary information about the vibrational modes of the this compound molecule. The most prominent features in its vibrational spectra are associated with the sulfonyl (SO₂) group.
-
S=O Stretching: The sulfone group gives rise to two characteristic and intense stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). These are typically found in the 1350-1290 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively. Their high intensity in the IR spectrum is due to the large change in dipole moment during vibration.[8]
-
CH₂ Stretching and Bending: The aliphatic ring contributes various C-H stretching and bending (scissoring, wagging, twisting) modes, which appear in their typical regions of the spectrum.
Raman spectroscopy is particularly useful for observing the symmetric S=O stretch, which is often a strong and sharp peak due to the large change in polarizability during the vibration.
| Table 2: Key Vibrational Frequencies for Pure this compound | | :--- | :--- | :--- | | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique | | Asymmetric SO₂ Stretch | ~1300 - 1320 | IR | | Symmetric SO₂ Stretch | ~1120 - 1140 | IR, Raman | | CH₂ Stretch | ~2850 - 3000 | IR, Raman | | CH₂ Bending/Scissoring | ~1450 | IR | Note: Values are approximate and can be influenced by the physical state (liquid, solid) and solvent environment. Data sourced from spectral databases.[4][9]
UV-Visible (UV-Vis) Spectroscopy
For researchers in drug development and analytical chemistry, this compound's properties as a UV-Vis solvent are of paramount importance. Pure this compound lacks chromophores that absorb in the standard environmental UV spectrum (>290 nm).[4] This transparency across a wide range of the UV-Vis spectrum makes it an excellent solvent for analyzing analytes without interference from the solvent itself.[10][11]
Part 2: Spectroscopic Manifestations of Intermolecular Interactions in this compound Mixtures
The true utility of this compound is as a solvent. When mixed with other components (co-solvents, analytes, reagents), its spectroscopic signature changes. These changes are not artifacts; they are direct reporters on the intermolecular interactions that define the mixture's properties.
Causality: How Interactions Drive Spectroscopic Shifts
The high dipole moment (μ ≈ 4.7 D) and dielectric constant (ε ≈ 43-44) of this compound signify its ability to engage in strong dipole-dipole interactions.[2][12] The oxygen atoms of the sulfone group are Lewis basic sites, capable of solvating cations and acting as hydrogen bond acceptors.[2] These interactions alter the electron density distribution within the this compound molecule and its neighbors, leading to predictable spectroscopic changes:
-
NMR Chemical Shift Deviations (Δδ): When this compound interacts with a solute or co-solvent, the local magnetic environment around its protons and carbons changes. For example, hydrogen bonding to the sulfone oxygens can withdraw electron density from the ring, causing a downfield shift (increase in δ) of the α-protons. The magnitude of this deviation from the ideal mole-fraction average provides a quantitative measure of the interaction strength.[13]
-
Vibrational Frequency Shifts: The formation of intermolecular bonds, such as hydrogen bonds to the sulfone oxygens, perturbs the S=O bond strength. This typically results in a red-shift (a shift to lower wavenumber) of the S=O stretching frequencies in the IR and Raman spectra. The extent of the shift is proportional to the strength of the hydrogen bond.
-
Solvatochromism in UV-Vis: While this compound itself is UV-transparent, its interaction with dissolved chromophoric dyes (solvatochromic probes) can be observed. The polarity and hydrogen-bonding ability of this compound mixtures influence the electronic ground and excited states of the dye, causing a measurable shift in its absorption maximum (λₘₐₓ). This technique is a powerful way to characterize the microscopic environment of the solvent mixture.[12]
Experimental Workflow for Mixture Analysis
Caption: General workflow for spectroscopic analysis of this compound mixtures.
Case Study: this compound-Alcohol Mixtures
Studies on binary mixtures of this compound with alcohols like 2-methoxyethanol provide a clear example of these principles in action.[12][13] In these systems, the primary interaction is the hydrogen bond between the alcohol's hydroxyl (-OH) group and the oxygen atoms of this compound's SO₂ group.
-
¹H NMR Evidence: As the mole fraction of this compound increases, the chemical shift of the alcohol's hydroxyl proton moves significantly downfield. This deshielding is classic evidence of hydrogen bond formation, as the proton is placed in a region of lower electron density. Concurrently, the α-protons of this compound also experience shifts, indicating a mutual polarization.[13]
-
UV-Vis Solvatochromism: Using solvatochromic dyes, researchers have demonstrated that the empirical polarity of this compound/alcohol mixtures does not vary linearly with composition. This non-ideal behavior is a direct consequence of specific solvent-solvent interactions, where the formation of this compound-alcohol hydrogen-bonded complexes creates a unique local environment around the dye molecule that is different from the bulk mixture.[12]
Advanced Application: ViscY NMR Spectroscopy
In highly viscous solvent systems, such as this compound/water or this compound/DMSO-d₆ blends, the slow molecular tumbling rate enhances magnetization transfer through dipolar cross-relaxation (the Nuclear Overhauser Effect, NOE). The ViscY (Viscosity-induced correlation spectroscopy) technique leverages this phenomenon. In a 2D NOESY spectrum acquired in such a medium, all ¹H nuclei within the same molecule tend to show correlations. This powerful effect allows for the clear differentiation of individual components within a complex mixture, a task that is often challenging using standard NMR methods.[2][14]
Caption: Viscosity-enhanced spin diffusion in this compound mixtures for mixture analysis.
Part 3: Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating internal checks and best practices to ensure data integrity.
Protocol 1: High-Quality ¹H NMR Acquisition in a this compound Mixture
Objective: To obtain an accurate ¹H NMR spectrum of an analyte in a this compound/DMSO-d₆ mixture, suitable for structural elucidation or interaction studies.
Rationale: DMSO-d₆ is chosen as a co-solvent because it is fully miscible with this compound and provides a deuterium lock signal for the spectrometer. Tetramethylsilane (TMS) is used as an internal chemical shift reference (δ = 0.00 ppm), which is crucial for ensuring accuracy and comparability of data.
Methodology:
-
Solvent Preparation: Create a 1:1 (v/v) mixture of anhydrous this compound and DMSO-d₆. Ensure both solvents are of high purity and low in residual water.
-
Sample Preparation: a. Weigh approximately 5-10 mg of the analyte into a clean, dry vial. b. Add 0.6 mL of the this compound/DMSO-d₆ solvent mixture to the vial. c. Add 5 µL of a dilute solution of TMS in DMSO-d₆ (0.03% v/v). d. Vortex the sample until the analyte is fully dissolved. e. Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: a. Insert the sample into the spectrometer and lock onto the deuterium signal from DMSO-d₆. b. Shim the magnetic field to achieve high homogeneity, using the lock signal as a guide. Aim for a narrow, symmetrical lineshape. c. Set the correct receiver gain and determine the 90° pulse width.
-
Data Acquisition: a. Acquire a standard 1D proton spectrum with 16-32 scans. b. Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm). c. Use a relaxation delay (d1) of at least 5 seconds to ensure full relaxation of all protons, which is critical for accurate integration.
-
Data Processing & Validation: a. Apply Fourier transformation, phase correction, and baseline correction. b. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. c. Self-Validation Check: Integrate the known peaks of your analyte and the this compound solvent peaks. The ratio of their integrals should be consistent with the prepared sample concentration, confirming proper sample preparation and quantitative acquisition conditions.
Protocol 2: Characterizing Mixture Polarity via UV-Vis Solvatochromism
Objective: To measure the effective polarity of a series of this compound/water mixtures using Reichardt's dye as a solvatochromic probe.
Rationale: Reichardt's dye exhibits a very large negative solvatochromism; its λₘₐₓ shifts to shorter wavelengths (a hypsochromic or blue shift) as the solvent polarity increases. This provides a sensitive measure of the solvent environment. A non-linear plot of λₘₐₓ versus mole fraction is direct evidence of preferential solvation.
Methodology:
-
Stock Solution Preparation: a. Prepare a ~1 mM stock solution of Reichardt's dye (Betaine 30) in anhydrous this compound. Protect from light.
-
Mixture Series Preparation: a. Prepare a series of 10 this compound/water mixtures in volumetric flasks, covering the entire mole fraction range from 0.0 (pure water) to 1.0 (pure this compound). For example, prepare mixtures at mole fractions of 0.1, 0.2, 0.3, etc.
-
Sample Preparation: a. To 2 mL of each solvent mixture in a cuvette, add a small, identical aliquot (e.g., 20 µL) of the Reichardt's dye stock solution. The final concentration should be low enough to keep the maximum absorbance below 1.5 AU. b. Prepare a reference cuvette containing the same solvent mixture without the dye.
-
Spectrophotometer Acquisition: a. Use a dual-beam UV-Vis spectrophotometer. b. Place the reference cuvette in the reference beam path. c. Scan the sample from 800 nm to 400 nm. d. Record the wavelength of maximum absorbance (λₘₐₓ) for each sample.
-
Data Analysis & Validation: a. Plot the recorded λₘₐₓ (in nm) or the corresponding transition energy E_T(30) (in kcal/mol) against the mole fraction of this compound. b. Self-Validation Check: The λₘₐₓ for pure water and pure this compound should match literature values, confirming the purity of the solvents and the integrity of the dye. A non-linear plot validates the presence of specific intermolecular interactions (preferential solvation) within the mixtures.
Conclusion
Spectroscopic analysis offers a window into the molecular world of this compound and its mixtures. By understanding the baseline spectra of the pure solvent and systematically analyzing the deviations that occur in mixtures, researchers can gain profound insights into the intermolecular forces at play. This knowledge is not merely academic; it is directly applicable to optimizing reaction conditions, designing novel formulations, and interpreting complex analytical data. The methodologies and principles outlined in this guide provide a robust framework for leveraging spectroscopy to unlock the full potential of this compound in scientific and industrial applications.
References
- Jannelli, L., Lopez, A., & Saiello, S. (1980). Thermodynamic and physical properties of binary mixtures involving this compound. Excess volumes and dielectric constants of benzonitrile-sulfolane and acetonitrile-sulfolane systems. CNR-IRIS.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 31347, this compound. PubChem.
- Lesot, P., et al. (2020). Mixture Analysis in Viscous Solvents by NMR Spin Diffusion Spectroscopy: ViscY. Application to High- and Low-Polarity Organic Compounds Dissolved in this compound/Water and this compound/DMSO-d6 Blends. Analytical Chemistry.
- Kinart, C. M., & Kinart, W. J. (2007). Studies on intermolecular interactions in this compound + alkoxyethanol binary mixtures by speed of sound and 1H NMR measurements at T = 303.15 K. ResearchGate.
- Nain, A. K. (2008). Dielectric constant deviations ∆∈ for mixtures of this compound (1) + component (2) at 303.15 K. ResearchGate.
- Yamanishi, K., Sato, E., & Matsumoto, A. (2021). ¹H NMR spectra of the reaction systems of (a) 3-sulfolene, (b) AMVN, and (c) a mixture of 3-sulfolene and AMVN. ResearchGate.
- Sarijloo, M., et al. (2020). Spectral Study of Intermolecular Interactions in Some this compound/Alcoholic Binary Mixtures Using Solvatochromic Measurements. ResearchGate.
- European Patent Office. (2014). This compound mixtures as ambient aprotic polar solvents. Google Patents.
- Jannelli, L., Lopez, A., & Silvestri, L. (1983). Thermodynamic and Physical Properties of Binary Mixtures Involving this compound. 2. Excess Dielectric Constants on Mixing this compound + Propionitrile, + Butyronitrile, + Valeronitrile. Journal of Chemical & Engineering Data.
- Wang, J., et al. (2009). [Purification of sulfolene and its UV-Vis and FTIR spectral analysis]. Guang Pu Xue Yu Guang Pu Fen Xi.
- Jannelli, L., & Lopez, A. (1980). Thermodynamic and Physical Behavior of Binary Mixtures Involving this compound. Excess Volumes and Dielectric Constants of Nitrobenzene-Sulfolane Mixtures. Journal of Chemical & Engineering Data.
- Uerdingen, M. (2019). This compound: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development.
- O'Connor, C. J., Fendler, E. J., & Fendler, J. H. (1973). Spectroscopic studies of solvation in this compound. The Journal of Physical Chemistry.
- Clark, D. A., et al. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Fendler, J. H. (1973). Spectroscopic studies of solvation in this compound. The Journal of Physical Chemistry.
- ResearchGate. (n.d.). Raman spectra of various SL electrolytes in the range of 700-800 cm⁻¹. ResearchGate.
- Global Specialty Chemical Co. (n.d.). This compound APPLICATIONS. Global Specialty Chemical Co.
- Zare, E., et al. (2023). This compound Analysis in Environmental Samples: A Critical Review. MDPI.
- ResearchGate. (n.d.). Chemical and physical properties of this compound. ResearchGate.
- Wikipedia. (n.d.). Sulfur dioxide. Wikipedia.
- Wikipedia. (n.d.). This compound. Wikipedia.
- Arnett, E. M., & Douty, C. F. (1964). Solvent Effects in Organic Chemistry. II. This compound--A Weakly Basic Aprotic Solvent of High Dielectric Constant. Journal of the American Chemical Society.
- chemeurope.com. (n.d.). This compound. chemeurope.com.
- Taylor & Francis. (n.d.). This compound – Knowledge and References. Taylor & Francis.
- Robinson, E. A. (1961). Infrared Spectra of Sulfones and Related Compounds. Canadian Journal of Chemistry.
- Sciencemadness Wiki. (2022). This compound. Sciencemadness Wiki.
- Reynolds, W. F., et al. (1995). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. ResearchGate.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(126-33-0) 1H NMR spectrum [chemicalbook.com]
- 6. This compound(126-33-0) 13C NMR [m.chemicalbook.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound(126-33-0) IR Spectrum [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound [chemeurope.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
discovery of sulfolane's extractive properties for aromatics
An In-Depth Technical Guide to the Discovery and Application of Sulfolane for Aromatic Extraction
Abstract
The separation of aromatic hydrocarbons—namely Benzene, Toluene, and Xylene (BTX)—from non-aromatic aliphatic compounds is a cornerstone of the modern petrochemical industry. This process is fundamentally challenging due to the similar volatilities and boiling points of the components, rendering simple distillation ineffective.[1][2] The discovery of this compound's remarkable extractive properties by Shell Oil Company in the 1960s marked a pivotal moment, establishing a highly efficient and cost-effective method for aromatic purification.[3][4][5] This guide provides a detailed exploration of this discovery, delving into the physicochemical principles that govern this compound's selectivity, the industrial process workflows that leverage these properties, and the enduring impact of this technology.
The Industrial Challenge: The Azeotrope Barrier in Aromatic Separation
The production of high-purity aromatics is critical, as BTX are essential feedstocks for a vast array of consumer and industrial products, including polymers, resins, and synthetic fibers.[6] These valuable compounds are typically found within complex hydrocarbon mixtures like catalytic reformate or pyrolysis gasoline.[7] However, the primary obstacle to their isolation is the formation of azeotropic or near-azeotropic mixtures with non-aromatic hydrocarbons, which makes separation by fractional distillation technically difficult and economically unviable.[1][2] Before the widespread adoption of solvent extraction, the industry relied on less efficient and more energy-intensive methods. The need for a solvent with high selectivity, significant capacity for aromatics, and robust thermal and chemical stability was a major driver of chemical engineering research in the mid-20th century.
A Serendipitous Innovation: The Shell Oil Company and the Birth of this compound
This compound, a colorless and highly polar organosulfur compound, was first synthesized in 1916.[8] However, its industrial journey began in the 1960s when Shell Oil Company developed a commercial process for its production.[3][9] The original synthesis route involved a cheletropic reaction between butadiene and sulfur dioxide to form sulfolene, which was subsequently hydrogenated using a Raney nickel catalyst to yield this compound.[3][4][5]
Initially, Shell developed this compound as a solvent for the purification of butadiene.[4][5] Its first large-scale commercial application, the Sulfinol process, was implemented in March 1964 to remove acidic gases like H₂S and CO₂ from natural gas.[3][5][10] It was shortly after this implementation that researchers discovered this compound's exceptional effectiveness in separating high-purity aromatic compounds from hydrocarbon mixtures via liquid-liquid extraction.[3][5] This discovery was transformative, leading to the development of the this compound process, which Shell introduced in 1959 with market development quantities, and which Universal Oil Products (UOP) began licensing exclusively in 1965.[7][8]
Core Principles: The Physicochemical Basis for Aromatic Selectivity
The efficacy of this compound as an extraction solvent is not accidental; it is a direct result of its unique molecular structure and properties. Understanding these properties is key to appreciating the causality behind its performance.
Molecular Structure and Polarity
This compound (tetrahydrothiophene-1,1-dioxide) is a cyclic sulfone. Its defining feature is the sulfonyl functional group (SO₂), where a sulfur atom is double-bonded to two oxygen atoms.[3][10] These sulfur-oxygen bonds are highly polar, creating a significant dipole moment (4.35 D) and making the molecule a polar aprotic solvent.[3][5] This high polarity is the primary driver of its selectivity for aromatics.[11] Aromatic compounds, with their delocalized pi-electron clouds, are more polarizable than their aliphatic (paraffinic and naphthenic) counterparts. This compound's polar nature induces a strong affinity for these polarizable aromatics through van der Waals interactions and hydrogen bonds, allowing it to selectively dissolve them while leaving the less polar non-aromatics largely unaffected.[2][11]
The molecule also features a four-carbon ring, which provides non-polar stability and allows it to be miscible with hydrocarbons.[3] This dual characteristic—a polar functional group for selectivity and a non-polar ring for miscibility—is central to its success.
Caption: Interaction between polar this compound and a polarizable aromatic ring.
Key Physical Properties
Beyond polarity, several other physical properties contribute to this compound's superiority as an industrial solvent. It boasts a high boiling point of approximately 285°C, which is significantly higher than that of the heaviest aromatic (p-xylene, ~138°C) it is used to extract.[7][11] This large temperature difference simplifies the final separation step, allowing the extracted aromatics to be easily distilled off from the solvent, which can then be recycled.[1] Furthermore, this compound exhibits high thermal stability, resisting degradation at the high temperatures required for the process, which ensures a long solvent life and reduces operational costs.[6][8][9]
Data Presentation: Comparative Analysis of Aromatic Extraction Solvents
The selection of a solvent is a critical decision in the design of an extraction unit. This compound is often chosen over alternatives due to its balanced profile of high selectivity and high solvent capacity, which leads to lower solvent-to-feed ratios and reduced energy consumption.[3][5]
| Property | This compound | N-Methyl-2-pyrrolidone (NMP) | Diethylene Glycol (DEG) |
| Boiling Point (°C) | 285[11] | 202 | 245 |
| Freezing Point (°C) | 27.5[5] | -24 | -10.5 |
| Density (g/cm³ at 30°C) | 1.266[8] | ~1.028 | ~1.118 |
| Selectivity | High | Moderate-High | Moderate |
| Solvent Capacity | High | Very High | Low |
| Thermal Stability | Excellent[6] | Good | Fair |
Note: Values for NMP and DEG are typical and may vary. This table provides a qualitative and quantitative comparison of key solvent properties.
The this compound Process: A Methodological Workflow
The industrial process for aromatic extraction using this compound is a sophisticated, continuous loop that typically integrates liquid-liquid extraction with extractive distillation to achieve product purity exceeding 99.9%.[7][12][13]
Caption: A simplified workflow of the industrial this compound extraction unit.
Experimental Protocol: Key Steps in the Process
-
Liquid-Liquid Extraction: The hydrocarbon feed stream, containing a mixture of aromatics and non-aromatics, is fed into the middle of a multi-stage counter-current extractor.[14] Lean this compound solvent is introduced at the top. As the solvent flows down, it preferentially dissolves the aromatic components from the rising hydrocarbon feed. Two streams exit the extractor:
-
Raffinate: The overhead stream, primarily composed of non-aromatic hydrocarbons with a very low aromatic content, is washed to recover any entrained solvent and sent for further processing or blending.[7]
-
Extract (Rich Solvent): The bottom stream, consisting of this compound laden with the dissolved aromatics, is sent to the next stage for purification.[1]
-
-
Extractive Distillation: The rich solvent from the extractor is fed to an extractive distillation column, often called a stripper.[7] In this column, the presence of this compound alters the relative volatilities of the components, making the remaining light non-aromatics more volatile than the aromatics.[7] These non-aromatics are boiled off as the overhead product and recycled, while the aromatics remain dissolved in the this compound, which exits from the bottom.
-
Solvent Recovery: The bottoms product from the stripper, a mixture of pure aromatics and this compound, enters the solvent recovery column.[7] Due to the large difference in boiling points, the aromatics are easily separated from the this compound via vacuum distillation.[7]
-
The high-purity aromatic product is recovered as the overhead vapor.
-
The hot, lean this compound solvent is recovered from the bottom of the column, cooled through a series of heat exchangers to conserve energy, and recycled back to the extractor, completing the loop.[1]
-
Conclusion: An Enduring Legacy in Petrochemical Processing
The discovery of this compound's extractive properties was a landmark achievement in chemical engineering. It provided the petrochemical industry with a robust, efficient, and economically favorable solution to the persistent challenge of aromatic separation.[5] The this compound process operates at a relatively low solvent-to-feed ratio, minimizing capital and utility costs compared to competing technologies.[3] Its high selectivity and complementarity with distillation ensure its continued relevance and widespread use in refineries and chemical plants worldwide, underscoring the profound and lasting impact of this targeted scientific inquiry.[3][5]
References
- Wikipedia. This compound. [Link]
- Shell Global.
- Patsnap Eureka. BTX Extraction: this compound vs. Aromex Process Economics. [Link]
- Stoodt, T. J., & Negiz, A. Uop this compound Process. Scribd. [Link]
- AIP Publishing. Simulation Studies on Extractive Distillation of BTX mixtures using DMSO and this compound with ASPEN HYSYS. [Link]
- Wiley Online Library. Kirk-Othmer Encyclopedia of Chemical Technology: "this compound and Sulfones". [Link]
- MDPI.
- Google Patents. US6034254A - this compound and process therefor.
- ChemEurope.com. This compound. [Link]
- Google Patents. US3514469A - Production of this compound.
- Google Patents. US5347018A - Process for producing this compound compounds.
- Axens.
- Global Specialty Chemical Co. This compound. [Link]
- Google Patents. US3434962A - this compound extraction of liquid hydrocarbon streams.
- OnePetro. 22. Extraction of Aromatics with this compound | World Petroleum Congress (WPC). [Link]
- Open Research Oklahoma. PROCESS ANALYSIS OF this compound PROCESS: DEVELOPMENT AND APPLICATION OF PROCESS RETROFIT METHODOLOGY. [Link]
- ResearchGate. This compound in liquid extraction: A review. [Link]
- J-Stage.
- Stratus Engineering, Inc.
- Global Specialty Chemical Co.
- YouTube. This compound. [Link]
- YouTube.
- ResearchGate.
- ScienceDirect. Liquid–liquid extraction: thermodynamics–kinetics driven processes explored by microfluidics. [Link]
Sources
- 1. cpchem.com [cpchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Synthesis of Sulfolane_Chemicalbook [chemicalbook.com]
- 5. This compound [chemeurope.com]
- 6. BTX Extraction: this compound vs. Aromex Process Economics [eureka.patsnap.com]
- 7. scribd.com [scribd.com]
- 8. softbeam.net:8080 [softbeam.net:8080]
- 9. This compound - Global Specialty Chemical Co [gs-chemical.com]
- 10. youtube.com [youtube.com]
- 11. chempoint.com [chempoint.com]
- 12. Aromatic Extraction [this compound.cn]
- 13. This compound APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
The Advent of a Selector: An In-depth Technical Guide to the Early Industrial Applications of Sulfolane
Abstract
This technical guide provides a comprehensive exploration of the early industrial applications of sulfolane (tetrahydrothiophene-1,1-dioxide), a seminal solvent that revolutionized key separation processes in the mid-20th century. Developed by the Shell Oil Company in the 1960s, this compound's unique combination of high polarity, thermal stability, and selectivity for aromatic and acidic compounds rapidly established its role in two cornerstone applications: the extraction of aromatic hydrocarbons and the sweetening of natural gas.[1][2][3][4] This paper delves into the fundamental principles, process methodologies, and technical advantages of these pioneering uses, offering researchers, scientists, and drug development professionals a detailed perspective on the foundational chemistry that continues to influence modern separation science.
Introduction: The Emergence of this compound
First described in chemical literature in 1916, the industrial potential of this compound remained largely untapped until Shell's intensive research and development efforts in the 1950s and 1960s.[5] The search for a more efficient solvent for butadiene purification led to the commercialization of this compound.[1][2][4] Its synthesis, originally achieved through the reaction of butadiene with sulfur dioxide to form sulfolene, followed by hydrogenation, marked a significant advancement in solvent technology.[1][4][6]
The molecular structure of this compound, a five-membered ring containing a sulfonyl group, imparts a unique set of physicochemical properties that are central to its industrial utility. The highly polar sulfonyl group provides strong solvency for polar and polarizable molecules, while the non-polar hydrocarbon portion of the ring allows for miscibility with organic compounds.[1][2] This dipolar aprotic nature, combined with a high boiling point and exceptional thermal and chemical stability, made this compound a superior alternative to existing solvents.[3][5][7]
| Property | Value | Reference |
| Molecular Formula | C4H8O2S | [1][8] |
| Molecular Weight | 120.17 g/mol | [5][9] |
| Boiling Point | 285 °C | [8][9] |
| Melting Point | 27.5 °C | [9] |
| Density (at 30°C) | 1.26 g/cm³ | [5] |
| Dipole Moment | 4.7 D | [10] |
Table 1: Key Physicochemical Properties of this compound
These properties positioned this compound as an ideal candidate for challenging industrial separations where high selectivity and process robustness were paramount.
Aromatics Extraction: The Shell this compound Process
One of the earliest and most impactful applications of this compound was in the liquid-liquid extraction of aromatic hydrocarbons—benzene, toluene, and xylenes (BTX)—from refinery streams such as catalytic reformate and pyrolysis gasoline.[11][12][13] Prior to the advent of this compound, processes like the Udex process, which utilized glycols, were the industry standard. However, the Shell this compound process, introduced in 1959, offered significant improvements in efficiency and product purity.[5]
The Causality Behind the Choice: Why this compound?
The efficacy of this compound in aromatics extraction stems from its high selectivity and solvency for aromatic compounds over aliphatic hydrocarbons.[11] This selectivity arises from the strong dipole-induced dipole interactions between the polar sulfonyl group of this compound and the polarizable pi-electron systems of the aromatic rings. Aliphatic hydrocarbons, lacking this polarizability, exhibit low solubility in this compound.[13] This differential solubility is the cornerstone of the separation.
Furthermore, this compound's high boiling point allows for easy separation from the extracted aromatics via distillation, and its thermal stability ensures minimal degradation and solvent loss during the regeneration step.[6] These factors contributed to a more cost-effective and efficient process compared to its predecessors.[1]
Experimental Workflow: The this compound Extraction Unit
The Shell this compound process is a continuous liquid-liquid extraction process. The following is a generalized step-by-step methodology:
-
Extraction: The hydrocarbon feed, rich in aromatics, is fed into the bottom of a multi-stage counter-current extractor. Lean this compound solvent is introduced at the top of the extractor. As the feed rises, the aromatics are selectively dissolved into the descending this compound phase. The aliphatic-rich raffinate phase, being less dense and insoluble in this compound, exits from the top of the extractor.
-
Extractive Distillation: The rich solvent from the extractor, now laden with aromatics, is sent to an extractive distillation column. In this column, the non-aromatic hydrocarbons that were physically entrained are stripped from the solvent.
-
Solvent Recovery: The bottoms product from the extractive distillation column, a mixture of this compound and high-purity aromatics, enters a recovery column. Due to the large difference in boiling points, the aromatics are distilled overhead, and the lean this compound is recovered from the bottom.
-
Solvent Regeneration and Recycling: The recovered lean this compound is cooled and recycled back to the extractor, completing the solvent loop. A small slipstream of the solvent may be sent to a reclamation unit to remove any accumulated heavy degradation products.
Figure 1: Simplified workflow of the Shell this compound process for aromatics extraction.
Acid Gas Sweetening: The Sulfinol Process
Shortly after its success in aromatics extraction, Shell pioneered another groundbreaking application for this compound: the removal of acidic gases from sour gas streams.[1][2] The Sulfinol process, first implemented commercially in 1964, utilizes a composite solvent comprising this compound, an alkanolamine (typically diisopropanolamine or DIPA), and water.[1][5][14][15] This process proved to be highly effective in removing hydrogen sulfide (H₂S), carbon dioxide (CO₂), carbonyl sulfide (COS), and mercaptans.[14][16]
The Scientific Rationale: A Hybrid Solvent System
The ingenuity of the Sulfinol process lies in its hybrid solvent approach, which combines the advantages of both chemical and physical absorption.[14]
-
Chemical Absorption: The alkanolamine component reacts chemically and reversibly with the acidic gases, primarily H₂S and CO₂. This chemical reaction allows for a high degree of acid gas removal, enabling the process to meet stringent product gas specifications.[17]
-
Physical Absorption: this compound, a physical solvent, dissolves the acid gases. This physical absorption is particularly effective for the removal of organic sulfur compounds like mercaptans and COS, which are less reactive with amines.[15] The physical solvent component also increases the acid gas loading capacity of the solvent, reducing the required circulation rate and, consequently, the energy consumption for solvent regeneration.[14][17]
This synergistic combination results in a process that is more efficient and versatile than purely chemical or physical solvent-based systems.[15]
Process Protocol: The Sulfinol Gas Treating Unit
The Sulfinol process is a continuous, regenerative process for acid gas removal. The core steps are as follows:
-
Absorption: The sour gas stream enters the bottom of an absorber column and flows upward, counter-current to the lean Sulfinol solvent, which is introduced at the top. The acidic components are absorbed into the solvent. The sweetened gas exits the top of the absorber.
-
Solvent Regeneration: The rich solvent, now saturated with acid gases, is heated and fed to the top of a regenerator (stripper) column. In the regenerator, the solvent is stripped of the acid gases by steam, which is generated in a reboiler at the bottom of the column. The chemical bonds between the amine and the acid gases are broken at the elevated temperature.
-
Acid Gas Disposal: The acid gases and steam exit the top of the regenerator. After cooling to condense the steam, the concentrated acid gas stream is typically sent to a Claus unit for sulfur recovery.
-
Solvent Cooling and Recirculation: The hot, regenerated lean solvent from the bottom of the regenerator is cooled through heat exchange with the rich solvent and then further cooled before being pumped back to the absorber.
Figure 2: Generalized process flow diagram of the Sulfinol process for acid gas sweetening.
Conclusion
The early industrial applications of this compound, spearheaded by Shell in the 1960s, represent a pivotal moment in the history of industrial chemistry. The introduction of the this compound process for aromatics extraction and the Sulfinol process for gas sweetening provided more efficient, selective, and cost-effective solutions to critical separation challenges in the petroleum and natural gas industries. The enduring success of these processes is a testament to the unique and advantageous properties of this compound as an industrial solvent. The principles and methodologies established during this pioneering era continue to inform and influence the design and operation of modern separation units worldwide.
References
- Vertex AI Search. (n.d.). Aromatic Extraction.
- Wikipedia. (2024). This compound.
- Global Specialty Chemical Co. (n.d.). This compound APPLICATIONS.
- chemeurope.com. (n.d.). This compound.
- OnePetro. (n.d.). Sulfinol – a new process for gas purification.
- Global Specialty Chemical Co. (n.d.). This compound.
- ChemicalBook. (n.d.). The Synthesis of this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: A Versatile Solvent for Aromatic Extraction and Industrial Applications.
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). This compound and Sulfones.
- Chevron Phillips Chemical. (n.d.). This compound.
- netl.doe.gov. (n.d.). Sulfinol.
- Gas Sweetening Processes. (2010).
- Scribd. (n.d.). Sulfinol Process.
- ResearchGate. (n.d.). Industrial process of this compound synthesis.
- SincereChemical. (n.d.). This compound CAS# 126-33-0.
- Guidechem. (n.d.). What are the applications and synthesis methods of this compound?.
- McGraw-Hill Education - Access Engineering. (n.d.). UOP this compound PROCESS.
- MDPI. (2018). This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential.
- Open Research Oklahoma. (n.d.). PROCESS ANALYSIS OF this compound PROCESS: DEVELOPMENT AND APPLICATION OF PROCESS RETROFIT METHODOLOGY.
- Organic Process Research & Development. (n.d.). This compound: A Versatile Dipolar Aprotic Solvent.
- PubChem - NIH. (n.d.). This compound.
- Datapdf. (n.d.). This compound Finds New Uses in Extraction.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. This compound - Global Specialty Chemical Co [gs-chemical.com]
- 4. The Synthesis of Sulfolane_Chemicalbook [chemicalbook.com]
- 5. softbeam.net:8080 [softbeam.net:8080]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sincerechemical.com [sincerechemical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aromatic Extraction [this compound.cn]
- 12. nbinno.com [nbinno.com]
- 13. cpchem.com [cpchem.com]
- 14. onepetro.org [onepetro.org]
- 15. Sulfinol | netl.doe.gov [netl.doe.gov]
- 16. This compound APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]
- 17. scribd.com [scribd.com]
Methodological & Application
Application Notes & Protocols: Utilizing Sulfolane as a High-Temperature Organic Synthesis Solvent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of sulfolane as a high-performance solvent in high-temperature organic synthesis. This compound (tetrahydrothiophene-1,1-dioxide) is a highly polar, aprotic solvent with exceptional thermal and chemical stability, making it an invaluable tool for reactions that require elevated temperatures.[1][2][3] This guide will delve into the unique physicochemical properties of this compound, its mechanistic advantages in various reaction classes, detailed experimental protocols, and critical safety considerations. The information presented herein is intended to empower researchers to leverage this compound's capabilities to drive innovation in chemical synthesis and drug development.
Introduction: The Case for this compound in High-Temperature Synthesis
In the landscape of organic synthesis, the choice of solvent is paramount, often dictating reaction feasibility, rate, and selectivity. While common dipolar aprotic solvents like DMSO, DMF, and NMP are widely used, their utility can be limited by thermal decomposition at higher temperatures. This compound emerges as a robust alternative, offering a unique combination of properties that make it particularly well-suited for demanding, high-temperature applications.[1][4]
Key Advantages of this compound:
-
Exceptional Thermal Stability: this compound boasts a high boiling point of 285°C and is thermally stable up to approximately 220°C, at which point it begins to slowly decompose.[2][5] This allows for a broad operational temperature range, enabling reactions that are kinetically hindered at lower temperatures.
-
Chemical Inertness: It exhibits high stability in the presence of strong acids and bases, making it compatible with a wide array of reaction conditions and reagents, including PCl₅, POCl₃, and SOCl₂.[1][6]
-
High Polarity and Solvating Power: With a high dipole moment (4.7 D) and dielectric constant (43.4), this compound is an excellent solvent for a wide range of organic and inorganic compounds.[1][3] Its ability to strongly solvate cations enhances the nucleophilicity of corresponding anions, often leading to accelerated reaction rates.[1][3][4]
-
Favorable Safety Profile in Handling: While more toxic than some other dipolar aprotic solvents, this compound has a significantly lower skin penetration, which is a beneficial characteristic for a solvent as it reduces the risk of transferring dissolved toxic compounds through the skin.[1][3][4]
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is essential for its effective implementation in the laboratory.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O₂S | [7] |
| Molecular Weight | 120.17 g/mol | [8] |
| Boiling Point | 285 °C | [6][8] |
| Melting Point | 27.5-28 °C | [6][8] |
| Density | 1.261 g/mL at 25°C | [6][8] |
| Dipole Moment | 4.7 D | [1][3] |
| Dielectric Constant | 43.4 | [1][4] |
| Solubility | Miscible with water, aromatics, and alcohols; sparingly soluble in paraffins and olefins.[5][9] | [5][9] |
Mechanistic Considerations and Applications
This compound's unique properties make it an ideal solvent for a variety of high-temperature organic reactions.
Nucleophilic Aromatic Substitution (SNA)
In SNAr reactions, the high polarity of this compound effectively stabilizes the charged Meisenheimer intermediate, thereby accelerating the reaction rate. Its high boiling point allows for the use of less reactive aryl halides. A notable application is in halo-exchange reactions for the synthesis of fluoroaromatic compounds.[1][6]
Polymerization Reactions
This compound serves as an excellent polymerization solvent for various systems, including the synthesis of polysulfones, polysiloxanes, and polyphenylene ethers.[7][10] It has been shown to accelerate the cationic ring-opening polymerization (CROP) of 2-oxazolines, which is attributed to an increase in the frequency factor of the reaction.[11][12]
Acid-Catalyzed Reactions
Due to its stability in the presence of strong acids, this compound is a solvent of choice for acid-catalyzed reactions at elevated temperatures.[1][6] This includes Friedel-Crafts alkylations, olefin isomerizations, and carbonium ion rearrangements.[13]
Other High-Temperature Applications
This compound has also been successfully employed in:
Experimental Protocols
The following protocols are provided as a general guide. Researchers should optimize conditions for their specific substrates and desired outcomes.
General Setup for High-Temperature Reactions in this compound
Caption: General experimental setup for high-temperature reactions.
Protocol:
-
Drying of this compound: Anhydrous this compound is commercially available. If necessary, dry by vacuum distillation.
-
Reaction Assembly: Assemble a multi-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a thermometer or thermocouple.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Reagent Addition:
-
Since this compound is a solid at room temperature (m.p. 27.5-28°C), it must be melted before use.[6][8] Commercially available solutions of this compound with water can lower the melting point.[6]
-
Add the molten this compound to the reaction flask via a warmed syringe or cannula.
-
Add the reactants and any catalysts to the flask under a positive pressure of inert gas.
-
-
Heating and Reaction:
-
Heat the reaction mixture to the desired temperature using a heating mantle or an oil bath controlled by a thermocouple.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
This compound is water-soluble, which can complicate aqueous work-ups.[6]
-
Extraction with a suitable organic solvent is a common method for product isolation. Diisopropyl ether (DIPE) is reported to give a clean, water-free separation from this compound.[6] Tert-butyl methyl ether (TBME) can also be used for extraction.[6]
-
If an emulsion forms during extraction, adding a small amount of water can help break it.[6]
-
The product can be further purified by standard techniques such as column chromatography or recrystallization.
-
Protocol: High-Temperature Nucleophilic Aromatic Substitution (Halex Reaction)
This protocol describes the fluorination of an activated aryl chloride.
Materials:
-
Activated aryl chloride (e.g., 2,4-dinitrochlorobenzene)
-
Anhydrous potassium fluoride (spray-dried)
-
Anhydrous this compound
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional
Procedure:
-
To a pre-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium fluoride and the phase-transfer catalyst (if used).
-
Add anhydrous this compound to the flask and begin stirring.
-
Heat the mixture to 80-100°C to ensure all this compound is molten and the KF is well-dispersed.
-
Add the activated aryl chloride to the reaction mixture.
-
Increase the temperature to 180-220°C and maintain for the required reaction time (monitor by GC or LC-MS).
-
After completion, cool the reaction mixture to below 100°C.
-
Carefully add water to dissolve the inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., toluene or DIPE).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization.
Safety, Handling, and Waste Disposal
5.1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[15]
-
Work in a well-ventilated fume hood, especially when heating this compound.[15]
5.2. Handling:
-
Avoid inhalation of vapors and contact with skin and eyes.[16][17]
-
This compound is solid at room temperature; handle with care when melting.
5.3. Spill and Waste Disposal:
-
In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[16][18]
-
Dispose of this compound waste in accordance with local, state, and federal regulations.[19] It should be treated as hazardous waste and disposed of at a licensed facility.[19]
5.4. Toxicity:
-
This compound is harmful if swallowed and may damage fertility or the unborn child.[18][19] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[18]
Purification and Recycling of this compound
Given its cost and environmental considerations, recycling spent this compound is often desirable.
Caption: Workflow for the purification and recycling of this compound.
Common methods for purifying this compound include:
-
Vacuum Distillation: Effective for removing non-volatile impurities.[20]
-
Ion-Exchange Resins: Passing contaminated this compound through anion and cation exchange resins can remove acidic and ionic impurities.[20][21]
-
Solvent Extraction: Back-extraction with a suitable solvent can remove dissolved organic impurities.[21]
Conclusion
This compound is a powerful and versatile solvent for high-temperature organic synthesis. Its exceptional thermal and chemical stability, coupled with its high polarity, enables a wide range of challenging transformations. By understanding its properties and adhering to proper handling procedures, researchers can safely and effectively utilize this compound to advance their synthetic goals.
References
- Bressa, M. (2012). This compound: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development. [Link]
- University of Rochester, Department of Chemistry. Solvent: this compound. [Link]
- Wikipedia. (n.d.). This compound. [Link]
- Taylor & Francis. (n.d.). This compound – Knowledge and References. [Link]
- Global Specialty Chemical Co. (n.d.).
- Google Patents. (1994).
- Yamanishi, K., Sato, E., & Matsumoto, A. (2022). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic this compound Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions.
- Triveni Chemicals. (2023).
- Staszalek, M., & Ciubota-Rosie, C. (2018). This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. Sustainability. [Link]
- ResearchGate. (n.d.).
- Vergaelen, M., Verbraeken, B., Monnery, B. D., & Hoogenboom, R. (2015). This compound as Common Rate Accelerating Solvent for the Cationic Ring-Opening Polymerization of 2-Oxazolines. ACS Macro Letters. [Link]
- Semantic Scholar. (2022). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic this compound Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. [Link]
- PubMed. (2015).
- Google Patents. (1991). EP0412214B1 - Purifying this compound.
- European Patent Office. (1991). EP 0412214 A1 - Purifying this compound. [Link]
- LookChem. (n.d.). This compound. [Link]
- Shell. (n.d.). Reaction Solvent. [Link]
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (n.d.). This compound in liquid extraction: A review. [Link]
- Sciencemadness Wiki. (2022). This compound. [Link]
- Zhengzhou Tiei Extraction Technology. (n.d.).
- Taylor & Francis. (n.d.). This compound – Knowledge and References. [Link]
- Google Patents. (1966).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Is this compound a green solvent?_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [liaodongchem.com]
- 6. Sixty Solvents [chem.rochester.edu]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. This compound - Sciencemadness Wiki [sciencemadness.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound as Common Rate Accelerating Solvent for the Cationic Ring-Opening Polymerization of 2-Oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]
- 14. Reaction Solvent [this compound.cn]
- 15. chemicalbull.com [chemicalbull.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. chempoint.com [chempoint.com]
- 19. cpchem.com [cpchem.com]
- 20. EP0412214B1 - Purifying this compound - Google Patents [patents.google.com]
- 21. US5276243A - this compound purification method - Google Patents [patents.google.com]
Protocol for the Purification of Sulfolane for High-Performance Electrochemical Applications
An Application Note from Gemini Synthesis Group
Abstract
Sulfolane (tetramethylene sulfone) is a polar aprotic solvent with exceptional thermal and electrochemical stability, making it a compelling candidate for high-voltage electrolyte formulations in advanced energy storage systems like lithium-ion batteries.[1][2] However, commercial-grade this compound contains impurities such as water, acidic byproducts, and residual reactants from its synthesis that can severely degrade electrochemical performance.[3][4] This document provides a comprehensive, field-proven protocol for the purification of this compound to an electrochemical grade, ensuring reliability and reproducibility in sensitive applications. We detail the rationale behind each step, from preliminary treatment to final validation, to equip researchers with the knowledge to produce high-purity solvent.
The Critical Impact of Impurities in this compound
The performance of an electrochemical cell is intrinsically linked to the purity of its electrolyte components. In the case of this compound-based systems, common contaminants can initiate parasitic reactions, leading to capacity fade, increased internal resistance, and catastrophic cell failure.
-
Water (H₂O): Even trace amounts of water are highly detrimental. Water reacts with common lithium salts (e.g., LiPF₆) to generate hydrofluoric acid (HF), which attacks both the cathode and the anode. It also has a limited electrochemical window and will be readily reduced on the anode surface, disrupting the formation of a stable Solid Electrolyte Interphase (SEI). For battery applications, a water content of < 20 ppm is mandatory.
-
Acidic Impurities: During its synthesis and subsequent high-temperature applications, this compound can degrade to form acidic materials.[3][5] These acids are corrosive to cell components, particularly the aluminum current collector on the cathode side.[5] The level of acidic contamination is often quantified by an "acid value," which should be minimized to near zero.[3]
-
Oxidizable Species (e.g., Sulfolenes): The synthesis of this compound involves the hydrogenation of sulfolene.[4][6] Incomplete reaction can leave residual sulfolenes, which are electrochemically active within the operating voltage of many batteries. Their oxidation leads to parasitic currents and consumption of the electrolyte, compromising long-term cycling stability.
-
Particulate and Ionic Contaminants: Suspended solids can lead to internal short circuits, while mobile ions other than the electrolyte salt contribute to undesirable side reactions and increase the self-discharge of the cell.
Strategic Purification Workflow
Achieving electrochemical-grade purity requires a multi-step approach that systematically targets each class of impurity. Our recommended workflow involves an optional pre-treatment followed by chemical purification, vacuum distillation, and rigorous drying.
Caption: Workflow for this compound Purification and Validation.
Detailed Experimental Protocol
Safety First: This protocol involves strong oxidizing agents, water-reactive chemicals, and vacuum operations. Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Part A: Pre-Treatment for Acidic Impurities (Optional)
For commercial this compound with a high acid value (>0.1 mg KOH/g), an ion-exchange resin treatment is highly effective.[3][7]
-
Setup: Prepare two glass columns in series. Pack the first with a strong acid cation-exchange resin and the second with a weak base anion-exchange resin.[3][7]
-
Elution: Since this compound is solid at room temperature (M.P. 27.5 °C), warm it to ~40-50 °C to ensure it is liquid.[6]
-
Process: Pass the warmed this compound through the cation column first, followed by the anion column, at a slow flow rate (e.g., 1-2 bed volumes per hour).[3] This process effectively removes both acidic and other dissolved ionic impurities.[7]
Part B: Chemical Purification and Preliminary Drying
This step targets water and oxidizable organic impurities. Choose one of the following two methods based on available resources and target impurities.
Method 1: Potassium Permanganate (KMnO₄) Oxidation [4]
-
Rationale: KMnO₄ is a strong oxidizing agent that effectively degrades sulfolenes and other oxidizable impurities.
-
Reaction: To a round-bottom flask containing the this compound, add solid KMnO₄ in small portions while stirring at 50-60 °C. Continue adding until a faint purple color persists for at least one hour, indicating a slight excess of KMnO₄.
-
Quenching: Cool the mixture slightly. Cautiously add methanol dropwise to neutralize the excess KMnO₄. The purple color will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Filtration: Filter the mixture to remove the MnO₂ precipitate. The resulting this compound is now ready for vacuum distillation.
Method 2: Calcium Hydride (CaH₂) or KOH Treatment [4][8]
-
Rationale: CaH₂ is a powerful drying agent that reacts irreversibly with water. KOH pellets serve a dual purpose of neutralizing acidic impurities and acting as a desiccant.
-
Reaction: Add CaH₂ (approx. 5-10 g per L) or several pellets of KOH to the this compound in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Reflux: Gently reflux the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for several hours (4-6 hours is typical). Alternatively, stir the mixture at 80-100 °C overnight.
-
Preparation for Distillation: Allow the mixture to cool. The this compound can be decanted or filtered from the solid desiccant before distillation. For maximum dryness, it is often distilled directly from the drying agent.
Part C: High-Purity Fractionation by Vacuum Distillation
-
Rationale: Distillation is the most effective method for separating the non-volatile purification reagents (KMnO₄/MnO₂, CaH₂, KOH) and any high-boiling point degradation products from the this compound.[6][9] Performing this under vacuum lowers the boiling point, preventing thermal degradation of the solvent.
-
Setup: Assemble a vacuum distillation apparatus using oven-dried glassware. Ensure all joints are properly sealed with vacuum grease. A short, insulated distillation column (e.g., Vigreux) is recommended.
-
Conditions: Heat the flask gently using a heating mantle. Reduce the pressure to below 20 mmHg.[9] At this pressure, this compound will distill at approximately 175-185 °C.[9]
-
Fractionation:
-
Fore-run: Discard the first 10-15% of the distillate, as it may contain more volatile impurities.
-
Main Fraction: Collect the middle fraction (approx. 70-80%), which will be the high-purity this compound.
-
Final Fraction: Stop the distillation before the flask runs dry to avoid concentrating non-volatile, potentially unstable impurities. Leave about 10% of the initial volume as residue.
-
Part D: Final Drying and Inert Storage
-
Rationale: Despite distillation, trace amounts of water may persist or be adsorbed from the atmosphere during transfer. Final drying and proper storage are crucial for maintaining purity.
-
Drying: Transfer the distilled this compound to a dry storage bottle containing activated 3A or 4A molecular sieves (approx. 10% w/v).[4] Allow it to stand for at least 24 hours.
-
Storage: All operations involving the purified solvent must be performed in an inert atmosphere, such as an argon-filled glovebox.[10] Store the solvent in a tightly sealed bottle within the glovebox to prevent re-contamination with water and air.
Quality Control: Validating Purity
Verification of purity is a non-negotiable step before using the this compound in an electrochemical cell.
| Parameter | Analytical Technique | Commercial Grade (Typical) | Target Specification (Electrochemical Grade) |
| Water Content | Karl Fischer Titration | > 100 ppm | < 20 ppm (ideally < 10 ppm) |
| Purity | Gas Chromatography (GC) | 98 - 99.5% | > 99.95% |
| Conductivity | Conductometer | > 1 µS/cm | < 0.1 µS/cm |
| Acid Value | Titration | 0.1 - 0.2 mg KOH/g | < 0.01 mg KOH/g[7] |
| Electrochemical Window | Cyclic Voltammetry (CV) | Narrowed by impurities | Stable up to >4.8 V vs. Li/Li⁺[11] |
Conclusion
The protocol described herein provides a robust and verifiable pathway to producing high-purity this compound suitable for the most demanding electrochemical applications. By understanding the nature of the impurities and the rationale behind each purification step, researchers can minimize solvent-induced artifacts and unlock the full potential of this compound as a stable, high-voltage electrolyte component. The final quality control checks are essential to validate the process and ensure the integrity of subsequent electrochemical experiments.
References
- This compound. (2022). Sciencemadness Wiki. [Link]
- Purifying this compound. (EP0412214B1).
- Purification of this compound compounds. (US3252997A).
- This compound.Wikipedia. [Link]
- Purifying this compound. (EP 0412214 A1).
- Degradation of this compound in petrochemical industry wastewater by electro-Fenton treatment using response surface method.
- This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. (2018). MDPI. [Link]
- This compound-Based Gel Polymer Electrolytes Enhanced by 2D Boron Nitride Nanosheets for Optimized Ion Dynamics and Stability in Lithium Metal Batteries.
- Purific
- This compound as Solvent for Lithium B
- SULPHOLANE: PURIFICATION, TESTS FOR PURITY, AND PROPERTIES.IUPAC. [Link]
- This compound as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn O cathode.
- This compound purification method. (US5276243A).
- This compound as Solvent for Lithium B
- This compound as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn2O4 cathode.
- This compound technical assistance and evaluation report executive summary.
Sources
- 1. This compound as Solvent for Lithium Battery Electrolytes | IIETA [iieta.org]
- 2. iieta.org [iieta.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Purification of this compound - Chempedia - LookChem [lookchem.com]
- 5. dec.alaska.gov [dec.alaska.gov]
- 6. This compound - Sciencemadness Wiki [sciencemadness.org]
- 7. EP0412214B1 - Purifying this compound - Google Patents [patents.google.com]
- 8. old.iupac.org [old.iupac.org]
- 9. US3252997A - Purification of this compound compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. oaji.net [oaji.net]
Sulfolane in Lithium-Ion Battery Electrolytes: Application Notes on Formulation and Electrochemical Testing
Abstract
The pursuit of higher energy density and improved safety in lithium-ion batteries (LIBs) necessitates the development of electrolytes that can withstand high-voltage operation and mitigate thermal runaway risks. Conventional carbonate-based electrolytes are often limited by their electrochemical instability above 4.3 V and their inherent flammability. Sulfolane (SL), a highly polar aprotic solvent, has emerged as a compelling candidate to address these challenges. This application note provides a comprehensive technical guide for researchers on the formulation, handling, and electrochemical characterization of this compound-based electrolytes. We delve into the causality behind formulation choices, present detailed, field-tested protocols for key experiments, and offer insights into interpreting the resulting data.
Introduction: The Case for this compound in High-Performance Electrolytes
The operational ceiling of modern LIBs is frequently defined by the electrolyte's stability. Standard electrolytes, typically a lithium salt like LiPF₆ in a mixture of ethylene carbonate (EC) and linear carbonates (e.g., dimethyl carbonate, DMC), exhibit oxidative decomposition at potentials exceeding 4.3 V vs. Li/Li⁺. This decomposition consumes active lithium, generates gas, and degrades cell performance, precluding the use of next-generation 5V-class cathode materials. Furthermore, the high volatility and flammability of linear carbonates pose significant safety concerns.
This compound (tetrahydrothiophene-1,1-dioxide) presents a robust alternative due to its unique physicochemical properties:
-
Exceptional Oxidative Stability: this compound's electrochemical window can extend beyond 5.0 V vs. Li/Li⁺, making it compatible with high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO) and high-voltage spinels.[1][2]
-
Superior Thermal Properties: With a high flash point (~166 °C) and boiling point (~287 °C), this compound is significantly less flammable and more thermally stable than conventional carbonate solvents, enhancing overall battery safety.[2]
-
High Dielectric Constant: Its high polarity aids in the effective dissolution and dissociation of lithium salts.[2]
However, the implementation of this compound is not without challenges. Its high melting point (+28.4 °C) and high viscosity at room temperature can impede ionic conductivity and low-temperature performance.[1][3] Moreover, pure this compound electrolytes often struggle to form a stable Solid Electrolyte Interphase (SEI) on graphite anodes, leading to poor cycling efficiency.[2][4]
This guide demonstrates that through rational formulation—using this compound as a co-solvent and employing functional additives—these challenges can be overcome, unlocking its potential for safe, high-voltage LIBs.
Part 1: Electrolyte Formulation - Principles & Protocol
The successful formulation of a this compound-based electrolyte is an exercise in balancing competing factors: maximizing oxidative and thermal stability while maintaining high ionic conductivity and ensuring robust SEI formation.
Causality Behind Component Selection
-
This compound (Co-solvent): The primary function of SL is to elevate the oxidative stability of the electrolyte. It is typically used as a co-solvent rather than the sole solvent. Studies have shown that increasing the proportion of SL enhances the thermal stability and fire resistance of the electrolyte mixture.[5]
-
Carbonate Co-solvents (e.g., EC, DMC): To counteract the high viscosity and melting point of SL, low-viscosity co-solvents are essential. Ethylene Carbonate (EC) is a common choice due to its excellent SEI-forming properties on graphite and high dielectric constant. Dimethyl Carbonate (DMC) or Ethyl Methyl Carbonate (EMC) are added as diluents to further reduce viscosity and improve ionic mobility.[3] A concentration of ~20 vol.% SL in a carbonate mixture often provides a good compromise between improved stability and acceptable viscosity/conductivity.[5]
-
Lithium Salt: While various salts can be used, lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is frequently chosen in research settings for its superior thermal and chemical stability compared to the more common LiPF₆.[6] For commercial applications, developing stable formulations with LiPF₆ is a key goal.[7]
-
Functional Additives: This is arguably the most critical component for enabling compatibility with conventional graphite anodes. This compound itself does not readily form a protective SEI. Additives like Vinylene Carbonate (VC) are indispensable; they are preferentially reduced on the anode surface to form a stable, compact SEI layer that prevents continuous electrolyte decomposition and graphite exfoliation.[4]
Experimental Protocol: Preparation of a Model High-Voltage Electrolyte
This protocol describes the preparation of 1.0 M LiTFSI in Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) / this compound (SL) at a 4:4:2 volume ratio. All operations must be performed inside an argon-filled glovebox with H₂O and O₂ levels below 1 ppm.
Materials & Equipment:
-
Battery-grade solvents: EC (>99.9%), DMC (>99.9%), this compound (>99.9%)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, >99.9%)
-
Vinylene Carbonate (VC, >99.5%), optional additive
-
Argon-filled glovebox
-
Analytical balance (±0.1 mg)
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bars
-
Amber glass storage bottle
Procedure:
-
Preparation: Bring all solvents, salts, and equipment into the glovebox antechamber and allow sufficient time for purging (minimum 2 hours).
-
Solvent Mixture Preparation:
-
Using graduated cylinders, measure the required volumes of the solvents. For a 50 mL total volume, this would be: 20 mL EC, 20 mL DMC, and 10 mL SL.
-
Combine the solvents in a 100 mL beaker or flask containing a magnetic stir bar.
-
Stir the solvent mixture for 15-20 minutes to ensure homogeneity.
-
-
Salt Dissolution:
-
Calculate the required mass of LiTFSI for a 1.0 M concentration in 50 mL of the solvent mixture. (Note: This requires the density of the final solvent mixture for precise molarity. For practical purposes, initial calculations can be based on total volume). The molecular weight of LiTFSI is 287.09 g/mol .
-
Mass = 1.0 mol/L * 0.050 L * 287.09 g/mol = 14.35 g.
-
-
Slowly add the pre-weighed LiTFSI powder to the stirring solvent mixture. Adding the salt gradually prevents clumping.
-
-
Additive Incorporation (Optional but Recommended):
-
To add 2% VC by weight, calculate the total weight of the solvent and salt (~50 mL * avg. density + 14.35 g) and add 2% of that mass in VC.
-
Add the VC to the solution and continue stirring.
-
-
Finalization & Storage:
-
Stir the complete solution for a minimum of 12 hours to ensure the salt is fully dissolved and the electrolyte is homogeneous.[6]
-
Transfer the final electrolyte into a labeled, tightly sealed amber glass bottle for storage inside the glovebox.
-
Part 2: Physicochemical & Electrochemical Characterization
A systematic characterization workflow is essential to validate the performance of the newly formulated electrolyte.
Caption: Experimental workflow from electrolyte formulation to performance validation.
Protocol 1: Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)
Causality: Ionic conductivity is a critical performance metric. While SL improves stability, its viscosity can drastically lower conductivity, hindering the battery's power capability. EIS is a non-destructive technique used to measure the bulk resistance of the electrolyte, from which conductivity is calculated.[8]
Methodology:
-
Cell Assembly: Use a commercial two-electrode conductivity cell (with a known cell constant) or a custom-built symmetric cell with two stainless steel blocking electrodes separated by a fixed-distance spacer. Assemble the cell inside the glovebox after filling it with the test electrolyte.
-
EIS Setup: Connect the cell to a potentiostat with an EIS module.
-
Measurement Parameters:
-
Frequency Range: 1 MHz to 1 Hz (or lower, until a clear semi-circle is observed).
-
AC Amplitude: 10 mV.
-
Measurement Potential: Open Circuit Potential (OCP).
-
-
Data Acquisition: Run the EIS scan and plot the resulting data as a Nyquist plot (Z' vs. -Z'').
-
Data Analysis:
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis (Z').
-
Calculate ionic conductivity (σ) using the formula: σ = L / (Rb * A) , where L is the distance between electrodes and A is the electrode area. If using a commercial cell, use σ = K / Rb , where K is the cell constant.
-
Data Presentation:
| Electrolyte Composition (EC:DMC:SL, v/v/v) | Viscosity (mPa·s at 25°C) | Ionic Conductivity (mS/cm at 25°C) |
| 1M LiTFSI in 5:5:0 | ~3.5 | ~9.5 |
| 1M LiTFSI in 4:4:2 | ~5.8 | ~7.5[5] |
| 1M LiTFSI in 3:5:2 | ~7.2 | ~6.1 |
| 1M LiTFSI in 2.5:2.5:5 | ~12.1 | ~3.2 |
Note: Values are representative and can vary based on specific components and measurement conditions.
Protocol 2: Electrochemical Stability Window (ESW) via Cyclic Voltammetry (CV)
Causality: The primary motivation for using this compound is its high voltage stability. CV is the standard technique to quantify the ESW by sweeping the potential on an inert electrode and observing the potential at which significant current, corresponding to electrolyte decomposition, begins to flow.[9][10]
Methodology:
-
Cell Assembly: Assemble a three-electrode cell (e.g., a T-cell or beaker cell) inside the glovebox.
-
Working Electrode (WE): A polished, electrochemically inert material like platinum, gold, or glassy carbon.
-
Reference Electrode (RE): Lithium metal foil.
-
Counter Electrode (CE): Lithium metal foil.
-
-
CV Setup: Connect the cell to a potentiostat.
-
Measurement Parameters:
-
Scan Rate: A slow scan rate, typically 0.5 to 1 mV/s, is used to approximate steady-state conditions.
-
Potential Range: Sweep from OCP (typically ~3 V vs. Li/Li⁺) to a high potential (e.g., 5.5 or 6.0 V vs. Li/Li⁺).
-
-
Data Acquisition: Run the CV for 1-3 cycles.
-
Data Interpretation:
-
Plot the current response vs. the applied potential.
-
The oxidative stability limit is defined as the potential at which the anodic (oxidation) current sharply increases, exceeding a predefined threshold (e.g., 0.01 mA/cm²). An electrolyte containing 20 vol.% SL can exhibit an oxidation limit up to 4.8 V or higher.[5]
-
Caption: Workflow for determining the electrochemical stability window using CV.
Protocol 3: Full-Cell Performance via Galvanostatic Cycling
Causality: Ultimately, the electrolyte must enable stable cycling in a practical battery. Galvanostatic cycling, where a constant current is applied while monitoring voltage, is the definitive test of the electrolyte's compatibility with both the anode and cathode, revealing its impact on capacity, efficiency, and cycle life.[11][12]
Methodology:
-
Cell Assembly: Assemble 2032-type coin cells in the glovebox using the target electrodes (e.g., a high-voltage cathode like LiMn₂O₄ and a graphite anode), a separator, and the formulated this compound electrolyte.
-
Formation Cycles:
-
This initial step is crucial for forming a stable SEI.
-
Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first 1-3 cycles within the desired voltage window (e.g., 3.0 - 4.5 V for LMO).
-
-
Performance Cycling:
-
Cycle the cell at a higher rate (e.g., C/5 or C/2) for an extended number of cycles (100+).
-
Periodically, perform a low C-rate cycle (rate capability test) to check the "true" capacity.
-
-
Data Analysis:
-
Specific Capacity (mAh/g): The total charge passed during a full discharge, normalized by the active material mass of the limiting electrode.
-
Coulombic Efficiency (CE): The ratio of discharge capacity to charge capacity for a given cycle (Discharge Ah / Charge Ah). A stable CE close to 100% indicates minimal side reactions.
-
Capacity Retention: The percentage of initial capacity remaining after a certain number of cycles. A cell with 20 vol.% SL can achieve a capacity retention of 92% after 20 cycles.[6]
-
Part 3: Safety and Handling of this compound
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and requires careful handling.
-
Primary Hazards: this compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[13][14]
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[13][15]
-
Spills and Disposal:
Conclusion
This compound is a highly promising, yet complex, component for advanced lithium-ion battery electrolytes. Its inherent high-voltage stability and thermal robustness offer a clear pathway to safer, more energy-dense batteries. However, its successful application hinges on a rational formulation strategy that mitigates its high viscosity and ensures compatibility with the graphite anode. By using this compound as a co-solvent in optimized concentrations and incorporating essential SEI-forming additives, researchers can develop electrolytes that push the boundaries of LIB performance. The protocols and principles outlined in this guide provide a validated framework for the formulation, characterization, and safe handling of these next-generation electrolyte systems.
References
- Luu, P. H., et al. (2022). This compound as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn2O4 cathode. Vietnam Journal of Science, Technology and Engineering.
- Sedlarikova, M., et al. (2013). This compound as Solvent for Lithium Battery Electrolytes. Journal of New Materials for Electrochemical Systems.
- Luu, P. H., et al. (2022). This compound as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn2O4 cathode. ResearchGate.
- Luu, P. H., et al. (2022). This compound as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn O cathode. Vietnam Journal of Science, Technology and Engineering.
- Mindemark, J., et al. (2018). A carbonate-free, sulfone-based electrolyte for high-voltage Li-ion batteries. Journal of Power Sources.
- ResearchGate. (n.d.). Galvanostatic, capacity-limited (1000 mAh g⁻¹) cycles of Li–O2 cells. ResearchGate.
- eszoneo.com. (n.d.). Understanding Cyclic Voltammetry in Lithium-Ion Battery Research. eszoneo.com.
- Li, J., et al. (2022). A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries. Energy Material Advances.
- Maca, J., et al. (2013). Properties of this compound Based Aprotic Electrolytes. Portugaliae Electrochimica Acta.
- Hagiwara, R., et al. (2020). High-concentration LiPF6/sulfone electrolytes: structure, transport properties, and battery application. RSC Advances.
- Wang, F., et al. (2022). Dual‐Interphase‐Stabilizing this compound‐Based Electrolytes for High‐Voltage and High‐Safety Lithium Metal Batteries. Advanced Materials.
- Sedlarikova, M., et al. (2013). This compound as Solvent for Lithium Battery Electrolytes. IIETA.
- Li, Y., et al. (2024). This compound-Based Gel Polymer Electrolytes Enhanced by 2D Boron Nitride Nanosheets for Optimized Ion Dynamics and Stability in Lithium Metal Batteries. ACS Applied Materials & Interfaces.
- Watanabe, M., et al. (2019). This compound-Based Highly Concentrated Electrolytes of Lithium Bis(trifluoromethanesulfonyl)amide: Ionic Transport, Li-Ion Coordination, and Li–S Battery Performance. The Journal of Physical Chemistry C.
- NEWARE. (2024). Electrochemical Test Techniques for Lithium-ion Batteries: CV, EIS. NEWARE.
- ResearchGate. (n.d.). Results obtained by electrochemical impedance spectroscopy: Ion. ResearchGate.
- Zhang, X., et al. (2023). Low Concentration this compound-Based Electrolyte for High Voltage Lithium Metal Batteries. ChemRxiv.
- Dahn, J.R., et al. (2015). This compound-based electrolyte for high voltage Li(Ni0.42Mn0.42Co0.16)O2 (NMC442)/graphite pouch cells. Journal of The Electrochemical Society.
- ResearchGate. (n.d.). (PDF) Properties of this compound Based Aprotic Electrolytes. ResearchGate.
- ResearchGate. (n.d.). Sulfone-based electrolytes for high-voltage Li-ion batteries. ResearchGate.
- Foos, J. S., & Rembetsy, L. M. (1983). Lithium cycling in this compound-based electrolytes. OSTI.GOV.
- ResearchGate. (n.d.). The cyclic voltammetry (CV) of electrolytes on different electrodes. ResearchGate.
- ResearchGate. (n.d.). Galvanostatic cycling performance of Li/S cells containing the different electrolytes. ResearchGate.
- Mindemark, J., et al. (2018). Understanding the Electrochemical and Interfacial Behavior of this compound based Electrolyte in LiNi0.5Mn1.5O4-Graphite Full. Uppsala University Publications.
- ResearchGate. (n.d.). Electrochemical impedance spectroscopy realized at open circuit potential on two-electrode LTO/Li half-cells. ResearchGate.
- Watanabe, M., et al. (2023). Li-Ion Transport and Solution Structure in this compound-Based Localized High-Concentration Electrolytes. The Journal of Physical Chemistry C.
- Lee, H., et al. (2019). Applications of Voltammetry in Lithium Ion Battery Research. Journal of Electrochemical Science and Technology.
- ResearchGate. (n.d.). Understanding the Electrochemical and Interfacial Behavior of this compound based Electrolyte in LiNi0.5Mn1.5O4‐Graphite Full‐Cells. ResearchGate.
- ResearchGate. (n.d.). (PDF) Applications of Voltammetry in Lithium Ion Battery Research. ResearchGate.
- Wang, Z., et al. (2016). The effect of electrolyte concentration on electrochemical impedance for evaluating polysulfone membranes. Environmental Science: Water Research & Technology.
- Li, W., et al. (2020). Electrochemical Impedance Spectroscopy: A New Chapter in the Fast and Accurate Estimation of the State of Health for Lithium-Ion Batteries. MDPI.
Sources
- 1. iieta.org [iieta.org]
- 2. oaepublish.com [oaepublish.com]
- 3. This compound as Solvent for Lithium Battery Electrolytes | IIETA [iieta.org]
- 4. researchgate.net [researchgate.net]
- 5. oaji.net [oaji.net]
- 6. researchgate.net [researchgate.net]
- 7. High-concentration LiPF6/sulfone electrolytes: structure, transport properties, and battery application - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. eszoneo.com [eszoneo.com]
- 10. jecst.org [jecst.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chempoint.com [chempoint.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. cpchem.com [cpchem.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
experimental setup for sour gas sweetening with sulfolane mixtures
Topic: Experimental Setup for Sour Gas Sweetening with Sulfolane Mixtures
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, design, and execution of laboratory-scale experiments for sour gas sweetening using this compound-based hybrid solvents. Sour gas, containing acidic components like hydrogen sulfide (H₂S) and carbon dioxide (CO₂), requires treatment to meet environmental regulations and prevent corrosion in pipelines and equipment.[1][2] Hybrid solvents, such as those combining the physical solvent this compound with chemical solvents like alkanolamines, offer significant advantages, including higher acid gas solubility, reduced energy requirements for regeneration, and high efficiency in removing a broad range of sulfur compounds.[3][4][5] This guide details the theoretical underpinnings, the complete experimental apparatus, step-by-step protocols for absorption and regeneration, and critical analytical methods for process monitoring.
Part 1: Foundational Principles of Hybrid Solvent Sweetening
The Chemistry of Acid Gas Removal
The primary objective of gas sweetening is the removal of acidic gases, principally H₂S and CO₂.[1] These compounds are detrimental due to the toxicity of H₂S and the corrosive nature of both gases in the presence of water.[1][6] The removal process is typically achieved through absorption, where the sour gas is contacted with a liquid solvent that selectively removes the acid gas components.
The this compound Advantage: A Hybrid Approach
Traditional sweetening processes utilize either purely chemical solvents (like amines) or purely physical solvents. This compound-based processes, such as the well-established Sulfinol process, represent a superior hybrid (physico-chemical) approach.[3]
-
Physical Absorption (this compound): this compound (tetrahydrothiophene dioxide) is a highly effective physical solvent with a strong affinity for acid gases and other sulfur compounds like mercaptans (RSH) and carbonyl sulfide (COS).[2][3] The absorption is governed by Henry's Law, where the solubility of the gas is proportional to its partial pressure. A key advantage is that the absorbed gas can be released by reducing the pressure, which requires significantly less energy than breaking chemical bonds.[2] Studies have shown that H₂S is more than four times as soluble as CO₂ in this compound at a given temperature and pressure.[7]
-
Chemical Absorption (Alkanolamines): To enhance the removal efficiency, especially at low acid gas partial pressures, this compound is blended with an alkanolamine, such as Diisopropanolamine (DIPA) or Methyldiethanolamine (MDEA), and water.[8][9] These amines react chemically and reversibly with H₂S and CO₂, providing high solvent capacity and enabling the treated gas to meet stringent purity specifications.[3]
This combination allows the solvent to behave as both a chemical and physical absorbent, leading to several process benefits:
-
Reduced Solvent Circulation Rates: The high solubility of acid gases in the hybrid mixture means less solvent is required to treat a given volume of gas.[1][3]
-
Lower Regeneration Energy: The physically absorbed gases are easily stripped, lowering the overall heat duty in the regeneration step compared to purely amine-based systems.[4][10]
-
Broad-Spectrum Removal: Effectively removes H₂S, CO₂, COS, and mercaptans.[3][5]
-
Low Corrosion Rates: The solvent mixture is generally less corrosive than some conventional amine solutions.[3]
Part 2: Laboratory-Scale Experimental Setup
A well-designed laboratory setup is crucial for studying the performance of this compound mixtures. The system must allow for precise control of key parameters and accurate measurement of process variables. The core of the setup is a continuous closed-loop system featuring an absorption column and a regeneration (stripping) column.
System Components and Rationale
-
Gas Delivery System:
-
Components: Mass flow controllers (MFCs) for sour gas components (H₂S, CO₂) and a carrier gas (e.g., N₂ or CH₄).
-
Causality: MFCs provide precise control over the inlet gas composition and flow rate, allowing for the simulation of various sour gas streams and the determination of mass transfer kinetics.
-
-
Absorption Column:
-
Components: A packed-bed column (e.g., filled with Raschig rings or structured packing) to maximize gas-liquid contact area.
-
Causality: Packing material creates a tortuous path for the gas and a large surface area for the liquid film, which is essential for achieving high mass transfer rates between the gas and solvent phases.[11] The efficiency of the column is directly related to the effective interfacial area provided by the packing.[12]
-
-
Solvent Circulation System:
-
Components: A high-pressure liquid pump, heat exchangers (lean/rich solvent and lean solvent cooler).
-
Causality: The pump circulates the solvent at a controlled rate. The lean/rich heat exchanger is a critical energy-saving component; it uses the hot, regenerated lean solvent to pre-heat the cool, acid-gas-rich solvent before it enters the regenerator, thereby reducing the external heat required.[2]
-
-
Regeneration System (Stripper):
-
Components: A packed or trayed column with a reboiler at the bottom and a condenser at the top.
-
Causality: The reboiler provides the thermal energy (typically as steam or via an electric heater) needed to reverse the absorption reactions and strip the acid gases from the rich solvent.[13] The condenser cools the overhead gas stream to recover any vaporized solvent and water, which is returned to the system as reflux, minimizing solvent loss.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for sour gas sweetening and solvent regeneration.
Part 3: Detailed Experimental Protocols
Safety First: Handling Hazardous Materials
-
Sour Gas (H₂S): Hydrogen sulfide is an extremely toxic and flammable gas.[6] All experiments must be conducted in a well-ventilated fume hood equipped with an H₂S sensor and alarm. Personnel must be trained in emergency procedures.[14]
-
This compound: this compound can cause eye irritation and may have other health effects with prolonged exposure.[15][16] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) before use.[15][16][17]
Protocol 1: Solvent Preparation
This protocol describes the preparation of a typical Sulfinol-M type solvent.
Objective: To prepare a homogenous hybrid solvent mixture with a precise composition.
Materials:
-
This compound (anhydrous)
-
Methyldiethanolamine (MDEA)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker or media bottle
-
Analytical balance
Procedure:
-
Place a clean, dry beaker on the analytical balance and tare it.
-
Carefully weigh the required amount of deionized water into the beaker.
-
While stirring, slowly add the required weight of MDEA to the water. The dissolution is exothermic; allow the solution to cool if necessary.
-
Continue stirring and add the required weight of this compound to the aqueous amine solution.
-
Stir the mixture for 30-60 minutes or until the solution is completely homogenous.
-
Store the prepared solvent in a sealed container, labeled with its composition and preparation date.
| Component | Typical Composition (wt. %) for Sulfinol-M [9][18] | Function |
| This compound | 40 - 60% | Physical solvent for H₂S, CO₂, and other sulfur compounds |
| MDEA | 30 - 45% | Chemical solvent for H₂S and CO₂ |
| Water | 5 - 15% | Provides the medium for ionic reactions of the amine |
Protocol 2: Sour Gas Absorption Experiment
Objective: To sweeten a simulated sour gas stream and determine the absorption efficiency.
Procedure:
-
System Startup:
-
Pre-heat the reboiler in the regeneration section to its target temperature (typically 120-130°C).
-
Start the solvent pump and establish a stable circulation of lean solvent through the system at the desired flow rate.
-
Set the absorber column pressure to the target value using a back-pressure regulator on the sweet gas outlet.
-
-
Gas Introduction:
-
Using the mass flow controllers, introduce the carrier gas (e.g., N₂) into the bottom of the absorber column.
-
Once the system pressure and temperatures are stable, introduce the acid gases (H₂S and CO₂) at the desired flow rates to achieve the target sour gas composition.
-
-
Achieving Steady State:
-
Allow the system to run for at least 3-5 residence times to ensure it reaches steady state. This is characterized by stable temperatures, pressures, and outlet gas compositions.
-
-
Data Collection:
-
Gas Analysis: Collect gas samples from the inlet and outlet of the absorber. Analyze the composition using a Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) and/or a Flame Photometric Detector (FPD) for sulfur compounds.
-
Liquid Analysis: Collect liquid samples of the lean solvent entering the absorber and the rich solvent exiting it. Analyze for acid gas loading (see Protocol 4).
-
Record all operating parameters: temperatures, pressures, and gas/liquid flow rates.
-
Protocol 3: Solvent Regeneration
Objective: To strip the absorbed acid gases from the rich solvent, regenerating it for reuse.
Procedure:
-
The rich solvent from the absorber bottom is pre-heated in the lean/rich heat exchanger.
-
The pre-heated rich solvent enters the top of the regeneration column (stripper).
-
The solvent flows down the column and is heated by the reboiler at the bottom. The combination of high temperature and low pressure reduces the solubility of the acid gases and reverses the chemical reactions, releasing H₂S and CO₂.[2][19]
-
The released acid gases, along with water vapor, exit the top of the stripper.
-
This overhead vapor stream is passed through a condenser. The condensed water and any vaporized solvent are returned to the stripper as reflux.
-
The non-condensable acid gas stream is directed to a scrubber or vent.
-
The hot, regenerated lean solvent from the reboiler is pumped through the lean/rich heat exchanger and a final cooler before being returned to the absorber, completing the loop.
Protocol 4: Analytical Monitoring
Objective: To quantify the performance of the sweetening process.
Key Performance Indicators (KPIs):
| Parameter | Description | Analytical Method |
| Acid Gas Removal (%) | The percentage of H₂S and CO₂ removed from the inlet gas stream. | Gas Chromatography (GC) of inlet and outlet gas. |
| Solvent Loading (mol acid gas / mol solvent) | The amount of acid gas carried by the solvent. Measured for both rich and lean streams. | Titration methods or pH measurement. A drop in pH from the lean to the rich solvent indicates acid gas loading.[20] |
| Sweet Gas Purity | The final concentration (ppm) of H₂S and CO₂ in the treated gas. | Gas Chromatography (GC). |
pH as an Indicator of Solvent Loading: The pH of the amine solution is a valuable real-time indicator of its condition.[20]
-
Lean Amine: Typically has a slightly basic pH (e.g., 7.5-8.5) after regeneration.
-
Rich Amine: As the solvent absorbs acidic gases, the pH will drop significantly (e.g., to 5-6). Monitoring the differential pH between the lean and rich streams provides an excellent qualitative measure of the overall acid gas removal effectiveness.[20]
Part 4: Data Interpretation and Troubleshooting
Interpreting Results
The primary goal is to achieve the desired sweet gas specification (e.g., <4 ppm H₂S) while minimizing energy consumption in the reboiler.[2] By systematically varying parameters like solvent circulation rate, reboiler temperature, and solvent composition, researchers can identify the optimal operating conditions for a specific sour gas feed. For instance, increasing the this compound concentration may improve mercaptan removal but could also increase hydrocarbon co-absorption.[4][21]
Common Experimental Challenges
-
Foaming: Can be caused by contaminants in the solvent or gas stream. It reduces the efficiency of the absorber and can lead to solvent carryover.
-
Solvent Degradation: Excessive reboiler temperatures can lead to the thermal degradation of the amine and this compound, forming corrosive byproducts and reducing solvent effectiveness.[13][19]
-
Incomplete Regeneration: If the reboiler duty is too low or stripping steam rate is insufficient, the lean solvent will have a high residual acid gas loading, reducing its capacity in the absorber.
-
Leaks: Due to the high toxicity of H₂S, the entire system must be leak-tested and maintained under negative pressure relative to the laboratory environment where possible.
References
- Vertex AI Search.
- ResearchGate. Effect of this compound strength to acid gas removal.
- OnePetro.
- Cheresources.com Community. Sulfinol/sulfolane Processes - Refining, Hydrocarbons, Oil, and Gas.
- Vertex AI Search. Gas Sweetening Process.
- Stratus Engineering, Inc.
- ResearchGate. Fast screening of amine/physical solvent systems and mass transfer studies on efficient aqueous hybrid MEA/Sulfolane solution for postcombustion CO2 capture | Request PDF.
- ResearchGate. (PDF)
- Aidic. Performance Improvement of Gas Sweetening Units by Using a Blend of MDEA/PZ.
- Axens. Gas Sweetening.
- MDPI. Simulation of Natural Gas Treatment for Acid Gas Removal Using the Ternary Blend of MDEA, AEEA, and NMP.
- Gas Processing & LNG. Understanding gas sweetening processes.
- ResearchGate. (PDF) Using mixed amine solution for gas sweetening.
- netl.doe.gov. Sulfinol.
- Santa Cruz Biotechnology. This compound.
- ResearchGate. Gas Sweetening and Processing Field Manual.
- SpringerLink. Simulation and parametric analysis of natural gas sweetening process: a case study of Missan Oil Field in Iraq.
- ResearchGate.
- Vertex AI Search. Gas Sweetening Processes.
- Endress+Hauser.
- Vertex AI Search.
- ScienceDirect. Investigation of mixed amine solution in gas sweetening plant.
- Alaska Department of Environmental Conserv
- J. Chem. Thermodyn. Measuring the solubility of CO2 and H2S in this compound and the density and viscosity of saturated liquid binary mixtures of (this compound + CO2) and (this compound + H2S).
- TU Dortmund. Predicting Phase Equilibria for this compound-Supported Selective Sour-Gas Absorption - TH.
- AWS. Advanced Monoethanolamine Absorption using this compound as a Phase Splitter for CO2 Capture.
- Semantic Scholar.
- ResearchGate. Sour gas sweetening process | Download Scientific Diagram.
- ResearchGate.
- ResearchGate. Composition of Sour Gas (collected from laboratory of Chemical Engineering Department, BUET)..
- SpringerLink. Simulation and parametric analysis of natural gas sweetening process: a case study of Missan Oil Field in Iraq.
- HollyFrontier.
- Barben Analyzer Technology.
- ResearchGate.
- Alaska Department of Environmental Conserv
- Open Research Oklahoma.
- DUT Open Scholar. PHASE EQUILIBRIUM STUDIES OF this compound MIXTURES CONTAINING CARBOXYLIC ACIDS.
- The University of Aberdeen Research Portal.
- WIT Press. Natural gas sweetening process simulation and optimization: a case study of the Khurmala field in Iraqi Kurdistan.
- MDPI.
- ResearchGate. Mass transfer characteristics of CO 2 absorption into a phase-change solvent in a wetted-wall column | Request PDF.
- RSC Publishing. Review on the mass transfer performance of CO2 absorption by amine-based solvents in low- and high-pressure absorption packed columns - RSC Advances.
- Vertex AI Search. Modeling of CO2-MEA absorption system in the packed column using Sulzer DX structured packing.
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Understanding gas sweetening processes | Gas Processing & LNG [gasprocessingnews.com]
- 3. Acidic Gas Treatment [this compound.cn]
- 4. researchgate.net [researchgate.net]
- 5. onepetro.org [onepetro.org]
- 6. hess.com [hess.com]
- 7. ThermoML:J. Chem. Thermodyn. 2015, 85, 13-25 [trc.nist.gov]
- 8. Sulfinol/sulfolane Processes - Refining, Hydrocarbons, Oil, and Gas - Cheresources.com Community [cheresources.com]
- 9. Sulfinol | netl.doe.gov [netl.doe.gov]
- 10. mdpi.com [mdpi.com]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. Review on the mass transfer performance of CO2 absorption by amine-based solvents in low- and high-pressure absorption packed columns - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. stratusengr.com [stratusengr.com]
- 14. s29.q4cdn.com [s29.q4cdn.com]
- 15. dec.alaska.gov [dec.alaska.gov]
- 16. dec.alaska.gov [dec.alaska.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. txautosys.com [txautosys.com]
- 21. Gas Sweetening | Axens [axens.net]
sulfolane as a polymerization solvent for high-performance polymers
Application Notes & Protocols
Topic: Sulfolane as a High-Performance Polymerization Solvent
Audience: Researchers, scientists, and process development professionals in polymer chemistry.
Introduction: Re-evaluating the Solvent for High-Temperature Polymer Synthesis
The synthesis of high-performance aromatic polymers, such as Poly(Ether Ether Ketone) (PEEK) and Poly(Ether Sulfone) (PES), is foundational to advancements in aerospace, automotive, and medical device industries. These materials are prized for their exceptional thermal stability, chemical resistance, and mechanical properties.[1][2] The key to achieving these properties lies in obtaining high molecular weight polymers, a goal that is critically dependent on the polymerization conditions, particularly the choice of solvent.
Traditionally, diphenyl sulfone has been the solvent of choice for these high-temperature polycondensations.[3][4] However, its water-insolubility complicates polymer purification, requiring organic solvents for washing and leading to environmental and cost concerns. This application note details the superior utility of this compound (tetrahydrothiophene-1,1-dioxide) as a versatile, high-performance solvent for the synthesis of these advanced polymers. We will explore the physicochemical properties of this compound that make it uniquely suited for this role and provide detailed, field-proven protocols for its use.
The this compound Advantage: Key Physicochemical Properties
This compound is a polar aprotic solvent with a unique combination of properties that make it an exceptional medium for nucleophilic aromatic substitution (SNA r) polymerization.[5][6][7] Its primary advantages stem from its high thermal stability, strong polarity, and miscibility with water.
-
High Boiling Point & Thermal Stability: this compound has a boiling point of 285 °C and is thermally stable up to approximately 220-240 °C, above which it may slowly decompose.[8][9] This allows for the high reaction temperatures (typically 190-260 °C) required to drive SNA r polymerization to completion and achieve high molecular weights.
-
High Polarity and Dielectric Constant: With a high dipole moment and permittivity, this compound is highly effective at dissolving polar monomers and the growing polymer chains.[5][7] Crucially, its ability to solvate cations (like K⁺ from the carbonate base) enhances the reactivity of the corresponding phenoxide anions, accelerating the polymerization rate.[5][7]
-
Aprotic Nature: As an aprotic solvent, this compound does not have acidic protons that can interfere with the polymerization chemistry, ensuring the reaction proceeds as intended.
-
Water Solubility: Unlike diphenyl sulfone, this compound is completely miscible with water.[4][8] This property dramatically simplifies the post-polymerization workup. The reaction mixture can be poured directly into water to precipitate the polymer, while the solvent and byproduct salts are easily washed away, eliminating the need for organic washing steps.[3][4]
Data Presentation: Comparison of High-Temperature Solvents
| Property | This compound | Diphenyl Sulfone | N-Methyl-2-pyrrolidone (NMP) |
| Formula | C₄H₈O₂S | C₁₂H₁₀O₂S | C₅H₉NO |
| Boiling Point | 285 °C | 379 °C | 202 °C |
| Melting Point | 27.5 °C | 128 °C | -24 °C |
| Dipole Moment | 4.7 D[5] | 5.0 D | 4.1 D |
| Water Solubility | Miscible[8] | Insoluble | Miscible |
| Primary Advantage | High bp, water soluble | Very high bp | Good solvency |
| Primary Disadvantage | Moderate bp limit | Insoluble in water | Lower bp, potential side reactions |
Visualization: Key Attributes of this compound
Caption: Core physicochemical properties of this compound.
The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNA r)
The synthesis of poly(arylene ether)s like PEEK and PES proceeds via a nucleophilic aromatic substitution (SNA r) mechanism.[2][10] This reaction is facilitated in polar aprotic solvents.
The key steps are:
-
Deprotonation: A weak base, typically anhydrous potassium carbonate (K₂CO₃), deprotonates the hydroxyl groups of the bisphenol monomer (e.g., hydroquinone) to form a highly reactive bisphenoxide.
-
Nucleophilic Attack: The electron-rich phenoxide attacks the electron-deficient aromatic ring of the dihalide monomer (e.g., 4,4'-difluorobenzophenone), which is activated by a strong electron-withdrawing group (the ketone or sulfone group) positioned para to the halide leaving group.[11][12][13]
-
Intermediate Formation: This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.[13][14] The negative charge is delocalized across the aromatic ring and into the electron-withdrawing group.
-
Elimination & Aromaticity Restoration: The leaving group (typically fluoride) is eliminated, and the aromaticity of the ring is restored, forming the ether linkage that constitutes the polymer backbone.
Visualization: The SNA r Polymerization Mechanism
Caption: Simplified SNA r polymerization pathway.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves. This compound should be handled with care.[5]
Protocol 1: Purification of this compound
For high-performance polymer synthesis, the purity of the solvent is paramount. Water and acidic impurities can terminate the polymerization and prevent the formation of high molecular weight polymer.
Materials:
-
Reagent-grade this compound
-
Potassium hydroxide (KOH) pellets or molecular sieves (4Å)
-
Vacuum distillation apparatus
Procedure:
-
Add this compound to a round-bottom flask.
-
Add a drying agent. Common methods include stirring over molecular sieves for several hours or vacuum distillation from KOH pellets.[15]
-
Vacuum Distillation (Preferred Method): Add KOH pellets (approx. 5-10 g per L of this compound) to the flask.
-
Assemble the vacuum distillation apparatus.
-
Distill the this compound under reduced pressure. The purified solvent should be a clear, colorless liquid.
-
Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and over molecular sieves to prevent moisture reabsorption, as it is hygroscopic.[15]
Protocol 2: Synthesis of Poly(Ether Ether Ketone) (PEEK)
This protocol is adapted from established patent literature for the synthesis of PEEK in this compound.[3][4][16]
Materials:
-
4,4'-difluorobenzophenone (DFBP)
-
Hydroquinone (HQ)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
Anhydrous sodium carbonate (Na₂CO₃), finely ground and dried
-
Purified, anhydrous this compound
-
Xylene (as an azeotroping agent)
-
Methanol and Deionized Water (for precipitation and washing)
-
Reaction vessel (3-neck flask) with mechanical stirrer, nitrogen inlet/outlet, and Dean-Stark trap with condenser.
Procedure:
-
Reactor Setup: Charge the reaction vessel with 4,4'-difluorobenzophenone and hydroquinone in a precise 1:1 molar ratio. Note: A slight excess (0.1-1 mol%) of DFBP can be used to ensure fluoro-terminated end groups.[3][4]
-
Solvent Addition: Add purified this compound to the flask to achieve a solids concentration of 15-30% (w/w).[17] Add xylene (10-20% by mass of this compound).[3]
-
Inert Atmosphere: Begin stirring and purge the system with dry nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Base Addition: Heat the mixture. When the temperature reaches 75-85 °C, add the dried K₂CO₃ and Na₂CO₃ mixture (a slight molar excess relative to hydroquinone is typical).[3]
-
Azeotropic Dehydration: Increase the temperature to initiate the azeotropic reflux of xylene and water. Water is formed during the in-situ salt formation between hydroquinone and the carbonate bases. Continue refluxing until all water is removed via the Dean-Stark trap and the refluxing xylene runs clear.
-
Polymerization: After dehydration is complete, drain the xylene from the trap and slowly raise the reaction temperature to 230-260 °C.[3][4]
-
Reaction Monitoring: Maintain the reaction at this temperature for 1-3 hours. The viscosity of the mixture will increase significantly as the polymer chain grows.
-
Precipitation and Purification: Allow the reactor to cool slightly. While still hot and viscous, pour the reaction mixture in a thin stream into a large excess of vigorously stirred cool water or a water/methanol mixture.
-
The PEEK polymer will precipitate as a fibrous or powdered solid.
-
Washing: Collect the solid by filtration. Repeatedly boil the solid product in deionized water to thoroughly remove the this compound solvent and byproduct salts.[3][4] Filter after each wash.
-
Drying: Dry the final PEEK powder in a vacuum oven at 120-150 °C until a constant weight is achieved.
Visualization: General Polymerization Workflow
Caption: Step-by-step workflow for high-performance polymer synthesis.
Conclusion
This compound presents a compelling and technically superior alternative to traditional solvents for the synthesis of high-performance polymers like PEEK and PES. Its unique combination of a high boiling point, strong solvating power for polar intermediates, and complete water miscibility addresses the key requirements for successful high-temperature SNA r polymerization. The simplified, aqueous-based purification process not only reduces reliance on organic solvents but also enhances process efficiency and lowers environmental impact. By following the detailed protocols and understanding the underlying chemical principles outlined in this note, researchers and drug development professionals can effectively leverage this compound to produce high-quality, high molecular weight polymers for a wide range of demanding applications.
References
- Chempedia - LookChem.
- Yoshioka, S., et al. (2022). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic this compound Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. MDPI. [Link]
- U.S. Department of Health and Human Services. (2022). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic this compound Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. PMC - NIH. [Link]
- Jess, A., & Keil, F. (2020). This compound: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development. [Link]
- Google Patents. EP2000493A1 - The method of synthesizing polyether etherketone using this compound as solvent.
- Google Patents. CN100389138C - Synthesis of polyether-ether-ketone resin with this compound as solvent.
- Mohanty, D. K. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. [Link]
- Unknown. This compound. [Link]
- Google Patents.
- Google Patents. CN100482707C - Synthesis method of ternary copolymer containing PEEK and poly(ether ether ketone ketone)s using this compound as solvent.
- Shyamkumar, C. PROCESS ANALYSIS OF this compound PROCESS: DEVELOPMENT AND APPLICATION OF PROCESS RETROFIT METHODOLOGY. [Link]
- Google Patents. EP0412214B1 - Purifying this compound.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Unknown. High-Purity this compound: Your Reliable Manufacturer & Supplier for Industrial Solvent Needs. [Link]
- Bastidas, D. M., et al. (2018). This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. MDPI. [Link]
- Kurdanova, Z. I., et al. (2019). Synthesis and Research of Properties of Polyether Ether Ketone.
- This compound Company.
- ResearchGate. This compound as Common Rate Accelerating Solvent for the Cationic Ring-Opening Polymerization of 2-Oxazolines | Request PDF. [Link]
- European Patent Office. EP 0412214 A1 - Purifying this compound. [Link]
- Henan Sinotech Import&Export Corpor
- Taylor & Francis. This compound – Knowledge and References. [Link]
- Chemistry Steps.
- Metoree. 15 this compound Manufacturers in 2025. [Link]
- ResearchGate. This compound: A Versatile Dipolar Aprotic Solvent | Request PDF. [Link]
- Wikipedia.
- ResearchGate.
- National Institutes of Health. This compound | C4H8O2S | CID 31347 - PubChem. [Link]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Google Patents. KR20150031151A - Method for preparing polyethersulfone.
- ResearchGate. (2011). (PDF) Synthesis and characterization of polyethersulfone membranes. [Link]
- Professor Dave Explains. (2019).
- Wikipedia. This compound. [Link]
- ResearchGate. Chemical and physical properties of this compound. [Link]
- Google Patents. EP2926889A1 - Method for manufacturing polyethersulfone membrane.
Sources
- 1. Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic this compound Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. EP2000493A1 - The method of synthesizing polyether etherketone using this compound as solvent - Google Patents [patents.google.com]
- 4. CN100389138C - Synthesis of polyether-ether-ketone resin with this compound as solvent - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application – this compound Company [this compound-company.com]
- 7. researchgate.net [researchgate.net]
- 8. liaodongchem.com [liaodongchem.com]
- 9. This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. Purification of this compound - Chempedia - LookChem [lookchem.com]
- 16. researchgate.net [researchgate.net]
- 17. CN100482707C - Synthesis method of ternary copolymer containing PEEK and poly(ether ether ketone ketone)s using this compound as solvent - Google Patents [patents.google.com]
Application Note: Robust and Sensitive Detection and Quantification of Sulfolane in Environmental and Biological Matrices Using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Sulfolane (tetrahydrothiophene-1,1-dioxide) is a highly polar, water-miscible industrial solvent with significant chemical and thermal stability.[1][2] Its extensive use in the petrochemical industry for aromatic hydrocarbon extraction and natural gas purification has led to environmental contamination, particularly of groundwater.[3][4][5][6] Due to its high water solubility and low volatility, this compound is mobile in aqueous environments, posing challenges for remediation and necessitating sensitive analytical methods for monitoring.[4][7] This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the reliable detection and quantification of this compound in various matrices, including water, soil, and plasma. The protocols provided herein are designed for robustness and accuracy, incorporating best practices for sample preparation, instrument configuration, and method validation to meet regulatory and research needs.
Introduction: The Analytical Challenge of this compound
This compound's physicochemical properties—specifically its high boiling point (285°C) and complete miscibility in water—present a unique analytical challenge.[7] While amenable to gas chromatography due to its thermal stability, its low volatility makes techniques like purge-and-trap unsuitable.[3] Furthermore, its lack of a strong chromophore renders analysis by liquid chromatography with UV detection insensitive.[4] Consequently, GC coupled with Mass Spectrometry (MS) has become the technique of choice, offering the required selectivity and sensitivity for trace-level quantification in complex matrices.[3][4] The MS detector is crucial for distinguishing this compound from potential co-contaminants, especially in industrial settings where other solvents like benzene, toluene, ethylbenzene, and xylenes (BTEX) may be present.[3]
This guide provides a comprehensive framework for establishing a reliable this compound analysis workflow, from sample extraction to final data reporting, grounded in established methodologies and validation principles.
Analytical Workflow Overview
The successful quantification of this compound by GC-MS follows a systematic process. Each stage is critical for ensuring data quality and reproducibility. The overall workflow is depicted below.
Figure 1: General workflow for this compound analysis by GC-MS.
Detailed Methodologies and Protocols
Sample Preparation: The Key to Accuracy
Sample preparation is arguably the most critical step, designed to efficiently extract this compound from the sample matrix while minimizing interferences.[4] The choice of solvent and technique depends on the matrix. The use of an isotopically labeled internal standard, such as deuterated this compound (this compound-d8), is mandatory to correct for variations in extraction efficiency and instrument response.[2]
Protocol 1: Extraction from Water Samples
This protocol is adapted from methodologies that utilize liquid-liquid extraction (LLE), a robust technique for aqueous matrices.[2][3] Dichloromethane (DCM) is a common and effective solvent for this purpose.[3]
-
Sample Collection: Collect water samples in clean glass vials, ensuring no headspace. Store at ~4°C until analysis.
-
Internal Standard Spiking: To a 100 mL water sample in a 250 mL separatory funnel, add a known amount of this compound-d8 solution (e.g., to achieve a final concentration of 2 µg/mL).
-
pH Adjustment: Adjust the sample pH to < 2 using concentrated sulfuric or hydrochloric acid.[2] This step can improve the partitioning of certain compounds, though for this compound it is often a precautionary measure from broader semi-volatile methods.
-
Solvent Extraction: Add 100 mL of dichloromethane (DCM) to the funnel. Shake vigorously for at least 1 hour using a mechanical shaker.[2] Allow the layers to separate.
-
Collect Organic Phase: Drain the lower DCM layer into a collection flask.
-
Repeat Extraction: Perform a second extraction with another 100 mL of DCM and combine the extracts.[2]
-
Drying and Concentration: Pass the combined extract through a column of anhydrous sodium sulfate to remove residual water. Add 2 mL of a keeper solvent like isooctane and concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen.[2] The keeper solvent prevents the complete evaporation of the analyte.
-
Analysis: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
Protocol 2: Extraction from Soil and Solid Samples
For solid matrices, a solid-liquid extraction (SLE) is employed. This protocol is based on established methods for extracting this compound from soil and vegetation.[2][8]
-
Sample Preparation: Weigh 10-12 g of the field-moist soil sample into a 50 mL centrifuge tube. A subsample should be taken for moisture content determination.
-
Internal Standard Spiking: Add a known amount of this compound-d8 solution directly onto the soil.
-
Wetting and Extraction: Add 1 mL of deionized water and vortex vigorously. Add 10 mL of dichloromethane and shake mechanically for 15 minutes.[2]
-
Phase Separation: Centrifuge the sample at ~2,000 rpm for 5 minutes to separate the solid and liquid phases.[2]
-
Extract Collection: Carefully transfer the supernatant (DCM extract) to a clean tube.
-
Concentration: Concentrate the extract to 1.0 mL as described in Protocol 1, Step 7.
-
Analysis: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
Protocol 3: Extraction from Plasma Samples
This protocol for biological fluids uses protein precipitation and liquid-liquid extraction, adapted from toxicokinetic studies.[9]
-
Sample Aliquot: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the appropriate this compound-d8 working solution.
-
Extraction: Add 500 µL of ethyl acetate, vortex for 30 seconds, and centrifuge for 5 minutes.[9] Ethyl acetate is an effective solvent for extracting this compound from biological matrices.
-
Extract Collection: Transfer the upper organic layer to a clean tube.
-
Concentration: Concentrate the extract under a gentle stream of nitrogen to approximately 50 µL.[9]
-
Analysis: Transfer the final extract to a low-volume autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for this compound analysis and can be optimized for specific instrumentation. The use of a split/splitless injector is common and versatile.[3]
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 6890 or equivalent | A widely used, reliable GC system. |
| Injector | Split/Splitless | Allows for flexibility in handling varying sample concentrations. |
| Inlet Temperature | 200 - 250°C | Ensures efficient vaporization of this compound without thermal degradation.[4][9] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injection Mode | Splitless (0.5 - 1.0 min) | Maximizes analyte transfer to the column for trace-level detection.[9] |
| Carrier Gas | Helium, Constant Flow (e.g., 1.0 mL/min) | Inert carrier gas providing good chromatographic efficiency. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | A non-polar column providing good peak shape and separation for semi-volatile compounds.[7] |
| Oven Program | Initial 60°C (hold 1 min), ramp 15°C/min to 180°C, then ramp 30°C/min to 280°C (hold 5 min) | The temperature program is designed to separate this compound from lighter solvent peaks and elute it efficiently with good peak symmetry.[9] |
| Mass Spectrometer | Agilent 5973N or equivalent | A standard single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns.[9] |
| MS Source Temp. | 230°C | Standard source temperature for EI.[9] |
| MS Quad Temp. | 150°C | Standard quadrupole temperature.[9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Significantly enhances sensitivity and selectivity compared to full scan mode by monitoring only characteristic ions.[8] |
Table 1: Recommended GC-MS instrumental parameters for this compound analysis.
Data Acquisition in Selected Ion Monitoring (SIM) Mode
For quantitative analysis, SIM mode is superior to full-scan acquisition. By monitoring only the specific mass-to-charge (m/z) ratios of the target analytes, the signal-to-noise ratio is dramatically improved.
| Analyte | Role | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | Target Analyte | 120 | 56, 41[7][9] |
| This compound-d8 | Internal Standard | 128 | Not always required; 64 can be used.[9] |
Table 2: Selected ions for SIM mode analysis of this compound and its internal standard. The molecular ion for this compound (m/z 120) is typically used for quantification due to its specificity, while m/z 56 is a major, stable fragment.[7][9]
Method Validation
A self-validating system is trustworthy. Any developed method must be validated according to established guidelines, such as those from the US EPA, to ensure the data is reliable and defensible.[3]
| Parameter | Acceptance Criteria | Description |
| Linearity | Coefficient of determination (r²) > 0.995 | A calibration curve is generated using at least five standards spanning the expected concentration range of samples.[2] |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | The lowest concentration of analyte that can be reliably distinguished from background noise.[9] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. A typical LOQ for water is around 20 ng/mL.[9] |
| Accuracy (Recovery) | 80 - 120% | Determined by analyzing spiked matrix samples (matrix spike/matrix spike duplicate) at known concentrations. Recoveries of 80+/-12% have been reported.[8] |
| Precision | Relative Standard Deviation (RSD) ≤ 15% | Measured from replicate analyses of spiked samples. Assesses the repeatability of the method. |
| Selectivity | No interfering peaks at the retention time of this compound in blank samples. | Demonstrates that the method can differentiate the analyte from other components in the matrix. |
Table 3: Key method validation parameters and typical acceptance criteria.
Conclusion
The GC-MS methodology detailed in this application note provides a robust, sensitive, and reliable framework for the detection and quantification of this compound in diverse and challenging matrices. The combination of a streamlined liquid-liquid or solid-liquid extraction protocol using an isotopic internal standard (this compound-d8) with the selectivity of SIM mode mass spectrometry ensures high-quality, defensible data. Proper method validation is paramount to demonstrating that the method is fit for its intended purpose, whether for environmental monitoring, toxicological research, or regulatory compliance. By following these protocols, researchers and scientists can confidently address the analytical challenges posed by this important environmental contaminant.
References
- Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting this compound and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. (n.d.). MDPI.
- This compound as a novel stationary phase for analytical separations by gas chromatography. (2022). Analytica Chimica Acta.
- Development and Validation of an Analytical Method for Quantitation of this compound in Rat and Mouse Plasma by GC–MS. (2019). PMC - NIH.
- Gas chromatographic-mass spectrometric determination of this compound in wetland vegetation exposed to sour gas-contaminated groundwater. (1999). Journal of Chromatography A.
- Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting this compound and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. (n.d.). ResearchGate.
- Gas chromatographic–mass spectrometric determination of this compound in wetland vegetation exposed to sour gas-contaminated groundwater. (1999). ScienceDirect.
- This compound as a novel stationary phase for analytical separations by gas chromatography | Request PDF. (2022). ResearchGate.
- This compound AS A NOVEL STATIONARY PHASE FOR ANALYTICAL SEPARATIONS BY GAS CHROMATOGRAPHY. (n.d.). University of Calgary.
- This compound Analysis in Environmental Samples: A Critical Review. (n.d.). MDPI.
- This compound in Water and Soil Samples. (2017). Gov.bc.ca.
- A Review of Analytical Methods for the Determination of this compound and Alkanolamines in Environmental Studies. (n.d.). ResearchGate.
- CQA – Analytical Method Evaluation and Development. (n.d.). Environmental Standards, Inc.
- Development and Optimization of Analytical methods for this compound and BTEX Quantification in Environmental samples. (2023). UWSpace - University of Waterloo.
- A review of analytical methods for the determination of this compound and alkanolamines in environmental studies. (n.d.). PubMed.
Sources
- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 7. dec.alaska.gov [dec.alaska.gov]
- 8. Gas chromatographic-mass spectrometric determination of this compound in wetland vegetation exposed to sour gas-contaminated groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of an Analytical Method for Quantitation of this compound in Rat and Mouse Plasma by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sulfolane as a Reaction Medium for Friedel-Crafts Alkylations
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Re-evaluating the Landscape of Friedel-Crafts Alkylation Solvents
The Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution, has been a fundamental tool for carbon-carbon bond formation for over a century. The choice of reaction medium is critical, profoundly influencing reaction rates, selectivity, and overall efficiency. While traditional solvents like nitrobenzene and chlorinated hydrocarbons have been extensively used, their inherent toxicity and environmental concerns necessitate the exploration of more sustainable and versatile alternatives.[1][2] This document provides a comprehensive guide to the application of sulfolane as a superior reaction medium for Friedel-Crafts alkylations, offering detailed insights into its advantages, practical protocols, and mechanistic considerations.
This compound (tetramethylene sulfone) is a highly polar, aprotic solvent with a unique combination of properties that make it exceptionally well-suited for acid-catalyzed reactions.[3][4] Its high thermal and chemical stability, coupled with its ability to dissolve a wide range of organic substrates and inorganic catalysts, positions it as a compelling alternative to conventional solvents.[3][4][5]
The this compound Advantage in Friedel-Crafts Chemistry
The efficacy of this compound in Friedel-Crafts alkylations stems from several key physicochemical properties:
-
High Polarity and Dielectric Constant: this compound's significant polarity (dipole moment of 4.8 D) and high dielectric constant (43.3) are adept at stabilizing the carbocationic intermediates that are central to the Friedel-Crafts mechanism.[6] This stabilization can lead to enhanced reaction rates and, in some cases, improved selectivity compared to nonpolar solvents.
-
Exceptional Thermal and Chemical Stability: this compound is remarkably stable, even at elevated temperatures, and is resistant to decomposition by strong acids, including Lewis acids and superacids.[3][4] This robustness allows for a wider operational temperature range, enabling reactions with less reactive substrates that may require heating.
-
Excellent Solvating Power: this compound's ability to dissolve both aromatic hydrocarbons and a variety of Lewis and Brønsted acid catalysts ensures a homogeneous reaction environment, which is crucial for optimal catalytic activity and reproducibility.[3]
-
Inertness to Reaction Conditions: As a deactivated aromatic system itself is not a feature of this compound, it does not compete with the substrate in the alkylation reaction, a known issue with solvents like benzene.[2]
Mechanistic Implications of a Polar Aprotic Medium
The Friedel-Crafts alkylation proceeds via the formation of a carbocation or a polarized complex between the alkylating agent and the Lewis acid catalyst.[7] In a polar aprotic solvent like this compound, the separation of the ion pair (carbocation and counter-ion) is facilitated, potentially leading to a more "free" and reactive carbocation. This can influence the regioselectivity and the propensity for carbocation rearrangements, a common challenge in Friedel-Crafts alkylations.
Experimental Protocols
The following protocols are designed to serve as a starting point for researchers. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) is recommended for each specific substrate and alkylating agent.
Protocol 1: General Procedure for the Alkylation of Benzene with an Alkene using AlCl₃ in this compound
This protocol describes the alkylation of benzene with a generic alkene (e.g., 1-dodecene) to form linear alkylbenzenes (LABs), which are precursors to biodegradable detergents.[5]
Materials:
-
This compound (anhydrous)
-
Benzene (anhydrous)
-
1-Dodecene (or other suitable alkene)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Diisopropyl ether (DIPE)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous this compound (sufficient to make a 0.5 M solution of the limiting reagent).
-
Reactant Addition: Add anhydrous benzene (typically in excess) to the flask. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) in portions to the stirred solution. The addition is exothermic.
-
Alkene Addition: Add the alkene (e.g., 1-dodecene) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly and carefully pour it over crushed ice in a separate beaker. This will hydrolyze the aluminum chloride.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diisopropyl ether (DIPE).[3]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Alkylation of Toluene with a Secondary Alkyl Halide in this compound
This protocol outlines the alkylation of an activated aromatic ring, toluene, with a secondary alkyl halide.
Materials:
-
This compound (anhydrous)
-
Toluene (anhydrous)
-
2-Chloropropane (or other secondary alkyl halide)
-
Ferric chloride (FeCl₃, anhydrous)
-
Diisopropyl ether (DIPE)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Charging: Add anhydrous this compound and anhydrous toluene to the flask.
-
Catalyst Addition: Add anhydrous ferric chloride (FeCl₃) to the reaction mixture.
-
Alkyl Halide Addition: Add 2-chloropropane dropwise from the dropping funnel.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by GC or TLC.
-
Quenching and Work-up:
-
Cool the reaction to room temperature and quench by slowly adding 1 M HCl.
-
Transfer to a separatory funnel and extract with DIPE.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
-
Purification: Purify the resulting mixture of isomeric cymenes by fractional distillation.
Data Presentation
The following table provides illustrative data on the influence of the solvent on Friedel-Crafts reactions. Note that direct comparative studies for a wide range of alkylations in this compound are not extensively documented in publicly available literature; therefore, this table includes data from related acylation reactions to highlight the effect of solvent polarity.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Product Ratio (ortho:meta:para) | Reference |
| Naphthalene | Acetyl Chloride | AlCl₃ | Carbon Disulfide (nonpolar) | Favors 1-acetylnaphthalene (kinetic product) | [7] |
| Naphthalene | Acetyl Chloride | AlCl₃ | Nitrobenzene (polar) | Favors 2-acetylnaphthalene (thermodynamic product) | [7] |
The behavior observed in polar solvents like nitrobenzene, where the thermodynamically more stable product is favored, suggests that this compound, with its high polarity, may also promote the formation of thermodynamically controlled products in certain Friedel-Crafts alkylations.[7][8] This is a critical consideration for reaction design and achieving the desired regioselectivity.
Visualization of Key Processes
Generalized Friedel-Crafts Alkylation Workflow
Caption: Role of this compound in stabilizing the carbocation intermediate.
Trustworthiness and Self-Validation
The protocols provided are based on established principles of Friedel-Crafts chemistry and adapted for this compound based on its known properties. To ensure the validity of your results:
-
Purity of Reagents: The use of anhydrous reagents and solvents is paramount, as moisture can deactivate the Lewis acid catalyst.
-
Inert Atmosphere: Maintaining an inert atmosphere (nitrogen or argon) is crucial to prevent the degradation of the catalyst and reactants.
-
Temperature Control: Careful control of the reaction temperature is essential, especially during the addition of the Lewis acid and the alkylating agent, to manage exothermic reactions and influence product selectivity.
-
Monitoring Reaction Progress: Regular monitoring of the reaction by TLC or GC is recommended to determine the optimal reaction time and prevent the formation of byproducts.
Conclusion and Future Outlook
This compound presents a compelling and advantageous medium for conducting Friedel-Crafts alkylations. Its unique combination of high polarity, thermal stability, and excellent solvating power offers significant benefits over traditional solvents. While detailed, substrate-specific protocols in the academic literature are not as widespread as for other solvents, the principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors. Further research into the nuances of regioselectivity and the development of catalyst recycling strategies in this compound will undoubtedly expand its application in both academic and industrial settings.
References
- University of Rochester, Department of Chemistry. Solvent: this compound. [Online]. Available: [Link]. [Accessed: Jan. 08, 2026].
- ResearchGate. Acylation of 2-methoxynaphthalene by acetyl chloride in this compound catalysed by different zeolites a …. [Online]. Available: [Link]. [Accessed: Jan. 08, 2026].
- ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Online]. Available: [Link]. [Accessed: Jan. 08, 2026].
- ResearchGate. This compound: A Versatile Dipolar Aprotic Solvent | Request PDF. [Online]. Available: [Link]. [Accessed: Jan. 08, 2026].
- ElectronicsAndBooks. This compound: A Versatile Dipolar Aprotic Solvent. [Online]. Available: [Link]. [Accessed: Jan. 08, 2026].
- Wikipedia. This compound. [Online]. Available: [Link]. [Accessed: Jan. 08, 2026].
- Global Specialty Chemical Co. This compound APPLICATIONS. [Online]. Available: [Link]. [Accessed: Jan. 08, 2026].
- PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Online]. Available: [Link]. [Accessed: Jan. 08, 2026].
- Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Online]. Available: [Link]. [Accessed: Jan. 08, 2026].
- Shell. Reaction Solvent. [Online]. Available: [Link]. [Accessed: Jan. 08, 2026].
- Google Patents. US5347018A - Process for producing this compound compounds. [Online]. Available: . [Accessed: Jan. 08, 2026].
- Filo. Nitrobenzene was used as a solvent in Friedel - Craft reaction. why?.. [Online]. Available: [Link]. [Accessed: Jan. 08, 2026].
- Crimson Publishers. Study on the Alkylation of Benzene and Long-Chain Olefin under Trifluoromethane Sulfonic Acid Catalyst. [Online]. Available: [Link]. [Accessed: Jan. 08, 2026].
- Chemistry Stack Exchange. What is the function of nitrobenzene as a solvent in Friedel Crafts alkylation reaction? [Online]. Available: [Link]. [Accessed: Jan. 08, 2026].
- Quora. Is nitrobenzene a suitable solvent for Friedel–Crafts alkylation while benzene is not? [Online]. Available: [Link]. [Accessed: Jan. 08, 2026].
- YouTube. Friedel-Crafts Alkylation. [Online]. Available: [Link]. [Accessed: Jan. 08, 2026].
- Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Online]. Available: [Link]. [Accessed: Jan. 08, 2026].
Sources
- 1. Nitrobenzene was used as a solvent in Friedel - Craft reaction. why?.. [askfilo.com]
- 2. quora.com [quora.com]
- 3. US5347018A - Process for producing this compound compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Employing Sulfolane for the Strategic Synthesis of Fluoroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth exploration of the use of sulfolane as a superior solvent for the synthesis of fluoroaromatic compounds via nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings of this chemistry, offer detailed, field-proven protocols, and discuss the critical role of this compound in enabling efficient and high-yield transformations.
The Strategic Advantage of Fluoroaromatics and the Role of this compound
Fluoroaromatic moieties are prevalent in a significant number of pharmaceuticals, including a substantial portion of drugs approved by the U.S. Food and Drug Administration (FDA) in recent years.[2][3][4] Their unique properties make them invaluable in drug design.[5][6] The synthesis of these crucial building blocks often relies on the halogen exchange (Halex) reaction, a type of SNAr process where a chloro or bromo substituent on an electron-deficient aromatic ring is displaced by fluoride.[1]
The choice of solvent is paramount to the success of SNAr reactions. This compound (tetrahydrothiophene-1,1-dioxide) has emerged as a solvent of choice due to its exceptional combination of physical and chemical properties.[7][8]
Key Properties of this compound for Fluoroaromatic Synthesis:
| Property | Value | Significance in SNAr Reactions |
| Boiling Point | 285-286 °C | Allows for high reaction temperatures, which are often necessary to overcome the activation energy of C-Cl bond cleavage.[9][10] |
| Melting Point | 27.3 °C | Solid at room temperature, requiring heating for use.[9] |
| Dielectric Constant | 43.3 at 30 °C | High polarity effectively solvates ionic reagents like potassium fluoride (KF), increasing the nucleophilicity of the fluoride anion. |
| Dipole Moment | 4.8 D | Further contributes to its excellent solvating power for polar and ionic species. |
| Solubility | Miscible with water and many organic solvents. | Facilitates both the reaction and subsequent work-up procedures.[10] |
| Thermal Stability | High | Chemically stable at the elevated temperatures required for Halex reactions.[7][8] |
| Aprotic Nature | Lacks acidic protons | Does not solvate the fluoride anion via hydrogen bonding, thus preserving its nucleophilicity. |
Mechanistic Insights: The SNAr Pathway in this compound
The SNAr reaction for fluorination proceeds through a two-step addition-elimination mechanism. The success of this reaction is highly dependent on the electronic nature of the aromatic substrate, requiring the presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group.
-
Nucleophilic Attack: The fluoride anion (F⁻), rendered highly nucleophilic in the polar aprotic environment of this compound, attacks the carbon atom bearing the leaving group (e.g., chlorine). This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[11] The high polarity of this compound helps to stabilize this charged intermediate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group (e.g., chloride anion, Cl⁻).
The presence of strong EWGs, such as a nitro group (-NO₂), is crucial as they delocalize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the initial nucleophilic attack.[11]
Caption: The Addition-Elimination Mechanism of SNAr Fluorination.
Experimental Protocol: Synthesis of 4-Fluoronitrobenzene via the Halex Reaction
This protocol details the synthesis of 4-fluoronitrobenzene from 4-chloronitrobenzene using potassium fluoride in this compound. This transformation is a classic example of the Halex process.[12]
Materials:
-
4-Chloronitrobenzene (1.0 eq)
-
Anhydrous Potassium Fluoride (spray-dried, 1.5 - 2.0 eq)
-
This compound (anhydrous)
-
Optional: Phase-transfer catalyst (e.g., tetramethylammonium chloride, 0.05 - 0.1 eq)
-
Toluene (for azeotropic removal of water, if necessary)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Thermometer or thermocouple
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
Step 1: Reagent and Glassware Preparation
1.1. Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) overnight and cooled under a stream of dry nitrogen or in a desiccator. 1.2. Use anhydrous potassium fluoride. If not available, it can be dried by heating under vacuum. Alternatively, residual water can be removed azeotropically with toluene from the reaction mixture before reaching the target reaction temperature. 1.3. This compound is solid at room temperature and must be melted (m.p. ~27 °C) before use. Use an anhydrous grade of this compound.
Step 2: Reaction Setup
2.1. To the three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-chloronitrobenzene, anhydrous potassium fluoride, and this compound. If using a phase-transfer catalyst, add it at this stage. 2.2. The amount of this compound should be sufficient to ensure effective stirring of the slurry. A typical starting point is 2-4 mL of this compound per gram of 4-chloronitrobenzene.
Caption: General workflow for the Halex synthesis of fluoroaromatics.
Step 3: Reaction Execution
3.1. Begin vigorous stirring and slowly heat the reaction mixture to the target temperature, typically between 180 °C and 220 °C. 3.2. Maintain the reaction at this temperature and monitor its progress by taking small aliquots (carefully!), quenching with water, extracting with an organic solvent, and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). 3.3. The reaction time can vary from a few hours to over 24 hours, depending on the substrate, temperature, and the presence of a phase-transfer catalyst.
Step 4: Work-up and Purification
4.1. Once the reaction is complete, allow the mixture to cool to a manageable temperature (e.g., below 100 °C). 4.2. Slowly and carefully pour the reaction mixture into a beaker containing cold water. 4.3. Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times. 4.4. Combine the organic extracts and wash with water, followed by a brine wash to remove residual this compound and inorganic salts. 4.5. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator. 4.6. The crude product is typically purified by vacuum distillation to yield 4-fluoronitrobenzene as a pale yellow liquid or solid.
Safety and Handling of this compound
This compound is a hazardous substance and must be handled with appropriate safety precautions.[13][14][15][16][17]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[13][15] Work in a well-ventilated fume hood.[13]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[16] Do not eat, drink, or smoke when handling this compound.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and open flames.[13]
-
Accidental Exposure:
-
Disposal: Dispose of this compound and its containers in accordance with local, regional, and national regulations.[15][16] Do not allow it to enter drains or waterways.[13]
Applications in Drug Discovery and Beyond
The fluoroaromatic compounds synthesized using this compound are pivotal intermediates in the pharmaceutical and agrochemical industries.[1] The introduction of a fluorine atom can significantly enhance a drug candidate's therapeutic profile by:
-
Blocking Metabolic Oxidation: The strong C-F bond can prevent metabolic degradation at that position, increasing the drug's half-life.
-
Modulating pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions and solubility.
-
Enhancing Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions.
Many FDA-approved drugs contain fluoroaromatic motifs, highlighting the importance of efficient synthetic methods for their preparation.[2][3][4]
Conclusion
This compound is a highly effective and versatile solvent for the synthesis of fluoroaromatic compounds via nucleophilic aromatic substitution. Its unique combination of high polarity, aprotic nature, and thermal stability facilitates the Halex reaction, enabling the efficient production of valuable intermediates for the pharmaceutical and agrochemical industries. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety guidelines presented, researchers can confidently employ this compound to advance their synthetic endeavors.
References
- This compound - Material Safety Data Sheet (MSDS). (2025, October 16).
- Chemical and physical properties of this compound and selected alkanolamines (51) - ResearchGate. (n.d.).
- This compound (CAS 126-33-0) Properties | Density, Cp, Viscosity | Chemcasts. (n.d.).
- This compound - A Anhydrous - Chevron Phillips Chemical. (2019, October 14).
- This compound SDS, 126-33-0 Safety Data Sheets - ECHEMI. (n.d.).
- This compound-tech.pdf - Gov.bc.ca. (2025, April 4).
- This compound - Santa Cruz Biotechnology. (n.d.).
- This compound | C4H8O2S | CID 31347 - PubChem - NIH. (n.d.).
- This compound - A Anhydrous - Alaska Department of Environmental Conservation. (n.d.).
- Chemical and physical properties of this compound. | Download Table - ResearchGate. (n.d.).
- A Comprehensive Analysis of U.S. FDA-Approved Fluorinated Drugs: Structural Advantages, Applications, and Industry Insights. (n.d.).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
- Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. (2021, November 15).
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - IRIS UniPA. (2023, April 23).
- A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives - Benchchem. (n.d.).
- Fluorinated Drugs Approved by the FDA (2016–2022) - Encyclopedia.pub. (2023, September 1).
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC. (n.d.).
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH. (n.d.).
- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (n.d.).
- One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. (2019, April 11).
- Halex Comparative Reaction - gChem Global. (n.d.).
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. (2020, September 28).
- One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. (n.d.).
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).
- Effects of different solvents on the Halex reaction of... - ResearchGate. (n.d.).
- (PDF) Electronic and Solvent Effects on Kinetics of SNAr - Amanote Research. (n.d.).
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways - ResearchGate. (2025, August 5).
- m-CHLORONITROBENZENE - Organic Syntheses Procedure. (n.d.).
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - Frontiers. (2022, June 7).
- An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process - Scientific Update. (2025, March 28).
Sources
- 1. gchemglobal.com [gchemglobal.com]
- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 3. Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity [ccspublishing.org.cn]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unipa.it [iris.unipa.it]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. researchgate.net [researchgate.net]
- 9. chem-casts.com [chem-casts.com]
- 10. This compound | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemicalbull.com [chemicalbull.com]
- 14. cpchem.com [cpchem.com]
- 15. echemi.com [echemi.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. dec.alaska.gov [dec.alaska.gov]
Application Note: High-Throughput Analysis of Sulfolane in Environmental Matrices
Introduction
Sulfolane (tetrahydrothiophene-1,1-dioxide) is a highly polar and water-soluble industrial solvent extensively used in gas processing and petrochemical industries for the extraction of aromatic hydrocarbons and the removal of acidic gases.[1][2] Its chemical stability and high water solubility contribute to its persistence and mobility in the environment, particularly in groundwater, following industrial spills or improper waste management.[3][4] The potential for widespread contamination and concerns over its toxicological effects necessitate robust and reliable analytical methods for monitoring this compound in various environmental samples.[3][5]
This application note provides a comprehensive guide for the determination of this compound in water and soil samples, targeting researchers, environmental scientists, and analytical chemists. The methodologies detailed herein are based on widely accepted and validated techniques, primarily focusing on liquid-liquid extraction (LLE) and solid-liquid extraction (SLE) for sample preparation, followed by analysis using gas chromatography-mass spectrometry (GC-MS). The protocols are designed to ensure high sensitivity, selectivity, and reproducibility, which are critical for accurate environmental assessment and regulatory compliance.
Scientific Principles
The analytical workflow for this compound monitoring involves several key stages: sample collection and preservation, extraction of the analyte from the sample matrix, and instrumental analysis for detection and quantification. Due to this compound's high polarity and water solubility, the choice of extraction solvent and method is a critical parameter influencing recovery and data quality.[6][7] Dichloromethane (DCM) has been widely adopted as an effective extraction solvent for this compound from aqueous and solid samples.[3][8]
Gas chromatography coupled with mass spectrometry (GC-MS) is the predominant technique for this compound analysis.[3][9][10] This is attributed to this compound's volatility and thermal stability, making it amenable to GC separation. The mass spectrometer provides highly selective and sensitive detection, allowing for positive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragments.[3][11] The use of an isotopically labeled internal standard, such as this compound-d8, is crucial for accurate quantification, as it compensates for variations in extraction efficiency and instrumental response.[8]
Recommended Analytical Workflow
The recommended workflow for the analysis of this compound in environmental samples is a multi-step process designed for optimal accuracy and efficiency. The process begins with proper sample collection and preservation to maintain sample integrity. This is followed by a robust extraction procedure to isolate this compound from the complex sample matrix. The final step involves instrumental analysis for the sensitive and selective quantification of the target analyte.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound Threat: The Environmental Worry of Industrial Solvents | College of Computational, Mathematical and Physical Sciences [uoguelph.ca]
- 5. researchgate.net [researchgate.net]
- 6. A review of analytical methods for the determination of this compound and alkanolamines in environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of analytical methods for the determination of this compound and alkanolamines in environmental studies. | Sigma-Aldrich [sigmaaldrich.com]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. This compound Analysis in Environmental Samples: A Critical Review [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Sulfolane in Electronics Manufacturing: A Guide to Advanced Cleaning and Photoresist Stripping
Abstract
This technical guide provides an in-depth exploration of sulfolane's applications in the electronics industry, with a specific focus on its role as a highly effective agent for cleaning and photoresist stripping. As the demand for smaller, more powerful electronic devices continues to grow, the need for pristine surfaces and precise patterning is paramount. This compound, a polar aprotic solvent, offers a unique combination of properties that make it well-suited for these critical manufacturing steps. This document details the chemical and physical characteristics of this compound, provides a mechanistic understanding of its function in removing photoresists and other contaminants, and presents detailed protocols for its use. Furthermore, it addresses material compatibility, safety and handling, and waste disposal, offering a comprehensive resource for researchers, scientists, and process engineers in the field of electronics manufacturing and drug development.
Introduction: The Role of Solvents in Modern Electronics Fabrication
The relentless drive for miniaturization and increased functionality in the electronics industry has placed stringent demands on manufacturing processes. The removal of microscopic contaminants and the precise delineation of circuit patterns are fundamental to achieving high yields and reliable device performance. Solvents play a critical role in these processes, and the selection of an appropriate solvent is a key determinant of success.
This compound (tetrahydrothiophene-1,1-dioxide) is a powerful, thermally stable polar aprotic solvent with a high boiling point and low vapor pressure.[1][2] These properties, combined with its excellent solvency for a wide range of organic materials, have led to its adoption in various industrial applications, including in the electronics sector for cleaning and photoresist stripping.[3][4] Electronic grades of this compound are available with low metal ion content, a critical requirement for semiconductor manufacturing to prevent contamination that could alter the electrical properties of the devices.[3]
This application note will elucidate the specific advantages of using this compound for these applications and provide the necessary technical information for its successful implementation in a laboratory or manufacturing setting.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is essential for its effective and safe use.
| Property | Value | Reference |
| Chemical Formula | C4H8O2S | [5] |
| Molar Mass | 120.17 g/mol | [5] |
| Appearance | Colorless, odorless liquid/solid | [6] |
| Boiling Point | 285 °C (545 °F) | [2] |
| Melting Point | 27.5 °C (81.5 °F) | [6] |
| Flash Point | 166 °C (331 °F) | [7] |
| Density | 1.261 g/cm³ at 30 °C | [6] |
| Solubility in Water | Miscible | [2] |
Key Attributes for Electronics Applications:
-
High Thermal Stability: this compound is stable up to approximately 220°C (428°F), allowing for its use at elevated temperatures to enhance cleaning and stripping efficiency without significant degradation.[3]
-
High Polarity: Its polar nature enables the effective dissolution of polar and polarizable organic compounds, including the polymeric binders found in photoresists.[1]
-
Low Volatility: The low vapor pressure of this compound minimizes solvent loss due to evaporation, making it suitable for use in open bath systems and reducing worker exposure to fumes.[6]
-
Aprotic Nature: As an aprotic solvent, this compound does not have a proton that can be easily donated, which can be advantageous in preventing unwanted side reactions with sensitive substrates.[2]
Application in Photoresist Stripping
Photoresists are light-sensitive materials used to form patterned coatings on a substrate during the photolithography process. After the etching or ion implantation steps, the remaining photoresist must be completely removed without damaging the underlying circuitry. This compound is a key component in many photoresist stripper formulations, particularly for challenging applications involving cross-linked or hard-baked resists.[4]
Mechanism of Photoresist Removal
The removal of photoresist by this compound-based strippers is a multi-step process involving both physical dissolution and chemical interaction:
-
Swelling and Penetration: The solvent molecules penetrate the polymer matrix of the photoresist, causing it to swell. This process is facilitated by the high polarity of this compound, which can overcome the intermolecular forces within the polymer.
-
Dissolution: The polymer chains of the photoresist are solvated by the this compound molecules and are lifted from the substrate surface. The high solvency of this compound allows it to effectively dissolve a wide range of photoresist chemistries.
-
Undercutting: In some formulations, the stripper can also work by "undercutting" the photoresist layer, attacking the interface between the resist and the substrate to facilitate lift-off.[8]
The effectiveness of this process is influenced by temperature, time, and the presence of other components in the stripper formulation, such as co-solvents and surfactants.
Figure 1. Simplified workflow of photoresist removal by this compound.
Protocol for Photoresist Stripping
This protocol is a general guideline and should be optimized for specific photoresist types and substrate materials.
Materials:
-
Electronic-grade this compound
-
Co-solvent (e.g., Di(propylene glycol) methyl ether - DPGME)
-
Surfactant (optional, for improved wetting)
-
Deionized (DI) water
-
Isopropyl alcohol (IPA), electronic grade
-
Beakers or tanks for immersion
-
Hot plate or heated bath with temperature control
-
Magnetic stirrer (optional, for agitation)
-
Nitrogen drying gun
Procedure:
-
Formulation Preparation: Prepare a stripping solution. A reported formulation consists of 12% wt. This compound in DPGME, with the addition of a small percentage of surfactant and DI water if needed for specific photoresists.
-
Heating: Heat the stripping solution to the desired operating temperature. A temperature of 90°C has been shown to be effective, but the optimal temperature may range from 70°C to 120°C depending on the photoresist's degree of cross-linking.
-
Immersion: Immerse the substrate with the photoresist into the heated stripping solution.
-
Agitation (Optional): Gentle agitation, such as magnetic stirring or ultrasonic agitation, can enhance the stripping rate.
-
Stripping Time: The required immersion time will vary depending on the thickness and nature of the photoresist. Typical stripping times can range from 5 to 30 minutes.
-
Rinsing:
-
Step 1 (IPA Rinse): Immediately after removal from the stripping solution, immerse the substrate in a bath of IPA at room temperature for 2-5 minutes with gentle agitation. This step removes the bulk of the this compound and dissolved photoresist.
-
Step 2 (DI Water Rinse): Transfer the substrate to a cascade or overflow rinse bath with DI water for 5-10 minutes. This will remove any remaining IPA and water-soluble residues.
-
Step 3 (Final IPA Rinse): A final rinse in fresh, high-purity IPA can aid in water displacement and faster drying.
-
-
Drying: Dry the substrate using a nitrogen gun.
Application in General Cleaning and Degreasing
Beyond photoresist stripping, this compound is an effective solvent for general cleaning and degreasing of electronic components and printed circuit boards (PCBs). It can remove a variety of contaminants, including flux residues, oils, greases, and other organic contaminants.
Mechanism of Cleaning
The cleaning action of this compound is primarily based on its ability to dissolve organic contaminants. Its high polarity allows it to effectively solubilize both polar and non-polar residues. For flux removal, this compound can dissolve the rosin/resin components of the flux, as well as activators and other additives.
Protocol for General Cleaning
Materials:
-
Electronic-grade this compound
-
Deionized (DI) water
-
Isopropyl alcohol (IPA), electronic grade
-
Cleaning tanks (ultrasonic bath recommended for enhanced cleaning)
-
Nitrogen drying gun
Procedure:
-
Cleaning Solution: For general cleaning, this compound can be used neat or in a formulation with other co-solvents, depending on the specific contaminants to be removed.
-
Temperature: The cleaning process can be performed at room temperature, but heating to 40°C - 70°C can significantly improve cleaning efficiency.
-
Cleaning Process:
-
Immerse the electronic components or PCBs in the this compound-based cleaning solution.
-
Utilize ultrasonic agitation for 5-15 minutes to enhance the removal of contaminants from tight spaces and under components.
-
-
Rinsing:
-
Step 1 (IPA Rinse): Immerse the cleaned components in a bath of IPA for 2-5 minutes with agitation to remove the this compound-based cleaning solution.
-
Step 2 (DI Water Rinse): A thorough rinse in DI water (5-10 minutes) is crucial to remove any ionic contaminants and residual cleaning solution.
-
Step 3 (Final IPA Rinse): A final rinse in clean IPA will help to displace water and ensure rapid, spot-free drying.
-
-
Drying: Thoroughly dry the components using a nitrogen gun.
Material Compatibility
When using any solvent in electronics manufacturing, it is crucial to ensure its compatibility with the various materials present on the substrate. This compound is generally compatible with most metals used in the electronics industry, such as copper, aluminum, and tin-lead solder, especially at moderate temperatures. However, prolonged exposure at elevated temperatures could potentially lead to corrosion, particularly if acidic byproducts form from solvent degradation.[9]
Compatibility with polymers can be more complex. This compound can cause swelling or dissolution of some plastics and elastomers. Therefore, it is essential to test the compatibility of this compound with all components and materials on a specific assembly before implementing it in a production process.
Safety, Handling, and Disposal
As with any chemical, proper safety precautions must be observed when working with this compound.
Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or Viton), safety glasses or goggles, and a lab coat.[7][8]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of any vapors.[7][8]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[7]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][7]
Figure 2. Key safety considerations for working with this compound.
Disposal:
This compound waste should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[7] Do not discharge this compound waste into drains or the environment.
Conclusion
This compound is a versatile and effective solvent for cleaning and photoresist stripping in the electronics industry. Its high thermal stability, strong solvency, and low volatility make it a valuable tool for achieving the high levels of cleanliness and precision required in modern electronics manufacturing. By following the protocols and safety guidelines outlined in this application note, researchers and process engineers can successfully leverage the benefits of this compound in their critical cleaning processes. As with any chemical process, it is essential to perform thorough testing and optimization for each specific application to ensure the best results and maintain the integrity of the electronic components.
References
- Global Specialty Chemical Co. (n.d.).
- MicroChemicals GmbH. (n.d.). Photoresist Removal. [Link]
- Patel, C. G., & Lee, W. M. (2004). U.S. Patent No. 6,797,463. Washington, DC: U.S.
- Ruzyllo, J. (2005). Semiconductor cleaning technology. In Springer Handbook of Semiconductor Technology (pp. 1-46). Springer, Berlin, Heidelberg. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Solvent: this compound. [Link]
- PubChem. (n.d.). This compound.
- Wikipedia. (2023, December 1). This compound. [Link]
- Technic Inc. (n.d.). Post Etch Residue (PER) Cleaners. [Link]
- Zestron. (n.d.).
- ALLPCB. (2023, August 19). The Art of the Rinse: Mastering the Critical Step in PCB Cleaning. [Link]
- U.S. Environmental Protection Agency. (n.d.). Electronics Cleaning Solvent Substitutes. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31347, this compound.
- Wikipedia. (2023, December 1). This compound. In Wikipedia. [Link]
- Zestron. (n.d.). Innovative cleaning technologies for Electronics. [Link]
- Electrolube. (2016, October 30). The Role of Cleaning within Electronics Manufacture. [Link]
- International Products Corporation. (n.d.). SPECIALLY FORMULATED CLEANERS FOR ELECTRONICS AND PARTS CLEANING. [Link]
- MG Chemicals. (n.d.). Electronics Cleaners. [Link]
- Enviro Tech International. (n.d.). Electronics Cleaning Solutions | Precision Solvents. [Link]
- OnlineComponents.com. (n.d.). How to Clean Electronic Components. [Link]
- Zhengye Technology. (2023, November 11). When Is a Final Rinse Required When Cleaning a PCB. [Link]
- U.S. Food and Drug Administration. (2014, November 17). Evaluation of Production Cleaning Processes for Electronic Medical Devices - Part II, Cleaning Solvents. [Link]
- R.D. Chemical Company. (n.d.).
- Tech 2 Tech. (2023, October 4). The Rinsing Process For Electronics Assemblies (Part 1) [Video]. YouTube. [Link]
- ACM Research. (n.d.). Development and Application of BEOL Polymer Residue Removal Technology. [Link]
- Alaska Department of Environmental Conservation. (2010, June 1).
- The Electrochemical Society. (1994). Cleaning Technology in Semiconductor Device Manufacturing. [Link]
- International Conference on Electronics Packaging. (2016, March 10). Eliminating Salicide Residues in Wafer Fabrication Front-End Pre-Metal Layer Cleaning Process. [Link]
- IMAPSource Proceedings. (2014). Formulation Development for Bosch Etch Residue Removal: Effect of Solvent on Removal Efficiency. [Link]
- Green ICT @ FMD. (2024, August 12).
- Fraunhofer IPMS. (2024, August 12).
- Senior Design Day. (n.d.).
- Veeco. (2023, August 15). An Evaluation of Bath Life Effects on Photoresist Removal for Wafer Level Packaging. [Link]
- Semantic Scholar. (2016). [PDF] PHOTORESIST DISSOLUTION MECHANISM STUDIES by. [Link]
- SPIE. (2014, May 6). Particle Generation during Photoresist Dissolution. [Link]
- ResearchGate. (n.d.). Dissolution Behavior of Photoresists: An In-situ Analysis. [Link]
- University of California, Berkeley. (n.d.). Understanding fundamental mechanisms of photoresist dissolution. [Link]
- Desalination and Water Treatment. (2022). Degradation of this compound in petrochemical industry wastewater by electro-Fenton treatment using response surface method. [Link]
- ResearchGate. (2019, November 11). (PDF)
- Canadian Society for Civil Engineering. (2018, June 16).
- Oklahoma State University. (n.d.). PROCESS ANALYSIS OF this compound PROCESS: DEVELOPMENT AND APPLICATION OF PROCESS RETROFIT METHODOLOGY. [Link]
- Stratus Engineering, Inc. (n.d.).
- TechConnect Briefs. (n.d.). Effects of Solvents on Dissolution of Photoresist in Parylene Microchannels. [Link]
- ResearchGate. (2018, August 17). The Green Engineering Implications of the Replacement and Recovery of Dipolar Aprotic Solvents in Industrial Manufacturing. [Link]
- MDPI. (n.d.). This compound Analysis in Environmental Samples: A Critical Review. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2021, March 15).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Formulation Development for Bosch Etch Residue Removal: Effect of Solvent on Removal Efficiency. [Link]
- International Products Corporation. (2020, January 21). In Situ Recycling of Cleaning and Rinsing Fluids to Meet Lean & Green Cleaning Process Targets. [Link]
- U.S. Environmental Protection Agency. (n.d.). Guide to Safer Alternatives in Electronics Manufacturing. [Link]
- Canyon Components. (n.d.). This compound Chemical compatibility with O-rings, rubbers, & plastics. [Link]
- MDPI. (2018, October 14). This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). This compound: an Efficient and Universal Solvent for Copper-Mediated Atom Transfer Radical (co)Polymerization of Acrylates, Methacrylates, Styrene, and Vinyl Chloride. [Link]
- Google Patents. (n.d.). US20110247660A1 - Photoresist stripping solution.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). US20210115362A1 - Photoresist remover compositions.
- Google Patents. (n.d.). WO2004008249A2 - Compositions and method for removing photoresist and/or resist residue.
- Google Patents. (n.d.).
Sources
- 1. allpcb.com [allpcb.com]
- 2. mdpi.com [mdpi.com]
- 3. cpchem.com [cpchem.com]
- 4. This compound APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]
- 5. US20210115362A1 - Photoresist remover compositions - Google Patents [patents.google.com]
- 6. PCB Cleaning Solutions - Rinsing Water - ZESTRON [zestron.com]
- 7. cpchem.com [cpchem.com]
- 8. chemicalbull.com [chemicalbull.com]
- 9. NMP Replacement Investigation - Senior Design Day [hajim.rochester.edu]
Application Note: Sulfolane as a High-Performance Plasticizer in Polymer Formulations
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of sulfolane as a plasticizer in polymer formulations. It delves into the fundamental principles of this compound's plasticizing action, its effects on polymer properties, and detailed protocols for formulation and characterization. This guide emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: Re-evaluating Plasticizers in Modern Formulations
Plasticizers are essential additives that increase the flexibility, workability, and distensibility of polymers by lowering the glass transition temperature (Tg). The mechanism involves the insertion of plasticizer molecules between polymer chains, which reduces intermolecular forces and increases free volume. While traditional plasticizers like phthalates are widely used, there is a growing demand for high-performance alternatives with enhanced thermal stability and specific solvent properties.
This compound (tetrahydrothiophene-1,1-dioxide) is a polar aprotic solvent with a unique combination of properties that make it an excellent candidate for specialized plasticizer applications.[1][2] Its high boiling point (285°C), exceptional thermal and chemical stability, and strong dipole moment allow it to effectively plasticize polar polymers where conventional plasticizers may fail or degrade under demanding processing conditions.[3][4][5] This guide will explore the theoretical and practical aspects of utilizing this compound to modify polymer properties.
Key Properties of this compound for Plasticizer Applications:
| Property | Value | Significance |
| Molecular Formula | C₄H₈O₂S | A compact, cyclic sulfone structure.[3] |
| Boiling Point | 285 °C | Low volatility, suitable for high-temperature processing.[3] |
| Freezing Point | 28.5 °C | Can be handled as a liquid at moderate temperatures. |
| Dipole Moment | 4.69 D | High polarity enables strong interactions with polar polymers.[5] |
| Thermal Stability | Decomposes slowly above 220°C.[5][6] | Stable under most polymer processing conditions.[7] |
| Miscibility | Miscible with water and aromatic hydrocarbons.[1][8] | Versatile compatibility with various co-solvents and polymers. |
The Mechanism of this compound Plasticization
This compound functions as a plasticizer primarily through strong dipole-dipole interactions. The highly polar sulfonyl group (SO₂) on the this compound molecule interacts with polar moieties on the polymer chains, such as esters, amides, or hydroxyl groups. This interaction disrupts the strong, cohesive polymer-polymer chain interactions, effectively pushing the chains apart. This increased spacing, or free volume, allows for greater segmental mobility of the polymer chains, which manifests as a decrease in the glass transition temperature (Tg) and an increase in flexibility.
This mechanism is particularly effective in polymers like cellulose acetate and polylactams, where this compound can act as a potent plasticizer.[8]
Caption: Molecular interaction of this compound with polymer chains.
Application Focus: Cellulose Acetate Formulations
Cellulose acetate (CA) is a versatile biopolymer often used in films and fibers. However, its inherent brittleness necessitates the use of plasticizers. This compound serves as an effective plasticizer for CA due to the potential for strong hydrogen bonding and dipole-dipole interactions between its sulfonyl group and the hydroxyl and acetyl groups of the cellulose acetate.
Expected Impact of this compound on Cellulose Acetate Properties:
| This compound Conc. (% w/w) | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | ~190 | ~55 | ~5 |
| 10 | ~165 | ~40 | ~15 |
| 20 | ~140 | ~28 | ~30 |
| 30 | ~115 | ~18 | ~50 |
Experimental Protocols
The following protocols provide a framework for the formulation and characterization of this compound-plasticized polymer films. These protocols are designed to be self-validating by incorporating analytical steps to confirm the effects of plasticization.
Protocol 1: Formulation of Plasticized Film by Solution Casting
Solution casting is a reliable method for preparing uniform polymer films in a laboratory setting. It allows for thorough mixing of the polymer and plasticizer at the molecular level.
Materials:
-
Polymer (e.g., Cellulose Acetate)
-
This compound (≥99.5% purity)
-
Volatile Solvent (e.g., Acetone, Dichloromethane)
-
Glass Petri Dish or flat glass plate
-
Magnetic Stirrer and Stir Bar
-
Leveling Surface
-
Vented Oven or Vacuum Oven
Procedure:
-
Polymer Dissolution: Dissolve a known weight of the polymer in a suitable volatile solvent to create a solution of 10-15% (w/v). Stir continuously at room temperature until the polymer is fully dissolved. Causality: A fully dissolved polymer ensures a homogenous final film.
-
Plasticizer Addition: Add the desired weight percentage of this compound to the polymer solution. For example, for a 20% plasticized film, add 0.2g of this compound for every 1g of polymer.
-
Homogenization: Continue stirring the mixture for at least 2-4 hours to ensure uniform distribution of the this compound. The solution should be clear and homogenous.
-
Casting: Place a clean, dry glass petri dish on a perfectly level surface. Pour the polymer solution slowly and evenly into the dish. Causality: A level surface is critical for producing a film of uniform thickness.
-
Solvent Evaporation: Cover the dish loosely to allow for slow evaporation of the solvent in a fume hood at ambient temperature for 24 hours. Causality: Slow evaporation prevents the formation of bubbles and surface defects.
-
Final Drying: Transfer the dish to a vented oven set to 60-80°C for 12-24 hours to remove any residual solvent. For heat-sensitive polymers, a vacuum oven at a lower temperature is recommended.
-
Film Removal: Carefully peel the dried film from the glass substrate. Store the film in a desiccator prior to characterization.
Protocol 2: Characterization of Plasticized Films
A. Thermal Analysis by Differential Scanning Calorimetry (DSC)
This protocol determines the glass transition temperature (Tg), providing a quantitative measure of the plasticizer's effectiveness.
Procedure:
-
Sample Preparation: Cut a small sample (5-10 mg) from the cast film and place it in an aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature approximately 30-40°C above the expected Tg at a rate of 10°C/min. This removes the thermal history of the sample.
-
Cooling Scan: Cool the sample rapidly to a temperature well below the Tg (e.g., 0°C).
-
Second Heating Scan: Heat the sample again at 10°C/min. The Tg is determined from the inflection point in the heat flow curve of this second scan.
-
-
Data Analysis: Analyze the thermogram to identify the midpoint of the step transition, which corresponds to the Tg. A lower Tg compared to the unplasticized polymer confirms the plasticizing effect.
B. Mechanical Analysis by Tensile Testing
This protocol measures the film's tensile strength and elongation at break, indicating changes in stiffness and flexibility.
Procedure:
-
Sample Preparation: Cut dog-bone shaped specimens from the cast film according to a standard method (e.g., ASTM D882). Measure the thickness and width of the gauge section of each specimen.
-
Instrument Setup: Mount the specimen into the grips of a universal testing machine equipped with a load cell appropriate for the expected strength of the film.
-
Testing: Apply a tensile load at a constant rate of extension until the specimen breaks.
-
Data Analysis: The software will generate a stress-strain curve. From this curve, determine:
-
Tensile Strength (MPa): The maximum stress the material can withstand.
-
Elongation at Break (%): The percentage increase in length at the point of fracture. An increase in elongation at break and a decrease in tensile strength are indicative of successful plasticization.
-
Caption: Experimental workflow for formulation and characterization.
Advantages and Critical Considerations
Advantages of Using this compound:
-
High Thermal Stability: Suitable for melt processing and applications requiring high-temperature resistance.[5][6]
-
Low Volatility: Reduces plasticizer loss during processing and over the product's lifetime.[2]
-
High Solvency Power: Can act as both a processing solvent and a plasticizer, simplifying some formulations.[9][10]
Limitations and Considerations:
-
Hygroscopicity: this compound is miscible with water and can absorb atmospheric moisture, which may affect polymer properties.
-
High-Temperature Degradation: Although thermally stable, this compound can slowly decompose above 220°C, potentially forming acidic byproducts like sulfur dioxide.[5][6][7] Processing temperatures should be carefully controlled.
-
Biocompatibility and Toxicity: For pharmaceutical or biomedical applications, the biocompatibility and leaching profile of this compound must be rigorously evaluated.
-
Material Compatibility: The chemical compatibility of this compound with other additives and processing equipment should be considered.[10]
Conclusion
This compound presents a compelling option as a high-performance plasticizer for polar polymers, offering exceptional thermal stability and plasticizing efficiency. Its unique properties can be leveraged to create advanced materials for demanding applications. By following systematic formulation and characterization protocols, researchers can effectively harness the benefits of this compound to tailor polymer properties with precision. The insights and methodologies provided in this guide serve as a foundational resource for the successful implementation of this compound in polymer research and development.
References
- Application – this compound Company. (n.d.). This compound Company.
- Sulfone-Containing Methacrylate Homopolymers: Wetting and Thermal Properties. (2016). PubMed.
- This compound | C4H8O2S. (n.d.). PubChem.
- This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. (2018). MDPI.
- This compound: A Key Solvent for Polymer Spinning and Material Science. (2024). NINGBO INNO PHARMCHEM CO.,LTD.
- Effect of several additives on the thermal stability of this compound. (2014). ResearchGate.
- Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic this compound Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. (2022). MDPI.
- Polar solvent (sulfone compounds) this compound. (n.d.). Sumitomo Seika Chemicals Co.,Ltd.
- Properties of this compound Quoted in the Literature. (n.d.). Guanghua Chemical.
- Influence of this compound on Activity of 1 a. (2011). ResearchGate.
- This compound Chemical compatibility with O-rings, rubbers, & plastics. (n.d.). Canyon Components.
- Chemical and physical properties of this compound. (2018). ResearchGate.
- This compound APPLICATIONS. (n.d.). Global Specialty Chemical Co.
- This compound – Knowledge and References. (n.d.). Taylor & Francis.
- Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic this compound Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. (2022). National Institutes of Health.
- This compound: A Versatile Dipolar Aprotic Solvent. (2019). ACS Publications.
- This compound. (n.d.). Wikipedia.
- This compound Analysis in Environmental Samples: A Critical Review. (2023). MDPI.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Polar solvent (sulfone compounds) this compound | Functional Materials (Relating to Funcitonal Chemicals) | Product Information | SUMITOMO SEIKA CHEMICALS CO.,LTD. [sumitomoseika.co.jp]
- 5. Properties of this compound Quoted in the Literature [this compound.cn]
- 6. mdpi.com [mdpi.com]
- 7. cpchem.com [cpchem.com]
- 8. Application – this compound Company [this compound-company.com]
- 9. nbinno.com [nbinno.com]
- 10. canyoncomponents.com [canyoncomponents.com]
Application Notes and Protocols for Anhydrous Sulfolane: A Guide for Researchers
Introduction: The Utility and Challenges of a Unique Solvent
Sulfolane (tetrahydrothiophene-1,1-dioxide) is a highly polar, thermally stable, and aprotic solvent that has carved a significant niche in both industrial and laboratory-scale chemical processes.[1][2] Its robust nature makes it an ideal medium for a variety of demanding applications, including the extraction of aromatic hydrocarbons, purification of natural gas, and as a reaction solvent for syntheses requiring high temperatures and polar, non-reactive conditions.[2][3][4] Notably, its high stability against strong acids and bases allows it to be used in a wide range of reaction types, from acid-catalyzed rearrangements to halo-exchange reactions for producing fluoroaromatics.[5][6][7]
However, the very properties that make this compound so useful also present unique handling and storage challenges. It is a solid at standard room temperature, with a melting point of approximately 27.5 °C (81.5 °F).[8] Furthermore, it is hygroscopic, readily absorbing moisture from the atmosphere.[3][9] For many applications, particularly in electrochemistry and moisture-sensitive organic reactions, the presence of water is detrimental. Therefore, the ability to properly handle, dry, and store this compound in its anhydrous state is a critical skill for any researcher utilizing this versatile solvent.
This guide provides a comprehensive overview of the recommended procedures for the safe handling, purification, and storage of anhydrous this compound, grounded in established safety protocols and chemical principles.
PART I: Safety First - Hazard Identification and Personal Protective Equipment (PPE)
Before any laboratory work commences, a thorough understanding of the hazards associated with this compound is paramount.
Hazard Profile:
-
Reproductive Toxicity: this compound is classified as a Category 1B reproductive toxicant, meaning it may damage fertility or the unborn child.[1][10][11] All personnel, especially those of child-bearing potential, must be fully aware of this risk and take all necessary precautions.
-
Irritation: While not classified as a severe irritant, prolonged or repeated contact may cause skin and eye irritation.[1][14][15]
-
Thermal Decomposition: this compound is thermally stable up to approximately 220°C (428°F).[5][16] Above this temperature, it begins to decompose, releasing hazardous sulfur dioxide (SO₂) gas and forming polymeric materials.[5][16][17] This decomposition can be accelerated by the presence of oxygen.[17]
Mandatory Personal Protective Equipment (PPE): Due to the identified hazards, the following PPE must be worn at all times when handling this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[12]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[12]
-
Protective Clothing: A lab coat is standard. For larger quantities or situations with a higher risk of splashing, a chemically resistant apron or coveralls should be used.[12][15]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any vapors, especially when heated.[12][15]
PART II: Handling and Preparation of Anhydrous this compound
Anhydrous this compound's high freezing point and hygroscopic nature dictate specific handling procedures.
Initial Handling: Commercially available anhydrous this compound is a solid at room temperature. It must be melted before use. This can be achieved by placing the sealed container in a warm water bath or a temperature-controlled oven set to a temperature safely above its melting point but below 60°C to prevent any potential degradation or pressure buildup. Never heat a tightly sealed container. Loosen the cap to allow for pressure equalization.
Maintaining Anhydrous Conditions: Because this compound is hygroscopic, exposure to the atmosphere should be minimized.[3][9] Once melted, it is best handled under an inert atmosphere, such as dry nitrogen or argon.[1] This prevents the ingress of moisture and oxygen, which can compromise its purity and accelerate degradation at elevated temperatures.[5][17]
PART III: Protocol for Purification to Anhydrous Grade via Vacuum Distillation
For applications demanding the highest purity and lowest water content, a purification step is necessary. Vacuum distillation is the most effective method for removing water and other non-volatile impurities.[16][18] The high boiling point of this compound (285 °C at atmospheric pressure) necessitates distillation under reduced pressure to avoid thermal decomposition.[16]
Causality of the Protocol: This protocol utilizes vacuum distillation over potassium hydroxide (KOH) pellets. The rationale is twofold:
-
Potassium Hydroxide (KOH): Acts as a potent desiccant to chemically bind residual water. It also neutralizes any acidic impurities that may have formed due to slight degradation of the solvent during prior storage or handling.[9]
-
Vacuum Distillation: Lowering the pressure significantly reduces the boiling point of this compound, allowing it to distill at a temperature well below its decomposition point.[16][18] This prevents the formation of sulfur dioxide and other degradation byproducts.[5][17]
Experimental Protocol: Vacuum Distillation of this compound
-
Pre-treatment: Place approximately 20-30 g of potassium hydroxide (KOH) pellets per liter of this compound into a round-bottom flask appropriately sized for the distillation (the flask should not be more than two-thirds full).
-
Solvent Addition: Add the melted this compound to the flask containing the KOH pellets.
-
Apparatus Assembly: Assemble a vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly greased with a suitable vacuum grease and securely clamped. Use a short-path distillation head to minimize product loss. It is crucial that all glassware is thoroughly dried in an oven prior to assembly to prevent re-introducing water into the system.
-
Initial Stirring: Allow the this compound to stir over the KOH at room temperature for at least 4-6 hours. For heavily contaminated this compound, this can be extended overnight.
-
Initiating Vacuum: Slowly and carefully apply vacuum to the system. Bumping can be an issue, so a slow reduction in pressure is key. A vacuum level of <1 mmHg is ideal.
-
Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle with a stirrer.
-
Fraction Collection: Collect the distilled this compound in a receiving flask. It is good practice to collect a small initial forerun (the first 5-10% of the distillate) and discard it, as it may contain more volatile impurities.
-
Monitoring: The distillation should proceed at a steady rate. The head temperature should remain stable throughout the collection of the main fraction. The pot temperature should be kept as low as possible to achieve a reasonable distillation rate, typically in the range of 90-120°C depending on the vacuum level.
-
Termination: Stop the distillation before the distilling flask goes to dryness to prevent the concentration and potential decomposition of non-volatile impurities.
-
Post-Distillation Handling: Once the distillation is complete, allow the apparatus to cool completely before slowly and carefully re-introducing an inert gas (e.g., nitrogen) to break the vacuum. The purified, anhydrous this compound in the receiving flask should be immediately transferred to a suitable storage container under an inert atmosphere.
Workflow Diagram: Purification of Anhydrous this compound
Caption: Workflow for the purification of this compound to an anhydrous state via vacuum distillation over KOH.
PART IV: Storage and Stability of Anhydrous this compound
Proper storage is critical to maintain the anhydrous nature of purified this compound.
Storage Conditions:
-
Atmosphere: Anhydrous this compound must be stored under a positive pressure of a dry, inert gas such as nitrogen or argon to prevent contact with atmospheric moisture and oxygen.[1]
-
Temperature: Due to its relatively high freezing point (~27.5 °C), storing anhydrous this compound at typical laboratory temperatures will cause it to solidify. To keep it in a liquid, ready-to-use state, it is recommended to store it in a temperature-controlled cabinet or area maintained between 29°C and 41°C (85°F and 105°F).[1] Storing at higher temperatures may lead to discoloration over time.[1]
-
Containers: Use containers with tight-fitting seals, preferably with septa that allow for the withdrawal of the solvent via syringe under an inert atmosphere. Borosilicate glass bottles with PTFE-lined caps are suitable.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 29°C - 41°C (85°F - 105°F) | Prevents freezing and minimizes potential color degradation.[1] |
| Atmosphere | Dry Nitrogen or Argon Blanket | Protects from atmospheric moisture (hygroscopic) and oxygen.[1][5] |
| Container Material | Borosilicate Glass, Stainless Steel | Ensures chemical compatibility and prevents contamination. |
| Container Seal | PTFE-lined cap, Septum | Provides a tight seal against atmospheric ingress. |
| Incompatible Materials | Strong Oxidizing Agents (e.g., chlorates, nitrates, peroxides) | Contact can lead to degradation and potentially hazardous reactions.[1][12] |
Conclusion
Anhydrous this compound is a powerful solvent whose utility is directly linked to its purity. By adhering to stringent safety precautions, employing robust purification techniques such as vacuum distillation, and maintaining strictly anhydrous and inert storage conditions, researchers can confidently utilize this solvent to its full potential. The protocols and guidelines presented here provide a framework for the safe and effective management of anhydrous this compound in a modern research environment.
References
- Chevron Phillips Chemical. (n.d.). This compound.
- Synquest Labs. (2016, December 8). This compound, anhydrous Safety Data Sheet.
- Stratus Engineering, Inc. (n.d.). Extraction Unit this compound Solvent Regeneration.
- MDPI. (2018, October 14). This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential.
- University of Rochester, Department of Chemistry. (n.d.). Solvent: this compound.
- Canyon Components. (n.d.). This compound Chemical compatibility with O-rings, rubbers, & plastics.
- Properties of this compound Quoted in the Literature. (n.d.).
- ChemicalBook. (n.d.). This compound - Safety Data Sheet.
- Merck Millipore. (n.d.). This compound MSDS - 807993.
- Material Safety Data Sheet. (2025, October 16). This compound.
- Alaska Department of Environmental Conservation. (2010, June 1). This compound TECHNICAL ASSISTANCE AND EVALUATION REPORT.
- Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - this compound.
- Santa Cruz Biotechnology. (n.d.). This compound Material Safety Data Sheet.
- ChemPoint.com. (2023, February 22). This compound - A Anhydrous Safety Data Sheet.
- LookChem. (n.d.). Purification of this compound.
- This compound Chemical Property. (n.d.).
- Muby Chemicals. (n.d.). This compound Anhydrous or Sulpholane Anhydrous... Manufacturers, with SDS GHS MSDS Sheet.
- Ataman Kimya. (n.d.). This compound (ANHYDROUS - AQUEOUS).
- Wikipedia. (n.d.). This compound.
- Chevron Phillips Chemical. (2024, February 14). SAFETY DATA SHEET this compound - A Anhydrous.
- Chevron Phillips Chemical. (2019, October 14). This compound - A Anhydrous Safety Data Sheet.
- ChemBK. (n.d.). This compound.
- ChemPoint.com. (2016, June 22). SAFETY DATA SHEET this compound - A Anhydrous.
- Global Specialty Chemical Co. (n.d.). This compound APPLICATIONS.
- Google Patents. (n.d.). US5276243A - this compound purification method.
- Reaction Solvent. (n.d.).
- Industrial Specialties Mfg. (n.d.). Polysulfone Chemical Compatibility Chart.
- chemeurope.com. (n.d.). This compound.
- Google Patents. (n.d.). EP0412214B1 - Purifying this compound.
- Google Patents. (n.d.). US3396090A - Recovery of this compound by distillation with pre-vaporization.
- Google Patents. (n.d.). US3252997A - Purification of this compound compounds.
- ResearchGate. (2025, August 7). This compound: A Versatile Dipolar Aprotic Solvent | Request PDF.
- Gov.bc.ca. (2017, September 15). This compound in Water and Soil Samples – PBM.
- Scribd. (n.d.). 55 this compound | PDF | Benzene | Toluene.
- MDPI. (n.d.). This compound Analysis in Environmental Samples: A Critical Review.
- ChemicalBook. (2024, May 15). Is this compound a green solvent?.
- Sciencemadness Wiki. (2022, September 15). This compound.
- Sigma-Aldrich. (n.d.). This compound 99 126-33-0.
- WIPO Patentscope. (n.d.). WO/1994/013606 this compound PURIFICATION METHOD.
Sources
- 1. cpchem.com [cpchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. This compound [chemeurope.com]
- 5. mdpi.com [mdpi.com]
- 6. Sixty Solvents [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Sciencemadness Wiki [sciencemadness.org]
- 9. Purification of this compound - Chempedia - LookChem [lookchem.com]
- 10. WERCS Studio - Application Error [documents.thermofisher.com]
- 11. chempoint.com [chempoint.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. chemicalbull.com [chemicalbull.com]
- 16. Properties of this compound Quoted in the Literature [this compound.cn]
- 17. stratusengr.com [stratusengr.com]
- 18. US3396090A - Recovery of this compound by distillation with pre-vaporization - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Overcoming Sulfolane's High Melting Point in Laboratory Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, field-proven strategies for managing the high melting point of sulfolane in a laboratory setting. As a powerful, polar aprotic solvent, this compound offers unique advantages in solvency and stability, but its tendency to solidify at ambient temperatures presents a common challenge.[1][2] This resource is designed to help you navigate these challenges safely and efficiently.
Frequently Asked Questions (FAQs)
Q1: What is the melting point of this compound and why is it a challenge?
This compound has a melting point ranging from 27.4 to 27.8°C (approximately 81.5°F).[2][3] This means that on a typical laboratory day, it will be a solid. This presents several logistical challenges:
-
Handling and Dispensing: You cannot simply pour it from the bottle.
-
Crystallization Risk: The solvent can solidify in transfer lines, addition funnels, or even in the reaction vessel if the temperature drops, leading to blockages and potentially ruining an experiment.
-
Reaction Temperature Control: Maintaining a reaction temperature just above its melting point requires careful and consistent heating.
Q2: How can I safely melt a solid bottle of this compound?
The safest and most effective method is to use a regulated water bath.
Protocol for Melting this compound:
-
Place the sealed container of this compound in a water bath. Ensure the water level is below the cap.
-
Set the water bath temperature to approximately 35-40°C. This gentle heating minimizes the risk of localized overheating and thermal decomposition, which can begin at higher temperatures.[4]
-
Loosen the cap slightly once the this compound begins to melt to allow for pressure equalization. Do not remove the cap entirely to prevent atmospheric moisture contamination.
-
Allow the entire contents to melt completely for homogeneity before use.
-
Crucially, avoid using direct heating methods like a heating mantle or heat gun. These can create hot spots on the container, leading to solvent degradation and the release of toxic fumes like sulfur dioxide.[4][5]
Q3: What are the primary safety precautions when heating this compound?
Safety is paramount when working with any solvent, especially when heat is applied.
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[8][9][10]
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents.[6][11] Exothermic reactions can occur with substances like nitrating agents.[5][11]
-
Storage: Store this compound in a cool, dry, well-ventilated area below +30°C, away from heat and open flames.[6][12] Keep the container tightly closed.
Q4: Can I lower the melting point of this compound for easier handling?
Yes, the melting point of this compound can be depressed, which is a common strategy to simplify its use.
| Method | Description | Advantages | Disadvantages |
| Adding Water | Commercially available grades of this compound contain small percentages of water to lower the freezing point. For example, this compound with 3% water has a melting point of ~10°C.[13] | Simple and effective for applications where water is tolerated. | Not suitable for anhydrous reactions. Water can interfere with many organometallic and water-sensitive reagents. |
| Co-solvent Mixtures | Mixing this compound with another miscible, lower-melting-point solvent can create a eutectic mixture. | Can maintain anhydrous conditions if the co-solvent is dry. May offer synergistic solvency properties. | The co-solvent may interfere with the reaction or complicate downstream processing. Requires careful selection based on reaction compatibility. |
| Additives | Certain additives, like dialkyl sulfones (e.g., dimethyl sulfone), can lower the melting point even in small amounts.[14] | Can keep the system anhydrous and maintain similar solvent properties.[14] | May introduce impurities or require removal during workup. |
Q5: Are there any alternatives to this compound with lower melting points?
Yes, several other polar aprotic solvents can be considered, depending on the specific requirements of your reaction.
-
Dimethyl Sulfoxide (DMSO): Melting point of 18.5°C. It is a strong solvent but can be challenging to remove and has high skin permeability.[15]
-
N-Methyl-2-pyrrolidone (NMP): Melting point of -24°C. It is a versatile solvent but is facing increasing regulatory scrutiny due to reproductive toxicity concerns.[16]
-
Dimethylformamide (DMF): Melting point of -61°C. A common solvent, but it can decompose at higher temperatures or in the presence of acids/bases.
-
Propylene Carbonate: Melting point of -48.8°C. It is a high-boiling, stable polar aprotic solvent.
The choice of an alternative depends critically on factors like required solvency, reaction temperature, and compatibility with reagents. This compound's high thermal and chemical stability is often its key advantage over these alternatives.[17]
Troubleshooting Guides
Problem 1: this compound is solidifying in my transfer lines/cannula.
Cause: This occurs when the liquid this compound comes into contact with surfaces that are below its melting point, causing rapid crystallization and blockage.
Solution: Implement a fully heated transfer system. This involves actively heating all components that will come into contact with the this compound.
Protocol for Heated Solvent Transfer
-
Melt this compound: Ensure the bulk this compound container is fully molten and equilibrated at ~35-40°C in a water bath.
-
Prepare Reaction Vessel: Set up your reaction flask with a heating mantle and set the temperature to your desired reaction temperature (must be >28°C).
-
Heat Transfer Equipment:
-
Syringes: If using a syringe, pre-warm it in an oven (ensure it's rated for the temperature) or by drawing up and expelling hot nitrogen/argon gas.
-
Cannulas/Tubing: For larger transfers, use insulated tubing or wrap the transfer tubing/cannula with heating tape connected to a variable transformer (Variac). Set the heating tape to a low-to-medium setting to maintain a temperature above 30°C. Do not overheat, as this can degrade the solvent.
-
-
Execute Transfer: Perform the transfer as quickly as is safely possible to minimize heat loss. Ensure a steady flow.
-
Post-Transfer: Immediately after transfer, flush the cannula/tubing with a compatible, volatile solvent (if your reaction chemistry allows) or a stream of inert gas to clear any residual this compound before it solidifies.
Workflow: Heated Cannula Transfer
Caption: Workflow for transferring heated this compound to prevent solidification.
Problem 2: My reaction mixture is freezing upon addition of a cold reagent.
Cause: The addition of a reagent stored at room temperature or below can locally cool the reaction mixture below this compound's melting point, causing it to solidify, especially near the addition point.
Solution: Maintain the overall reaction temperature by pre-warming reagents or controlling the addition rate.
Troubleshooting Decision Tree
Caption: Decision-making process for adding reagents to a this compound reaction.
Problem 3: How do I handle post-reaction workup and solvent removal?
Cause: this compound has a very high boiling point (285°C), making it difficult to remove by standard rotary evaporation.[3][12] Its miscibility with water also complicates simple aqueous extractions.[1]
Solution: The best strategy depends on the properties of your product.
Comparison of Workup and Removal Strategies
| Method | Protocol | Best For... | Pros | Cons |
| Liquid-Liquid Extraction | 1. Cool the reaction mixture (while ensuring it remains liquid).2. Dilute with a large volume of water.3. Extract the product with a water-immiscible organic solvent (e.g., MTBE, Diisopropyl ether).[13] | Products with low water solubility and good solubility in common extraction solvents. | Avoids high temperatures. Relatively simple and scalable. | Requires large volumes of water and extraction solvent. Emulsion formation can be an issue.[13] Product must be less polar than this compound. |
| Vacuum Distillation | 1. If possible, first extract away most of the this compound with water/immiscible solvent.2. Heat the product/sulfolane mixture under high vacuum. | High-boiling, thermally stable products. | Can yield a very pure product, free of residual solvent. | Requires high vacuum and high temperatures, which can degrade sensitive products. Not suitable for non-volatile products. |
| Precipitation/ Crystallization | 1. Add an anti-solvent (a solvent in which your product is insoluble but this compound is soluble) to the reaction mixture. | Solid products that are poorly soluble in common solvent systems. | Can be a simple and effective purification step. | Requires finding a suitable anti-solvent system. Product may crash out as an oil. |
References
- Wikipedia. This compound. [Link]
- Merck Index. This compound. [Link]
- Sciencemadness Wiki. This compound. [Link]
- Liaoyang Liaohua Tongda Chemicals.
- Burt Process Equipment. Solvent Collection Equipment. [Link]
- Wastech Controls & Engineering. Solvent Transfer Equipment. [Link]
- National Institutes of Health (NIH), PubChem. This compound. [Link]
- University of Rochester, Department of Chemistry. Solvent: this compound. [Link]
- Canyon Components. This compound Chemical compatibility with O-rings, rubbers, & plastics. [Link]
- Google Patents. EP2778158A1 - this compound mixtures as ambient aprotic polar solvents.
- Global Pumps. Solvent drum pumps. [Link]
- LookChem.
- MDPI. This compound Analysis in Environmental Samples: A Critical Review. [Link]
- Reddit.
- FLUX-Pumps. Solvent Transfer Pump for Safe Handling of Solvents and Flammable Liquids. [Link]
- PubMed Central.
- AxFlow.
- Stratus Engineering, Inc.
- Google Patents.
- European Patent Office. EP 0412214 A1 - Purifying this compound. [Link]
- Oklahoma State University. PROCESS ANALYSIS OF this compound PROCESS: DEVELOPMENT AND APPLICATION OF PROCESS RETROFIT METHODOLOGY. [Link]
- Google Patents. EP0412214B1 - Purifying this compound.
- Post Apple Scientific. Best Practices for Handling and Storing Solvents. [Link]
- Quora.
- MDPI. This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. [Link]
- ACS Publications.
- University College London. Working safely with solvents. [Link]
- Labor
- ResearchGate. This compound in liquid extraction: A review. [Link]
- Mettler Toledo.
- University of California, Irvine. Experiment 1 - Melting Points. [Link]
- Biotage.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound [drugfuture.com]
- 4. Properties of this compound Quoted in the Literature [this compound.cn]
- 5. This compound | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbull.com [chemicalbull.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chempoint.com [chempoint.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. cpchem.com [cpchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. 126-33-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. Sixty Solvents [chem.rochester.edu]
- 14. EP2778158A1 - this compound mixtures as ambient aprotic polar solvents - Google Patents [patents.google.com]
- 15. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chempoint.com [chempoint.com]
- 17. pubs.acs.org [pubs.acs.org]
methods for preventing sulfolane decomposition at high temperatures
Technical Support Center: Sulfolane Stability and Decomposition
Welcome to the technical support center for this compound applications. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound at elevated temperatures. Our goal is to provide you with a comprehensive understanding of this compound decomposition, offering practical troubleshooting advice and preventative methodologies to ensure the integrity of your experiments and processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the common challenges and questions encountered when working with this compound at high temperatures.
Q1: What are the first signs of this compound decomposition in my experiment?
A: The initial and most easily observable sign of this compound degradation is a change in color. Pure this compound is a clear, colorless liquid often described as "water-white".[1] As decomposition begins, the solvent will typically turn a pale yellow, progressively darkening to brown and eventually black with increasing degradation.[1] You may also notice an increase in the viscosity of the solvent due to the formation of polymeric materials.[2][3] In processes where pH and acidity are monitored, a drop in pH and an increase in the acid number are clear quantitative indicators of the formation of acidic byproducts.[1][4]
Q2: I've noticed a significant color change in my this compound. What's happening and what should I do?
A: A color change indicates that the this compound is degrading, forming impurities like polymers and acidic byproducts.[1][2] This degradation is primarily caused by excessive temperature, the presence of oxygen, or other contaminants like water and chlorides.[1][5]
Immediate Actions:
-
Assess Operating Temperature: Immediately verify that the bulk and surface temperatures of your heating equipment (e.g., reboilers, heating mantles) are below the recommended maximum. The onset of thermal decomposition is reported to be around 200°C (392°F).[2][6]
-
Check for Oxygen Ingress: Ensure your system is properly sealed and under an inert atmosphere (e.g., nitrogen blanket). Leaks in vacuum systems are a common source of oxygen contamination.[1][7]
-
Evaluate Solvent Quality: Take a sample of the this compound for analysis. A simple visual check is the first step. Further analysis of pH, acid number, and water content can provide a quantitative measure of the degradation.[1]
-
Consider Purification: If the degradation is significant, the solvent will need to be regenerated or replaced. In-process regeneration can be achieved through methods like vacuum distillation to remove polymers and other non-volatile impurities.[2][8]
Q3: What is the definitive thermal decomposition temperature for this compound?
A: this compound is known for its exceptional thermal stability, but it has its limits. The literature suggests that the onset of noticeable decomposition begins at approximately 200-220°C (392-428°F).[5][6] At these temperatures, it slowly breaks down to form sulfur dioxide (SO₂) and polymeric materials.[3][5] The rate of decomposition increases significantly with temperature. For instance, the decomposition rate in an inert atmosphere is about 0.002% per hour at 200°C, but it increases to 0.010% per hour at 220°C.[8] For practical purposes in industrial processes, a maximum operating temperature of 177°C (350°F) is often recommended to minimize degradation over prolonged periods.[8]
Q4: How exactly does oxygen accelerate this compound decomposition, and what is the best way to prevent it?
A: Oxygen is a major catalyst for this compound degradation, especially at elevated temperatures.[2] It reacts with this compound to create corrosive sulfuric and organic acids, as well as aldehydes and ketones.[1] This oxidative degradation is often more aggressive than purely thermal decomposition and can lead to severe corrosion of steel equipment even at temperatures between 177-193°C (350-380°F).[1][2]
Prevention is the most effective strategy:
-
Inert Gas Blanketing: Always handle and store this compound under an inert atmosphere like nitrogen. This prevents contact with atmospheric oxygen.[3][7]
-
Deaeration of Feedstock: If this compound is used in a process with other streams, ensure those streams are deaerated. Oxygen dissolved in hydrocarbon feeds is a common source of contamination.[1]
-
System Integrity: For processes operating under vacuum, regularly check for leaks to prevent air ingress. A sudden drop in the solvent's pH can be an indicator of a new leak.[7]
The diagram below illustrates the central role of temperature and the accelerating effect of contaminants.
Caption: Factors leading to this compound decomposition.
Q5: My protocol involves water. How does water affect this compound stability at high temperatures?
A: The role of water is complex. While small amounts of water (e.g., 3 wt%) are sometimes intentionally added to commercial this compound grades to depress its freezing point, excess water can be detrimental at high temperatures.[3] The presence of water can accelerate decomposition reactions even at temperatures below 200°C.[5] More critically, when decomposition occurs and SO₂ is formed, water facilitates the creation of sulfurous acid (H₂SO₃), a highly corrosive compound that can cause significant damage to process equipment.[5] Therefore, if your process requires high temperatures, maintaining anhydrous or near-anhydrous conditions is preferable unless water is a necessary co-solvent, in which case temperature limits should be strictly observed.
Q6: Are there any chemical inhibitors I can add to prevent this compound decomposition?
A: In some industrial applications, particularly in aromatics extraction, organic amine compounds are added to the this compound solvent.[8] These amines do not prevent the thermal decomposition of this compound itself, but they act as corrosion inhibitors by neutralizing the acidic byproducts (like SO₂) as they are formed.[8] This helps protect the equipment from damage. However, the selection and use of such inhibitors are highly process-specific and should be carefully evaluated for compatibility with your specific chemical system and downstream processes. For most laboratory-scale research, the primary focus should be on controlling temperature and eliminating oxygen rather than adding inhibitors.
Quantitative Data Summary
The following table summarizes the thermal stability of this compound under various conditions, providing a quick reference for safe operating limits.
| Condition | Temperature Onset of Decomposition | Decomposition Rate | Key Decomposition Products | Reference(s) |
| Inert Atmosphere | 200°C (392°F) | 0.002% per hour @ 200°C | SO₂, Polymers | [8] |
| Inert Atmosphere | 220°C (428°F) | 0.010% per hour @ 220°C | SO₂, Polymers | [6][8] |
| Presence of Oxygen | 177-193°C (350-380°F) | Accelerated Rate | SO₂, Organic Acids, Aldehydes, Ketones | [1][2] |
| Presence of Water | < 200°C (392°F) | Accelerated Rate | SO₂, Sulfurous Acid (H₂SO₃) | [5] |
Experimental Protocols & Methodologies
Protocol 1: Establishing an Inert Atmosphere for High-Temperature Reactions
This protocol describes the fundamental steps to prevent oxygen-induced degradation.
Objective: To remove dissolved oxygen from this compound and maintain an inert headspace during experimentation.
Materials:
-
Reaction vessel with at least two ports (e.g., three-neck flask)
-
This compound
-
Source of dry, inert gas (Nitrogen or Argon) with a regulator
-
Gas dispersion tube (sparging tube) or long needle
-
Exhaust bubbler
-
Heating mantle and temperature controller
Procedure:
-
Setup: Assemble the reaction vessel with the heating mantle, temperature probe, and gas lines. The inlet gas line should be connected to a sparging tube submerged below the liquid level of the this compound. The outlet port should be connected to an oil bubbler to prevent backflow of air.
-
Sparging (Deoxygenation): Before heating, gently bubble the inert gas through the this compound for 20-30 minutes. This will displace any dissolved oxygen.
-
Blanketing: After sparging, raise the gas dispersion tube so it is above the liquid level. Maintain a slow, positive flow of inert gas into the headspace of the vessel for the entire duration of the experiment. The bubbler should show a slow, steady stream of bubbles (e.g., 1-2 bubbles per second).
-
Heating: Begin heating the this compound to the desired temperature. The inert gas blanket will prevent any air from entering the system as the temperature changes.
-
Cooldown: Maintain the inert gas blanket until the this compound has cooled to below 80°C to prevent oxygen ingress as the headspace pressure drops.
Caption: Workflow for inerting a this compound system.
Protocol 2: Monitoring this compound Quality
Objective: To periodically assess the condition of the this compound to detect early signs of degradation.
Procedure:
-
Visual Inspection: Regularly observe the color of the this compound. Any deviation from "water-white" to yellow or brown is an indicator of degradation.[1]
-
pH Measurement:
-
Prepare a 10% (v/v) solution of the this compound sample in deionized water.
-
Measure the pH of the aqueous solution using a calibrated pH meter.
-
A drop in pH over time indicates the formation of acidic byproducts. Pure this compound/water mixtures should be near neutral.
-
-
Acid Number Titration (per ASTM D664 or similar):
-
This is a more quantitative measure of acidity.
-
Dissolve a known weight of the this compound sample in a suitable solvent (e.g., a toluene/isopropanol/water mixture).
-
Titrate the solution with a standardized solution of potassium hydroxide (KOH) to a potentiometric endpoint.
-
The acid number is expressed as mg KOH per gram of sample. An increasing acid number is a direct measure of degradation.[4]
-
References
- Stratus Engineering, Inc. (n.d.). Extraction Unit this compound Solvent Regeneration.
- ChemEurope. (n.d.). Properties of this compound Quoted in the Literature.
- Al-Hashem, A., et al. (2018). This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. Metals, 8(10), 833.
- Chevron Phillips Chemical Company. (n.d.). This compound.
- US Patent 3,396,090. (1968).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31347, this compound.
- US Patent 3,252,997. (1966).
- Alaska Department of Environmental Conservation. (2010).
- Preprints.org. (2023). This compound analysis in environmental samples: A critical review.
- European Patent EP0412214B1. (1994). Purifying this compound.
- US Patent 5,276,243. (1994).
- LookChem. (n.d.). Purification of this compound.
- MDPI. (2023). This compound Analysis in Environmental Samples: A Critical Review.
- ResearchGate. (2003).
- University of Waterloo. (2023).
- British Columbia Ministry of Environment & Climate Change Strategy. (2017).
- AFPM. (n.d.). Question 32: What are your best practices for minimizing corrosion in aromatics extraction process from oxygen in the feed?.
- Desalination and Water Treatment. (2020).
- Wikipedia. (n.d.). This compound.
- European Patent EP0412214A1. (1991). Purifying this compound.
- US Patent 3,530,147. (1970). Combined inhibitors in this compound production.
- Oklahoma State University. (1994).
- Varanasi Chemical. (n.d.). This compound.
- ScienceDirect. (2019).
- University of Rochester, Department of Chemistry. (n.d.). Solvent: this compound.
- ChemPoint. (n.d.). This compound, C4H8O2S, Chevron Phillips Chemical - Overview.
- SUMITOMO SEIKA CHEMICALS CO.,LTD. (n.d.). This compound.
Sources
- 1. dec.alaska.gov [dec.alaska.gov]
- 2. stratusengr.com [stratusengr.com]
- 3. cpchem.com [cpchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. mdpi.com [mdpi.com]
- 6. Properties of this compound Quoted in the Literature [this compound.cn]
- 7. Question 32: What are your best practices for minimizing corrosion in aromatics extraction process from oxygen in the feed? Is the strategy to reduce oxygen ingress or treat the feed? Is the situation different for glycol, this compound, Morpholine, or other solvents? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 8. US3396090A - Recovery of this compound by distillation with pre-vaporization - Google Patents [patents.google.com]
optimizing sulfolane recovery and recycling in industrial processes
Welcome to the comprehensive technical support center for optimizing sulfolane recovery and recycling in your industrial and research processes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound regeneration, troubleshoot common issues, and implement best practices for sustainable solvent use.
Introduction
This compound is a highly effective and widely used solvent in various industrial applications, particularly in aromatics extraction and gas sweetening processes.[1][2][3] Its high selectivity and thermal stability make it an excellent choice for these applications. However, over time and under certain process conditions, this compound can degrade, leading to decreased efficiency, equipment corrosion, and fouling.[4][5][6] Effective recovery and recycling of this compound are therefore critical not only for economic reasons but also for maintaining process integrity and minimizing environmental impact.
This guide provides practical, in-depth answers to frequently asked questions and detailed troubleshooting protocols to address specific challenges you may encounter during your work with this compound.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding this compound recovery and recycling:
1. What are the primary signs of this compound degradation in my process?
The most common indicators of this compound degradation include:
-
Change in Color: Pure this compound is a clear, colorless liquid. A yellow or brownish discoloration is a strong indicator of the presence of polymeric degradation products.[7]
-
Decrease in pH: The formation of acidic byproducts from this compound decomposition will lead to a drop in the solvent's pH.[7]
-
Increased Corrosion Rates: Acidic degradation products are corrosive to process equipment, particularly at elevated temperatures.[1][4][6]
-
Fouling of Equipment: Polymeric materials and tars resulting from degradation can deposit on heat exchangers, reboilers, and other surfaces, reducing heat transfer efficiency.[4][5]
-
Reduced Solvent Selectivity: Contaminated this compound will have a lower capacity for selectively dissolving the target compounds, leading to a decrease in process efficiency.[1]
2. What are the main causes of this compound degradation?
This compound degradation is primarily caused by:
-
High Temperatures: Exposure to temperatures above its decomposition point (around 200°C or 392°F) can initiate thermal degradation.[4] Even below this temperature, prolonged exposure to heat, especially high film temperatures in reboilers, can accelerate degradation.[4]
-
Presence of Oxygen: Oxygen ingress into the system significantly accelerates the oxidative degradation of this compound, leading to the formation of acidic compounds and polymers.[4][6][7]
-
Contaminants in the Feed: Certain impurities in the process feed, such as chlorides, can also contribute to corrosion and degradation.[1]
3. How can I minimize this compound degradation?
To minimize this compound degradation, you should:
-
Control Operating Temperatures: Operate reboilers and other high-temperature equipment at the lowest possible temperatures that still achieve the desired separation.[4]
-
Prevent Oxygen Ingress: Implement measures to prevent air from leaking into the system, especially in vacuum sections. This can include using nitrogen blankets on tanks and ensuring proper sealing of flanges and pump seals.[7]
-
Monitor Solvent Quality: Regularly monitor the pH, color, and acid number of the this compound to detect early signs of degradation.[7]
-
Effective Regeneration: Employ an efficient solvent regeneration system to continuously remove degradation products.[1][7]
4. What are the most common methods for this compound regeneration?
The most prevalent methods for online this compound regeneration are:
-
Vacuum Distillation/Stripping: A slipstream of the lean solvent is sent to a vacuum distillation column where the this compound is vaporized and recovered, leaving behind the heavier degradation products like polymers and tars.[1][4]
-
Steam-Assisted Regeneration: Injecting steam into the regenerator lowers the partial pressure of this compound, allowing it to be vaporized at a lower temperature, thus reducing the risk of thermal degradation.[4]
-
Ion Exchange: This method can be used to remove acidic byproducts from the this compound.[1]
5. What safety precautions should I take when handling this compound?
This compound is a hazardous chemical and should be handled with care. Always:
-
Consult the Safety Data Sheet (SDS): Familiarize yourself with the specific hazards and handling precautions.[8][9][10][11]
-
Use Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and protective clothing.[9][10]
-
Ensure Adequate Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhaling vapors.[10][11]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8][11][12]
-
Proper Storage: Store this compound in a cool, dry, well-ventilated area away from heat and open flames.[8][10]
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during this compound recovery and recycling.
Issue 1: Decreased Aromatic Extraction Efficiency
Symptoms:
-
Lower than expected purity of the extracted aromatics.
-
Increased aromatics content in the raffinate stream.[13]
-
Need to increase the solvent-to-feed ratio to maintain product specifications.[13]
Potential Causes & Solutions:
| Potential Cause | Underlying Principle | Troubleshooting Steps & Solutions |
| This compound Contamination | Degradation products (polymers, acids) and accumulated non-aromatics reduce the solvent's capacity and selectivity for aromatics.[4] | 1. Analyze Solvent Quality: Test the this compound for pH, color, water content, and the presence of degradation products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[2][14] 2. Improve Regeneration: Increase the rate of solvent regeneration to remove contaminants more effectively. If regeneration is inefficient, investigate the performance of the regenerator (e.g., vacuum level, reboiler temperature).[7] 3. Consider a "Bleed and Feed" Strategy (Temporary Solution): In some cases, diluting the degraded this compound with fresh solvent can temporarily restore efficiency, but this is not a long-term solution.[1] |
| Incorrect Solvent-to-Feed Ratio | An insufficient amount of solvent will not be able to extract all the target aromatics from the feed. | 1. Review Process Simulation: Use process simulation software to determine the optimal solvent-to-feed ratio for your specific feed composition and desired product purity.[15][16] 2. Gradual Adjustment: Incrementally increase the solvent flow rate while monitoring the aromatics content in the raffinate and extract streams to find the optimal operating point. |
| Suboptimal Extractor Operating Conditions | Temperature and pressure in the liquid-liquid extractor affect the solubility and selectivity of this compound. | 1. Verify Temperature Profile: Ensure the temperature profile across the extractor is within the design specifications. 2. Check for Channeling: Poor liquid distribution can lead to inefficient contact between the solvent and the feed. Inspect the extractor internals for any signs of damage or plugging. |
Issue 2: Increased Corrosion in the this compound Recovery Unit
Symptoms:
-
Visible signs of corrosion on equipment surfaces.
-
Increased levels of iron or other metals in the this compound.
-
Leaks in piping, heat exchangers, or vessels.
Potential Causes & Solutions:
| Potential Cause | Underlying Principle | Troubleshooting Steps & Solutions |
| Acidic Degradation Products | This compound degradation, often accelerated by oxygen, produces acidic byproducts that are corrosive to carbon steel and other materials, especially at high temperatures.[4][6] | 1. Monitor Solvent Acidity: Regularly measure the pH and Total Acid Number (TAN) of the circulating this compound.[7] 2. Optimize Regeneration: Ensure the solvent regenerator is effectively removing acidic components. For persistent issues, consider implementing or optimizing an acid removal technology like ion exchange.[1] 3. Control Oxygen Ingress: Identify and eliminate sources of air leaks into the system, particularly in the vacuum section of the regenerator.[7] |
| High Reboiler Temperatures | Higher temperatures in the reboilers of the stripper and recovery columns accelerate both this compound degradation and corrosion rates.[4] | 1. Minimize Reboiler Temperature: Operate the reboilers at the lowest possible temperature required for effective separation. This may involve adjusting the column pressure. 2. Avoid High Film Temperatures: If using fired heaters, ensure proper design and operation to prevent localized overheating of the this compound.[4] |
| Presence of Chlorides | Chlorides in the feed can lead to severe localized corrosion, such as pitting and stress corrosion cracking.[1] | 1. Analyze Feed for Chlorides: Regularly test the feed stream for chloride content. 2. Implement Feed Pre-treatment: If chloride levels are high, consider upstream processes to remove them before they enter the this compound unit. |
Experimental Protocols
Protocol 1: Determination of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for assessing the purity of your this compound solvent.
Objective: To quantify the concentration of this compound and identify potential degradation products.
Materials:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Appropriate GC column (e.g., a non-polar column like (5%-phenyl)-methylpolysiloxane)[14]
-
Helium (carrier gas)
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)[14][17]
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., dichloromethane) in a volumetric flask to achieve a concentration within the calibrated range of the instrument.
-
Transfer an aliquot of the prepared sample to an autosampler vial.
-
-
Instrument Setup:
-
Set up the GC-MS with an appropriate temperature program for the inlet, oven, and transfer line. Inlet temperatures typically range from 165°C to 300°C.[14]
-
Set the carrier gas flow rate.
-
Configure the mass spectrometer to scan a suitable mass range to detect this compound and its potential degradation products.
-
-
Calibration:
-
Prepare a series of calibration standards of pure this compound in the chosen solvent at different known concentrations.
-
Inject the calibration standards into the GC-MS to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the prepared sample into the GC-MS.
-
Acquire the chromatogram and mass spectrum.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
Examine the chromatogram for any additional peaks that may indicate the presence of impurities or degradation products. Attempt to identify these compounds by comparing their mass spectra to a library database.
-
Visualizations
This compound Recovery and Recycling Workflow
The following diagram illustrates a typical workflow for this compound recovery in an aromatics extraction unit.
Caption: A simplified workflow of this compound recovery and recycling.
Troubleshooting Logic for Reduced Extraction Efficiency
This diagram outlines a logical approach to troubleshooting decreased efficiency in your this compound extraction process.
Caption: Decision tree for troubleshooting reduced extraction efficiency.
References
- This compound - A Anhydrous - Alaska Department of Environmental Conservation. (n.d.).
- This compound, anhydrous - Synquest Labs. (n.d.).
- This compound - Santa Cruz Biotechnology. (n.d.).
- This compound - Material Safety Data Sheet (MSDS). (2025).
- This compound - Safety Data Sheet - ChemicalBook. (2025).
- Schneider, D. F. (2003). Extraction Unit this compound Solvent Regeneration. Stratus Engineering, Inc.
- Hassanvand, A., et al. (2023). This compound Analysis in Environmental Samples: A Critical Review. Molecules, 28(24), 8089.
- Degradation of this compound in aqueous media by integrating activated sludge and advanced oxidation process. (2019). PubMed.
- Aromatic Extraction Using this compound. (2020). YouTube.
- This compound TECHNICAL ASSISTANCE AND EVALUATION REPORT. (2010). Alaska Department of Environmental Conservation.
- This compound Analysis in Environmental Samples: A Critical Review. (2023). ResearchGate.
- This compound in Water and Soil Samples – PBM. (2017). Gov.bc.ca.
- Degradation of this compound in petrochemical industry wastewater by electro-Fenton treatment using response surface method. (2022). Desalination and Water Treatment.
- project report (pr-012) this compound l/l extraction unit revamp for aromatics recovery. (n.d.). Squarespace.
- Remediation of this compound Contaminated Waters: Efficacy of Aerobic Biodegradation and Adsorption onto Activated Carbon. (2021). PRISM.
- Extraction and Recovery of this compound from Wastewater. (2025).
- A review of analytical methods for the determination of this compound and alkanolamines in environmental studies. (n.d.). Sigma-Aldrich.
- Avoid this compound regeneration problems. (2025). ResearchGate.
- Optimization of the this compound extraction plant based on modeling and simulation. (n.d.). SciSpace.
- Development and Optimization of Analytical methods for this compound and BTEX Quantification in Environmental samples. (2025). UWSpace - University of Waterloo.
- Optimization of the this compound Extraction Plant Based on Modeling and Simulation. (2025). ResearchGate.
- Optimization of the this compound Extraction Plant Based on Modeling and Simulation. (2025).
- Question 83: Since this compound-based aromatic recovery units are experiencing corrosion-related problems, are there alternative solvents available? What are the advantages and disadvantages of these alternatives? (n.d.).
- PROCESS ANALYSIS OF this compound PROCESS: DEVELOPMENT AND APPLICATION OF PROCESS RETROFIT METHODOLOGY. (n.d.). Open Research Oklahoma.
- This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. (2018). MDPI.
- Aromatics Extraction Using this compound Solvent. (2021). Cheresources.com Community.
- This compound in contaminated sites: environmental toxicity and bioremediation technologies. (n.d.).
Sources
- 1. dec.alaska.gov [dec.alaska.gov]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. deswater.com [deswater.com]
- 4. stratusengr.com [stratusengr.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Question 83: Since this compound-based aromatic recovery units are experiencing corrosion-related problems, are there alternative solvents available? What are the advantages and disadvantages of these alternatives? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 8. dec.alaska.gov [dec.alaska.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. chemicalbull.com [chemicalbull.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. scispace.com [scispace.com]
- 17. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
Technical Support Center: Troubleshooting Corrosion in Sulfolane Extraction Units
Sources
- 1. mdpi.com [mdpi.com]
- 2. cpchem.com [cpchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dec.alaska.gov [dec.alaska.gov]
- 5. mdpi.com [mdpi.com]
- 6. avant-al.com [avant-al.com]
- 7. integratedglobal.com [integratedglobal.com]
- 8. Question 32: What are your best practices for minimizing corrosion in aromatics extraction process from oxygen in the feed? Is the strategy to reduce oxygen ingress or treat the feed? Is the situation different for glycol, this compound, Morpholine, or other solvents? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 9. stratusengr.com [stratusengr.com]
- 10. Reasons and Countermeasures for the Deterioration of this compound [fsyfh.mat-test.com]
- 11. Water-Induced Corrosion Damage of Carbon Steel in this compound [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Efficient Removal of Sulfolane from Reaction Products
Welcome to the technical support center for sulfolane removal. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as a reaction solvent and face the subsequent challenge of its efficient removal. This compound is a highly polar, aprotic solvent with exceptional thermal stability, making it invaluable for a range of chemical syntheses, particularly those requiring high temperatures.[1][2] However, these same properties—a high boiling point and miscibility with both aqueous and some organic phases—complicate its removal from reaction mixtures.[3][4][5]
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common issues encountered during product purification. Our goal is to equip you with the knowledge to select and optimize the appropriate removal strategy for your specific application.
Frequently Asked Questions (FAQs)
Q1: What properties of this compound make it so difficult to remove?
This compound's utility as a solvent is a direct result of its unique physicochemical properties, which, unfortunately, also create purification challenges.
-
High Boiling Point: With a boiling point of 285 °C (545 °F), this compound is not readily removed by standard rotary evaporation under typical laboratory vacuum conditions.[3][4] Attempting to distill it at atmospheric pressure can lead to thermal degradation of the desired product.
-
High Polarity & Miscibility: this compound is a highly polar molecule that is miscible with water and also soluble in many organic solvents like toluene and acetone.[1][4][5] This "amphiphilic" nature often leads to poor phase separation during liquid-liquid extractions, as it can partition into both the aqueous and organic layers.
-
High Viscosity & Freezing Point: this compound is a solid at room temperature, with a melting point of about 27.5 °C (81.5 °F).[3] This necessitates heating the reaction mixture for handling and can cause it to solidify in transfer lines or on equipment if allowed to cool. While its viscosity is not extreme, it is higher than many common solvents, which can slow down filtration and phase separation.[6]
-
Thermal Stability and Degradation: While highly stable, this compound can degrade at temperatures above 220-230 °C, especially in the presence of impurities, to form acidic byproducts like sulfur dioxide.[7][8][9] These byproducts can potentially react with the desired product or complicate purification.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Removal |
| Molecular Formula | C₄H₈O₂S | - |
| Molar Mass | 120.17 g/mol | - |
| Boiling Point | 285 °C | Difficult to remove via simple distillation.[4] |
| Melting Point | 27.5 °C | Requires heating for handling; risk of solidification.[3] |
| Density | 1.261 g/cm³ (at 25 °C) | Denser than water and most organic solvents. |
| Solubility in Water | Miscible | Complicates aqueous extractions.[3][4] |
| LogP | -0.77 | Indicates high hydrophilicity.[5] |
Q2: What are the primary methods for removing this compound from a reaction mixture?
There are four primary strategies for removing this compound, and the best choice depends entirely on the properties of your target compound. The main techniques are:
-
Liquid-Liquid Extraction (LLE): This is often the first method attempted. It involves partitioning the product into a solvent in which this compound is immiscible or has low solubility.
-
Crystallization / Precipitation: If your product is a solid, this can be a highly effective and scalable method. It involves adding an "anti-solvent" to the reaction mixture to precipitate the product, leaving the this compound in the mother liquor.
-
Distillation: While challenging, techniques like vacuum distillation or azeotropic distillation can be effective for thermally stable, lower-boiling point products.
-
Adsorption: This involves passing a solution of the product through a solid-phase adsorbent that selectively retains the this compound. This is particularly useful for final polishing steps.[10][11]
Q3: How do I select the best removal method for my specific product?
Choosing the right strategy is critical for maximizing yield and purity. The decision should be based on the physical properties of your desired product. The following decision tree provides a logical workflow for method selection.
Caption: Decision tree for selecting a this compound removal strategy.
Troubleshooting Guides
This section addresses specific problems you may encounter during the workup process.
Problem: "My liquid-liquid extraction is failing. I'm seeing a persistent emulsion or my product is lost to the aqueous phase."
Causality: This is the most common failure mode and occurs because this compound's miscibility profile bridges the gap between polar and non-polar solvents.[4] Emulsions form when neither phase can cleanly separate, often stabilized by trace impurities. Product loss occurs if your compound has some water solubility, which is exacerbated by the presence of this compound acting as a co-solvent.
Solutions:
-
Change Your Solvent System:
-
For the Organic Phase: Avoid solvents that have partial miscibility with water, like ethyl acetate. Instead, use more hydrophobic solvents such as methyl tert-butyl ether (MTBE), toluene, or dichloromethane. Diisopropyl ether (DIPE) has been reported to give a very clean, water-free separation from this compound.[2]
-
For the Aqueous Phase: Do not use pure deionized water. Use a saturated sodium chloride solution (brine) for all aqueous washes. The high ionic strength of brine significantly reduces the solubility of most organic compounds and this compound in the aqueous layer, a phenomenon known as the "salting-out" effect.
-
-
Optimize the Extraction Protocol:
-
Dilute First: Before the first wash, significantly dilute the initial reaction mixture with your chosen organic solvent (e.g., 10-20 volumes). This lowers the overall concentration of this compound, making it easier to remove.
-
Multiple Small Washes: Perform multiple extractions with smaller volumes of brine (e.g., 5 x 100 mL) rather than one or two large volume washes (2 x 250 mL). This is mathematically more efficient at removing a soluble impurity.
-
Break Emulsions: If an emulsion forms, try the following:
-
Add more brine to increase the ionic strength of the aqueous phase.
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Pass the emulsified layer through a pad of Celite or glass wool.
-
In stubborn cases, centrifugation can be used to break the emulsion.
-
-
Problem: "My product is a solid, but adding water causes it to oil out instead of crystallizing."
Causality: "Oiling out" occurs when the product precipitates from the solution as a liquid phase rather than a crystalline solid. This typically happens when the precipitation is performed at a temperature above the melting point of the impure product or when the level of impurity (this compound) is so high that it depresses the product's freezing point.
Solutions:
-
Control the Temperature: Perform the anti-solvent addition at a much lower temperature.
-
Protocol: Chill the this compound reaction mixture in an ice bath. Slowly add ice-cold water or brine dropwise with vigorous stirring. The goal is to keep the system temperature as low as possible throughout the addition.[12]
-
Rationale: Lower temperatures favor the kinetic and thermodynamic processes of crystal nucleation and growth over the formation of an amorphous oil.
-
-
Scratch and Seed:
-
If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. The microscopic scratches on the glass can act as nucleation sites to induce crystallization.
-
If you have a small amount of pure, solid product from a previous batch, add a single crystal (a "seed crystal") to the oiled-out mixture. This provides a template for crystallization to begin.
-
-
Use a Different Anti-Solvent: While water is the most common choice, other anti-solvents might be more effective. Consider a non-polar hydrocarbon like heptane or cyclohexane. Add it slowly to the this compound solution until turbidity is observed, then cool the mixture to induce crystallization.
Problem: "I'm trying vacuum distillation, but my product is either decomposing or co-distilling with the this compound."
Causality: Product decomposition occurs when the distillation temperature, even under vacuum, is too high for your compound's stability. Co-distillation happens when the boiling point of your product is too close to that of this compound, making a clean separation by simple distillation impossible.[12]
Solutions:
-
Improve Your Vacuum: The boiling point of a liquid is dependent on pressure. A better vacuum will lower the required distillation temperature. Ensure all joints in your distillation apparatus are well-sealed and use a high-performance vacuum pump. A typical laboratory rotovap may not achieve a low enough pressure to effectively remove this compound without significant heat.[12] A short-path distillation apparatus is often required.
-
Switch to Azeotropic Distillation:
-
Concept: Azeotropic distillation involves adding a co-solvent (an "entrainer") that forms a minimum-boiling azeotrope with one of the components, allowing it to be removed at a lower temperature. While this compound itself is used for extractive distillation to separate other compounds, this principle can be adapted for its removal.[13][14][15]
-
Protocol: Add a high-boiling, water-immiscible solvent like toluene or xylene to the mixture. Distill off the water-entrainer azeotrope. This technique is more commonly used to remove water from this compound but illustrates the principle. For removing this compound itself, you would need to find an entrainer that forms a low-boiling azeotrope with it, which is less common. A more practical approach is often steam distillation if the product is volatile and water-immiscible.
-
-
Consider an Alternative to Distillation: If your product is thermally sensitive or has a very high boiling point, distillation is likely not the ideal method. Re-evaluate Liquid-Liquid Extraction or Crystallization strategies.
Detailed Experimental Protocols
Protocol 1: Removal of this compound by Anti-Solvent Precipitation (for Solid Products)
This protocol is ideal for water-insoluble solid products.
-
Cooling: Place the flask containing the reaction mixture (product dissolved in this compound) into an ice-water bath. Allow the solution to cool to 0-5 °C with gentle stirring.
-
Precipitation: While stirring vigorously, slowly add ice-cold deionized water (approximately 10-20 times the volume of this compound) to the reaction mixture using a dropping funnel. The product should begin to precipitate as a solid.
-
Digestion: After the addition is complete, continue stirring the resulting slurry in the ice bath for 30-60 minutes. This "digestion" period allows for the crystal size to increase, making filtration easier.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual this compound. Follow with a wash using a cold, non-polar solvent (e.g., hexanes or diethyl ether) to remove water and facilitate drying.
-
Drying: Dry the purified solid product under vacuum.
Caption: Workflow for Anti-Solvent Precipitation.
References
- Badra Mahida, Malika Medjahdi, Hassiba Benyounes, Ikram Khelifa, Lokmane Baidar (2025). Azeotropic formic acid-water separation by this compound extractive distillation feasibility study. Taylor & Francis Online. [Link]
- Sciencemadness Wiki (2022). This compound. Sciencemadness.org. [Link]
- chemeurope.com (n.d.). This compound. chemeurope.com. [Link]
- Yang, Y., et al. (2020). Laboratory and Field Investigation of this compound Removal from Water Using Activated Carbon.
- Badra Mahida, Malika Medjahdi, Hassiba Benyounes, Ikram Khelifa, Lokmane Baidar (2025). Azeotropic formic acid-water separation by this compound extractive distillation feasibility study. Indian Chemical Engineer. [Link]
- National Center for Biotechnology Information (n.d.). This compound.
- Pradhan, S. (2021).
- Gaylord Chemical Company (n.d.).
- Henan Sinotech Import&Export Corporation (2014). This compound. hasinotech.com. [Link]
- Wikipedia (n.d.). This compound. en.wikipedia.org. [Link]
- Schneider, D. (n.d.). Extraction Unit this compound Solvent Regeneration.
- Reddit r/OrganicChemistry (2025). How to get rid of this compound. reddit.com. [Link]
- ResearchGate (2025). This compound in liquid extraction: A review.
- Yim, C.I., et al. (n.d.).
- ResearchGate (n.d.). Azeotropic formic acid-water separation by this compound extractive distillation feasibility study.
- Mahida, B., et al. (2025).
- Pouretedal, H.R., et al. (2022). Degradation of this compound in petrochemical industry wastewater by electro-Fenton treatment using response surface method.
- Deal, G. H. (1969). This compound extraction of liquid hydrocarbon streams.
- Broughton, D. B. (1976). Removal of solvent.
- Van Tassell, H. M. (1968). Recovery of this compound by distillation with pre-vaporization.
- Shyamkumar, C. (n.d.). Process Analysis of this compound Process: Development and Application of Process Retrofit Methodology. Open Research Oklahoma. [Link]
- ResearchGate (2015).
- Kus, E., et al. (2018). This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. MDPI. [Link]
- Wang, X., et al. (2012). Method for removing this compound in hydrocarbon oil.
- Frontier, A. (2026). Solvent: this compound. University of Rochester, Department of Chemistry. [Link]
- Van der Waerden, J. M. (1966). Purification of this compound compounds.
- Schneider, D. (2025). Avoid this compound regeneration problems.
Sources
- 1. This compound - Products - Henan Sinotech Import&Export Corporation [hasinotech.com]
- 2. Sixty Solvents [chem.rochester.edu]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. This compound [chemeurope.com]
- 5. This compound | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. stratusengr.com [stratusengr.com]
- 7. US3396090A - Recovery of this compound by distillation with pre-vaporization - Google Patents [patents.google.com]
- 8. This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 12. reddit.com [reddit.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Extractive Distillation [this compound.cn]
Sulfolane Separation Processes: A Technical Support Center for Enhanced Energy Efficiency
Welcome to the Technical Support Center for Sulfolane-Based Separation Processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the energy efficiency of their this compound-based separation experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and achieve significant energy savings in your laboratory and plant operations.
Section 1: Troubleshooting Guide
This section addresses common issues that lead to increased energy consumption in this compound-based separation processes. Each problem is presented in a question-and-answer format, providing a direct and actionable guide to resolving the issue.
High Reboiler Duty and Excessive Steam Consumption
Question: My this compound stripping column is consuming an unexpectedly high amount of steam, leading to high energy costs. What are the potential causes and how can I troubleshoot this?
Answer: High reboiler duty is a primary driver of energy consumption in this compound processes. The root causes often lie in suboptimal operating parameters, solvent degradation, or inefficient heat recovery. Here’s a systematic approach to diagnose and address this issue:
Causality Explained: The reboiler's function is to provide the necessary heat to vaporize the light components from the rich this compound solvent. Excessive energy consumption indicates that either too much energy is being supplied, or the heat is not being used effectively.
Troubleshooting Steps:
-
Optimize the Solvent Circulation Rate: An excessively high solvent circulation rate is a common culprit for increased reboiler duty. While a higher rate can improve aromatic recovery, it also means more solvent needs to be heated and subsequently stripped.[1][2]
-
Action: Gradually reduce the solvent circulation rate while monitoring the purity of the extracted aromatics. The goal is to find the minimum circulation rate that still achieves the desired product specification. Process modeling and simulation can be powerful tools to determine this optimal point without extensive trial and error.[3][4]
-
-
Check for Solvent Degradation: this compound can degrade at high temperatures, especially in the presence of oxygen, forming acidic byproducts and polymers.[5][6][7] These degradation products can increase the viscosity of the solvent and foul heat exchanger surfaces, leading to poor heat transfer and higher energy demand.[5][8]
-
Action:
-
Analyze a sample of your this compound for pH, color, and the presence of polymers. A low pH and dark color are indicators of degradation.[9]
-
Ensure the reboiler temperature does not exceed the recommended limit for this compound (typically around 180-200°C) to minimize thermal decomposition.[6][7][10]
-
Implement a solvent regeneration system to continuously remove degradation products.[5][8]
-
-
-
Inspect for Fouling in Heat Exchangers: Fouling on the surfaces of the reboiler and other heat exchangers acts as an insulating layer, impeding efficient heat transfer. This forces the system to consume more energy to achieve the desired temperature.
-
Action: Regularly monitor the heat transfer coefficients of your heat exchangers. A significant drop indicates fouling. Schedule regular cleaning of heat exchanger surfaces.
-
-
Evaluate Heat Integration Opportunities: A lack of proper heat integration means that valuable heat is being wasted.
-
Action: Employ pinch analysis to identify opportunities for heat integration within your process.[11] This involves using hot process streams to preheat colder streams, reducing the load on the reboiler.
-
Inefficient Solvent Regeneration Leading to Increased Energy Use
Question: My solvent regeneration unit seems to be working inefficiently, and I suspect it's impacting my overall energy consumption. How are these two related and what can I do?
Answer: An inefficient solvent regeneration process directly contributes to higher energy consumption in the main separation unit. A poorly regenerated solvent has a reduced capacity to dissolve aromatics, necessitating a higher circulation rate and, consequently, a higher reboiler duty to achieve the same separation performance.[5]
Causality Explained: The purpose of the regenerator is to remove contaminants and degradation products from the lean this compound. If this is not done effectively, these impurities accumulate in the circulating solvent, reducing its solvency power. To compensate for this, operators often increase the solvent flow rate, which in turn increases the energy required for heating and stripping.
Troubleshooting Steps:
-
Optimize Regenerator Operating Conditions: The performance of the regenerator is highly dependent on its operating temperature and pressure.
-
Prevent Oxygen Ingress: Oxygen accelerates the thermal degradation of this compound, leading to the formation of polymers and acidic compounds that need to be removed in the regenerator.[5][6][10]
-
Monitor Regenerator Feed Quality: The composition of the feed to the regenerator can impact its efficiency.
-
Action: Analyze the slipstream being fed to the regenerator to ensure it is representative of the circulating solvent.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the energy efficiency of this compound-based separation processes.
Q1: What is the typical energy consumption of a this compound unit?
A1: A typical UOP this compound unit consumes between 275 to 300 kcal of energy per kilogram of extract produced.[1] However, this can vary depending on the specific process configuration, feed composition, and operating conditions.
Q2: How can process modeling and simulation help in reducing energy consumption?
A2: Process modeling and simulation are powerful tools for optimizing this compound processes for energy efficiency. They allow you to:
-
Determine the optimal solvent circulation rate without costly and time-consuming plant trials.[3][4]
-
Identify the best operating conditions (temperature, pressure) for columns and reboilers.
-
Evaluate the economic benefits of different heat integration schemes.[11]
-
Test the impact of feed composition changes on energy consumption.
Q3: What are the key advantages of using Advanced Process Control (APC) for energy savings?
A3: Advanced Process Control (APC) systems can significantly reduce energy consumption in this compound units by:
-
Continuously optimizing process variables in real-time to maintain operation at the most energy-efficient point.[12][13][14][15]
-
Reducing process variability, allowing the plant to operate closer to constraints without compromising safety or product quality.[12][13]
-
Improving the stability of the operation, which leads to more consistent energy demand.
Q4: Are there any alternative solvents to this compound that are more energy-efficient?
A4: While this compound is a highly effective and widely used solvent, research is ongoing into more energy-efficient alternatives. Ionic liquids and deep eutectic solvents are being investigated as potential replacements due to their lower vapor pressures, which could reduce the energy required for solvent recovery.[16] However, factors such as cost, availability, and compatibility with existing equipment need to be carefully considered.
Q5: How does fouling impact the energy efficiency of a this compound unit?
A5: Fouling, the accumulation of unwanted material on heat transfer surfaces, significantly degrades energy efficiency. It acts as an insulating layer, reducing the effectiveness of heat exchangers and forcing the reboiler to work harder to achieve the desired process temperatures. The primary causes of fouling in this compound units are the precipitation of solvent degradation products (polymers) and corrosion byproducts.[5][8] Regular monitoring and cleaning of heat exchangers are crucial to mitigate the impact of fouling.
Section 3: Data and Experimental Protocols
Quantitative Data Summary
| Parameter | Typical Value/Range | Impact on Energy Efficiency | Reference |
| Reboiler Temperature | 180-200 °C | Exceeding this range accelerates this compound degradation, leading to fouling and increased energy use. | [6][7][10] |
| Typical Energy Consumption | 275-300 kcal/kg of extract | Provides a benchmark for evaluating the performance of a unit. | [1] |
| Oxygen in Feed | < 1 ppm | Higher levels accelerate solvent degradation and corrosion. | [10] |
Experimental Protocol: Optimizing Solvent Circulation Rate
This protocol outlines a systematic approach to determine the optimal solvent-to-feed ratio to minimize energy consumption while maintaining product purity.
Objective: To identify the minimum solvent circulation rate that achieves the desired aromatic product purity.
Methodology:
-
Establish a Baseline: Operate the this compound extraction unit at the current, stable operating conditions. Record the solvent circulation rate, reboiler duty (steam flow rate), and the purity of the aromatic product stream.
-
Step-wise Reduction of Solvent Flow: Decrease the solvent circulation rate by a small, controlled increment (e.g., 5%).
-
Allow for Stabilization: Allow the unit to reach a new steady state after each adjustment. This may take several hours.
-
Monitor Key Parameters: At each new steady state, record the solvent circulation rate, reboiler duty, and aromatic product purity.
-
Analyze the Data: Plot the reboiler duty and aromatic product purity as a function of the solvent circulation rate.
-
Determine the Optimum: The optimal solvent circulation rate is the point at which the desired product purity is met with the lowest possible reboiler duty.
Self-Validation: Throughout the experiment, continuously monitor the product quality. If the purity drops below the required specification, the solvent circulation rate should be increased back to the last known acceptable setpoint. This ensures that the process remains within operational limits.
Section 4: Visualizations
Troubleshooting Logic for High Energy Consumption
Caption: Troubleshooting workflow for high energy consumption.
Key Factors Influencing Energy Efficiency
Caption: Key factors influencing energy efficiency in this compound processes.
References
- Honeywell UOP. (n.d.). UOP ED this compound Process. Portfolio Planning PLUS.
- Wang, Q., Chen, J., Pan, M., He, C., He, C. C., Zhang, B. J., & Chen, Q. L. (2018).
- Wang, Q., Chen, J. Y., Pan, M., He, C., He, C. C., Zhang, B. J., & Chen, Q. L. (2018). A new this compound aromatic extractive distillation process and optimization for better energy utilization.
- Schneider, D. F. (2003). Extraction Unit this compound Solvent Regeneration.
- Wang, S., et al. (2021). Energy-saving CO2 capture using this compound-regulated biphasic solvent. Chemical Engineering Journal, 425, 131469.
- Yeo, Y. K., & Choi, S. H. (2001). Optimization of the this compound extraction plant based on modeling and simulation. Korean Journal of Chemical Engineering, 18(1), 74-79.
- Al-Rabiah, A. A., & Al-Ghawas, H. A. (2023). Thermal Degradation of Piperazine in this compound Aqueous Solution in CO 2 Capture Process. ACS Omega.
- Shyamkumar, C. (1995). Process analysis of this compound process: Development and application of process retrofit methodology.
- Kozak, J., et al. (2018). This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. Sustainability, 10(10), 3677.
- Van Tassell, H. M. (1968). U.S. Patent No. 3,396,090. U.S.
- Yeo, Y. K., & Lee, H. J. (2001). Optimization of the this compound Extraction Plant Based on Modeling and Simulation. Industrial & Engineering Chemistry Research, 40(19), 4173-4178.
- Schneider, D. (2004). Avoid this compound regeneration problems. Chemical Engineering Progress, 100(7), 34-39.
- Wang, Q., Chen, J. Y., Pan, M., He, C., He, C. C., Zhang, B. J., & Chen, Q. L. (2018). A New this compound Aromatic Extractive Distillation Process and Optimization for Better Energy Utilization.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31347, this compound.
- Khan, J. A., et al. (2022). Degradation of this compound in aqueous media by integrating activated sludge and advanced oxidation process.
- Meyers, R. A. (Ed.). (2003). Handbook of Petroleum Refining Processes (3rd ed.). McGraw-Hill.
- Stoodt, T. J., & Negiz, A. (2004). UOP this compound Process. In R. A. Meyers (Ed.), Handbook of Petroleum Refining Processes (3rd ed., pp. 2.21-2.29). McGraw-Hill.
- Sahl, A. B., Mahmoud, A., Kong, Z. Y., & Sunarso, J. (2022). Optimizations of this compound concentration in propose Sulfinol-M solvent instead of MDEA solvent in the refineries of Sarakhs. South African Journal of Chemical Engineering, 42, 100-111.
- ABB. (n.d.).
- Sahl, A. B., Mahmoud, A., Kong, Z. Y., & Sunarso, J. (2022). Effect of lean solvent circulation rate on CO 2 concentration in product gas and reboiler duty.
- ABB. (n.d.). Advanced Process Control Software, Solutions & Systems.
- Valmet. (n.d.). Process optimization with advanced process controls (APC).
- Yokogawa Electric Corporation. (2010). Energy-saving Solutions by Advanced Process Control (APC) Technology.
- AVEVA. (n.d.). AVEVA APC - Advanced Process Control.
- AFPM. (2014).
- Wagaarachchige, C. N., et al. (2023). Low-Viscosity Nonaqueous this compound–Amine–Methanol Solvent Blend for Reversible CO2 Capture: Part II. Blend Optimization, Water Effect, and Speciation.
- Alaska Department of Environmental Conservation. (2010).
- Yeo, Y. K., & Choi, S. H. (2001). Optimization of the this compound Extraction Plant Based on Modeling and Simulation.
- Wang, X., et al. (2015). Heat Integration Between Plants with Combined Integration Patterns. Chemical Engineering Transactions, 45, 1531-1536.
- AFPM. (2014).
- Singh, A., & Kaistha, N. (2019). Optimizing reboiler duty and reflux ratio profiles of vapor recompressed batch distillation.
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. stratusengr.com [stratusengr.com]
- 6. mdpi.com [mdpi.com]
- 7. US3396090A - Recovery of this compound by distillation with pre-vaporization - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Question 83: Since this compound-based aromatic recovery units are experiencing corrosion-related problems, are there alternative solvents available? What are the advantages and disadvantages of these alternatives? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 10. Question 32: What are your best practices for minimizing corrosion in aromatics extraction process from oxygen in the feed? Is the strategy to reduce oxygen ingress or treat the feed? Is the situation different for glycol, this compound, Morpholine, or other solvents? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 11. openresearch.okstate.edu [openresearch.okstate.edu]
- 12. library.e.abb.com [library.e.abb.com]
- 13. Advanced Process Control Software, Solutions & Systems - Process performance software | Process Performance | ABB [new.abb.com]
- 14. Process optimization with advanced process controls (APC) [valmet.com]
- 15. Energy-saving Solutions by Advanced Process Control (APC) Technology | Yokogawa Middle East & Africa B.S.C.(c) [yokogawa.com]
- 16. researchgate.net [researchgate.net]
Sulfolane Technical Support Center: Managing Toxicity and Ensuring Safe Handling in Research
Welcome to the comprehensive technical support guide for the safe and effective use of sulfolane in a research setting. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth knowledge and practical solutions for managing the potential hazards associated with this compound. Our goal is to empower you with the expertise to conduct your experiments safely and with scientific integrity.
Section 1: Understanding this compound - Core Concepts
This compound, a polar aprotic solvent, is widely utilized in the chemical industry for extractive distillation and various chemical reactions due to its excellent thermal stability and miscibility with both water and hydrocarbons.[1] However, its utility is accompanied by potential health hazards that necessitate careful management. This section provides a foundational understanding of this compound's properties and toxicological profile.
Physical and Chemical Properties
A clear understanding of this compound's physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Chemical Formula | C4H8O2S | [2] |
| Appearance | Colorless liquid or solid | [1][2][3][4] |
| Molar Mass | 120.17 g/mol | [2][4] |
| Boiling Point | 285 °C (545 °F) | [2][4] |
| Melting Point | 27.5 °C (81.5 °F) | [2] |
| Flash Point | 165 °C (329 °F) | [2] |
| Density | 1.261 g/cm³ (at 25 °C) | [2] |
| Solubility in Water | Miscible | [1][2] |
| Vapor Pressure | 0.01 mmHg at 20 °C | [5] |
Toxicological Profile: What the Data Says
While extensive human data is limited, animal studies provide valuable insights into the potential health effects of this compound exposure.[6] The National Toxicology Program (NTP) has been actively researching its toxicity.[6][7]
Key Toxicological Findings:
-
Acute Effects: High doses in animal studies have been shown to impact the central nervous system, leading to symptoms like hyperactivity, convulsions, and hypothermia.[6] Accidental ingestion may be harmful.[5]
-
Chronic Effects: Longer-term animal studies indicate potential effects on the immune system, liver, kidneys, and spleen.[6] There is also evidence suggesting that high doses can cause developmental problems in mice.[6]
-
Carcinogenicity: Currently, there are no long-term studies in animals or humans to determine if this compound is a carcinogen.[6] In vitro studies have not shown cancerous changes in bacterial or animal cells.[1]
-
Routes of Exposure: The primary routes of occupational exposure are inhalation and dermal contact.[7] Ingestion is a potential route, especially in cases of contamination.[5]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have about working with this compound.
Q1: What are the immediate health effects of this compound exposure?
-
Eyes: Direct contact can cause irritation, characterized by tearing, redness, and transient discomfort.[5][8]
-
Skin: It is not generally considered a skin irritant, but prolonged contact may cause abrasive damage.[5] Systemic effects could result from absorption through the skin, especially if the skin is broken or irritated.[5]
-
Inhalation: While not thought to be a respiratory irritant, good hygiene practice dictates minimizing exposure.[5] High vapor concentrations can lead to dizziness, headache, and nausea.[8]
-
Ingestion: Accidental ingestion can be harmful and may cause gastrointestinal discomfort.[5]
Q2: What personal protective equipment (PPE) is required when handling this compound?
Appropriate PPE is crucial for minimizing exposure. The following are recommended:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[4][9][10]
-
Hand Protection: Chemical-resistant gloves. The specific type of glove should be chosen based on breakthrough time and compatibility. Consult with the glove manufacturer for specific recommendations.[11]
-
Body Protection: A lab coat or lightweight protective clothing is recommended.[9][11] In cases of potential significant exposure, a protective suit and safety shoes may be necessary.[9][12]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[13][14] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[11][12]
Q3: How should I properly store this compound in the laboratory?
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[11][15] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[3][16]
Q4: What is the correct procedure for disposing of this compound waste?
All this compound waste must be handled in accordance with local, state, and federal regulations.[5] It should be treated as hazardous waste and disposed of at a licensed facility.[8][11] Do not dispose of this compound waste down the drain.[13] Collect it in a suitable, labeled container for disposal.[5]
Section 3: Troubleshooting Guide for Experimental Use
This guide provides solutions to common issues that may arise during experiments involving this compound.
| Problem/Observation | Potential Cause | Troubleshooting Steps & Explanations |
| Unexpected reaction byproducts or poor yield. | This compound degradation. | Although thermally stable, this compound can react with strong oxidizing agents.[3] Ensure all reactants and catalysts are compatible with this compound. Review the literature for known incompatibilities with your specific reaction conditions. |
| Difficulty in removing this compound post-reaction. | High boiling point and miscibility. | Due to its high boiling point (285 °C), removal by standard evaporation can be challenging. Consider using liquid-liquid extraction with a non-polar solvent if your product has low water solubility. Alternatively, vacuum distillation can be effective for separating this compound from less volatile compounds.[2] |
| A noticeable odor is detected during the experiment. | Inadequate ventilation or a small spill. | Immediately cease the experiment and assess the situation. Ensure your chemical fume hood is functioning correctly. Check for any small spills or leaks in your apparatus. If a spill is found, follow the minor spill cleanup protocol outlined in Section 4.2. |
| Crystallization of this compound in transfer lines or storage at room temperature. | Melting point is above typical room temperature. | This compound has a melting point of 27.5 °C (81.5 °F).[2] If the laboratory temperature drops, it can solidify. Gently warm the container or transfer lines in a water bath to re-liquefy the this compound. To prevent this, store it in a temperature-controlled cabinet set above its melting point. |
Section 4: Experimental Protocols and Workflows
Adherence to standardized protocols is essential for safety and reproducibility.
Hierarchy of Controls for this compound Handling
This diagram illustrates the most effective to least effective methods of controlling this compound exposure.
Caption: Hierarchy of controls for minimizing this compound exposure.
Step-by-Step Spill Response Protocol
In the event of a this compound spill, a prompt and appropriate response is critical.
Minor Spill (less than 1 liter and not in a confined space)
-
Alert Personnel: Immediately alert others in the vicinity.[17]
-
Don PPE: Put on appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18]
-
Contain the Spill: Use an inert, liquid-absorbent material like Chemizorb®, sand, or absorbent pads to contain the spill.[11][13] Work from the outside of the spill inwards to prevent spreading.[17]
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[5][11][17]
-
Decontaminate the Area: Clean the spill area with soap and water.[19]
-
Dispose of Waste: Dispose of the container with the absorbed material and any contaminated cleaning materials as hazardous waste.[17]
-
Report the Spill: Inform your supervisor about the incident.[20]
Major Spill (greater than 1 liter, in a confined space, or involving a highly volatile substance)
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services (911).[19][20]
-
Secure the Area: If safe to do so, close the doors to the affected area to contain vapors.[20]
-
Do Not Attempt to Clean: Only trained emergency responders should handle major spills.[18]
Emergency First Aid Procedures
Immediate and correct first aid can significantly mitigate the effects of accidental exposure.
Caption: First aid workflow for this compound exposure.
Section 5: References
-
This compound - Santa Cruz Biotechnology.
-
This compound - Wikipedia. [Link]
-
This compound: Research Efforts by the National Toxicology Program - Alaska Department of Environmental Conservation.
-
Proper Disposal Procedures for Sulforaphane - Benchchem.
-
This compound - ChemBK. [Link]
-
This compound - Sciencemadness Wiki. [Link]
-
This compound | C4H8O2S | CID 31347 - PubChem - NIH. [Link]
-
This compound - A Anhydrous - Alaska Department of Environmental Conservation.
-
This compound - A Anhydrous - Chevron Phillips Chemical.
-
This compound (ANHYDROUS - AQUEOUS) - Ataman Kimya. [Link]
-
This compound W - ChemPoint.com.
-
This compound - Safety Data Sheet - ChemicalBook.
-
This compound - A Low Color - Chevron Phillips Chemical.
-
Acute Toxicity and Skin Irritant Properties of this compound | Occupational & Environmental Medicine. [Link]
-
This compound - A Anhydrous - ChemPoint.com.
-
Studying the Toxicity of this compound and its Impact on the Environment - RTI International. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific.
-
This compound - National Toxicology Program - NIH. [Link]
-
This compound A DLC®-A - Harwick Standard.
-
This compound MSDS - Aozun Yazhou Chemical.
-
This compound - A Anhydrous - Chevron Phillips Chemical.
-
Spill Control/Emergency Response - EHSO Manual 2025-2026.
-
Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. [Link]
-
Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. [Link]
-
Emergency and Spill Response Procedures - Auburn University.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. chembk.com [chembk.com]
- 4. This compound | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. dec.alaska.gov [dec.alaska.gov]
- 7. This compound [ntp.niehs.nih.gov]
- 8. dec.alaska.gov [dec.alaska.gov]
- 9. cpchem.com [cpchem.com]
- 10. echemi.com [echemi.com]
- 11. cpchem.com [cpchem.com]
- 12. chempoint.com [chempoint.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. chempoint.com [chempoint.com]
- 16. aozunasia.com [aozunasia.com]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 19. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 20. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: Purification of Sulfolane for High-Purity Battery-Grade Applications
Welcome to the technical support center for the purification of sulfolane. This guide is designed for researchers, scientists, and professionals in drug development and battery technology who are working with this compound and require ultra-high purity grades for their applications. As a solvent in battery electrolytes, the purity of this compound is paramount to ensure optimal performance, safety, and longevity of the energy storage device.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the purification of this compound.
The Criticality of Purity in Battery-Grade this compound
This compound's high polarity, thermal stability, and electrochemical stability make it an excellent solvent for electrolytes in high-voltage lithium-ion batteries and other electrochemical systems.[1][2][4] However, impurities such as water, acidic byproducts, peroxides, and organic precursors can severely compromise battery performance by:
-
Increasing Corrosion: Acidic impurities, often resulting from this compound degradation at high temperatures or in the presence of oxygen, can corrode battery components.[5][6][7]
-
Reducing Electrochemical Stability: Protic impurities like water can react with the highly reactive components of the battery, leading to gas generation and a decrease in the electrochemical window.
-
Impeding Ion Transport: Polymeric byproducts and other non-volatile contaminants can increase the viscosity of the electrolyte, hindering the mobility of lithium ions and thus affecting the battery's power capabilities.[5]
-
Creating Safety Hazards: Peroxides are thermally unstable and can decompose violently, especially upon concentration during distillation, posing a significant safety risk.[8][9][10]
Therefore, achieving and maintaining the highest purity of this compound is a critical step in the development of reliable and high-performance batteries.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the purification and handling of this compound.
Q1: My this compound has a yellow or brownish tint. What causes this discoloration and how can I remove it?
A1: Discoloration in this compound is typically a sign of degradation and the presence of impurities. The yellow or brown color often arises from polymeric byproducts formed due to thermal stress or exposure to oxygen, especially at elevated temperatures.[5][7] Storing this compound at higher than recommended temperatures can also lead to color changes.[7]
-
Causality: this compound can start to decompose at temperatures as low as 200°C (392°F), with the rate of decomposition increasing significantly at higher temperatures.[5][11] This degradation is accelerated in the presence of oxygen and can lead to the formation of sulfur dioxide, acids, and polymers.[5][7]
-
Solution: To remove the color, a combination of vacuum distillation and treatment with activated carbon can be effective. Activated carbon has a high surface area and can adsorb the polymeric impurities causing the discoloration.[12] For severely discolored this compound, a preliminary treatment with an oxidizing agent like potassium permanganate (KMnO4) followed by filtration and vacuum distillation can be employed.[13]
Q2: I'm observing a high water content in my this compound. What is the best way to dry it to battery-grade specifications (<50 ppm)?
A2: Water is a common and detrimental impurity in battery electrolytes. For this compound, which is hygroscopic, efficient drying is crucial.[13]
-
Causality: this compound readily absorbs moisture from the atmosphere. Inadequate storage or handling in a non-inert atmosphere will lead to high water content.
-
Solution: The most effective method for drying this compound to very low water levels is by using molecular sieves.[12][13][14][15] Specifically, 3Å or 4Å molecular sieves are recommended. The this compound should be passed through a column packed with activated molecular sieves or stirred with the sieves for an extended period (24-48 hours) under an inert atmosphere (e.g., argon or nitrogen).[16] For large quantities, a combination of a stripper column and a molecular sieve drier can be used.[12] It is critical to activate the molecular sieves by heating them under vacuum before use to ensure their maximum water-adsorbing capacity.[14]
Q3: My purified this compound is showing acidic properties (low pH). What are these acidic impurities and how can I neutralize them?
A3: The presence of acidic impurities is a strong indicator of this compound degradation.[6][17][18] These acids can be highly corrosive to equipment and detrimental to battery performance.[5][18]
-
Causality: Thermal or oxidative degradation of this compound produces acidic byproducts, including sulfur dioxide (which can form sulfurous acid with water) and other sulfonic acids.[5][7]
-
Solution: Neutralization can be achieved by passing the this compound through a column of basic activated alumina or by using ion-exchange resins.[8][18] A two-column system with a cation exchange resin followed by an anion exchange resin is particularly effective at removing both strong and weak acidic impurities.[18][19] Vacuum distillation from potassium hydroxide (KOH) pellets can also be used to remove acidic components.[13]
Q4: How can I detect and remove peroxides from my this compound?
A4: Peroxides are a serious safety hazard and must be removed before any heating or distillation steps.[8][9]
-
Causality: this compound, like some other organic solvents, can form peroxides upon exposure to air and light, especially over prolonged storage.[7]
-
Detection: Several qualitative and quantitative tests are available for peroxide detection. A common qualitative test involves adding a few drops of the this compound to a freshly prepared solution of potassium iodide (KI) in acetic acid. A yellow to brown color indicates the presence of peroxides. Commercial peroxide test strips are also available for a more quantitative measurement.
-
Removal: Peroxides can be removed by passing the this compound through a column of activated alumina.[8] Alternatively, they can be reduced by stirring the solvent with a freshly prepared 5% solution of ferrous sulfate (FeSO4).[8][9][10] After treatment, the this compound should be re-tested to ensure all peroxides have been removed before proceeding with distillation.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) | Verification Method |
| Poor Vacuum During Distillation | - Leaks in the distillation setup.- Inefficient vacuum pump.- High vapor pressure due to residual water or volatile impurities. | - Check all joints and seals for leaks using a vacuum gauge.- Service or replace the vacuum pump.- Pre-dry the this compound with molecular sieves before distillation.[12][13] | - Monitor the vacuum gauge reading.- Observe for steady boiling at the expected temperature. |
| Product is Still Colored After Distillation | - Entrainment of non-volatile impurities (foaming or bumping).- Thermal degradation during distillation.- Incomplete removal of color bodies prior to distillation. | - Use a distillation column with packing or trays to prevent entrainment.- Reduce the distillation temperature by improving the vacuum.[11]- Pre-treat with activated carbon or perform a chemical wash.[12][13] | - Visual inspection.- UV-Vis spectroscopy. |
| Low Purity After Purification | - Inefficient purification method for the specific impurities present.- Re-contamination after purification.- Inaccurate purity analysis. | - Combine multiple purification techniques (e.g., chemical treatment followed by vacuum distillation and molecular sieve drying).- Handle and store purified this compound under an inert atmosphere.- Calibrate analytical instruments (e.g., GC, Karl Fischer titrator). | - Gas Chromatography (GC) for organic impurities.- Karl Fischer titration for water content.[20]- Titration for acidity. |
| Solidification in Condenser During Distillation | - this compound's high freezing point (~27 °C).[7]- Condenser temperature is too low. | - Use a jacketed condenser with a circulating fluid maintained above 30°C.- Wrap the condenser with heating tape. | - Visual observation of the condenser. |
Experimental Protocols
Protocol 1: General Purification of Technical-Grade this compound
This protocol describes a multi-step process for purifying technical-grade this compound to a high-purity, battery-grade level.
-
Pre-treatment for Acidic Impurities:
-
To a round-bottom flask, add the technical-grade this compound and 1-2% (w/w) of anhydrous sodium carbonate (Na₂CO₃) or potassium hydroxide (KOH) pellets.[13]
-
Stir the mixture at 60-80°C for 2-4 hours under a nitrogen atmosphere. This will neutralize acidic impurities.
-
Allow the mixture to cool and settle. Decant or filter the this compound to remove the solid base.
-
-
Vacuum Distillation:
-
Set up a fractional vacuum distillation apparatus. It is crucial to use a packed column (e.g., with Raschig rings or structured packing) to improve separation efficiency.
-
Heat the distillation flask gently using a heating mantle.
-
Maintain a vacuum of <10 mmHg. Under these conditions, this compound will boil at a significantly lower temperature, minimizing thermal decomposition.[11]
-
Discard the initial fraction (forerun), which may contain volatile impurities.
-
Collect the main fraction boiling at a constant temperature.
-
Leave at least 10-20% of the initial volume as residue in the distillation flask to avoid concentrating potentially explosive peroxides.[8][9]
-
-
Final Drying with Molecular Sieves:
Protocol 2: Peroxide Detection and Removal
-
Detection:
-
In a clean, dry test tube, add 1 mL of the this compound to be tested.
-
Add 1 mL of a freshly prepared 10% potassium iodide (KI) solution in glacial acetic acid.
-
Shake the mixture and observe the color. The formation of a yellow to brown color indicates the presence of peroxides.
-
-
Removal using Ferrous Sulfate:
-
Prepare a fresh solution of 60 g of ferrous sulfate (FeSO₄·7H₂O) in 110 mL of deionized water and 6 mL of concentrated sulfuric acid.
-
In a separatory funnel, shake 1 L of the peroxide-containing this compound with 50-100 mL of the ferrous sulfate solution for 5-10 minutes.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the this compound with deionized water to remove any residual ferrous sulfate.
-
Dry the this compound using a suitable drying agent like anhydrous sodium sulfate before proceeding with further purification.
-
Re-test for peroxides to confirm their complete removal.
-
Visualizations
Caption: Workflow for the purification of technical-grade this compound to battery-grade.
Sources
- 1. chempoint.com [chempoint.com]
- 2. iieta.org [iieta.org]
- 3. Li+ transport properties of this compound-based gel polymer electrolyte and effective suppression of lithium polysulfide dissolution in lithium–sulfur batteries - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. stratusengr.com [stratusengr.com]
- 6. dec.alaska.gov [dec.alaska.gov]
- 7. cpchem.com [cpchem.com]
- 8. uwyo.edu [uwyo.edu]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. US3396090A - Recovery of this compound by distillation with pre-vaporization - Google Patents [patents.google.com]
- 12. US5276243A - this compound purification method - Google Patents [patents.google.com]
- 13. Purification of this compound - Chempedia - LookChem [lookchem.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. Molecular Sieves [sigmaaldrich.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. EP0412214B1 - Purifying this compound - Google Patents [patents.google.com]
- 20. redriver.team [redriver.team]
Sulfolane Technical Support Center: Mitigating Corrosion by Managing Water Content
This technical support center is designed for researchers, scientists, and drug development professionals who utilize sulfolane in their experiments and processes. The presence of water in this compound, even in small amounts, can lead to significant corrosion of equipment, impacting experimental integrity and safety.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you effectively manage water content and minimize corrosion.
Troubleshooting Guide: Diagnosing and Resolving Corrosion Issues
This section addresses specific problems you might encounter during your work with this compound, providing step-by-step guidance to identify the root cause and implement corrective actions.
Scenario 1: You observe a darkening or change in the color of your this compound.
A change in the color of this compound, from its typical clear, "water-white" appearance to a yellow or darker shade, is a primary visual indicator of degradation.[4] This degradation is often a precursor to or a sign of ongoing corrosion.
Immediate Actions:
-
Cease Use: Immediately stop using the discolored this compound in any critical experiments to prevent skewed results and further equipment damage.
-
Sample for Analysis: Carefully take a representative sample of the discolored this compound for water content analysis and pH measurement.
-
Inspect Equipment: Visually inspect any equipment that has been in contact with the suspect this compound for signs of corrosion, such as pitting, discoloration, or thinning.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased corrosion rates.
In-depth Analysis and Corrective Actions:
-
Comprehensive Solvent Analysis: In addition to water content, analyze for chlorides, which can significantly increase corrosion rates. [4]* Material Compatibility Review: Re-verify that all wetted parts of your equipment are constructed from materials compatible with this compound under your operating conditions. While carbon steel is often used, more resistant materials like duplex stainless steel may be necessary in more aggressive environments. [1]* Flow Conditions: Be aware of areas with low flow or stagnant conditions, as these can be prone to localized corrosion. [1]If your system design allows, consider modifications to improve flow dynamics.
Experimental Protocols
Protocol 1: Determination of Water Content in this compound using Karl Fischer Titration
This protocol outlines the steps for using a volumetric Karl Fischer titrator.
Materials:
-
Karl Fischer Titrator (volumetric)
-
Karl Fischer reagent (titrant)
-
Anhydrous methanol or a suitable solvent for this compound
-
Gastight syringe
-
This compound sample
Procedure:
-
Prepare the Titrator: Ensure the titrator vessel is clean and dry. Add fresh, anhydrous methanol to the vessel and perform a pre-titration to neutralize any residual water in the solvent and the vessel.
-
Sample Preparation: Draw a known volume or weight of your this compound sample into a gastight syringe.
-
Inject the Sample: Carefully inject the this compound sample into the titration vessel.
-
Titration: Start the titration. The titrator will automatically add the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically. [5]5. Record the Result: The instrument will calculate and display the water content, typically in ppm or percentage.
-
Repeatability: For accuracy, perform the measurement in triplicate and calculate the average.
Protocol 2: Lab-Scale Dehydration of this compound via Nitrogen Sparging
This protocol is suitable for removing water from smaller volumes of this compound.
Materials:
-
Round-bottom flask
-
Heating mantle with temperature control
-
Nitrogen gas source with a flow regulator
-
Gas dispersion tube (sparger)
-
Condenser
-
Collection flask
Procedure:
-
Setup: Place the this compound in the round-bottom flask and assemble the apparatus with the heating mantle, sparger submerged in the this compound, and the condenser.
-
Heating and Sparging: Gently heat the this compound to a temperature that is effective for water removal but well below the decomposition temperature of this compound (thermal decomposition begins above 200°C). [4]A temperature range of 100-120°C is often sufficient.
-
Nitrogen Flow: Start a slow, steady flow of dry nitrogen through the sparger. The nitrogen bubbles will become saturated with water vapor and carry it out of the this compound.
-
Condensation: The water vapor will condense in the condenser and be collected in the collection flask.
-
Monitoring: Periodically take samples of the this compound and measure the water content using Karl Fischer titration until the desired level is reached.
Frequently Asked Questions (FAQs)
Q1: What is the maximum acceptable water content in this compound to prevent corrosion?
There is no single universal value, as the acceptable water content depends on the operating temperature, the presence of other contaminants like oxygen and chlorides, and the materials of construction. However, a general guideline is to keep the water content below 3% by volume. For high-temperature applications or when working with materials highly susceptible to corrosion, a much lower limit (e.g., below 0.5%) may be necessary. Research has shown that corrosion rates can increase significantly with water concentrations above 4 vol.%. [3] Q2: Besides water, what are other major contributors to this compound-induced corrosion?
Oxygen and chlorides are two other significant factors. [6]Oxygen can lead to the degradation of this compound and the formation of acidic byproducts. [1]Chlorides can cause pitting and other forms of localized corrosion. [4]It is crucial to maintain an inert atmosphere (e.g., with nitrogen) and to ensure that the feedstocks are free from chloride contamination. [7] Q3: Can I use corrosion inhibitors with this compound?
Yes, corrosion inhibitors can be effective in mitigating corrosion in this compound systems. Aliphatic amines are commonly used to neutralize acidic byproducts and maintain a higher pH. [8]However, the choice and dosage of the inhibitor should be carefully evaluated for compatibility with your specific process and to avoid any unwanted side reactions.
Q4: What materials are most resistant to corrosion by wet this compound?
While carbon steel is used in some this compound applications, it is susceptible to corrosion, especially in the presence of water and at elevated temperatures. For more demanding conditions, materials like duplex stainless steel offer superior corrosion resistance. [1]Always consult material compatibility charts and consider your specific operating conditions when selecting materials for your equipment.
Q5: How can I regenerate spent or contaminated this compound?
Several methods can be used to regenerate spent this compound, allowing for its reuse. These include vacuum and steam distillation, back extraction, and the use of anion-cation exchange resin columns. [9]For lab-scale applications, vacuum distillation is often the most practical approach to remove both water and other non-volatile impurities.
Data Summary
| Parameter | Recommended Limit/Range | Rationale |
| Water Content | < 3% (general), < 0.5% (high-temp) | Higher water content directly correlates with increased corrosion rates. [1][2] |
| Oxygen | As low as possible (ppm levels) | Oxygen promotes the degradation of this compound into corrosive acidic byproducts. [1][6] |
| Chlorides | As low as possible (ppm levels) | Chlorides can induce severe localized and pitting corrosion. [4] |
| pH | Neutral to slightly basic | Acidic conditions, resulting from this compound degradation, significantly accelerate corrosion. [1] |
| Temperature | Keep below 180°C (356°F) | This compound degradation and corrosion rates increase significantly at higher temperatures. [7] |
References
- This compound Corrosion Prevention with On-site Alloy Upgrade During Turnaround.
- This compound TECHNICAL ASSISTANCE AND EVALUATION REPORT.
- This compound. MDPI. [Link]
- Water-Induced Corrosion Damage of Carbon Steel in this compound. MDPI. [Link]
- Question 32: What are your best practices for minimizing corrosion in aromatics extraction process
- US3308059A - this compound solvent recovery
- US4861447A - Process for reducing corrosive impurities in this compound used for extracting aromatic hydrocarbons.
- Review of Analytical Methods for the Determination of this compound and Alkanolamines in Environmental Studies.
- Solvent Properties. Liaoning Guanghua Chemical Co., Ltd. [Link]
- PROCESS ANALYSIS OF this compound PROCESS: DEVELOPMENT AND APPLICATION OF PROCESS RETROFIT METHODOLOGY.
- (PDF) Water-Induced Corrosion Damage of Carbon Steel in this compound.
- This compound - Wikipedia. Wikipedia. [Link]
- This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. MDPI. [Link]
- US3338824A - Water-washing raffinate to recover the this compound solvent.
- US5276243A - this compound purification method.
- A Review of Analytical Methods for the Determination of this compound and Alkanolamines in Environmental Studies.
- This compound Chemical compatibility with O-rings, rubbers, & plastics. Canyon Components. [Link]
- Solvent: this compound. University of Rochester. [Link]
- This compound in Water and Soil Samples – PBM. Gov.bc.ca. [Link]
- This compound analysis in environmental samples: A critical review. Preprints.org. [Link]
- Karl Fischer titr
- (PDF) this compound analysis in environmental samples: A critical review.
- This compound APPLICATIONS. Global Specialty Chemical Co. [Link]
- EPISODE 19 - this compound Corrosion Prevention with On-site Alloy Upgrade During Turnaround. SoundCloud. [Link]
- Extraction Unit this compound Solvent Regeneration.
- Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. [Link]
- Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. YouTube. [Link]
- Water Determination By Karl Fischer Titr
- This compound | C4H8O2S | CID 31347. PubChem. [Link]
- PHASE EQUILIBRIUM STUDIES OF this compound MIXTURES CONTAINING CARBOXYLIC ACIDS. DUT Open Scholar. [Link]
- This compound-tech.pdf. Gov.bc.ca. [Link]
- ASTM D 516 : 2016 Standard Test Method for Sulfate Ion in W
- ASTM D516-16 - Standard Test Method for Sulfate Ion in Water.
- Laboratory analysis of this compound (CAS: 126-33-0)
Sources
- 1. integratedglobal.com [integratedglobal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dec.alaska.gov [dec.alaska.gov]
- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 6. This compound [wisdomlib.org]
- 7. Question 32: What are your best practices for minimizing corrosion in aromatics extraction process from oxygen in the feed? Is the strategy to reduce oxygen ingress or treat the feed? Is the situation different for glycol, this compound, Morpholine, or other solvents? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 8. US4861447A - Process for reducing corrosive impurities in this compound used for extracting aromatic hydrocarbons - Google Patents [patents.google.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Solvent-to-Feed Ratio in Sulfolane Extraction
Welcome to the technical support guide for optimizing the solvent-to-feed (S/F) ratio in sulfolane-based liquid-liquid extraction processes. This document is designed for researchers, scientists, and drug development professionals who utilize this compound extraction for the purification of aromatic compounds. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
The S/F ratio is arguably one of the most critical operational parameters in this process. It directly dictates the trade-off between product purity, recovery rate, and operational cost. An improperly selected ratio can lead to inefficient separations, loss of valuable product, and unnecessary energy expenditure in the solvent recovery stage. This guide provides a structured, question-and-answer framework to address common challenges and fundamental questions.
Frequently Asked Questions (FAQs)
Q1: What is the solvent-to-feed ratio and why is it a critical parameter?
The solvent-to-feed (S/F) ratio is the volumetric or mass ratio of the lean this compound solvent entering the extraction column to the hydrocarbon feed stream being processed.[1][2] This ratio governs the concentration gradient that drives the mass transfer of aromatic compounds from the feed (raffinate phase) into the this compound (extract phase).
Causality:
-
High S/F Ratio: A higher ratio provides a larger volume of solvent with a greater capacity to dissolve aromatics. This increases the driving force for mass transfer, leading to higher recovery of aromatics from the feed.[2] However, it also means a larger volume of solvent must be heated in the downstream stripper or recovery column, significantly increasing energy consumption.[3][4] It may also lead to the co-extraction of some non-aromatic components, potentially reducing the purity of the final extract.
-
Low S/F Ratio: A lower ratio is more energy-efficient but may not provide sufficient solvent capacity to extract the desired amount of aromatics, resulting in lower recovery and higher aromatic content in the raffinate stream.[2]
The optimal S/F ratio is therefore a carefully balanced compromise between achieving the target aromatic recovery and purity while minimizing operational costs.
Q2: What is a typical starting S/F ratio for aromatic extraction?
For typical aromatic extraction from reformate, a starting volumetric S/F ratio is often in the range of 2:1 to 5:1 .[2] For example, one simulation case showed an effective ratio of about 4:1 by volume.[2] However, this is highly dependent on several factors:
-
Aromatic content of the feed: Feeds with higher aromatic concentrations generally require a higher S/F ratio to achieve high recovery.
-
Target purity and recovery: Stringent purity and recovery specifications will necessitate a more optimized, and often higher, S/F ratio.
-
Solvent composition: The presence of water or co-solvents in the this compound can alter its selectivity and capacity, thereby influencing the required S/F ratio.[5][6]
-
Operating temperature: Temperature affects the solubility and phase equilibria of the system.[7][8]
The ideal ratio must be determined empirically for each specific feed composition and set of process objectives.
Q3: How does the S/F ratio interact with other process variables like temperature and solvent quality?
The S/F ratio does not operate in isolation. Its optimization is interconnected with other key parameters.
-
Temperature: Increasing the temperature generally decreases solvent viscosity and improves mass transfer rates. However, it can also decrease the distribution coefficient for aromatics, meaning the solvent's capacity is slightly reduced, potentially requiring a higher S/F ratio to compensate. Critically, high temperatures (above 180-200°C) can lead to the thermal decomposition of this compound, especially in the presence of oxygen.[7][9][10] Degraded solvent has lower extractive power, meaning a higher S/F ratio would be needed to achieve the same separation, which is an inefficient solution.[9][11]
-
Solvent Quality: The "health" of your this compound is paramount. Degraded this compound contains acidic byproducts and polymers that reduce its solvency and can cause corrosion and equipment fouling.[9][10][11] If solvent quality is poor, simply increasing the S/F ratio is a temporary fix that fails to address the root cause and increases operating costs. Regular solvent regeneration is crucial to maintain its effectiveness.[9][12]
-
Water Content: The addition of a small amount of water to the this compound solvent can increase its selectivity for aromatics over non-aromatics, although it may slightly decrease the overall solubility (distribution coefficient) of the aromatics.[5][6] This means that for a given aromatic recovery, a slightly higher S/F ratio might be needed, but the resulting extract and raffinate streams will be purer.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, with a focus on the S/F ratio as a primary diagnostic and corrective variable.
Problem: Low Aromatic Recovery (High Aromatic Content in Raffinate)
This is one of the most common issues, indicating that the solvent is not effectively stripping the aromatics from the feed.
Potential Causes & Corrective Actions:
-
Insufficient Solvent Circulation (S/F Ratio Too Low): The solvent may be becoming saturated with aromatics before it exits the extractor, leaving un-extracted aromatics in the raffinate.
-
Poor Solvent Quality: The this compound may be degraded, reducing its capacity for aromatics.
-
Diagnosis: Check the solvent's pH, color, and acid number. A low pH and dark color are indicators of degradation.[12]
-
Solution: Do not simply increase the S/F ratio. This is inefficient. The priority is to regenerate the solvent to remove degradation byproducts like polymers and acids.[9][11] Ensure the regeneration system is operating correctly and that oxygen ingress into the system is minimized.[7][12]
-
-
Sub-optimal Temperature: The extraction temperature may be too high, reducing the solvent's carrying capacity.
-
Solution: If possible, try reducing the extractor temperature in small increments (e.g., 5°C) and observe the effect on raffinate purity. Be mindful of viscosity increases at lower temperatures.
-
The logical flow for troubleshooting this issue is outlined in the diagram below.
Caption: Troubleshooting workflow for low aromatic recovery.
Problem: Poor Extract Purity (High Non-Aromatic Content in Extract)
This issue indicates poor selectivity, where the this compound is co-extracting an undesirable amount of non-aromatic (e.g., aliphatic) compounds along with the target aromatics.
Potential Causes & Corrective Actions:
-
Excessive Solvent Circulation (S/F Ratio Too High): While a high ratio boosts recovery, it can reduce selectivity. The sheer volume of solvent can begin to physically entrain or dissolve more of the non-aromatic components.
-
Solution: Gradually decrease the S/F ratio. This will likely cause a slight drop in aromatic recovery, so you must find an economic balance between extract purity and raffinate loss. Analyze both extract and raffinate streams at each step.
-
-
Incorrect Water Content in Solvent: Pure, anhydrous this compound is less selective than an aqueous solution.
Data Presentation & Experimental Protocols
Table 1: Effect of S/F Ratio on Key Performance Indicators (KPIs)
| Parameter | Impact of Increasing S/F Ratio | Impact of Decreasing S/F Ratio | Rationale |
| Aromatic Recovery | Increases | Decreases | Higher solvent volume provides greater capacity and driving force for mass transfer.[2] |
| Raffinate Purity | Increases | Decreases | More aromatics are washed out of the raffinate phase. |
| Extract Purity | May Decrease | May Increase | Very high solvent volumes can lead to co-extraction of non-aromatics, reducing selectivity. |
| Operating Cost | Increases | Decreases | Higher energy is required to recover the larger volume of solvent in the stripper column.[3] |
Protocol 1: Experimental Optimization of Solvent-to-Feed Ratio
This protocol outlines a systematic approach to determine the optimal S/F ratio for your specific feed and process goals on a lab or pilot scale.
Objective: To identify the S/F ratio that maximizes aromatic recovery while maintaining acceptable extract purity and minimizing solvent usage.
Materials & Equipment:
-
Liquid-liquid extraction column (e.g., packed column, agitated column)
-
Metering pumps for feed and solvent
-
Feed mixture (known aromatic concentration)
-
Lean this compound solvent (of known quality and water content)
-
Sample collection vials
-
Gas Chromatograph (GC) with a suitable column and detector (FID or MS) for hydrocarbon analysis[13][14]
-
Internal standard for GC analysis (e.g., n-octane)
Workflow Diagram:
Sources
- 1. engr.colostate.edu [engr.colostate.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. stratusengr.com [stratusengr.com]
- 10. avant-al.com [avant-al.com]
- 11. researchgate.net [researchgate.net]
- 12. Question 83: Since this compound-based aromatic recovery units are experiencing corrosion-related problems, are there alternative solvents available? What are the advantages and disadvantages of these alternatives? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 13. CN102087248A - Method for qualitatively and quantitatively analyzing hydrocarbon components in aromatics extraction solvent this compound - Google Patents [patents.google.com]
- 14. academic.oup.com [academic.oup.com]
Sulfolane Process Integrity Center: A Guide to Preventing Oxygen-Induced Degradation
Welcome to the Technical Support Center for sulfolane processes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice on preventing oxygen ingress to minimize this compound degradation. Maintaining the integrity of this compound is critical for process efficiency, safety, and the prevention of corrosion. This document provides actionable, field-proven insights to help you maintain a stable and reliable this compound system.
The Fundamental Issue: Why Oxygen is Detrimental to this compound
This compound is a highly stable and versatile polar aprotic solvent.[1][2] However, its stability can be compromised, particularly at elevated temperatures, by the presence of oxygen.[3] Oxygen ingress initiates a cascade of degradation reactions, leading to the formation of acidic byproducts like sulfurous acid and subsequent corrosion of process equipment, which is often made of carbon steel.[4][5][6] While pure this compound is not corrosive to steel, its acidic degradation products are.[1][4]
The degradation process is accelerated by high temperatures.[3] The onset of thermal decomposition for pure this compound is reported around 220°C (428°F), but in the presence of oxygen, significant degradation and corrosion can occur at much lower temperatures, even within the typical operating range of 175-190°C (347-374°F).[3][7] This underscores the critical importance of maintaining an anaerobic environment in your this compound processes.
The visible signs of this compound degradation include a change in color from clear or "water white" to yellow, brown, or even black, often accompanied by an increase in opacity.[8]
Visualizing the Degradation Pathway
The following diagram illustrates the simplified mechanism of oxygen-induced this compound degradation and its consequences.
Caption: Oxygen-induced degradation pathway of this compound.
Troubleshooting Guide: Diagnosing and Resolving Oxygen Ingress
This section provides a question-and-answer formatted guide to troubleshoot common issues related to this compound degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. What is the likely cause?
A1: A color change from clear to yellow or brown is a primary indicator of this compound degradation.[8] This is most often caused by oxygen ingress into your system, especially in high-temperature zones.[3][4] The color change is due to the formation of polymeric materials and other degradation byproducts.[3]
Q2: We are observing increased corrosion in our stripper reboiler and other high-temperature equipment. Could this be related to our this compound?
A2: Yes, this is a classic symptom of this compound degradation. While this compound itself is not corrosive, its breakdown in the presence of oxygen and water forms acidic compounds, such as sulfurous acid.[4][6] These acids are highly corrosive to carbon steel, which is commonly used in process equipment.[4] High-temperature areas like reboilers are particularly susceptible as heat accelerates the degradation reactions.[3][9]
Q3: Our process efficiency seems to be decreasing. Can this compound degradation be the culprit?
A3: Absolutely. The degradation of this compound produces polymers and tars that can foul equipment, such as heat exchangers and column trays.[3] This fouling reduces heat transfer efficiency and can impede mass transfer, leading to a decrease in overall process performance. Additionally, the degradation products can reduce the solvent power of this compound.[3]
Q4: What is an acceptable level of oxygen in a this compound process?
A4: The goal should be to maintain the lowest possible oxygen concentration. While specific limits can depend on the licensor's recommendations, some sources suggest that oxygen levels above 0.5% can accelerate degradation, especially when water content is also high (above 3%).[5] It is best practice to keep oxygen levels as low as practicably achievable, ideally in the parts-per-million (ppm) range.[9]
Troubleshooting Workflow
If you suspect oxygen ingress is causing this compound degradation, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for oxygen-induced this compound degradation.
Preventative Measures and Protocols
Proactive prevention is the most effective strategy for minimizing this compound degradation. The primary goal is to create and maintain a robustly anaerobic environment.
Core Preventative Strategies
| Strategy | Rationale | Key Actions |
| Inert Gas Blanketing | Prevents atmospheric oxygen from entering the headspace of storage tanks and process vessels.[1][9] | Maintain a continuous, low-pressure nitrogen blanket on all this compound-containing tanks. Ensure blanketing systems can cope with temperature-induced pressure changes.[9] |
| Feed De-oxygenation | Removes dissolved oxygen from feed streams before they enter the this compound unit. | Process purchased feeds through an oxygen stripper or fractionation tower.[9] For laboratory-scale work, sparge feed solvents with an inert gas. |
| Leak Prevention & Detection | Prevents oxygen from being drawn into the process, especially in equipment operating under a vacuum.[8][9] | Regularly inspect and pressure test equipment, particularly vacuum systems, pumps, and flanges. A sudden drop in solvent pH can indicate a new leak.[9] |
| Temperature Control | Minimizes the rate of degradation reactions, even if trace amounts of oxygen are present.[3] | Keep bulk solvent temperatures below recommended limits (e.g., 177°C / 350°F).[9] Minimize reboiler skin temperatures to avoid localized hot spots.[3] |
Experimental Protocol: Inert Gas Sparging for Oxygen Removal (Lab-Scale)
This protocol describes a standard procedure for removing dissolved oxygen from a solvent or feed stream before its introduction into a this compound process.
Objective: To reduce the dissolved oxygen concentration in a liquid to a level that minimizes the potential for this compound degradation.
Materials:
-
Solvent/feed to be de-oxygenated
-
Inert gas source (Nitrogen or Argon, high purity) with a regulator
-
Sparging tube (a glass tube with a fritted end for fine bubble dispersion)
-
Appropriate reaction vessel or storage container with a vent
-
Tubing and fittings
Procedure:
-
Setup: Place the solvent in the vessel. The vessel should be sized so that the liquid level is high enough to allow for efficient bubble contact time.
-
Gas Inlet: Insert the sparging tube into the liquid, ensuring the fritted end is near the bottom of the vessel.
-
Venting: Ensure the vessel is not sealed. It must have a vent to allow the displaced oxygen and inert gas to exit safely. A needle connected to an oil bubbler is a common method to prevent back-diffusion of air.
-
Initiate Sparging: Slowly open the inert gas regulator to produce a gentle stream of fine bubbles through the liquid.[10] A vigorous stream can cause excessive solvent evaporation.
-
Duration: Sparging time depends on the volume of liquid, the initial oxygen concentration, and the gas flow rate. For typical organic solvents, 30-60 minutes of sparging is often sufficient. For larger volumes, longer times will be necessary.
-
Confirmation (Optional): If available, use a dissolved oxygen probe to confirm that the oxygen concentration has been reduced to the desired level (typically < 1 ppm).
-
Maintaining Inertness: Once sparging is complete, remove the sparging tube while maintaining a positive flow of inert gas into the headspace of the vessel to prevent re-contamination with atmospheric oxygen. Seal the vessel under this inert atmosphere.
The Role of Antioxidants and Stabilizers
While the primary defense against this compound degradation is the rigorous exclusion of oxygen, the use of antioxidants or stabilizers is a potential secondary measure. Organosulfur compounds, in general, can possess antioxidant properties.[11][12] However, the public literature does not provide specific, universally recommended antioxidants for this compound in drug development processes.
Causality: Antioxidants function by intercepting the radical chain reactions that are a hallmark of oxidation. They are sacrificial agents that are consumed in the process of protecting the primary substance (this compound).
Considerations for Use:
-
Compatibility: Any potential antioxidant must be thoroughly tested to ensure it does not interfere with the desired chemical reactions, introduce impurities into the final product, or create more problematic degradation products.
-
Thermal Stability: The antioxidant must be stable at the operating temperatures of the this compound process.
-
Dosage: The effective concentration must be determined experimentally.
Given these complexities, the most robust and reliable strategy remains the prevention of oxygen ingress rather than relying on chemical inhibition of oxidation.
References
- Stratus Engineering, Inc. (n.d.). Extraction Unit this compound Solvent Regeneration.
- Roy, U. (n.d.). Question 32: What are your best practices for minimizing corrosion in aromatics extraction process from oxygen in the feed? AFPM.
- Barr Engineering Company. (2010). This compound technical assistance and evaluation report executive summary.
- Jaworski, T., et al. (2018). This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. Sustainability, 10(10), 3677.
- Integrated Global Services. (n.d.). This compound Corrosion Prevention with On-site Alloy Upgrade During Turnaround.
- Alaska Department of Environmental Conservation. (2010, June 1). This compound TECHNICAL ASSISTANCE AND EVALUATION REPORT.
- ResearchGate. (2025, August 7). (PDF) Avoid this compound regeneration problems.
- Wikipedia. (n.d.). This compound.
- Linde Gas. (n.d.). Inerting, purging, sparging, pressure transfer in pharma/biotech.
- PubMed. (n.d.). The antioxidant properties of organosulfur compounds (sulforaphane).
- Google Patents. (n.d.). Sulphur-containing antioxidants.
Sources
- 1. cpchem.com [cpchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. stratusengr.com [stratusengr.com]
- 4. dec.alaska.gov [dec.alaska.gov]
- 5. This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential [mdpi.com]
- 6. integratedglobal.com [integratedglobal.com]
- 7. researchgate.net [researchgate.net]
- 8. dec.alaska.gov [dec.alaska.gov]
- 9. Question 32: What are your best practices for minimizing corrosion in aromatics extraction process from oxygen in the feed? Is the strategy to reduce oxygen ingress or treat the feed? Is the situation different for glycol, this compound, Morpholine, or other solvents? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 10. linde-gas.com [linde-gas.com]
- 11. The antioxidant properties of organosulfur compounds (sulforaphane) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US3729443A - Sulphur-containing antioxidants - Google Patents [patents.google.com]
Technical Support Center: Sulfolane Removal from Aqueous Solutions and Wastewater
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the removal of sulfolane from aqueous solutions and wastewater. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during experimental work. This compound's high polarity, water solubility, and chemical stability present unique challenges in its removal from aqueous matrices[1][2]. This resource synthesizes field-proven insights and authoritative data to support your research endeavors.
Section 1: Troubleshooting Guides
This section addresses specific issues you may encounter with common this compound removal techniques. Each guide follows a problem-cause-solution format to streamline your troubleshooting process.
Adsorption-Based Removal
Adsorption onto materials like activated carbon is a common method for this compound removal[3][4]. However, its effectiveness can be hampered by several factors.
Problem 1: Low this compound Adsorption Capacity or Rapid Saturation of Adsorbent
-
Potential Cause 1: Inappropriate Adsorbent Choice. The surface chemistry and pore structure of the adsorbent are critical. Not all activated carbons are equally effective for this compound removal.
-
Solution: Screen various types of activated carbons (e.g., coconut shell-based, coal-based) to identify one with optimal surface area and pore size distribution for this compound. Studies have shown that coconut shell-based activated carbon can have a high adsorption capacity for this compound[3][5].
-
-
Potential Cause 2: Presence of Co-contaminants. Wastewater often contains other organic and inorganic compounds that compete with this compound for active sites on the adsorbent, reducing its effective capacity for this compound[3][5].
-
Solution: Characterize your wastewater to identify potential co-contaminants. Pre-treatment steps to remove these competing compounds may be necessary. For instance, a preliminary filtration or coagulation step could remove suspended solids and some organic matter.
-
-
Potential Cause 3: Unfavorable pH or Temperature. The pH of the solution can influence the surface charge of the adsorbent and the speciation of this compound, while temperature can affect adsorption kinetics and equilibrium[5].
-
Solution: Conduct batch experiments to determine the optimal pH and temperature for this compound adsorption onto your chosen adsorbent. Maintain these conditions during your removal process for maximum efficiency.
-
Problem 2: Difficulty in Regenerating the Saturated Adsorbent
-
Potential Cause 1: Strong Adsorbate-Adsorbent Interactions. The nature of the interaction between this compound and the adsorbent may be too strong for simple regeneration methods.
-
Solution: Explore different regeneration techniques. Thermal regeneration is often effective but can be energy-intensive. Chemical regeneration using solvents or pH adjustment can be an alternative, but the choice of regenerant must be carefully considered to avoid damaging the adsorbent or creating a secondary waste stream.
-
-
Potential Cause 2: Fouling of the Adsorbent. The adsorbent pores may be blocked by polymers or other high-molecular-weight compounds present in the wastewater[6][7].
-
Solution: Implement a pre-treatment step to remove fouling agents before the adsorption stage. If fouling has already occurred, a more aggressive regeneration method, such as a combination of chemical and thermal treatment, might be required.
-
Advanced Oxidation Processes (AOPs)
AOPs are powerful methods for degrading recalcitrant organic pollutants like this compound into less harmful substances[8][9]. However, their application can be complex.
Problem 1: Incomplete this compound Degradation
-
Potential Cause 1: Insufficient Oxidant Dosage or UV Intensity. The degradation of this compound is dependent on the concentration of reactive oxygen species (ROS), which is directly related to the oxidant dosage (e.g., H₂O₂, O₃) and/or UV light intensity[9][10].
-
Solution: Optimize the oxidant concentration and UV dosage through systematic experimentation. Be aware that an excess of some oxidants, like H₂O₂, can have a scavenging effect on hydroxyl radicals, reducing the process efficiency.
-
-
Potential Cause 2: Presence of Radical Scavengers. Certain ions (e.g., carbonate, bicarbonate, chloride) and natural organic matter (NOM) in the wastewater can consume the generated ROS, reducing the efficiency of this compound degradation[9].
-
Solution: Analyze the water matrix for the presence of scavengers. If high concentrations are present, pre-treatment to remove them may be necessary. For example, pH adjustment can convert bicarbonate to carbonic acid, which is a less potent scavenger.
-
-
Potential Cause 3: High Turbidity or Suspended Solids. Suspended solids can scatter UV light and reduce its penetration, negatively impacting UV-based AOPs[10].
-
Solution: Implement a pre-treatment step, such as filtration or coagulation, to reduce the turbidity of the wastewater before applying AOPs.
-
Problem 2: Formation of Undesirable Byproducts
-
Potential Cause: Incomplete Mineralization of this compound. While AOPs can break down the this compound molecule, they may not always lead to complete mineralization to CO₂, H₂O, and sulfate. This can result in the formation of intermediate byproducts that may also be of concern[10].
-
Solution: Monitor the degradation process not just for this compound disappearance but also for the formation and decay of major byproducts using appropriate analytical techniques (e.g., LC-MS/MS). Adjusting operational parameters such as reaction time, oxidant dosage, and pH can help promote complete mineralization.
-
Biological Treatment
Bioremediation offers a potentially cost-effective and environmentally friendly approach to this compound removal, but its application can be limited by several factors[11][12].
Problem 1: Slow or No this compound Biodegradation
-
Potential Cause 1: Lack of Acclimated Microorganisms. The microbial consortium in the biological treatment system may not have the necessary enzymes to degrade this compound.
-
Solution: Acclimatize the biomass to this compound by gradually increasing its concentration in the feed. Bioaugmentation, the addition of specific this compound-degrading microbial strains, can also significantly enhance the degradation rate[13].
-
-
Potential Cause 2: Unfavorable Environmental Conditions. Factors such as low oxygen levels, nutrient limitations, and suboptimal temperature or pH can inhibit microbial activity[12][13].
-
Solution: Ensure the biological reactor is well-aerated for aerobic degradation, as anaerobic degradation of this compound is generally slow[4][13]. Supplement the wastewater with essential nutrients (nitrogen, phosphorus) if they are deficient. Maintain the temperature and pH within the optimal range for the microbial consortium.
-
-
Potential Cause 3: Presence of Toxic Co-contaminants. High concentrations of other pollutants in the wastewater can be toxic to the microorganisms responsible for this compound degradation.
-
Solution: Identify and quantify any co-contaminants. If their concentrations are above the inhibitory levels, a pre-treatment step to remove or reduce them is necessary before biological treatment.
-
Problem 2: Incomplete Mineralization and Production of Sulfuric Acid
-
Potential Cause: Metabolic Pathway of this compound Degradation. The aerobic biodegradation of this compound can lead to the formation of sulfuric acid as a major end-product, which can significantly lower the pH of the medium[12].
-
Solution: Monitor the pH of the biological reactor continuously and implement a pH control system to maintain it within the optimal range for microbial activity. This may involve the addition of an alkaline solution to neutralize the produced acid.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to remove from water?
A: this compound's challenging removal stems from its physicochemical properties. It is a polar aprotic solvent with high water solubility and a low tendency to adsorb to most soil types, making it highly mobile in groundwater. Its chemical and thermal stability also make it resistant to degradation[2].
Q2: What are the primary methods for this compound removal?
A: The main approaches for this compound removal from water include:
-
Adsorption: Using materials like granular activated carbon (GAC)[3][4].
-
Advanced Oxidation Processes (AOPs): Such as UV/H₂O₂, UV/O₃, and Fenton-based processes, which degrade this compound through the action of highly reactive radicals[2][8][9].
-
Biological Treatment: Utilizing microorganisms to break down this compound, primarily under aerobic conditions[11][12][13].
Q3: What analytical methods are recommended for quantifying this compound in aqueous samples?
A: Gas chromatography-mass spectrometry (GC-MS) and gas chromatography with a flame ionization detector (GC-FID) are the most commonly used techniques for this compound determination[14][15]. For enhanced sensitivity and selectivity, especially at low concentrations, GC-MS is preferred[14]. Liquid chromatography-mass spectrometry (LC-MS) can also be employed, particularly when dealing with co-contaminants that are not amenable to GC analysis[14]. Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances[14][16].
Q4: Can this compound be recovered and reused from wastewater?
A: Yes, recovery and reuse are possible, especially from industrial process streams where this compound concentrations are relatively high. Techniques like vacuum distillation and solvent extraction can be employed to recover this compound[17][18]. The choice of method depends on the concentration of this compound and the presence of other impurities.
Q5: Are there any safety concerns I should be aware of when working with this compound and its removal processes?
A: While this compound has low vapor pressure, it is important to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. When using AOPs, be mindful of the hazards associated with strong oxidizers like hydrogen peroxide and ozone. Biological treatment processes may generate aerosols, so appropriate containment measures should be in place. Always consult the Safety Data Sheet (SDS) for this compound and any other chemicals used in your experiments.
Section 3: Data and Protocols
Comparative Data on this compound Removal
| Treatment Method | Typical Removal Efficiency (%) | Key Advantages | Key Disadvantages |
| Adsorption (GAC) | >90%[3] | High efficiency for a wide range of concentrations, relatively simple operation. | Can be expensive, requires regeneration or disposal of spent adsorbent, competitive adsorption from co-contaminants[3][4]. |
| UV/H₂O₂ | >99%[8][10] | Rapid degradation, no sludge production. | High operational costs (UV lamps, H₂O₂), can be affected by water quality (turbidity, scavengers)[2][10]. |
| Ozonation | >99% (with UV or alkaline pH)[8] | Powerful oxidant, effective for a broad range of organics. | High capital and operational costs, potential for bromate formation in bromide-containing waters. |
| Aerobic Biodegradation | Variable (can be >90% with acclimated biomass)[12][13] | Potentially lower operational costs, environmentally friendly. | Slow process, sensitive to environmental conditions and toxic co-contaminants, may require nutrient addition[12][13]. |
Experimental Protocol: Batch Adsorption Test for this compound Removal
This protocol outlines a general procedure for evaluating the adsorption capacity of an adsorbent for this compound.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.
-
Preparation of Adsorbent: Wash the adsorbent with deionized water to remove fines and impurities, then dry it in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved.
-
Batch Adsorption Experiments:
-
In a series of flasks, add a known mass of the dried adsorbent.
-
Add a fixed volume of this compound solution of a known initial concentration to each flask.
-
Include control flasks without any adsorbent to account for any potential losses due to volatilization or adsorption to the flask walls.
-
Agitate the flasks on a shaker at a constant temperature for a predetermined period to reach equilibrium.
-
-
Sample Analysis:
-
After agitation, allow the adsorbent to settle.
-
Filter the supernatant using a suitable filter (e.g., 0.45 µm syringe filter) that does not adsorb this compound.
-
Analyze the this compound concentration in the filtrate using a calibrated analytical method (e.g., GC-MS).
-
-
Data Analysis:
-
Calculate the amount of this compound adsorbed per unit mass of adsorbent (qₑ) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:
-
qₑ is the adsorption capacity at equilibrium (mg/g)
-
C₀ is the initial this compound concentration (mg/L)
-
Cₑ is the equilibrium this compound concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
Plot the adsorption isotherm (qₑ vs. Cₑ) to model the adsorption behavior.
-
Section 4: Visualizations
Decision-Making Workflow for this compound Removal Method Selection
A simplified decision-making workflow for selecting a suitable this compound removal technology.
Experimental Workflow for AOP Troubleshooting
A troubleshooting workflow for incomplete this compound degradation during Advanced Oxidation Processes.
References
- This compound Analysis in Environmental Samples: A Critical Review.
- This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential.
- Advanced Oxidation Based Treatment of Soil Wash Water Contamin
- Degradation of this compound in aqueous media by integrating activated sludge and advanced oxid
- Oxidation of this compound in Aqueous Systems by Chemical and Photochemical Processes.
- This compound in contaminated sites: environmental toxicity and bioremedi
- This compound - Wikipedia.
- Degradation of this compound in petrochemical industry wastewater by electro-Fenton tre
- Extraction Unit this compound Solvent Regener
- Remediation of this compound Contaminated Waters: Efficacy of Aerobic Biodegradation and Adsorption onto Activ
- Laboratory and Field Investigation of this compound Removal
- Development and Optimization of Analytical methods for this compound and BTEX Quantific
- This compound TECHNICAL ASSISTANCE AND EVALU
- REMEDIATION OF this compound IMPACTED SOIL BY INTEGRATING SOIL WASHING/FLUSHING AND ADVANCED OXID
- This compound in W
- Extraction and Recovery of this compound
- A review of analytical methods for the determination of this compound and alkanolamines in environmental studies.
- Avoid this compound regener
- Treatment of this compound in groundw
- Treatment of this compound in groundw
- This compound Analysis in Environmental Samples: A Critical Review.
- This compound analysis in environmental samples: A critical review.
- What are the methods for regener
- Degradation of this compound in aqueous media by integrating activated sludge and advanced oxid
- This compound.
- Remediation of this compound Contaminated Waters: Efficacy of Aerobic Biodegradation and Adsorption onto Activ
- This compound regener
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. deswater.com [deswater.com]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of this compound in groundwater: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. stratusengr.com [stratusengr.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 10. Degradation of this compound in aqueous media by integrating activated sludge and advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A review of analytical methods for the determination of this compound and alkanolamines in environmental studies. | Sigma-Aldrich [sigmaaldrich.com]
- 17. dec.alaska.gov [dec.alaska.gov]
- 18. Extraction and Recovery of this compound from Wastewater - Tiei liquid/liquid mixing and separation [tyextractor.com]
Technical Support Center: Mitigating Foaming in Gas Sweetening Processes Using Sulfolane
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating foaming issues encountered in gas sweetening processes utilizing sulfolane-based solvents, such as the Sulfinol® process. This document is structured to provide not just procedural steps, but also the underlying scientific principles to empower users to make informed decisions during their experimental work.
Introduction to Foaming in this compound Systems
Foaming in gas sweetening units can lead to significant operational problems, including reduced acid gas removal efficiency, solvent losses, and even plant shutdowns[1]. While pure this compound exhibits a low tendency to foam and can even act as a foam inhibitor, the solvent in an operational environment is susceptible to contamination that drastically alters its surface properties and induces foaming[2][3]. This guide will walk you through the common causes of foaming, diagnostic procedures, and effective mitigation strategies.
Troubleshooting Guide: A Mechanistic Approach
A systematic approach to troubleshooting is critical to efficiently identify and resolve the root cause of foaming. The location of the initial foaming within the contactor can provide crucial clues about the source of contamination[4].
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing foaming issues in a this compound-based gas sweetening unit.
Caption: A step-by-step logical diagram for troubleshooting foaming in a gas sweetening contactor.
FAQs: Frequently Asked Questions
General Questions
Q1: Does pure this compound foam?
A1: No, pure this compound has a low foaming tendency and can act as a foam inhibitor[2]. Foaming issues in this compound-based systems are almost always a result of contamination[3].
Q2: What are the most common contaminants that cause foaming in this compound systems?
A2: The most common foam-promoting contaminants include:
-
Liquid hydrocarbons: Carryover from the inlet gas stream can reduce the surface tension of the solvent[5].
-
Solid particulates: Corrosion products (e.g., iron sulfide) and other fine solids can stabilize foam bubbles[5].
-
Surfactants: Chemicals used upstream, such as corrosion inhibitors or well-treating compounds, can act as powerful foaming agents[3].
-
Degradation products: Although this compound is thermally stable, at very high temperatures it can degrade into acidic byproducts that may affect foaming[2]. Long-chain organic acids are known degradation products that can promote foaming[3].
-
Antifoam overdose: Excessive use of certain antifoaming agents, particularly silicone-based ones, can paradoxically promote foam formation[3].
Q3: What are the typical signs of a foaming problem in the contactor?
A3: Key indicators of foaming include:
-
A sudden and significant increase in the differential pressure across the contactor[3].
-
A drop in the liquid level in the bottom of the contactor[4].
-
Solvent carryover into the downstream knockout drum[3].
-
A decrease in acid gas removal efficiency, leading to off-spec sweet gas[5].
Experimental and Diagnostic Questions
Q4: How can I test my this compound solution for its foaming tendency in the lab?
A4: You can adapt a standard foam test method, such as ASTM D892, to assess the foaming characteristics of your this compound solution. A common laboratory procedure involves sparging a gas through the solvent under controlled conditions and measuring the foam height and stability[6].
Q5: What is a reliable experimental protocol for diagnosing the cause of foaming?
A5: A systematic diagnostic approach involves testing the foaming tendency of the lean solvent, the rich solvent, and the feed gas. By comparing the results, you can often pinpoint the source of the contamination.
Q6: How can I identify the specific contaminants in my this compound solution?
A6: Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify organic contaminants like hydrocarbons and degradation products in your solvent samples[1]. Analysis of solid particulates can be performed using techniques like X-ray diffraction (XRD) or scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDX).
Mitigation and Prevention Questions
Q7: What is the first line of defense against foaming?
A7: Preventing contaminants from entering the system is the most effective strategy. This includes ensuring efficient inlet gas separation to remove liquid hydrocarbons and solid particulates[7].
Q8: When should I consider using an antifoam agent?
A8: Antifoam agents should be considered a corrective measure rather than a preventative one. They are useful for controlling foaming episodes while you work to identify and eliminate the root cause of the contamination[8]. Continuous, long-term use of antifoams should be avoided if possible.
Q9: How do I select the right antifoam for my this compound system?
A9: The selection of an appropriate antifoam depends on the nature of the foaming issue and the specific contaminants present. It is crucial to perform compatibility and performance testing in the laboratory before introducing any antifoam into your system[9]. Both silicone-based and organic antifoams are available, with some evidence suggesting that heavy paraffinic hydrocarbons can be effective in this compound[10].
Q10: Can overdosing antifoam be problematic?
A10: Yes, excessive injection of antifoam, particularly silicone-based products, can lead to new operational problems, including the promotion of stable foams and fouling of equipment[3]. It is critical to follow the manufacturer's dosage recommendations and to use the minimum amount necessary to control the foam.
Experimental Protocols
Protocol 1: Laboratory Foam Tendency and Stability Testing
This protocol is adapted from standard methods like ASTM D892 to provide a qualitative and quantitative assessment of the foaming properties of a this compound solution.
Objective: To determine the foaming tendency and foam stability of a this compound solvent sample.
Materials:
-
1000 mL graduated cylinder
-
Gas sparging tube with a porous diffuser
-
Rotameter or mass flow controller
-
Gas source (e.g., nitrogen or clean, dry air)
-
Water bath for temperature control
-
Stopwatch
-
This compound solvent sample
Procedure:
-
Pour 500 mL of the this compound sample into the 1000 mL graduated cylinder.
-
Place the graduated cylinder in the water bath and allow the sample to reach the desired experimental temperature (e.g., the operating temperature of your contactor).
-
Insert the gas sparging tube into the cylinder, ensuring the diffuser is near the bottom.
-
Start the gas flow at a controlled rate (e.g., 100 mL/min) and simultaneously start the stopwatch[6].
-
Continue sparging for a set period (e.g., 5 minutes)[1].
-
At the end of the sparging period, immediately stop the gas flow and record the initial foam height in mL. This is the foaming tendency .
-
Start the stopwatch again and record the time it takes for the foam to completely dissipate or collapse to a specific, minimal level. This is the foam stability or break time [1].
-
Repeat the experiment with clean, uncontaminated this compound as a baseline for comparison.
Data Presentation:
| Sample | Temperature (°C) | Gas Flow Rate (mL/min) | Foaming Tendency (mL) | Foam Stability (seconds) |
| Clean this compound | 50 | 100 | ||
| Contaminated Lean Solvent | 50 | 100 | ||
| Contaminated Rich Solvent | 50 | 100 |
Protocol 2: Antifoam Selection and Performance Testing
Objective: To select a compatible and effective antifoam agent and determine the optimal dosage for a contaminated this compound solution.
Materials:
-
Contaminated this compound solution that exhibits foaming
-
A selection of candidate antifoam agents (e.g., silicone-based, organic, heavy paraffinic hydrocarbons)
-
Micropipette
-
The same apparatus as in Protocol 1
Procedure:
-
Compatibility Test:
-
Add a small amount of each candidate antifoam to a sample of the contaminated this compound solution in a beaker.
-
Stir the mixture and observe for any signs of incompatibility, such as precipitation, cloudiness, or phase separation[9]. Disqualify any antifoams that show poor compatibility.
-
-
Performance Test:
-
Using the apparatus from Protocol 1, induce foaming in a fresh sample of the contaminated this compound solution.
-
Once a stable foam has formed, add a small, precise amount of a compatible antifoam (e.g., 10 ppm) to the surface of the foam.
-
Start a stopwatch and record the time it takes for the foam to collapse. This is the knockdown time .
-
Repeat the performance test for each compatible antifoam.
-
-
Dosage Optimization:
-
For the most effective antifoam, repeat the performance test with varying concentrations (e.g., 5 ppm, 10 ppm, 20 ppm) to determine the minimum effective dosage.
-
Data Presentation:
| Antifoam Type | Compatibility | Dosage (ppm) | Knockdown Time (seconds) |
| Silicone A | Good | 10 | |
| Organic B | Good | 10 | |
| Paraffinic C | Poor | - | - |
Visualizing Key Mechanisms
Mechanism of Contaminant-Induced Foaming
Caption: The mechanism by which contaminants lead to stable foam and operational problems.
References
- Sulfinol Process | PDF | Sulfuric Acid | Water - Scribd. (n.d.).
- Defoamer Performance Testing: Standard Methods and Procedures. (2025, December 11). INVINO.
- Chen, G. X., et al. (2022). Identification and Quantification of Organic Contaminants and Evaluation of Their Effects on Amine Foaming in the Natural Gas Sweetening Industry. ACS Omega, 7(50), 47287-47295. [Link]
- Zuidervliet, F. J., & Scheffer, H. J. (1972). U.S. Patent No. 3,661,773. Washington, DC: U.S.
- Ghanbari, F., et al. (2020). Degradation of this compound in petrochemical industry wastewater by electro-Fenton treatment using response surface method.
- Headley, J. V., et al. (2002). A review of analytical methods for the determination of this compound and alkanolamines in environmental studies. Journal of Environmental Science and Health, Part A, 37(6), 1015-1033. [Link]
- Khan, M. F., et al. (2019). Degradation of this compound in aqueous media by integrating activated sludge and advanced oxidation process. Chemosphere, 222, 1-8. [Link]
- Khan, M. F., et al. (2021).
- Khan, M. F., et al. (2021). This compound in contaminated sites: environmental toxicity and bioremediation technologies. Environmental Chemistry Letters, 19(6), 4617-4645. [Link]
- Khan, M. F., et al. (2019). Degradation of this compound in aqueous media by integrating activated sludge and advanced oxidation process. Chemosphere, 222, 1-8. [Link]
- A Guide to Testing & Qualifying Defoamers. (2023, October 17). Crucible Chemical Company.
- ASTM D892 Standard Foam Test Procedure. (n.d.). Ayalytical.
- Antifoaming and Defoaming Evaluation Procedures. (n.d.). Tramfloc, Inc.
- This compound. (n.d.). PubChem.
- Al-Malah, K. (2023). This compound Analysis in Environmental Samples: A Critical Review. MDPI. [Link]
- Al-Malah, K. (2023). This compound Analysis in Environmental Samples: A Critical Review.
- Hassanvand-Gandaei, N. (2021). Development and Optimization of Analytical methods for this compound and BTEX Quantification in Environmental samples. UWSpace. [Link]
- Development and Validation of an Analytical Method for Quantitation of this compound in Rat and Mouse Plasma by GC-MS. (2019, July 24). Journal of Analytical Toxicology. [Link]
- Remediation of this compound Contaminated Waters: Efficacy of Aerobic Biodegradation and Adsorption onto Activ
- Identifyng sources key to detailed troubleshooting of amine foaming. (2025, August 7).
- Foam Testing and Evaluation Guide | PDF | Foam | Surfactant - Scribd. (n.d.).
- Amine Foaming Troubleshooting Guide | PDF - Scribd. (n.d.).
- Troubleshooting Foaming in an Amine Plant. (2020, October 13). YouTube. [Link]
- Chemical and physical properties of this compound. | Download Table - ResearchGate. (n.d.).
- A comprehensive review on control and mitigating the foam formation in amine-based solvents. (2025, October 9).
Sources
- 1. Identification and Quantification of Organic Contaminants and Evaluation of Their Effects on Amine Foaming in the Natural Gas Sweetening Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpchem.com [cpchem.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. ASTM D892 Standard Foam Test Procedure | Ayalytical [ayalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cruciblechemical.com [cruciblechemical.com]
- 10. US3661773A - Foam prevention in extractive stripping of this compound solvent extract - Google Patents [patents.google.com]
Validation & Comparative
Introduction: The Critical Role of Solvent Selection in Aromatics Extraction
An In-Depth Comparative Analysis of Sulfolane and N-Methyl-2-pyrrolidone (NMP) as Solvents for BTX Extraction
Benzene, Toluene, and Xylene (BTX) are foundational chemical building blocks for a vast array of petrochemicals, polymers, and synthetic fibers.[1][2][3] The primary challenge in their production lies in separating them from non-aromatic hydrocarbons, particularly paraffins and naphthenes, found in feedstocks like catalytic reformate or pyrolysis gasoline.[2][4][5] Due to the close boiling points and the formation of azeotropes between aromatic and non-aromatic components, simple distillation is often impractical.[4][6][7] This necessitates the use of solvent-based separation methods, primarily liquid-liquid extraction (LLE) and extractive distillation.
The choice of solvent is the single most critical factor determining the efficiency, economic viability, and environmental footprint of the BTX extraction process.[1] An ideal solvent must exhibit high selectivity for aromatics, a substantial capacity for dissolving them, and favorable physical properties that facilitate easy recovery and minimize energy consumption.[8] For decades, this compound has been the industry benchmark, widely employed in processes like the UOP this compound process.[2][9][10][11] However, N-Methyl-2-pyrrolidone (NMP) is another powerful polar aprotic solvent frequently considered and used in this application.[1][11][12]
This guide, from the perspective of a Senior Application Scientist, provides a detailed comparative analysis of this compound and NMP. We will delve into their core physicochemical properties, evaluate their performance based on experimental data, and provide standardized protocols for their evaluation, enabling researchers and process chemists to make informed decisions grounded in scientific principles.
Logical Framework for Solvent Comparison
The selection of an optimal solvent is a multi-faceted decision process. The following diagram illustrates the key pillars of comparison that will be explored in this guide.
Caption: Logical flow for the comparative analysis of BTX extraction solvents.
Part 1: Physicochemical Properties – The Foundation of Performance
A solvent's physical properties directly influence the design and operation of the extraction and recovery units. A higher boiling point relative to the extracted aromatics is crucial for easy separation by distillation, while density differences aid in the phase separation during LLE.[8][13]
| Property | This compound | N-Methyl-2-pyrrolidone (NMP) | Significance in BTX Extraction |
| Molecular Weight | 120.17 g/mol | 99.13 g/mol | Influences molar-based calculations and solvent circulation rates. |
| Boiling Point | 285 °C (545 °F)[14][15] | 202 °C (396 °F) | A high boiling point is essential for easy solvent recovery from the BTX extract via distillation.[8][13] this compound's higher boiling point provides a significant advantage. |
| Melting/Freezing Point | 27.5 °C (81.5 °F)[4] | -24 °C (-11 °F) | This compound's high freezing point requires heated storage and tracing in colder climates to prevent solidification. NMP's low freezing point allows for easier handling. |
| Density (at 25°C) | ~1.26 g/cm³ | ~1.03 g/cm³ | A high density relative to the hydrocarbon feed facilitates clear phase separation in the extractor.[13] Both are denser than typical feedstocks. |
| Viscosity (at 30°C) | ~10.3 cP | ~1.65 cP | Lower viscosity is preferable as it improves mass transfer and reduces pumping energy requirements. NMP has a clear advantage here. |
| Heat Capacity | ~1.54 kJ/kg·°C[16] | ~1.7 kJ/kg·°C | Lower heat capacity reduces the energy required to heat the solvent during the recovery stage, impacting operational costs.[1] this compound holds a slight advantage. |
| Polarity (Dipole Moment) | 4.7 D[17][18] | 4.09 D | High polarity is the primary driver for selectively dissolving polarizable aromatic compounds over non-polar aliphatics.[14][17] |
Expert Analysis: this compound's high boiling point is a decisive advantage, simplifying the solvent recovery step, which is a major energy consumer in the process.[14][15] However, its high melting point presents a significant operational challenge, necessitating energy expenditure for heat tracing. NMP's lower viscosity is beneficial for mass transfer efficiency and lower pumping costs.[12]
Part 2: Performance Metrics – Selectivity vs. Capacity
The core performance of a solvent is defined by a trade-off between two key parameters: selectivity and capacity (also referred to as solubility or the distribution coefficient).[8]
-
Selectivity (S): This is a measure of the solvent's preference for aromatics over non-aromatics. Higher selectivity leads to a purer aromatic extract and a cleaner non-aromatic raffinate.
-
Capacity (D): This refers to the amount of aromatics the solvent can dissolve. Higher capacity means less solvent is needed to extract a given amount of BTX, leading to smaller equipment and lower solvent circulation rates.[8]
| Performance Metric | This compound | N-Methyl-2-pyrrolidone (NMP) | Causality and Field Insights |
| Selectivity | Very High[2][3][11][14] | High[11][12] | This compound is widely recognized for its superior selectivity, which allows it to achieve very high purity BTX products (>99.9%).[19][20] This is due to its strong polarity and the nature of the C-H···π bond interactions it forms with aromatic rings.[21] |
| Capacity (Solubility) | Good | High | NMP generally exhibits a higher solvent capacity for hydrocarbons compared to this compound.[12] This can lead to lower solvent-to-feed ratios. |
| Solvent-to-Feed (S/F) Ratio | Typically 2:1 to 4:1[9] | Can be lower than this compound | A lower S/F ratio reduces the size of the extractor and the energy needed for solvent circulation and recovery. NMP's higher capacity can be an advantage, but it must be balanced against its lower selectivity. |
| Aromatics Recovery | >99.9% achievable[19][20] | >99% achievable | Both solvents can achieve very high recovery rates. The final process design and operating conditions are critical. This compound's high selectivity often makes it easier to achieve the highest purity levels.[9][20] |
Expert Analysis: The choice between this compound and NMP often hinges on the specific feedstock composition and desired product purity. For feedstocks with a high concentration of aromatics where ultimate purity is the goal, this compound's exceptional selectivity is paramount.[2] For processes where a slightly lower purity is acceptable and minimizing capital and operating costs associated with solvent circulation is a priority, NMP's higher capacity can make it an attractive alternative.[11][12]
Part 3: Process Stability and Economic Considerations
Beyond core performance, the long-term stability of the solvent and overall process economics are crucial for industrial applications.
-
Thermal Stability: The solvent must withstand the high temperatures in the recovery section without significant degradation.[14] Solvent degradation leads to product contamination, corrosion, and increased make-up costs.[22]
-
Energy Consumption: This is dominated by the heat required for the solvent stripping and recovery distillation columns. It is directly related to the S/F ratio and the solvent's heat capacity.[7]
Comparative Insights:
-
This compound: It is known for its excellent thermal and chemical stability.[2][14][17][18] It is stable up to approximately 200-220°C (392-428°F) in the presence of oxygen, with decomposition accelerating at higher temperatures, forming corrosive byproducts like sulfur dioxide.[4][22] This high stability contributes to lower solvent loss and operational reliability.
-
NMP: Also a stable solvent, but generally considered slightly less thermally robust than this compound under harsh process conditions. However, for typical BTX extraction operating temperatures, its stability is adequate. Some sources note that NMP can be toxic and difficult to degrade in the environment.[11]
-
Energy Consumption: While NMP's potentially lower S/F ratio suggests lower energy use, this compound's lower heat capacity and higher boiling point can make the recovery distillation more efficient under certain designs.[1][16] A detailed process simulation is required for a definitive comparison, as energy consumption is highly dependent on the specific process configuration (e.g., number of stages, reflux ratios).[7][23]
Experimental Protocol: Laboratory-Scale Evaluation of Solvents for BTX Extraction
To ensure a self-validating and reproducible comparison, the following detailed protocol for a liquid-liquid extraction experiment can be employed.
Objective: To determine and compare the distribution coefficients and selectivity of this compound and NMP for a representative BTX feed.
Materials:
-
Solvents: this compound (≥99% purity), N-Methyl-2-pyrrolidone (≥99% purity)
-
Synthetic Feed Components: n-Heptane (representative aliphatic), Toluene (representative aromatic)
-
Apparatus: Jacketed glass mixer-settler or separatory funnels with temperature control, magnetic stirrer, analytical balance, gas chromatograph with a mass spectrometer (GC-MS).
Caption: Standard experimental workflow for evaluating LLE solvent performance.
Methodology:
-
Feed Preparation: Prepare a synthetic feed stock by mixing known masses of toluene and n-heptane (e.g., 30% w/w toluene). Analyze the exact composition of this feed using GC-MS as a baseline.
-
Extraction:
-
Add a known mass of the synthetic feed and the chosen solvent (this compound or NMP) to a temperature-controlled vessel at a specified solvent-to-feed (S/F) ratio (e.g., 3:1 by mass).[9]
-
The causality for choosing a temperature like 30°C is that it's a practical ambient temperature that avoids the freezing of this compound and is well below the boiling points of all components.[9]
-
-
Equilibration: Vigorously stir the mixture for at least 30 minutes to ensure intimate contact between the phases and allow the system to reach equilibrium.
-
Phase Settling: Stop the agitation and allow the two liquid phases to fully separate by gravity for at least 60 minutes. The denser, solvent-rich "extract" phase will be at the bottom, and the lighter, aliphatic-rich "raffinate" phase will be at the top.[13]
-
Sampling and Analysis: Carefully separate the two phases, record the mass of each, and analyze their compositions using a calibrated GC-MS method. This analysis is the cornerstone of a self-validating system, as a full mass balance can be performed to check for experimental errors. A similar experimental procedure is described for NMP systems.
-
Calculations:
-
Distribution Coefficient (D_aromatic): (wt% aromatic in extract phase) / (wt% aromatic in raffinate phase)
-
Selectivity (S): (D_aromatic) / (D_aliphatic)
-
-
Repetition: Repeat the experiment for both this compound and NMP under identical conditions to ensure a direct and fair comparison.
Conclusion and Authoritative Recommendation
Both this compound and NMP are highly effective solvents for BTX extraction. The optimal choice is not universal but depends on the specific objectives of the process.
-
This compound remains the industry's gold standard, particularly when the highest possible aromatic purity (>99.9%) is required.[19][20] Its exceptional selectivity and high thermal stability translate to a robust and reliable process, capable of producing top-grade BTX from a variety of feedstocks.[2][14][24] The primary drawbacks are its high freezing point, which adds operational complexity, and its higher viscosity.
-
N-Methyl-2-pyrrolidone (NMP) presents a compelling alternative, especially in scenarios where capital costs are a major driver. Its higher capacity can lead to lower solvent-to-feed ratios, potentially reducing the size of the extraction unit and lowering pumping energy costs due to its low viscosity.[12] Its low freezing point also simplifies handling. The trade-off is its slightly lower selectivity compared to this compound, which may make achieving the absolute highest purity levels more challenging.
Final Recommendation: For new plant designs focused on producing high-purity BTX for chemical synthesis, This compound is the recommended solvent due to its proven track record of superior selectivity and process stability. For applications where moderate purity is sufficient and there is a strong incentive to minimize capital investment and simplify handling in cold climates, NMP should be strongly considered and evaluated through rigorous process simulation and laboratory testing as outlined above.
References
- Meindersma, G. W., van der Maar, J. W., & de Haan, A. B. (2010). Comparison of Ionic Liquids to Conventional Organic Solvents for Extraction of Aromatics from Aliphatics.
- Ali, S. A., & Al-Ghannam, A. A. (1996). Comparative study of solvents for the extraction of aromatics from naphtha. Energy Sources, 18(1), 65-84. [Link]
- Tuffa, F. T., & Woodley, J. M. (2021). Identification and Screening of Potential Organic Solvents for the Liquid–Liquid Extraction of Aromatics. Organic Process Research & Development, 25(10), 2267–2282. [Link]
- Al-Jimaz, A. S. (1989). BTX extraction by this compound in a mixer-settler cascade. Aston University. [Link]
- Economy Process Solutions. (n.d.).
- Patsnap. (2025). BTX Extraction: this compound vs. Aromex Process Economics.
- Singh, S., Kumar, A., Garg, M. O., & Kumar, R. (2024). Simulation studies on extractive distillation of BTX mixtures using DMSO and this compound with ASPEN HYSYS. AIP Conference Proceedings, 3032(1). [Link]
- ResearchGate. (2020). Solvent extraction of aromatic components from petroleum derived fuels: A perspective review. [Link]
- Global Specialty Chemical Co. (n.d.).
- Global Specialty Chemical Co. (n.d.).
- ResearchGate. (2022).
- Ayuso, M., Navarro, P., Moya, C., Moreno, D., Palomar, J., García, J., & Rodríguez, F. (2022). Extractive Distillation with Ionic Liquids To Separate Benzene, Toluene, and Xylene from Pyrolysis Gasoline: Process Design and Techno-Economic Comparison with the Morphylane Process. Industrial & Engineering Chemistry Research, 61(8), 3123–3135. [Link]
- KLM Technology Group. (2017). BTX EXTRACTION UNIT SELECTION, SIZING AND TROUBLESHOOTING (ENGINEERING DESIGN GUIDELINES). [Link]
- Zhang, Y., et al. (2023). Prediction, Application, and Mechanism Exploration of Liquid–Liquid Equilibrium Data in the Extraction of Aromatics Using this compound. Molecules, 28(8), 3489. [Link]
- UWSpace. (2022).
- ResearchGate. (2014).
- Tilstam, U. (2012). This compound: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 16(7), 1273–1278. [Link]
- Henry M. Rowan College of Engineering. (2016). Life cycle assessment of N-methyl-2-pyrrolidone reduction strategies in the manufacture of resin precursors. [Link]
- Solvent Extraction Lab, State Key Lab of Chemical Engineering. (n.d.).
- Stratus Engineering, Inc. (n.d.).
- ResearchGate. (2012).
- ResearchGate. (2017).
- ResearchGate. (2011). This compound in liquid extraction: A review. [Link]
- Singh, S., et al. (2024). Simulation studies on extractive distillation of BTX mixtures using DMSO and this compound with ASPEN HYSYS. AIP Publishing. [Link]
- Scribd. (n.d.).
- Journal of Chemical & Engineering Data. (2007).
- ResearchGate. (2021).
- Rodríguez, F., et al. (2021). Extraction of aromatic and polyaromatic compounds with NMP: experimental and model description. BURJC Digital. [Link]
- Universidad Autónoma de Madrid. (2022).
- Axens. (n.d.).
Sources
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. BTX Extraction: this compound vs. Aromex Process Economics [eureka.patsnap.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. cpchem.com [cpchem.com]
- 5. Aromatics Extraction | Axens [axens.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. klmtechgroup.com [klmtechgroup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chempoint.com [chempoint.com]
- 15. chempoint.com [chempoint.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]
- 20. Aromatic Extraction [this compound.cn]
- 21. mdpi.com [mdpi.com]
- 22. stratusengr.com [stratusengr.com]
- 23. engr.colostate.edu [engr.colostate.edu]
- 24. researchgate.net [researchgate.net]
A Comparative Guide for Senior Scientists: Sulfolane vs. Ionic Liquids as Electrolytes in High-Voltage Batteries
The relentless pursuit of higher energy density in lithium-ion batteries (LIBs) invariably leads to the exploration of higher operating voltages.[1][2] Pushing cathode potentials beyond 4.3 V vs. Li/Li+ exposes the inherent limitations of conventional carbonate-based electrolytes, which undergo severe oxidative decomposition, leading to capacity fade, gas generation, and significant safety concerns.[1][3][4] This guide provides an in-depth comparison of two leading alternative electrolyte systems poised to overcome this high-voltage barrier: sulfolane-based electrolytes and ionic liquids (ILs). We will dissect their core properties, performance trade-offs, and the experimental methodologies required for their rigorous evaluation.
The this compound Proposition: High Stability Meets Formulation Challenges
This compound (tetramethylene sulfone) has long been identified as a compelling solvent for high-voltage applications due to its exceptional intrinsic properties.[5] Its molecular structure imparts remarkable resistance to oxidation, a high dielectric constant for efficient salt dissociation, and impressive thermal stability.[2][5][6]
Core Strengths:
-
High Oxidative Stability: this compound's electrochemical stability window can exceed 5.0 V vs. Li/Li+, making it compatible with next-generation high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO).[2][7][8]
-
Enhanced Safety: With a high flash point (166°C) and boiling point (287°C), this compound significantly mitigates the fire risk associated with volatile carbonate solvents.[5][9][10]
-
Thermal Robustness: It remains stable at elevated temperatures, a critical feature for high-power applications.[2][10]
Inherent Challenges & Mitigation: The primary drawbacks of pure this compound are its high viscosity and high melting point (~28°C), which impede ionic conductivity and limit low-temperature performance.[9][11] Furthermore, its incompatibility with standard graphite anodes, where it can co-intercalate and cause exfoliation, has historically hindered its adoption.[2][7]
Causality in Formulation: The key to unlocking this compound's potential lies in sophisticated electrolyte engineering.
-
Co-Solvent Strategy: Blending this compound with low-viscosity carbonates (e.g., EMC, DMC) is a common approach to create a balanced electrolyte, leveraging this compound's stability while improving transport properties.[2][12]
-
SEI Formation Additives: The Achilles' heel of graphite incompatibility is addressed by introducing additives like vinylene carbonate (VC).[12][13] VC is preferentially reduced on the anode surface, forming a stable Solid Electrolyte Interphase (SEI) that physically blocks this compound molecules from reaching the graphite, thereby preventing exfoliation.[12]
-
Concentration Engineering: A more advanced strategy involves creating highly concentrated electrolytes (HCEs) or localized high-concentration electrolytes (LHCEs).[5][7] At high salt-to-solvent ratios, nearly all solvent molecules are bound within the Li+ solvation sheath. This fundamentally alters the interfacial chemistry, promoting anion-derived SEI formation and suppressing solvent decomposition, thus enabling stable cycling of graphite anodes.[5][7][11]
The Ionic Liquid Paradigm: Ultimate Safety and Tunability
Ionic Liquids (ILs) are salts that are molten at or near room temperature. Composed entirely of ions, they possess a unique combination of properties that make them extremely attractive for battery electrolytes.[14][15]
Core Strengths:
-
Inherent Safety: ILs are characterized by negligible vapor pressure and non-flammability, representing a paradigm shift in battery safety.[14][15][16][17]
-
Wide Electrochemical Window: Many common ILs, particularly those based on pyrrolidinium or piperidinium cations with bis(trifluoromethanesulfonyl)imide (TFSI) or bis(fluorosulfonyl)imide (FSI) anions, exhibit electrochemical stability windows of 5 V or more.[15][18]
-
High Thermal Stability: ILs are thermally robust, making them suitable for high-temperature operation where conventional electrolytes would degrade.[14][19]
-
Design Flexibility: The vast number of possible cation-anion combinations allows for the fine-tuning of properties like viscosity, conductivity, and electrochemical stability to suit specific application needs.[16]
Inherent Challenges & Mitigation: The primary hurdles for ILs are their typically higher viscosity and lower ionic conductivity compared to carbonate-based electrolytes, which can limit rate capability.[13] Their higher cost and, in some cases, reactivity towards graphitic anodes (e.g., cation intercalation) also present challenges.[14]
Causality in Formulation: Strategies to harness the benefits of ILs focus on improving ion transport and ensuring electrode compatibility.
-
Use as Additives/Co-solvents: Small amounts of ILs can be added to conventional electrolytes to enhance safety and stability without drastically increasing viscosity.[14][20]
-
Optimized IL Structures: Synthesizing ILs with features like flexible ether side chains on the cation can lower viscosity and improve lithium-ion mobility.[21]
-
Gel-Polymer and Solid-State Electrolytes: ILs are excellent plasticizers for polymer hosts (e.g., PEO, PVDF), creating highly conductive and mechanically stable gel-polymer or quasi-solid electrolytes that combine the safety of ILs with the form factor of a solid state.[14][22][23]
Performance Metrics: A Head-to-Head Comparison
The choice between this compound and ionic liquids depends on a careful consideration of their performance trade-offs, summarized below.
| Property | This compound-Based Electrolytes | Ionic Liquid-Based Electrolytes | Rationale & Causality |
| Oxidative Stability | Excellent (>5.0 V vs. Li/Li+)[2][5] | Very Good to Excellent (4.5 to >5.5 V)[15][18] | The S=O bonds in this compound are highly resistant to oxidation. The stability of ILs is determined by the HOMO level of the anion (e.g., TFSI, FSI). |
| Ionic Conductivity | Moderate (1-8 mS/cm)[2][11] | Low to Moderate (1-12 mS/cm)[18][24] | High viscosity is the primary limiting factor for both, though ILs are often more viscous. Conductivity is highly dependent on formulation (co-solvents, concentration). |
| Viscosity (@ 25°C) | High (10-100 mPa·s)[11] | Very High (30-100+ mPa·s)[18] | Strong intermolecular forces in this compound and strong coulombic interactions in ILs lead to high viscosity. Carbonate electrolytes are typically <5 mPa·s. |
| Safety (Flammability) | Good (High Flash Point)[5][9] | Excellent (Non-flammable)[14][16][17] | This compound is a combustible liquid with a high flash point. ILs have negligible vapor pressure and do not sustain a flame. |
| Anode Compatibility | Poor (Pure); Good (with additives/HCE)[7][12] | Variable; Good (with specific ILs/additives)[14] | Requires formulation to form a protective SEI to prevent solvent/cation intercalation into graphite. |
| Li+ Transference No. | Moderate to High (in HCEs)[18] | Generally Low (<0.4) | In ILs, the cations and anions are both mobile, reducing the fraction of current carried by Li+. HCEs can promote Li+ hopping mechanisms. |
| Cost | Medium | High | This compound is an industrial solvent. The synthesis and purification of battery-grade ILs are more complex and expensive. |
Mandatory Visualizations
Field-Proven Experimental Protocols
The following protocols provide a self-validating framework for comparing this compound and ionic liquid electrolytes. All procedures must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Protocol 1: Electrochemical Stability Window (ESW) by Linear Sweep Voltammetry (LSV)
Causality: This experiment directly measures the potential at which the electrolyte begins to oxidize, defining its operational voltage limit. A stable baseline current followed by a sharp increase signifies decomposition.
Methodology: [22]
-
Cell Assembly: Assemble a three-electrode cell (e.g., coin cell or specialized glass cell).
-
Working Electrode (WE): Glassy carbon or platinum microelectrode (provides an inert surface for oxidation).
-
Reference Electrode (RE): Lithium metal foil.
-
Counter Electrode (CE): Lithium metal foil.
-
-
Electrolyte Filling: Add the candidate electrolyte (e.g., 1M LiPF₆ in this compound:EMC 3:7, or 1M LiTFSI in a Pyrrolidinium-based IL) to the cell.
-
Equilibration: Allow the cell to rest for at least 1 hour to reach thermal and electrochemical equilibrium.
-
LSV Measurement:
-
Connect the cell to a potentiostat.
-
Apply a potential sweep from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li+).
-
Scan Rate: Use a slow scan rate, typically 0.5-1.0 mV/s, to approximate steady-state conditions.[22]
-
-
Data Analysis: The oxidation potential is defined as the voltage at which the oxidation current density sharply increases (e.g., exceeds a threshold of 0.01 mA/cm²).
Protocol 2: Ionic Conductivity by Electrochemical Impedance Spectroscopy (EIS)
Causality: EIS measures the electrolyte's resistance to ion flow. By using a cell with a known geometry, this resistance can be converted into intrinsic ionic conductivity, a critical parameter for battery power capability.
Methodology: [22]
-
Cell Assembly: Assemble a symmetric two-electrode cell using inert, blocking electrodes.
-
Electrodes: Two parallel stainless steel or platinum discs of a known area (A).
-
Separator: A glass fiber or polymer separator of known thickness (L) soaked in the candidate electrolyte.
-
-
EIS Measurement:
-
Place the cell in a temperature-controlled chamber and allow it to equilibrate (e.g., at 25°C).
-
Connect the cell to an impedance analyzer.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 100 mHz).
-
-
Data Analysis:
-
Plot the resulting data on a Nyquist plot (-Z'' vs. Z').
-
The bulk electrolyte resistance (R) is determined from the high-frequency intercept on the real (Z') axis.
-
Calculate ionic conductivity (σ) using the formula: σ = L / (R × A) .[22]
-
Protocol 3: Thermal Stability by Thermogravimetric Analysis (TGA)
Causality: TGA measures weight loss as a function of temperature, providing a clear indication of the solvent's boiling point and decomposition temperature. This is a direct measure of the electrolyte's thermal robustness.
Methodology: [2]
-
Sample Preparation: In a glovebox, place a small, precise amount (5-10 mg) of the liquid electrolyte into a hermetically sealed aluminum TGA pan.
-
TGA Measurement:
-
Transfer the sealed pan to the TGA instrument.
-
Puncture the lid immediately before starting the run to allow for vapor escape.
-
Heat the sample from room temperature to a high temperature (e.g., 400-600°C) at a controlled heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[2]
-
-
Data Analysis: The onset temperature of significant weight loss indicates the boiling or decomposition point of the most volatile component in the electrolyte.
Concluding Synthesis for the Field Researcher
The choice between this compound-based and ionic liquid electrolytes is not a matter of universal superiority but of application-specific optimization.
-
This compound-based systems represent an evolutionary step from conventional carbonates. Through judicious use of co-solvents and additives, they offer a pragmatic path to higher voltage and improved safety without radically altering cell manufacturing processes.[2][25] They are particularly promising for applications where a balance of performance, cost, and enhanced safety is required.
-
Ionic liquids are a more revolutionary solution, offering the ultimate in non-flammability.[14][16] Their primary domain is in applications where safety is non-negotiable, such as in large-format stationary storage, aerospace, or medical devices. While challenges in conductivity and cost remain, their integration into gel-polymer and solid-state architectures holds immense promise for creating the next generation of safe, high-energy-density batteries.[23][25][26]
Future research will likely focus on hybrid systems, such as localized high-concentration electrolytes that bridge the gap between dilute solutions and HCEs, and novel ILs designed for higher conductivity and lower cost, further blurring the lines between these two compelling high-voltage electrolyte strategies.
References
- Review on the Electrolytes of High Voltage Lithium Ion B
- High-voltage liquid electrolytes for Li batteries: progress and perspectives. (2021-08-03). RSC Publishing.
- What Makes Electrolytes Unstable at High Voltage?. (2025-06-20).
- This compound as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn O cathode. (2022-03-10). VNUHCM-University of Science.
- This compound as a co-solvent for carbonate-electrolytes in lithium-ion batteries using a LiMn 2 O 4 cathode. (N/A). Vietnam Journal of Science, Technology and Engineering.
- Low Concentration this compound-Based Electrolyte for High Voltage Lithium Metal Batteries. (2023-03-01).
- A carbonate-free, sulfone-based electrolyte for high-voltage Li-ion batteries. (N/A).
- This compound as Solvent for Lithium B
- This compound-Based Gel Polymer Electrolytes Enhanced by 2D Boron Nitride Nanosheets for Optimized Ion Dynamics and Stability in Lithium Metal Batteries. (N/A).
- Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries. (2023).
- This compound-based electrolyte for high voltage Li(Ni0.42Mn0.42Co0.16)O2 (NMC442)/graphite pouch cells. (2015-05-01).
- A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion b
- Electrolytes for high-voltage lithium batteries. (N/A).
- Ionic liquids as safe electrolyte components for Li-metal and Li-ion b
- Recent progress in research on high-voltage electrolytes for lithium-ion b
- Dual‐Interphase‐Stabilizing this compound‐Based Electrolytes for High‐Voltage and High‐Safety Lithium Metal Batteries. (2024-10-01). PolyU Institutional Research Archive.
- Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices. (N/A). PMC - NIH.
- Ionic Liquid Electrolytes for Safer and More Reliable Sodium B
- Ternary Mixtures of Sulfolanes and Ionic Liquids for Use in High-Temperature Supercapacitors. (2017-12-14).
- Ionic Liquids for Rechargeable B
- Chemical additives improve stability of high-density lithium-ion b
- Mixtures of Ionic Liquid and this compound as Electrolytes for Li-Ion B
- This compound-Based Highly Concentrated Electrolytes of Lithium Bis(trifluoromethanesulfonyl)amide: Ionic Transport, Li-Ion Coordination, and Li–S Battery Performance. (2019-05-22).
- Mixtures of Ionic Liquid and this compound as Electrolytes for Li-Ion Batteries. (2015-08-09).
- Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable B
- Advanced High-Voltage Electrolyte Design Using Poly(ethylene Oxide) and High-Concentration Ionic Liquids for All-Solid-State Lithium-Metal Batteries. (2024-10-06).
- Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applic
- Recent Progress in Research on High-Voltage Electrolytes for Lithium-Ion Batteries. (2015-08-10).
Sources
- 1. High-voltage liquid electrolytes for Li batteries: progress and perspectives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. oaji.net [oaji.net]
- 3. What Makes Electrolytes Unstable at High Voltage? [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. Review on the Electrolytes of High Voltage Lithium Ion Battery [yacooscience.com]
- 7. lescmeng.ai [lescmeng.ai]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. iieta.org [iieta.org]
- 10. Chemical additives improve stability of high-density lithium-ion batteries | EurekAlert! [eurekalert.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ionic liquids as safe electrolyte components for Li-metal and Li-ion batteries | MRS Bulletin | Cambridge Core [cambridge.org]
- 15. Ionic Liquids for Rechargeable Batteries [sigmaaldrich.com]
- 16. Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries - Industrial Chemistry & Materials (RSC Publishing) [pubs.rsc.org]
- 17. Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Concentrated ionic-liquid-based electrolytes for high-voltage lithium batteries with improved performance at room temperature [re.public.polimi.it]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Recent progress in research on high-voltage electrolytes for lithium-ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Purity Confirmation in Sulfolane Reactions
For researchers and drug development professionals, the chemical purity of a synthesized product is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. When reactions are conducted in sulfolane, a highly polar, aprotic solvent, confirming the purity of the final product requires a nuanced analytical approach.[1][2] this compound's high boiling point (285°C) and miscibility with water present unique challenges for its removal and subsequent detection as a residual solvent.[1][3] This guide provides an in-depth comparison of key spectroscopic techniques for the robust purity assessment of compounds synthesized in this compound, grounded in field-proven insights and experimental causality.
The Analytical Challenge: Why this compound Demands a Multi-faceted Approach
This compound is an exceptional solvent for a variety of applications, including extractive distillation and as a reaction medium, due to its thermal stability and ability to dissolve a wide range of compounds.[3][4] However, these same properties complicate downstream analysis. Incomplete removal can lead to its presence as a significant impurity, while its degradation can introduce by-products like sulfur dioxide.[3][5][6] Therefore, a purity analysis strategy must not only quantify the main product but also identify and quantify residual this compound, its potential by-products, and other reaction-related impurities. No single technique is universally superior; instead, a combination of orthogonal methods provides the most comprehensive and trustworthy assessment.[7][8]
Core Spectroscopic Techniques: A Comparative Analysis
The primary tools for this task are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and vibrational spectroscopies like Fourier-Transform Infrared (FT-IR) and Raman. Each offers distinct advantages and operates on different physical principles, making them complementary.
| Technique | Underlying Principle | Strengths in this compound Reactions | Limitations | Primary Application |
| Quantitative ¹H NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei.[9][10] | Provides absolute purity determination without a reference standard of the analyte.[11] Excellent for structural confirmation and quantifying residual this compound. Non-destructive.[8] | Lower sensitivity compared to MS. Requires careful selection of a non-overlapping internal standard.[9] Sample must be soluble. | Primary Method: Definitive purity assignment of the isolated product. |
| GC-MS | Separation by volatility and boiling point, followed by detection based on mass-to-charge ratio.[12] | High sensitivity and selectivity for volatile and semi-volatile compounds.[12][13] Excellent for identifying unknown impurities and quantifying residual this compound at trace levels.[14][15] | Destructive. Requires analyte to be volatile and thermally stable. Not suitable for non-volatile products. | Impurity Profiling: Detecting and quantifying residual this compound and other volatile impurities. |
| FT-IR & Raman Spectroscopy | Absorption (IR) or scattering (Raman) of light corresponding to molecular vibrations.[16] | Rapid, non-destructive, and excellent for in-situ reaction monitoring.[16][17][18] Can track the disappearance of reactants and appearance of products via key functional groups (e.g., S=O stretch). | Generally not quantitative without extensive calibration.[19] Less effective for complex mixtures or subtle structural differences. | Reaction Monitoring: Tracking reaction progress and endpoint determination. |
The Gold Standard: Quantitative ¹H NMR (qNMR) for Absolute Purity
For a definitive, unambiguous purity value of an isolated organic product, qNMR is the most powerful tool in the arsenal.[20][21][22][23] Unlike chromatographic techniques that rely on response factors, qNMR provides a direct, primary measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and mass.[9][10][11]
The causality behind qNMR's accuracy lies in its fundamental principle: under proper experimental conditions, the area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[9][11]
Key Experimental Choices in qNMR
-
Internal Standard Selection: The chosen standard must be of high purity (typically >99.5%), non-volatile, not react with the sample or solvent, and possess sharp signals that do not overlap with any signals from the analyte or impurities.[24] For this compound reaction products, common standards like dimethyl sulfone or maleic acid are often suitable.
-
Solvent Choice: The deuterated solvent must completely dissolve both the analyte and the internal standard.[9][11]
-
Relaxation Delay (D1): This is the most critical parameter for quantification. To ensure all protons have fully relaxed back to their equilibrium state before the next pulse, D1 should be set to at least 5 times the longest spin-lattice relaxation time (T1) of any proton being integrated (both analyte and standard). A value of 30-60 seconds is often a safe starting point for accurate quantification.
Self-Validating Protocol for qNMR Purity Determination
-
Preparation: Accurately weigh approximately 5-10 mg of the internal standard (e.g., dimethyl sulfone, certified purity >99.5%) into a clean vial. Record the mass precisely.
-
Sample Addition: Accurately weigh approximately 10-20 mg of the dried this compound reaction product into the same vial. Record the mass precisely.
-
Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).[24]
-
Set the pulse angle to 90°.
-
Crucially, set the relaxation delay (D1) to ≥ 30 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1 for the peaks to be integrated).
-
-
Data Processing:
-
Apply Fourier transform, and carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard. The characteristic signals for residual this compound appear as two multiplets around 3.0 and 2.2 ppm in CDCl₃.[25]
-
-
Calculation: Use the following formula to calculate the purity (P) of the analyte in weight percent (w/w):[9]
Panalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd (%)
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
Caption: Workflow for determining absolute purity using quantitative NMR (qNMR).
Complementary Profiling: GC-MS for Trace-Level Impurities
While qNMR excels at quantifying the main component, GC-MS is unparalleled for identifying and quantifying volatile impurities, particularly residual this compound.[12][26][27] Its power lies in the combination of chromatographic separation with the high specificity of mass spectrometric detection.[12]
Self-Validating Protocol for this compound Residue by GC-MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh ~50 mg of the product into a vial.
-
Dissolve in 5 mL of high-purity water.
-
Add 5 mL of ethyl acetate (or dichloromethane) and an internal standard (e.g., d8-sulfolane).[13]
-
Vortex vigorously for 1 minute and allow the layers to separate.
-
Carefully transfer the organic (top) layer to a clean GC vial.
-
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of a certified this compound reference standard into the extraction solvent along with the internal standard.
-
Instrument Setup (Typical):
-
GC Column: Agilent DB-5 (or equivalent), 30 m x 0.25 mm i.d., 0.25-μm film thickness.[13]
-
Injector: 200°C, Splitless mode.[13]
-
Oven Program: Hold at 60°C for 1 min, ramp to 180°C at 15°C/min, then to 280°C at 30°C/min.[13]
-
MS Detector: Electron Ionization (EI) mode. Scan or use Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring key this compound fragments (m/z 120, 56, 41).[14][15][28]
-
-
Analysis & Quantification:
-
Inject 1 µL of the sample extract and the calibration standards.
-
Identify the this compound peak by its retention time and mass spectrum.
-
Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against concentration.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
-
| m/z (Mass-to-Charge Ratio) | Ion Identity | Significance |
| 120 | [M]⁺ (Molecular Ion) | Confirms the presence of this compound.[15][28] |
| 56 | [C₄H₈]⁺ | A major, characteristic fragment.[15] |
| 41 | [C₃H₅]⁺ | An abundant fragment ion.[15] |
A Unified Strategy for Purity Confirmation
A robust and trustworthy assessment of product purity from this compound reactions is not a single measurement but a logical workflow. This involves leveraging the strengths of multiple spectroscopic techniques to build a comprehensive analytical picture.
Caption: A comprehensive analytical strategy for purity confirmation.
By integrating real-time reaction monitoring with FT-IR or Raman, profiling for volatile impurities with GC-MS, and determining absolute purity with qNMR, researchers can establish a self-validating system. This multi-pronged approach provides the highest degree of confidence in product purity, ensuring the integrity and reliability of subsequent research and development activities.
References
- Emery Pharma.
- Dey, A. et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
- Organic Primary Standards Group. Quantitative NMR. National Metrology Institute of Japan. [Link]
- Frankis, C. & Ramos, P. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd (RSSL). [Link]
- Mestrelab Research. What is qNMR and why is it important? Mestrelab Resources. [Link]
- Kobarfard, M. et al. (2023).
- Waidyanatha, S. et al. (2019). Development and Validation of an Analytical Method for Quantitation of this compound in Rat and Mouse Plasma by GC–MS. National Institutes of Health (NIH). [Link]
- Ihara, T. et al. (2020).
- Chennaiah, M. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews (IJRAR). [Link]
- Ihara, T. et al. (2020).
- Headley, J.V. et al. (1999).
- Pauli, G.F. et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
- Ko, A. et al. (2020). Developing In Situ Chemometric Models with Raman Spectroscopy for Monitoring an API Disproportionation with a Complex Polymorphic Landscape. MDPI. [Link]
- Kobarfard, M. et al. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting this compound and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples.
- Headley, J.V. et al. (1999).
- Kumar, A. et al. (2021). A Review on Spectroscopic analytical method validation and force degradation study. Journal of Drug Delivery and Therapeutics. [Link]
- Wang, J. et al. (2017).
- Headley, J.V. et al. (2001). LC/MS determination of a this compound metabolite in wetland vegetation exposed to gas-condensate contaminated ground water.
- Gosselin, F. et al. (2003). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Elsevier. [Link]
- Giraud, A. et al. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
- Wang, L. et al. (2009). [Purification of sulfolene and its UV-Vis and FTIR spectral analysis]. PubMed. [Link]
- Ruishuang Chemical. (n.d.).
- Kobarfard, M. & Górecki, T. (2023). This compound Analysis in Environmental Samples: A Critical Review. MDPI. [Link]
- Kobarfard, M. & Górecki, T. (2023). This compound analysis in environmental samples: A critical review.
- Wikipedia. (n.d.). This compound. Wikipedia. [Link]
- Gf, H. & Gf, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (NIH). [Link]
- RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR). Reading Scientific Services Ltd (RSSL). [Link]
- Kobarfard, M. & Górecki, T. (2023). This compound Analysis in Environmental Samples: A Critical Review.
- Jaworski, M. & Le, T. (2018). This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. MDPI. [Link]
- Analytice. (2022). Laboratory analysis of this compound (CAS: 126-33-0)
- Shyamkumar, C. (1998). PROCESS ANALYSIS OF this compound PROCESS: DEVELOPMENT AND APPLICATION OF PROCESS RETROFIT METHODOLOGY.
- Deadman, B.J. et al. (2015). Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis: Equipment interface and assessment in four medicinally-relevant reactions.
- Li, B. (2021). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
- Stolar, T. et al. (2018). Time-resolved Raman monitoring and reaction profiles for mechanochemical synthesis of silver sulfadiazine.
- Harrilal, C.P. et al. (2021). This compound-Induced Supercharging of Electrosprayed Salt Clusters: An Experimental/Computational Perspective. Western University. [Link]
- Mettler-Toledo. (2016).
- K-Helix, S. et al. (2002). Fourier-transform infrared (FTIR) spectroscopy for monitoring and determining the degree of crystallisation of polyhydroxyalkanoates (PHAs).
- Agilent Technologies. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Agilent. [Link]
- Wikipedia. (n.d.). Sulfur dioxide. Wikipedia. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Laboratory analysis of this compound (CAS: 126-33-0) in ultrapure water - Analytice [analytice.com]
- 3. cpchem.com [cpchem.com]
- 4. This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential | MDPI [mdpi.com]
- 5. openresearch.okstate.edu [openresearch.okstate.edu]
- 6. Sulfur dioxide - Wikipedia [en.wikipedia.org]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. rssl.com [rssl.com]
- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 12. mdpi.com [mdpi.com]
- 13. Development and Validation of an Analytical Method for Quantitation of this compound in Rat and Mouse Plasma by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Developing In Situ Chemometric Models with Raman Spectroscopy for Monitoring an API Disproportionation with a Complex Polymorphic Landscape [mdpi.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 22. jstage.jst.go.jp [jstage.jst.go.jp]
- 23. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. This compound(126-33-0) 1H NMR spectrum [chemicalbook.com]
- 26. Gas chromatographic-mass spectrometric determination of this compound in wetland vegetation exposed to sour gas-contaminated groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. dec.alaska.gov [dec.alaska.gov]
A Comparative Performance Benchmark: Sulfolane vs. Emerging Green Solvents in Industrial Applications
This guide provides an in-depth technical comparison of sulfolane, a stalwart industrial solvent, against the next generation of emerging green solvents. We will move beyond theoretical advantages to deliver a critical, data-driven analysis of performance benchmarks, focusing on applications critical to the chemical and pharmaceutical industries, such as aromatic extraction and acid gas capture. This document is intended for researchers, process chemists, and development professionals seeking to make informed decisions on solvent selection, balancing efficiency, safety, and environmental stewardship.
Introduction: The Legacy of this compound and the Imperative for Greener Alternatives
This compound, a polar aprotic solvent, has been an industrial workhorse for decades, prized for its exceptional thermal stability and high selectivity in separating aromatic hydrocarbons from aliphatic streams—a process vital in petroleum refining and petrochemical production.[1][2][3] Its role in the Sulfinol process for natural gas purification, where it efficiently removes H₂S, CO₂, and other contaminants, further cemented its value.[1][4]
The molecule's unique properties, including a high boiling point (285 °C), miscibility with water and hydrocarbons, and stability in the presence of strong acids and bases, have made it highly effective.[2][5][6] However, the very stability that makes this compound so useful also contributes to its environmental persistence.[5] Incidents of groundwater contamination, coupled with moderate toxicity and a recent reclassification to "hazardous" by sustainability-focused guides, have intensified the search for viable, greener alternatives.[2][7][8]
The principles of green chemistry demand solvents that are not only efficient but also have a minimal environmental footprint—low toxicity, high biodegradability, and derivation from renewable resources.[9][10] This guide will critically evaluate the most promising of these alternatives—specifically Ionic Liquids (ILs), Deep Eutectic Solvents (DESs), and bio-based solvents—and benchmark their performance directly against this compound.
Comparative Analysis I: Physicochemical Properties
The fundamental properties of a solvent dictate its behavior and suitability for a given application. A high boiling point is desirable for high-temperature reactions and ease of separation, while low viscosity is crucial for efficient mass transfer.
Table 1: Comparison of Key Physicochemical Properties
| Property | This compound | Ionic Liquids (Example: [emim][EtSO₄]) | Deep Eutectic Solvents (Example: ChCl:Urea) | Bio-based Solvents (Example: Cyrene) |
| Boiling Point (°C) | 285[2] | Negligible (Decomposes >200-300)[11] | Negligible (Decomposes)[12] | 227 |
| Melting Point (°C) | 27.5[13] | ~ -20 to 150 | ~ 12 | -41 |
| Density (g/mL at 30°C) | 1.26-1.27[13] | 1.1 - 1.5 (Highly variable) | ~ 1.25 | 1.25 |
| Viscosity (cP at 30°C) | 10.3 | 20 - >1000 (Highly variable)[11] | >100 (Often high) | 15.6 |
| Toxicity (Oral LD₅₀, rat) | 1940-3500 mg/kg[8] | Highly variable, some >2000 mg/kg, others much lower[14] | Generally low, components are often GRAS (Generally Recognized as Safe) | Data limited, expected to be low |
| Environmental Fate | Persistent, low biodegradability[5][8] | Variable, tunability offers potential for biodegradable designs[14] | Generally considered biodegradable[15] | Biodegradable |
Expertise & Experience Insights:
The most striking advantage of ILs and DESs is their negligible vapor pressure, which dramatically reduces solvent loss to the atmosphere and minimizes worker exposure via inhalation—a significant green chemistry benefit.[11] However, this comes at the cost of high viscosity for many common ILs and DESs, which can impede pumping, stirring, and mass transfer rates, potentially requiring higher operating temperatures or specialized equipment to overcome. This compound maintains a practical balance of low volatility and manageable viscosity. Bio-based solvents like Cyrene present a compelling profile, often with lower viscosity than ILs/DESs and improved biodegradability over this compound.[16]
Comparative Analysis II: Performance in Aromatic/Aliphatic Separation
The primary industrial use of this compound is the liquid-liquid extraction (LLE) of valuable aromatic compounds (Benzene, Toluene, Xylene - BTX) from non-aromatic hydrocarbons.[1][4] Performance in this application is judged primarily by two parameters: selectivity (the ability to preferentially dissolve aromatics over aliphatics) and the distribution ratio (the capacity of the solvent to hold the aromatic compound).
Table 2: Performance Benchmark in Toluene/n-Heptane Separation
| Solvent | Selectivity (Toluene/n-Heptane) | Toluene Distribution Ratio | Key Observations |
| This compound | ~15-25 | ~0.5-1.0 | The established industry benchmark. Offers a good balance of selectivity and capacity, leading to cost-effective operation at relatively low solvent-to-feed ratios.[1][17] |
| Ionic Liquid ([emim][SCN]) | >100[11] | ~0.6 | Demonstrates exceptionally high selectivity, potentially leading to purer products and fewer extraction stages.[11] |
| Ionic Liquid ([mebupy]BF₄) | ~30-40 | ~1.0-1.2 | Shows an optimal combination of high selectivity (superior to this compound) and a high distribution coefficient, suggesting high efficiency.[17] |
| Bio-based Solvent (Cyrene) | Lower than this compound in LLE | Lower than this compound in LLE | Less effective for LLE due to a larger miscibility region with hydrocarbons. However, it proves to be a more efficient entrainer than this compound in extractive distillation processes for the same separation.[16] |
Expertise & Experience Insights:
The data clearly indicates that specific ionic liquids can significantly outperform this compound in terms of selectivity.[11][17] A higher selectivity allows for a cleaner separation with less cross-contamination of the product streams. While some ILs may have a lower distribution ratio, requiring a higher solvent-to-feed ratio, their superior selectivity can still make them economically viable, particularly when very high purity aromatics are required. The case of Cyrene highlights a crucial concept: a solvent's performance is application-specific. While it underperforms in LLE, its superiority in extractive distillation for the same chemical system makes it a promising green alternative in that context.[16]
Experimental Protocol: Determining Solvent Selectivity and Distribution Ratio
This protocol outlines a standard laboratory procedure for evaluating a solvent's performance in the liquid-liquid extraction of toluene from heptane.
Objective: To determine the selectivity and toluene distribution ratio for a candidate solvent.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of known composition, e.g., 30% w/w toluene in n-heptane.
-
Prepare calibration standards of toluene in the chosen solvent and toluene in n-heptane for Gas Chromatography (GC) analysis.
-
-
Liquid-Liquid Equilibrium (LLE) Experiment:
-
Add equal masses (e.g., 10 g) of the toluene/n-heptane stock solution and the candidate solvent to a sealed, temperature-controlled glass vessel.
-
Causality Check: Using equal masses simplifies initial calculations, and temperature control is critical as phase equilibrium is temperature-dependent.
-
Agitate the mixture vigorously for a minimum of 2 hours at a constant temperature (e.g., 40 °C) to ensure equilibrium is reached.
-
Cease agitation and allow the mixture to stand for at least 4 hours for complete phase separation. The denser solvent phase (extract) will settle at the bottom, and the lighter hydrocarbon phase (raffinate) will be on top.
-
-
Sampling and Analysis:
-
Carefully extract a sample from the center of each phase (extract and raffinate) using a syringe, avoiding the interface.
-
Trustworthiness Check: Sampling from the center of each layer minimizes the risk of cross-contamination, ensuring the analyzed sample is representative of the bulk phase.
-
Analyze the composition (w/w % of toluene, n-heptane, and solvent) of each sample using a calibrated Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
-
Calculation:
-
Distribution Ratio (D): D = (Weight fraction of toluene in extract phase) / (Weight fraction of toluene in raffinate phase)
-
Selectivity (S): S = (Weight fraction of toluene in extract / Weight fraction of n-heptane in extract) / (Weight fraction of toluene in raffinate / Weight fraction of n-heptane in raffinate)
-
Visualization: Generic LLE Process Workflow
The following diagram illustrates the fundamental steps in a continuous liquid-liquid extraction process, which the above protocol aims to simulate at a batch level.
Caption: Workflow for a continuous liquid-liquid extraction and solvent recovery process.
Comparative Analysis III: Performance in CO₂ Capture
While primarily known for hydrocarbon processing, this compound is also a key component in the Sulfinol process, where it acts as a physical solvent alongside a chemical solvent (an amine) to remove acid gases like CO₂.[1] Green solvents, particularly DESs, are being heavily investigated as less energy-intensive alternatives to traditional amine scrubbing.
Table 3: Performance Benchmark in CO₂ Capture
| Solvent System | CO₂ Absorption Capacity (mol CO₂ / mol solvent) | Regeneration | Key Observations |
| Conventional (30 wt% MEA) | ~0.5 | High energy demand (100-120 °C steam stripping).[18] | The industry standard for comparison. Suffers from high energy costs, solvent degradation, and corrosion. |
| This compound (in Sulfinol Process) | Physical solvent; capacity is pressure-dependent | Lower energy than pure amine systems | Improves upon MEA by adding physical absorption, which requires less energy for regeneration. Also removes other sulfur compounds.[4] |
| Amine-based DESs | >1.0 (Significantly higher than MEA)[18] | Potentially lower energy requirements | Amine-based DESs can exhibit much higher absorption capacities than aqueous amine solutions, potentially reducing the required solvent circulation rate and associated energy costs.[18] |
Expertise & Experience Insights:
The major bottleneck in conventional CO₂ capture is the energy required to regenerate the solvent.[18] this compound improves this in the Sulfinol process by introducing a physical absorption mechanism. However, emerging amine-based DESs show the potential to fundamentally shift the paradigm. Their remarkably high CO₂ loading capacity suggests that significantly less solvent would need to be pumped and heated per ton of CO₂ captured, directly translating to lower operational costs and a better energy balance.[12][18] Research is ongoing to optimize viscosity and long-term stability for industrial deployment.
Visualization: Solvent Selection Logic for Green Alternatives
This diagram provides a simplified decision-making framework for selecting a green solvent to replace a conventional one like this compound.
Caption: Decision tree for selecting an emerging green solvent based on application.
Future Outlook and Conclusion
This compound has been a cornerstone of the chemical industry due to its robust performance and efficiency.[1][3] However, its environmental and health profile necessitates a transition towards more sustainable alternatives.[7][8]
-
Ionic Liquids have demonstrated superior performance in the critical area of aromatic extraction, offering higher selectivity that can lead to purer products and more efficient processes.[11][17] The primary hurdles remain their cost, viscosity, and the need for more extensive toxicological data across the vast number of possible cation-anion pairs.
-
Deep Eutectic Solvents are exceptionally promising in gas capture, with CO₂ absorption capacities that can dwarf conventional systems.[18] Their low cost and the use of readily available, often biodegradable components make them highly attractive.[12] Further development is needed to optimize them for the rigors of continuous industrial processes.
-
Bio-based Solvents like Cyrene show that "green" does not mean a compromise in performance, provided the correct application is chosen.[16] The growth of the bio-based economy will undoubtedly present more high-performing, sustainable solvent options.[19]
For the practicing scientist and engineer, the choice is no longer simply about finding a solvent that works, but about finding the best solvent from a holistic perspective. This requires a careful evaluation of performance data, as presented in this guide, alongside considerations of process economics, safety, and lifecycle impact. While this compound will not be replaced overnight, the compelling performance benchmarks of these emerging green solvents signal a clear and promising direction for the future of industrial chemistry.
References
- This compound - Wikipedia.
- This compound - Grokipedia.
- This compound - Products - Henan Sinotech Import&Export Corpor
- Chemical and physical properties of this compound.
- This compound - Chevron Phillips Chemical.
- Carbon Dioxide Capture Using Environmentally Friendly Solvents - Sultan Qaboos University House of Expertise.
- Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends - MDPI.
- Novel Green Solvents for CO2 Capture | Request PDF - ResearchG
- Chapter 6: Green Liquid–Liquid Extraction for Environmental Chemicals - Books.
- (PDF) Trends in the new generation of green solvents in extraction processes.
- Comparison of Ionic Liquids to Conventional Organic Solvents for Extraction of Aromatics from Aliphatics | Request PDF - ResearchG
- This compound in liquid extraction: A review - ResearchG
- Use of green alternative solvents in dispersive liquid-liquid microextraction: A review.
- Is this compound a green solvent? - ChemicalBook.
- (PDF)
- This compound in contaminated sites: environmental toxicity and bioremedi
- This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential.
- (PDF)
- Bio-Based this compound Solvent Market Research Report 2033.
- This compound: A Versatile Dipolar Aprotic Solvent | Organic Process Research & Development.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential [mdpi.com]
- 4. cpchem.com [cpchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Is this compound a green solvent?_Chemicalbook [chemicalbook.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. squ.elsevierpure.com [squ.elsevierpure.com]
- 13. This compound - Products - Henan Sinotech Import&Export Corporation [hasinotech.com]
- 14. researchgate.net [researchgate.net]
- 15. Use of green alternative solvents in dispersive liquid-liquid microextraction: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. growthmarketreports.com [growthmarketreports.com]
A Cross-Validation Showdown: GC-MS vs. HPLC for the Quantification of Sulfolane
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the precise quantification of industrial solvents like sulfolane is paramount for environmental monitoring, toxicological studies, and ensuring the purity of pharmaceutical products. This compound, a polar aprotic solvent, is widely used in the chemical industry.[1][2] Its high solubility in water, however, raises concerns about potential groundwater contamination.[3][4] This guide provides a comprehensive cross-validation of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the accurate quantification of this compound. We will delve into the core principles of each method, present a head-to-head comparison of their performance, and provide detailed experimental protocols to empower you in selecting the optimal technique for your specific application.
The Analyte in Focus: Understanding this compound
This compound, or tetramethylene sulfone, is a cyclic sulfone with the formula (CH₂)₄SO₂.[1] Its key physicochemical properties, including high polarity, miscibility with water, and a high boiling point of 285 °C, present unique challenges and considerations for its analytical determination.[4] While its thermal stability makes it amenable to gas chromatography, its lack of a strong UV chromophore complicates detection by conventional HPLC-UV methods.[5]
Principles of Quantification: A Tale of Two Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Vanguard
GC-MS is a cornerstone for the analysis of volatile and semi-volatile compounds. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information with high specificity. For this compound analysis, its thermal stability allows for volatilization without degradation, making GC-MS a robust and sensitive option.[6]
High-Performance Liquid Chromatography (HPLC): The Versatile Virtuoso
HPLC separates compounds based on their interactions with a stationary phase packed into a column and a liquid mobile phase that is pumped through the column at high pressure.[7] The versatility of HPLC lies in its various separation modes (e.g., reversed-phase, normal-phase, ion-exchange, and HILIC) and a wide array of detectors.[8] For a polar and non-volatile compound like this compound that lacks a UV chromophore, conventional HPLC with UV detection is not ideal.[5] However, coupling HPLC with mass spectrometry (LC-MS/MS) or employing alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Refractive Index (RI) detectors can provide the necessary sensitivity and universality.[3][9][10] Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful HPLC technique specifically designed for the effective separation of polar compounds.[11][12]
Head-to-Head Comparison: GC-MS vs. HPLC for this compound Quantification
To aid in the selection of the most appropriate technique, the following table summarizes the key performance characteristics of GC-MS and HPLC-based methods for this compound quantification.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with Advanced Detection |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their physicochemical interactions with the stationary phase. |
| Sample Volatility | Requires the analyte to be volatile and thermally stable.[6] | Suitable for non-volatile and thermally labile compounds.[6][13] |
| Sensitivity | High, with detection limits in the low ng/mL to pg/mL range, especially with selected ion monitoring (SIM).[3][14] | Highly dependent on the detector. LC-MS/MS offers comparable or even superior sensitivity to GC-MS.[15] ELSD and RI detectors generally have lower sensitivity. |
| Selectivity | Excellent, due to the combination of chromatographic separation and mass spectrometric detection. | Excellent with MS/MS detection. Lower with universal detectors like ELSD and RI. |
| Matrix Effects | Can be susceptible to matrix interferences, often requiring extensive sample cleanup.[14] | Can also be affected by matrix effects, particularly ion suppression or enhancement in LC-MS/MS. |
| Sample Throughput | Generally lower due to longer run times and sample preparation. | Can be higher with the use of modern UPLC/UHPLC systems and simpler sample preparation. |
| Instrumentation Cost | Moderate to high. | Varies widely. HPLC with UV is relatively inexpensive, while LC-MS/MS systems are a significant investment. |
| Ease of Use | Requires expertise in method development and instrument maintenance. | HPLC systems are generally considered more user-friendly, though LC-MS/MS requires specialized knowledge. |
| Robustness | Generally robust and reliable for routine analysis.[14] | Modern HPLC and UPLC systems are highly robust and reproducible. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point and should be optimized and validated for your specific matrix and instrumentation, in accordance with regulatory guidelines such as those from the ICH and FDA.[9][11][15][16][17][18]
GC-MS Method for this compound Quantification in Biological Matrices
This protocol is adapted from established methods for the analysis of this compound in plasma.[3][10]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., this compound-d8).
-
Add 50 µL of 1 M NaOH and vortex briefly.
-
Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Operating Conditions
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 200°C at 20°C/min, then ramp to 280°C at 30°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5973 or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: m/z 120 (quantifier), 56, 64 (qualifiers)
-
This compound-d8: m/z 128 (quantifier)
-
3. Method Validation
The method should be validated for linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantitation (LOQ), and stability according to ICH Q2(R2) guidelines.[9][15][18]
HPLC (LC-MS/MS) Method for this compound Quantification
Given this compound's properties, an LC-MS/MS method offers a sensitive and selective alternative to GC-MS, particularly for complex matrices. A performance-based method allows for flexibility in the choice of instrumentation and specific parameters.[3]
1. Sample Preparation (Direct Injection or Dilution)
-
For aqueous samples, filtration through a 0.22 µm filter may be sufficient.
-
For more complex matrices, a simple dilution with the mobile phase or a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration of the supernatant may be necessary.
-
Add an appropriate internal standard (e.g., this compound-d8) prior to any sample processing.
2. LC-MS/MS Operating Conditions
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Column: A column suitable for polar analytes, such as a reversed-phase C18 with aqueous compatibility (e.g., Waters ACQUITY UPLC BEH C18) or a HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC). A Newcrom R1 column has also been suggested for reverse-phase separation of this compound.[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical starting condition would be 95% A, ramping to 5% A over several minutes, followed by a re-equilibration step. The gradient should be optimized for the specific column and analyte.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
This compound: Precursor ion -> product ion transitions to be determined by infusion and optimization.
-
This compound-d8: Corresponding precursor -> product ion transitions.
-
3. Method Validation
As with the GC-MS method, a full validation according to ICH guidelines is essential to ensure the reliability of the data.[9][15][18]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in both the GC-MS and HPLC workflows.
Caption: GC-MS workflow for this compound quantification.
Caption: HPLC (LC-MS/MS) workflow for this compound quantification.
Conclusion: Making an Informed Decision
Both GC-MS and HPLC-based methods, particularly LC-MS/MS, are powerful tools for the quantification of this compound. The choice between these techniques should be guided by the specific requirements of the analysis.
-
GC-MS is a well-established, robust, and sensitive method, especially suitable for volatile and semi-volatile analytes in various matrices. Its extensive validation in the literature provides a solid foundation for method development.
-
HPLC, coupled with advanced detection like MS/MS, offers a highly sensitive and selective alternative that is particularly advantageous for high-throughput analysis and for samples that may contain non-volatile or thermally labile co-contaminants. The flexibility in separation modes, such as HILIC, further enhances its applicability to polar compounds like this compound.
Ultimately, a thorough evaluation of the analytical needs, including matrix complexity, required sensitivity, sample throughput, and available instrumentation, will dictate the most appropriate and defensible choice for the accurate quantification of this compound. As with any analytical method, rigorous validation is the cornerstone of generating reliable and high-quality data.
References
- This compound - Wikipedia. (n.d.).
- Waidyanatha, S., & Crockett, P. W. (2019). Development and Validation of an Analytical Method for Quantitation of this compound in Rat and Mouse Plasma by GC-MS. Journal of analytical toxicology, 43(6), 465–472.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2022, July 2). YouTube.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). ECA Academy.
- This compound. (n.d.). Chemeurope.com.
- ICH Guidelines for Analytical Method Validation Explained. (2023, July 22). AMSbiopharma.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). GMP Compliance.
- This compound. (n.d.). Grokipedia.
- Waidyanatha, S., & Crockett, P. W. (2019). Development and Validation of an Analytical Method for Quantitation of this compound in Rat and Mouse Plasma by GC–MS. Journal of analytical toxicology, 43(6), 465–472.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, November 16). European Medicines Agency.
- Headley, J. V., Peru, K. M., & Dickson, L. C. (1999). Gas chromatographic-mass spectrometric determination of this compound in wetland vegetation exposed to sour gas-contaminated groundwater. Journal of Chromatography A, 859(1), 69–75.
- Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
- Validation of Analytical Procedures Q2(R2). (2022, March 31). ICH.
- Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting this compound and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. (2023). MDPI.
- ICH and FDA Guidelines for Analytical Method Validation. (2023, September 2). Lab Manager.
- This compound. (2022, September 15). Sciencemadness Wiki.
- This compound. (n.d.). Product Website.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- Headley, J. V., Peru, K. M., & Dickson, L. C. (1999). Gas chromatographic–mass spectrometric determination of this compound in wetland vegetation exposed to sour gas-contaminated groundwater. Journal of Chromatography A, 859(1), 69-75.
- Development and Optimization of Analytical methods for this compound and BTEX Quantification in Environmental samples. (2023). UWSpace.
- Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting this compound and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. (2023). ResearchGate.
- Validation of Analytical Methods according to the New FDA Guidance. (2017, October 5). YouTube.
- Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
- Headley, J. V., & Peru, K. M. (2003). A review of analytical methods for the determination of this compound and alkanolamines in environmental studies. Journal of AOAC International, 86(5), 885-893.
- This compound Analysis in Environmental Samples: A Critical Review. (2023). Semantic Scholar.
- Arancibia, E. L., Nardillo, A. M., & Castells, R. C. (1993). Trace Analysis in Petrochemical Samples: Determination of this compound in Raffinate and Extract Currents. Journal of Chromatographic Science, 31(9), 370-373.
- Understanding the Differences Between HPLC and GCMS Systems. (2023, January 13). AMP Tech Instruments.
- Understanding the Difference Between GCMS and HPLC. (2021, March 12). GenTech Scientific.
- HPLC vs GC: What Sets These Methods Apart. (2023, June 6). Phenomenex.
- Which method of separation is more preferable, GC/MS or HPLC, for the identification of chemical components in plant samples? (2013, August 15). ResearchGate.
- Headley, J. V., & Peru, K. M. (2003). A review of analytical methods for the determination of this compound and alkanolamines in environmental studies. Journal of AOAC International, 86(5), 885-893.
- This compound Analysis in Environmental Samples: A Critical Review. (2023). MDPI.
Sources
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Bioavailable Sulforaphane Quantitation in Plasma by LC-MS/MS Is Enhanced by Blocking Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. CN106153776A - A kind of LC-MS analyzes the method for water sulfolan - Google Patents [patents.google.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. hplc.eu [hplc.eu]
- 7. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 8. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 9. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of analytical methods for the determination of this compound and alkanolamines in environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. biocompare.com [biocompare.com]
- 17. Evaporative Light Scattering Detector [en.sheng-han.com]
- 18. peakscientific.com [peakscientific.com]
The Unseen Hand: How Sulfolane Steers Stereoselectivity in Organic Reactions Compared to Conventional Solvents
For researchers, scientists, and professionals in drug development, the quest for precise molecular architecture is paramount. In the intricate dance of atoms that is organic synthesis, the choice of solvent is often an unsung hero, capable of dictating the three-dimensional arrangement of a molecule—its stereochemistry. This guide delves into the nuanced impact of sulfolane, a highly polar, aprotic solvent, on the stereoselectivity of organic reactions, offering a comparative analysis against more conventional solvents, supported by experimental insights.
This compound, a stable and versatile dipolar aprotic solvent, presents a unique set of physicochemical properties that distinguish it from other common solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[1][2][3] Its high dipole moment, elevated relative permittivity, and significant Hildebrand solubility parameter contribute to a high solvency power, particularly for polarizable intermediates.[1][4] These characteristics can profoundly influence the energy of transition states in stereoselective reactions, thereby altering the product distribution.
The Diels-Alder Reaction: A Tale of Endo/Exo Selectivity
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, is a classic example of where solvent choice can tip the scales of stereoselectivity between the endo and exo products. The endo product is often kinetically favored due to secondary orbital interactions, but the thermodynamic stability of the less sterically hindered exo product can also play a role.[5][6]
The polarity of the solvent can influence the endo/exo selectivity. For the reaction of cyclopentadiene with methyl acrylate, increasing solvent polarity has been observed to favor the endo adduct.[1] This is attributed to the greater stabilization of the more polar endo transition state by a more polar solvent.
}
While direct comparative data for this compound in a wide range of Diels-Alder reactions is not abundant in readily available literature, its high polarity suggests it would strongly favor the endo product in reactions where a significant difference in transition state polarity exists.
Experimental Protocol: Investigating Solvent Effects on the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
-
Reactant Preparation: Freshly distill cyclopentadiene and methyl acrylate before use.
-
Reaction Setup: In separate, oven-dried round-bottom flasks equipped with magnetic stirrers and nitrogen inlets, dissolve cyclopentadiene (1.2 equivalents) in the solvent to be tested (e.g., this compound, toluene, acetonitrile).
-
Initiation: Add methyl acrylate (1.0 equivalent) to each flask at a controlled temperature (e.g., 0 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction with a suitable reagent and extract the product.
-
Analysis: Determine the endo/exo ratio of the product mixture using ¹H NMR spectroscopy or GC analysis.
Glycosylation Reactions: Navigating Anomeric Selectivity
The stereoselective formation of glycosidic bonds is a critical challenge in carbohydrate chemistry. The anomeric selectivity (the formation of either an α- or β-glycoside) is influenced by a multitude of factors, including the solvent.[2][4][7] The solvent can affect the stability of key intermediates, such as oxocarbenium ions, and can also modulate the reactivity of the glycosyl donor and acceptor.
The influence of different solvents on the stereochemical outcome of glycosylation reactions has been studied, and a correlation between selectivity and the Kamlet-Taft solvent parameter π* (a measure of dipolarity/polarizability) has been observed.[2] Highly polar and coordinating solvents can have a significant impact on the stereoselectivity. While this compound is not as commonly employed as solvents like acetonitrile or dichloromethane in glycosylation, its unique properties warrant consideration, particularly in cases where other solvents fail to provide the desired selectivity. The use of polar solvents like DMF has been noted to sometimes be detrimental in glycosylation reactions, but in certain cases, as a co-solvent, it has enhanced selectivity.[4]
}
Asymmetric Hydrogenation and Other Stereoselective Transformations
In the realm of asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantioenriched product, the solvent can play a critical role in modulating catalyst activity and selectivity. While there is a lack of extensive studies specifically detailing the use of this compound in common asymmetric hydrogenations, its properties suggest it could offer advantages in certain systems. For instance, its ability to dissolve a wide range of organic and inorganic compounds could be beneficial for reactions involving metal catalysts and various additives.
In asymmetric aldol reactions, highly dipolar aprotic solvents like DMSO and DMF are often used.[8] Given this compound's similar, and in some aspects stronger, polar aprotic nature, it stands as a plausible alternative that could influence the diastereoselectivity and enantioselectivity of these crucial carbon-carbon bond-forming reactions.
Data-Driven Comparison
To provide a clearer picture of this compound's performance, the following table summarizes key solvent parameters and their potential implications for stereoselectivity.
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Kamlet-Taft π* | Potential Impact on Stereoselectivity |
| This compound | 43.3 | 4.8 | 0.98 | Strong stabilization of polar transition states, potentially leading to high stereoselectivity in reactions sensitive to polarity. |
| DMSO | 46.7 | 3.96 | 1.00 | Similar to this compound, strong stabilization of polar transition states. |
| DMF | 36.7 | 3.82 | 0.88 | Moderate stabilization of polar transition states. |
| Acetonitrile | 37.5 | 3.92 | 0.75 | Good at solvating cations, can influence reactions involving charged intermediates. |
| Toluene | 2.4 | 0.36 | 0.49 | Favors less polar transition states; often used in reactions where minimal solvent interaction is desired. |
Note: The Kamlet-Taft π values are a measure of the solvent's dipolarity/polarizability.*
Conclusion: A Powerful Tool in the Chemist's Arsenal
While not as ubiquitously employed as some of its dipolar aprotic counterparts, this compound's distinct combination of high polarity, thermal stability, and unique solvation properties makes it a compelling choice for influencing stereoselectivity in a variety of organic reactions. Its ability to strongly solvate cations and stabilize polarizable intermediates can be harnessed to direct the formation of a desired stereoisomer.[1] As the demand for stereochemically pure compounds in pharmaceuticals and materials science continues to grow, a deeper exploration of less conventional solvents like this compound is not just an academic exercise but a practical necessity. Further systematic studies with direct, quantitative comparisons are needed to fully unlock the potential of this compound in the intricate art of stereoselective synthesis.
References
- Tilstam, U., & Tilstam, P. (2012). This compound: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 16(7), 1273–1278. [Link]
- van der Vorm, S., Hansen, T., Overkleeft, H. S., van der Marel, G. A., & Codée, J. D. C. (2019). On the influence of solvent on the stereoselectivity of glycosylation reactions.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Kafle, A., & Bennett, C. S. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry, 94(10), 894-904. [Link]
- Mong, T. K. K. (2014). Solvent effect on glycosylation. In Glycoscience (pp. 1195-1224). Springer, Berlin, Heidelberg. [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons.
- Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018, May 11). Master Organic Chemistry. [Link]
- Endo and Exo products of Diels-Alder Reaction with Practice Problems. (n.d.). Chemistry Steps. [Link]
- List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Borane Reagents [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Reactor Divide: A Comparative Guide to Sulfolane's Performance in Batch vs. Continuous Flow Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the choice of reactor technology is a critical decision that profoundly impacts reaction efficiency, safety, scalability, and overall process economics. This guide provides an in-depth comparison of the performance of sulfolane, a versatile and highly polar aprotic solvent, in traditional batch reactors versus modern continuous flow systems. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to empower you in selecting the optimal reactor configuration for your this compound-mediated reactions.
The Merits of this compound: A Chemist's Ally
This compound (tetramethylene sulfone) is a colorless, thermally stable liquid with a high boiling point (285 °C) and miscibility with a wide range of organic solvents and water.[1] Its strong dipole moment and high dielectric constant make it an excellent solvent for reactions involving polar intermediates and for dissolving a variety of organic and inorganic compounds.[2] It is particularly valued for its stability in the presence of strong acids and bases, making it a robust choice for a multitude of chemical transformations including nitrations, Suzuki-Miyaura couplings, and Heck reactions.[2][3]
Head-to-Head: this compound in Batch vs. Continuous Flow
The decision to employ a batch or continuous flow process is not merely logistical; it is a fundamental choice that dictates the reaction environment. The following sections dissect the performance of this compound in each reactor type, supported by experimental insights.
Performance in Batch Reactors: The Familiar Workhorse
Batch reactors are the conventional backbone of synthetic chemistry, where reactants are charged into a vessel, brought to the desired conditions, and the product is discharged at the end of the reaction cycle.
Advantages in the Batch Paradigm:
-
Versatility: A single batch reactor can be used for a wide variety of reactions and scales, offering flexibility in research and development.
-
Simplicity of Setup: For small-scale and exploratory synthesis, batch reactors are generally easier and more cost-effective to set up.[4]
Challenges and Causality:
-
Heat and Mass Transfer Limitations: The larger volume-to-surface area ratio in batch reactors can lead to inefficient heat dissipation, particularly in highly exothermic reactions.[5] This can result in temperature gradients, leading to the formation of byproducts and posing safety risks.
-
Inconsistent Mixing: Achieving homogeneous mixing in large batch reactors can be challenging, resulting in localized "hot spots" or areas of high reactant concentration, which can negatively impact yield and selectivity.[6]
-
Scalability Issues: Scaling up batch reactions is not always linear. A process optimized at the lab scale may require significant re-optimization at the pilot or production scale due to changes in heat and mass transfer characteristics.[7]
Performance in Continuous Flow Reactors: The Modern Contender
Continuous flow chemistry involves pumping reactants through a network of tubes or channels where the reaction occurs. This methodology offers a paradigm shift in reaction control and efficiency.
Advantages in the Flow Paradigm:
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat exchange, enabling precise temperature control even for highly exothermic reactions.[5] This minimizes the formation of thermal degradation byproducts and enhances safety.
-
Enhanced Mixing: The small dimensions of flow reactors promote rapid and efficient mixing through diffusion, leading to a more homogeneous reaction environment and improved reproducibility.[8]
-
Intrinsic Safety: The small internal volume of a flow reactor at any given time significantly reduces the risk associated with hazardous reactions or unstable intermediates.[4]
-
Seamless Scalability: Scaling up a flow process often involves running the system for a longer duration or "numbering-up" by running multiple reactors in parallel, which is generally more predictable and straightforward than scaling up a batch reactor.[7]
Challenges and Causality:
-
Reactor Clogging: Reactions involving solids or precipitates can be challenging in narrow-channel flow reactors, leading to blockages.[9][10] Careful process design and solvent selection are crucial to mitigate this issue.
-
Higher Initial Investment: The specialized pumps, reactors, and automation systems associated with continuous flow can represent a higher upfront cost compared to basic batch equipment.
Quantitative Performance Comparison
The following table summarizes the key performance differences between batch and continuous flow reactors when utilizing this compound as a solvent, based on a synthesis of available data and established principles of reaction engineering.
| Performance Metric | Batch Reactor | Continuous Flow Reactor | Rationale and Causality |
| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots. | Excellent due to high surface area-to-volume ratio; precise temperature control. | Flow reactors have micro- to millimeter-scale channels, maximizing the surface area available for heat exchange relative to the reaction volume. |
| Mass Transfer | Dependent on stirring efficiency; potential for concentration gradients. | Rapid and efficient due to short diffusion distances. | In the small channels of a flow reactor, reactants mix primarily through diffusion, which is much faster and more effective over short distances. |
| Safety | Higher risk with large volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small reactor volume and superior temperature control. | The minimal hold-up volume in a flow reactor limits the amount of hazardous material present at any given time, reducing the severity of any potential incident.[4] |
| Scalability | Often requires re-optimization at larger scales. | More predictable and linear; achieved by extending run time or numbering-up. | The reaction conditions within a flow reactor remain consistent regardless of the production scale, simplifying the scale-up process.[7] |
| Yield & Selectivity | Can be compromised by poor heat/mass transfer and side reactions. | Often higher due to precise control over reaction parameters. | The ability to maintain optimal and uniform temperature and concentration profiles in a flow reactor minimizes the formation of unwanted byproducts. |
| Reaction Time | Can be longer due to slower heating/cooling and mixing. | Often significantly shorter due to enhanced heat/mass transfer and higher possible temperatures/pressures. | Faster heat and mass transfer rates lead to faster reaction kinetics.[11] |
| Footprint | Larger for equivalent production capacity. | Significantly smaller, saving valuable lab or plant space. | Continuous production eliminates the need for large holding tanks and reactors.[4] |
Case Study: Nitration of O-Bn Vanillin in this compound
The nitration of organic compounds is a notoriously hazardous class of reactions due to its high exothermicity. A study on the synthesis of 6-nitrovanillin, an important pharmaceutical building block, effectively demonstrates the advantages of continuous flow when using this compound as a solvent.[2]
In a batch process , the addition of fuming nitric acid to a solution of O-Bn vanillin in this compound poses a significant thermal runaway risk, requiring slow addition rates and careful temperature monitoring.[2] In contrast, a continuous flow process allows for the safe and efficient execution of this reaction.[2] The laboratory-scale flow process afforded the target molecule in an 82% isolated yield over two steps with a throughput of 25 mmol/h.[2] This highlights the ability of flow chemistry to safely handle hazardous reactions and achieve high productivity.
Experimental Protocols
To provide a practical understanding, the following sections outline generalized experimental protocols for conducting a Suzuki-Miyaura cross-coupling reaction in both batch and continuous flow setups using this compound as the solvent.
Batch Reactor Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical setup for a Suzuki-Miyaura cross-coupling reaction in a batch reactor.
Materials:
-
Aryl halide (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
This compound (as solvent)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl halide, aryl boronic acid, palladium catalyst, and base.
-
Add this compound to the flask to achieve the desired concentration.
-
Equip the flask with a reflux condenser and place it in a heating mantle.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the base and other inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[12]
Caption: Workflow for a typical batch Suzuki-Miyaura coupling reaction.
Continuous Flow Reactor Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general setup for a continuous flow Suzuki-Miyaura cross-coupling reaction.
Materials & Equipment:
-
Two syringe pumps
-
T-mixer or micromixer
-
Tubular reactor (e.g., PFA or stainless steel coil)
-
Back-pressure regulator
-
Heating system (e.g., oil bath or heating block)
-
Collection vessel
-
Solution A: Aryl halide and aryl boronic acid in this compound
-
Solution B: Base and palladium catalyst in this compound
Procedure:
-
Prepare two separate stock solutions, Solution A and Solution B, in this compound.
-
Set up the continuous flow system as depicted in the diagram below.
-
Set the desired temperature for the reactor.
-
Pump Solution A and Solution B at the desired flow rates into the T-mixer.
-
The combined stream flows through the heated reactor coil for a specific residence time.
-
The product stream passes through the back-pressure regulator and is collected in a collection vessel.
-
Once the system reaches a steady state, collect the product.
-
The collected product can then be subjected to an appropriate workup and purification procedure.[13]
Caption: Experimental setup for a continuous flow Suzuki-Miyaura coupling reaction.
Field-Proven Insights: Navigating the Challenges
While the theoretical advantages of flow chemistry are compelling, practical implementation requires addressing specific challenges, particularly when working with a solvent like this compound.
Corrosion: this compound itself is not highly corrosive, but its degradation at high temperatures, especially in the presence of water and oxygen, can form acidic byproducts that are corrosive to standard reactor materials like carbon steel.[14] In batch reactors , prolonged reaction times at elevated temperatures can exacerbate this issue. Continuous flow systems , with their shorter residence times, can mitigate the extent of solvent degradation. However, the continuous nature of the process means that even low corrosion rates can lead to significant material loss over time. Careful selection of reactor materials (e.g., Hastelloy, stainless steel 316) is crucial for both systems.[14]
Solvent Regeneration: In large-scale operations, solvent recycling is economically and environmentally essential. This compound regeneration is typically achieved through distillation.[11] In batch processes , this is often done as a separate unit operation. In continuous manufacturing , inline purification and solvent regeneration can be integrated into the process, potentially leading to higher overall efficiency. However, the design of such integrated systems requires careful consideration of the physical properties of this compound, such as its high boiling point and potential for fouling.[11]
Conclusion: A Strategic Choice for Modern Synthesis
The choice between batch and continuous flow reactors for reactions in this compound is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the chemical transformation and the desired scale of operation.
For exploratory work, small-scale synthesis, and reactions with complex, multi-step procedures that are not easily translated to a flow setup, batch reactors remain a valuable and flexible tool.
However, for reactions that are well-characterized, particularly those that are highly exothermic, require precise control over reaction parameters, or are intended for large-scale production, continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability.[7] The superior heat and mass transfer, coupled with the inherent safety of small reactor volumes, makes flow chemistry an increasingly attractive option for harnessing the full potential of this compound in modern chemical synthesis. By understanding the fundamental principles and practical considerations outlined in this guide, researchers and drug development professionals can make informed decisions to optimize their chemical processes and accelerate the path from discovery to production.
References
- Rakshit, S., et al. (2018). Nitration Using Fuming HNO3 in this compound: Synthesis of 6-Nitrovanillin in Flow Mode. Organic Process Research & Development, 22(3), 391-398.
- Intecorr. (n.d.). This compound Corrosion Prevention with On-site Alloy Upgrade During Turnaround.
- Schneider, D. R. (2010). Extraction Unit this compound Solvent Regeneration.
- Lu, J., & He, C. (2023). Nitration and flow chemistry.
- Yadav, G. D., & Chandure, A. S. (2012). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana, 5(1), 1-5.
- Kozik, V., et al. (2018). This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. Sustainability, 10(10), 3677.
- Vapourtec. (2015). Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst.
- Plutschack, M. B., et al. (2017). An Automated Intermittent Flow Approach to Continuous Suzuki Coupling. Organic Process Research & Development, 21(3), 389-396.
- Wikipedia. (n.d.). This compound.
- Cancogni, D., & Lay, L. (2014). Exploring Glycosylation Reactions under Continuous-Flow Conditions. Synlett, 25(19), 2873-2878.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
- Dec Group. (2025). Comparative Analysis of Batch and Continuous Processes.
- Codée, J. D. C., et al. (2011). Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate. The Journal of organic chemistry, 76(24), 10216–10221.
- Tzschucke, C. C. (n.d.). Heck Reaction.
- Kozik, V., et al. (2018). This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. MDPI.
- Laudadio, G., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Lee, S. L., et al. (2010). Efficient Batch and Continuous Flow Suzuki Cross-Coupling Reactions under Mild Conditions, Catalyzed by Polyurea-Encapsulated Palladium(II) Acetate and Tetra-n-butylammonium Salts.
- Kawasaki, S., et al. (2021). A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction. Reaction Chemistry & Engineering, 6(9), 1636-1642.
- The University of Liverpool Repository. (n.d.).
- Pentsak, E. O., et al. (2023). Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds: What Is More Effective?. International journal of molecular sciences, 24(18), 14136.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Macmillan Group. (2004). The Intramolecular Heck Reaction.
- Pentsak, E. O., et al. (2023).
- Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes.
- Slideshare. (n.d.).
- H.E.L Group. (2024). Batch Versus Flow in Pharma: The upsides of continuous chemistry.
- Warias, F., et al. (2022). Continuous Flow Glycolipid Synthesis Using a Packed Bed Reactor.
- Gemoets, H. P. L., et al. (2016). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 12, 2045–2065.
- Myachin, Y. A., et al. (2019). Glycosylation in flow: effect of the flow rate and type of the mixer. Russian Chemical Bulletin, 68(11), 2126–2129.
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416.
- Nejat, T., et al. (2018). Optimizations of this compound concentration in propose Sulfinol-M solvent instead of MDEA solvent in the refineries of Sarakhs. Chemical Engineering Research and Design, 131, 243-254.
- INFORS HT. (2020). The difference between batch, fed-batch, and continuous processes.
- Gutmann, B., et al. (2015). Solving the Clogging Problem: Precipitate-Forming Reactions in Flow.
- Almac. (n.d.). Successful implementation of continuous flow processes.
- Cerion Nanomaterials. (2023). Batch vs. Continuous Manufacturing.
- Meindersma, G. W., et al. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dec-group.net [dec-group.net]
- 5. researchgate.net [researchgate.net]
- 6. The difference between batch, fed-batch, and continuous processes | INFORS HT [infors-ht.com]
- 7. helgroup.com [helgroup.com]
- 8. cerionnano.com [cerionnano.com]
- 9. researchgate.net [researchgate.net]
- 10. almacgroup.com [almacgroup.com]
- 11. stratusengr.com [stratusengr.com]
- 12. m.youtube.com [m.youtube.com]
- 13. vapourtec.com [vapourtec.com]
- 14. aidic.it [aidic.it]
Unmasking Reaction Pathways: A Guide to Isotopic Labeling in Sulfolane
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and drug development, a deep understanding of reaction mechanisms is paramount. It is the bedrock upon which process optimization, yield improvement, and the design of novel therapeutics are built. While various analytical techniques offer glimpses into the transformative journey of molecules, isotopic labeling stands out as a definitive tool for elucidating the precise sequence of bond-making and bond-breaking events. When coupled with a uniquely stable and polar aprotic solvent like sulfolane, this technique offers unparalleled clarity in mechanistic studies.
This guide provides an in-depth exploration of how isotopic labeling can be effectively utilized in this compound to confirm reaction mechanisms. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, compare different labeling strategies, and provide the foundational knowledge necessary to design and interpret these powerful experiments.
The Synergy of Isotopic Labeling and this compound: A Powerful Combination
Isotopic labeling involves the strategic replacement of an atom in a reactant with one of its isotopes, which has the same number of protons but a different number of neutrons.[1] This subtle change in mass does not significantly alter the chemical reactivity of the molecule but provides a powerful handle to track the fate of specific atoms throughout a reaction.[2] Common stable isotopes employed in these studies include deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O).[2] The presence and position of these labels in the products can be detected by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4]
This compound, a cyclic sulfone, presents a unique set of properties that make it an exceptional solvent for conducting these intricate mechanistic studies.[5] Its high thermal and chemical stability allows for a wide operational range of reaction conditions, from strongly acidic to alkaline environments and elevated temperatures.[6][7] As a polar aprotic solvent, this compound effectively solvates cations while leaving anions relatively free, which can enhance the rates of many reactions.[6] Its high boiling point (285 °C) and miscibility with water further contribute to its versatility.[8][9] This stability is crucial as it ensures the solvent itself does not participate in unwanted side reactions that could complicate the interpretation of labeling experiments.
Comparative Analysis of Isotopic Labeling Strategies in this compound
The choice of isotope and labeling strategy is dictated by the specific questions being asked about a reaction mechanism. Here, we compare the most common approaches and their applicability in this compound.
| Isotopic Labeling Strategy | Principle | Typical Application in Mechanistic Studies | Advantages in this compound | Considerations |
| Deuterium (²H) Labeling | Substitution of hydrogen with deuterium. The significant mass difference leads to a pronounced Kinetic Isotope Effect (KIE).[2] | Determining if a C-H bond is broken in the rate-determining step. Probing the nature of transition states.[10] | This compound's inertness prevents unwanted H/D exchange with the solvent, ensuring the label remains at the intended position. | The magnitude of the KIE can be influenced by tunneling and the linearity of the transition state. |
| Carbon-13 (¹³C) Labeling | Incorporation of ¹³C at specific carbon atoms. | Tracing the carbon skeleton's rearrangement. Identifying bond cleavage and formation. Elucidating reaction pathways.[11] | The high solvency of this compound can facilitate reactions with complex, polar, ¹³C-labeled starting materials. | ¹³C-labeled starting materials can be expensive. NMR analysis may require specialized techniques for complex molecules.[11] |
| Oxygen-18 (¹⁸O) Labeling | Use of ¹⁸O-labeled reagents (e.g., H₂¹⁸O, ¹⁸O₂) or substrates. | Determining the source of oxygen atoms in products (e.g., from water, an oxidant, or intramolecular transfer). Studying hydrolysis and oxidation mechanisms.[8] | This compound's miscibility with water allows for controlled introduction of H₂¹⁸O. Its stability towards oxidizing agents is also beneficial. | Back-exchange of the ¹⁸O label with unenriched oxygen sources must be carefully controlled.[8] |
Experimental Workflow: From Hypothesis to Confirmation
The successful application of isotopic labeling to confirm a reaction mechanism in this compound follows a structured workflow.
Caption: A generalized workflow for using isotopic labeling to confirm reaction mechanisms.
Experimental Protocol: A Case Study of the Kinetic Isotope Effect (KIE) in Aromatic Sulfonation
Aromatic sulfonation is a classic reaction where KIE studies have been employed to probe the mechanism, with some studies utilizing this compound as the solvent. The key question is whether the C-H bond cleavage is the rate-determining step.
Objective: To determine the primary kinetic isotope effect for the sulfonation of benzene using deuterated benzene in this compound.
Materials:
-
Benzene
-
Hexadeuterobenzene (C₆D₆)
-
Sulfur trioxide (SO₃) or a suitable sulfonating agent
-
This compound (anhydrous)
-
Internal standard (e.g., a compound inert under the reaction conditions)
-
Quenching solution (e.g., cold water or a suitable base)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Reactant Mixture: In a dry, inert atmosphere glovebox, prepare a stock solution containing a precise 1:1 molar ratio of benzene and hexadeuterobenzene in anhydrous this compound. Add a known amount of an internal standard.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and maintained at a constant temperature, place an aliquot of the benzene/hexadeuterobenzene solution in this compound.
-
Initiation of Reaction: Carefully add the sulfonating agent (e.g., a solution of SO₃ in this compound) to the reaction mixture to initiate the sulfonation.
-
Reaction Monitoring and Quenching: Allow the reaction to proceed for a predetermined time. To measure the KIE at low conversion, it is crucial to stop the reaction before it proceeds to a significant extent (typically <10% conversion). Quench the reaction by rapidly adding the mixture to a cold quenching solution.
-
Workup and Product Isolation: Extract the organic components from the quenched reaction mixture. Carefully remove the solvent to isolate the unreacted starting materials and the product, benzenesulfonic acid.
-
Analysis by GC-MS: Analyze the unreacted starting material mixture by GC-MS to determine the precise ratio of remaining benzene to hexadeuterobenzene.
-
Calculation of KIE: The kinetic isotope effect (kH/kD) can be calculated from the change in the isotopic ratio of the reactants at a given fractional conversion.
Data Interpretation:
-
A kH/kD value significantly greater than 1 (typically 2-7 for primary KIEs) indicates that the C-H (or C-D) bond is broken in the rate-determining step of the reaction.[10]
-
A kH/kD value close to 1 suggests that C-H bond cleavage is not involved in the rate-determining step.
Published studies on the sulfonation of benzene have reported varying KIE values depending on the specific sulfonating agent and reaction conditions, but the use of this compound as a solvent has been documented in such mechanistic investigations.[12]
Visualizing Mechanistic Elucidation with Isotopic Labeling
The power of isotopic labeling lies in its ability to provide unambiguous evidence for a proposed reaction pathway.
Caption: Logical flow for confirming a reaction mechanism using ¹³C labeling.
Conclusion: A Clearer Path to Mechanistic Understanding
The use of isotopic labeling in this compound offers a robust and reliable approach to unraveling complex reaction mechanisms. The inert and stable nature of this compound provides a clean reaction environment, minimizing confounding variables and allowing for the precise tracking of isotopic labels. By carefully selecting the appropriate isotope and experimental design, researchers can gain definitive insights into the sequence of bond-forming and bond-breaking events, transition state structures, and the origin of atoms in the final products. This knowledge is not merely academic; it is a critical component in the development of more efficient, selective, and sustainable chemical processes, ultimately accelerating innovation in the pharmaceutical and chemical industries.
References
- Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). Deuterium Labeling Reaction.
- Chem-Station Int. Ed. (2015). Deuterium Labeling Reaction.
- Fan, T. W. M., & Lane, A. N. (2011). Isotopomer-based metabolomic analysis by NMR and mass spectrometry. Metabolites, 1(1), 43-63.
- Fendt, S. M., & Sauer, U. (2010). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 21(5), 629-635.
- Gao, Y., & Li, Z. (2017). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 22(5), 795.
- Global Specialty Chemical Co. (n.d.).
- Hartwig, J. F. (2010).
- Haskins, N. J. (2003). The use of stable isotope labelling for the analytical chemistry of drugs. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 783-793.
- Hellerstein, M. K., & Neese, R. A. (1999). 18O labeling: a tool for proteomics. Journal of Mass Spectrometry, 34(12), 1342-1349.
- Lane, A. N., Fan, T. W., & Higashi, R. M. (2008). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. Phytochemical Analysis, 19(3), 193-200.
- MetwareBio. (n.d.).
- Moroccan Journal of Chemistry. (2024). Classical and Modern Methods for Carbon Isotope Labeling. Moroccan Journal of Chemistry, 12(3).
- Paquette, L. A. (Ed.). (2001). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Mechanism study. (A) Deuterium labeling study. Reaction conditions.
- ResearchGate. (n.d.). This compound analysis in environmental samples: A critical review.
- RSC Publishing. (n.d.). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system.
- Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.
- Toney, M. D. (2014). Isotopic Labeling and Kinetic Isotope Effects. Comprehensive Inorganic Chemistry II, 45-66.
- U.S. National Library of Medicine. (n.d.).
- U.S. National Library of Medicine. (n.d.). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- U.S. National Library of Medicine. (n.d.). The use of stable isotope labelling for the analytical chemistry of drugs.
- van der Donk, W. A., & Krebs, C. (2003). Isotopic Labeling and Kinetic Isotope Effects. In Comprehensive Natural Products Chemistry (Vol. 8, pp. 267-299). Elsevier.
- Welz, O., & Militzer, H. C. (2012). This compound: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 16(7), 1273-1278.
- Wikipedia. (n.d.). This compound.
- Waidyanatha, S., & Fennell, T. R. (2019). Development and Validation of an Analytical Method for Quantitation of this compound in Rat and Mouse Plasma by GC–MS. Journal of Analytical Toxicology, 43(5), 373-380.
- U.S. National Library of Medicine. (n.d.).
- U.S. National Library of Medicine. (n.d.). Isotopic labelings for mechanistic studies.
- Benchchem. (n.d.). Application Notes and Protocols for Kinetic Isotope Effect Measurement.
- EPFL. (n.d.).
- University of Maryland. (n.d.). New method for kinetic isotope effect measurements.
- U.S. National Library of Medicine. (n.d.). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices.
- U.S. National Library of Medicine. (n.d.). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins.
- U.S. National Library of Medicine. (n.d.). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy.
Sources
- 1. Immunotoxicity studies of this compound following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Isotopomer-based metabolomic analysis by NMR and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NMR metabolomics - IsoLife [isolife.nl]
- 8. 18O labeling: a tool for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epfl.ch [epfl.ch]
- 11. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Dipolar Aprotic Solvents: Evaluating the Efficiency of Sulfolane
For researchers and professionals in drug development and chemical synthesis, the choice of solvent is a critical decision that can dictate the success of a reaction. Dipolar aprotic solvents, a class of solvents with high polarity and dielectric constants, are indispensable for a wide range of chemical transformations. This guide provides an in-depth evaluation of sulfolane, comparing its performance and efficiency against other commonly used dipolar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).
The Crucial Role of the Dipolar Aprotic Solvent
Dipolar aprotic solvents lack acidic protons and are capable of solvating cations through coordination with a lone pair of electrons on an electronegative atom (typically oxygen). This ability to strongly solvate cations leaves the corresponding anions relatively "naked" and more nucleophilic, thereby accelerating many reaction types, particularly nucleophilic substitutions like Sɴ2 and nucleophilic aromatic substitution (SɴAr) reactions.[1][2] The ideal solvent must not only facilitate the desired reaction but also exhibit stability under the reaction conditions, allow for easy product separation, and meet safety and environmental standards.
This compound (tetrahydrothiophene-1,1-dioxide) is a highly polar aprotic solvent first developed by Shell Oil Company in the 1960s.[3][4] It has since become a cornerstone in industrial processes, valued for its exceptional thermal and chemical stability.[5][6]
Physicochemical Properties: A Comparative Overview
The efficiency of a solvent is intrinsically linked to its physical and chemical properties. A direct comparison reveals the distinct advantages each solvent offers. This compound's high boiling point, dipole moment, and thermal stability make it particularly suitable for reactions requiring high energy input.[2][7][8]
| Property | This compound | DMSO | DMF | NMP |
| Formula | (CH₂)₄SO₂ | (CH₃)₂SO | HCON(CH₃)₂ | C₅H₉NO |
| Molecular Weight ( g/mol ) | 120.17[9] | 78.13[10][11] | 73.09[12] | 99.13[13][14] |
| Boiling Point (°C) | 285[3][6] | 189[10][11] | 153[12][15] | 202-204[13][16] |
| Melting Point (°C) | 27-28[4][6] | 18.5-19[11][17] | -61[12] | -23 to -24[14] |
| Density (g/mL at 25°C) | 1.261[4] | 1.0955[10] | 0.944[12] | 1.028[16] |
| Dipole Moment (Debye) | 4.7 - 4.8[5][18][19] | 3.96 - 4.3[10][20] | 3.82[19] | ~3.5-4.1 |
| Dielectric Constant (ε at 20-25°C) | 43.3 - 44[5][6][19] | 46.7 - 48.9[17][19][20] | 36.7[19] | 32.2 |
| Flash Point (°C, closed cup) | 165-177 | 89[10] | 58-71[21] | 93-99[14][22] |
Logic for Solvent Selection
The selection of an appropriate dipolar aprotic solvent is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this choice based on key experimental parameters.
Sources
- 1. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Sixty Solvents [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polar solvent (sulfone compounds) this compound | Functional Materials (Relating to Funcitonal Chemicals) | Product Information | SUMITOMO SEIKA CHEMICALS CO.,LTD. [sumitomoseika.co.jp]
- 7. Is this compound a green solvent?_Chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. This compound | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. gchemglobal.com [gchemglobal.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. Dimethylformamide (DMF) [commonorganicchemistry.com]
- 13. productcatalog.eastman.com [productcatalog.eastman.com]
- 14. polybluechem.com [polybluechem.com]
- 15. Unveiling the Mysteries: Dmf Boiling Point Guide's Key Properties - Housing Innovations [dev.housing.arizona.edu]
- 16. N-Methyl-2-pyrrolidone (NMP) [commonorganicchemistry.com]
- 17. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. scribd.com [scribd.com]
- 21. manavchem.com [manavchem.com]
- 22. N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
A Comparative Environmental Risk Assessment of Sulfolane and Traditional Aprotic Solvents
Introduction: The Solvent's Dilemma in Modern Chemistry
In the realms of chemical synthesis, drug development, and petrochemical refining, the choice of solvent is a critical decision that dictates reaction efficiency, product purity, and process safety. For decades, traditional dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and aromatic solvents such as toluene have been mainstays due to their excellent solvency power.[1][2][3][4] However, growing awareness of their environmental and health impacts has spurred a search for viable alternatives.
Sulfolane, a highly polar organosulfur compound, has long been employed in critical industrial applications, most notably for the purification of natural gas ("sweetening") and the extraction of aromatic hydrocarbons (BTX extraction).[5][6] Its high thermal stability, chemical inertness, and low volatility make it an effective medium for these processes. This guide provides an in-depth, evidence-based comparison of the environmental impact of this compound against these traditional solvents. We will move beyond simple performance metrics to analyze the crucial parameters of environmental fate—biodegradability, aquatic toxicity, environmental mobility, and human health hazards—to equip researchers and industry professionals with the data necessary for informed and responsible solvent selection.
Core Environmental Impact Parameters: A Comparative Analysis
The environmental footprint of a solvent is a complex interplay of its intrinsic chemical properties and its behavior upon release into an ecosystem. Here, we dissect four critical aspects.
Environmental Persistence and Biodegradability
A solvent's ability to be broken down by microorganisms is a primary determinant of its long-term environmental impact. "Ready biodegradability" is a stringent classification indicating that a substance will undergo rapid and ultimate degradation in the environment.[7]
-
This compound: In standardized tests, this compound is not considered readily biodegradable.[8] Its primary attenuation mechanism in the environment is aerobic biodegradation, which can be a slow process, especially in the low-oxygen (anoxic) conditions typical of deep groundwater.[9][10][11] This persistence is a significant environmental concern.
-
N-Methyl-2-Pyrrolidone (NMP): NMP is considered to be biodegradable, which is a favorable environmental characteristic.[2]
-
Dimethylformamide (DMF): DMF may undergo microbial degradation in water, suggesting a lower potential for long-term persistence compared to this compound.[3]
-
Toluene: Toluene is effectively broken down by bacteria in both soil and water, limiting its persistence in these compartments.[12]
Aquatic Toxicity
The release of solvents into waterways can have devastating effects on aquatic life. Standardized tests measure the concentration at which a chemical affects organisms like fish, invertebrates (e.g., Daphnia magna), and algae.
-
This compound: this compound exhibits measurable aquatic toxicity. For example, the 48-hour EC50 (the concentration causing an effect in 50% of the population) for Daphnia magna is 852 mg/L, and the 72-hour EC50 for green algae growth is 500 mg/L.[13] While these values are relatively high, the potential for chronic exposure due to persistence is a concern. The Canadian Council of Ministers of the Environment (CCME) has set an interim water quality guideline of 50 mg/L for the protection of freshwater life.[14]
-
NMP & DMF: Both NMP and DMF are reported to have low acute toxicity to aquatic organisms.[2][3][15]
-
Toluene: Toluene demonstrates moderate acute and chronic toxicity to aquatic life.[12]
Mobility in Soil and Water
A solvent's mobility determines how far it can travel from a spill or leak, potentially contaminating vast areas. This is governed by its water solubility and its tendency to adsorb to soil particles (measured by the soil organic carbon-water partitioning coefficient, Koc).
-
This compound: This is this compound's most significant environmental drawback. It is highly soluble in water and has a very low affinity for soil, giving it high mobility in groundwater.[9][14][16][17] This has led to extensive groundwater contamination plumes at sites of industrial use or spills.[18][19]
-
NMP & DMF: Both solvents are completely miscible with water and are not expected to adsorb significantly to soil or sediment, indicating a high potential for mobility.[2][20]
-
Toluene: In contrast, toluene has low water solubility and moderately adsorbs to organic matter in soil.[1] Its primary mode of transport upon release is rapid volatilization into the air rather than migration through groundwater.[21]
Human Health and Ecotoxicity Profile
Beyond environmental degradation, the direct toxicological risk to humans and other organisms is paramount.
-
This compound: The potential for human exposure to this compound through contaminated drinking water is high due to its mobility.[16] Recent studies and re-categorizations have raised concerns about its reproductive toxicity, with some safety data sheets now carrying an H360 warning ("May damage fertility or the unborn child").[22]
-
NMP: NMP is a well-documented developmental toxicant, posing significant risks to pregnant women and women of childbearing age, particularly from high exposure during paint and coating removal.[23][24]
-
DMF: DMF is highly regulated due to its health risks. It is classified as a substance that may damage an unborn child (Repr. 1B; H360D) and is considered a possible human carcinogen (IARC Group 2B).[15][25]
-
Toluene: Toluene is toxic and flammable.[1] Acute high-level exposure can cause severe neurological effects, while long-term exposure has been linked to kidney damage.[12]
Comparative Data Summary
| Parameter | This compound | N-Methyl-2-Pyrrolidone (NMP) | Dimethylformamide (DMF) | Toluene |
| Ready Biodegradability | No, persists in anoxic conditions[8][11] | Yes[2] | Moderate potential for degradation[3] | Yes, in soil and water[12] |
| Primary Environmental Fate | Leaching into groundwater[16][19] | Dissolution in water[2] | Dissolution in water, air release[20][25] | Volatilization into air[1][21] |
| Aquatic Toxicity | Moderate (EC50 Daphnia: 852 mg/L)[13] | Low acute toxicity[2] | Low acute toxicity[3][15] | Moderate acute & chronic toxicity[12] |
| Mobility in Groundwater | Very High (High solubility, low soil sorption)[14][17] | High (Miscible with water)[2] | High (Miscible with water)[20] | Low (Low solubility, volatilizes)[1] |
| Key Human Health Hazard | Reproductive Toxicity (H360)[22] | Reproductive/Developmental Toxicity[23][24] | Reproductive Toxicity (H360D), Possible Carcinogen[25] | Neurotoxicity, Kidney Effects[12] |
| Air Pollution Concern | Low (Low volatility) | Low (Low vapor pressure)[4] | Yes (Hazardous Air Pollutant)[25] | High (Highly volatile)[21][26] |
Experimental Protocols for Environmental Assessment
To ensure the trustworthiness of environmental impact data, standardized testing methodologies are crucial. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.
Protocol: Ready Biodegradability - CO₂ Evolution Test (OECD Guideline 301B)
This test provides a robust method for determining the ultimate biodegradability of a chemical by measuring the amount of carbon dioxide produced.
Objective: To determine if a test substance is "readily biodegradable" under aerobic aqueous conditions.
Principle: A solution of the test substance in a mineral salts medium is inoculated with microorganisms (typically from a wastewater treatment plant) and incubated in the dark under aerobic conditions. The amount of CO₂ evolved from the microbial degradation of the test substance is measured over a 28-day period and is expressed as a percentage of the theoretical maximum CO₂ (ThCO₂) that could be produced from the amount of carbon in the test substance.
Step-by-Step Methodology:
-
Preparation of Mineral Medium: Prepare a sterile medium containing essential mineral salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) in purified water.
-
Inoculum Preparation: Obtain a fresh sample of activated sludge from a wastewater treatment plant treating predominantly domestic sewage. Wash and re-suspend the sludge in the mineral medium to a specific concentration.
-
Test Setup:
-
Test Vessels (x3): Add a known concentration of the test substance (e.g., providing 10-20 mg/L of Total Organic Carbon) and the prepared inoculum to the mineral medium in sealed vessels.
-
Blank Controls (x3): Prepare vessels containing only the inoculum and mineral medium to measure endogenous CO₂ production from the inoculum itself.
-
Reference Control (x1): Prepare a vessel with a readily biodegradable reference compound (e.g., sodium benzoate) to validate the test procedure.[27]
-
-
Incubation: Incubate all vessels at a constant temperature (20-24°C) in the dark for 28 days. Each vessel is aerated with CO₂-free air, which then bubbles through a CO₂-absorbing solution (e.g., barium hydroxide or sodium hydroxide) in a series of traps.
-
CO₂ Measurement: Periodically (e.g., every 2-3 days), quantify the CO₂ trapped in the absorbing solution, typically by titration of the remaining hydroxide.
-
Calculation and Interpretation:
-
Calculate the cumulative amount of CO₂ produced in each vessel, correcting the test vessels by subtracting the amount produced in the blank controls.
-
Express this as a percentage of the ThCO₂.
-
Pass Criteria: The substance is considered readily biodegradable if it reaches a 60% biodegradation level within a 10-day window during the 28-day test period.[28] The 10-day window begins when biodegradation first reaches 10%.[27]
-
Visualizing Environmental Pathways and Decision Making
Diagrams can effectively illustrate the complex relationships in environmental science and guide logical decision-making.
Caption: Comparative Environmental Fate of this compound vs. Toluene.
Caption: Decision Workflow for Environmentally Responsible Solvent Selection.
Conclusion: A Trade-Off Analysis for Responsible Chemistry
This guide demonstrates that the selection of a solvent involves a critical trade-off between performance, human health, and environmental safety. No single solvent in this comparison emerges as a universally "green" or benign option.
-
This compound's primary environmental liability is its high potential to cause persistent and widespread groundwater contamination due to its high water solubility and poor biodegradability.[9][11][19] While its low volatility is an advantage for air quality, its mobility and emerging reproductive toxicity concerns make it a hazardous choice if containment cannot be guaranteed.[22]
-
Toluene's main environmental impact is air pollution resulting from its high volatility.[21][29] Its lower mobility in water makes it less of a groundwater threat than this compound, but its flammability and neurotoxicity present significant operational and health risks.
-
NMP and DMF present a different set of hazards. While they are more biodegradable than this compound, their severe reproductive and developmental health risks are a major concern for workplace safety and have led to stringent regulatory controls.[2][15][23][25]
For the researcher, scientist, or drug development professional, the path forward is not to find a perfect solvent, but to conduct a thorough risk assessment. The ideal choice will depend on the specific application, the scale of use, and, most importantly, the engineering controls and waste management protocols in place. Prioritizing solvents with lower mobility and persistence, and ensuring robust containment and disposal systems, are the most effective strategies for minimizing the environmental impact of essential chemical processes.
References
- Fact sheet: Toluene. (n.d.). Canada.ca.
- OECD GUIDELINE FOR TESTING OF CHEMICALS (No. 301). (1992). OECD.
- Toluene (methylbenzene). (2022). Australian Government, Department of Climate Change, Energy, the Environment and Water.
- N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). (2001). Inchem.org.
- Toxicological Profile for Toluene. (2017). Agency for Toxic Substances and Disease Registry (ATSDR).
- The Environmental and Health Profile of 1-Methyl-2-Pyrrolidinone (NMP): A Balanced Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound in contaminated sites: environmental toxicity and bioremediation technologies. (2022). Canadian Journal of Civil Engineering.
- This compound | C4H8O2S | CID 31347. (n.d.). PubChem, National Institutes of Health.
- This compound. (n.d.). National Toxicology Program, National Institutes of Health.
- Human Health and Toxicology - this compound and PFAS. (2023). Alaska Department of Environmental Conservation.
- OECD GUIDELINE FOR TESTING OF CHEMICALS (No. 301). (1992). OECD.
- Dimethylformamide (DMF) Final Report. (2014). Danish Environmental Protection Agency.
- Canadian Water Quality Guidelines for the Protection of Aquatic Life - this compound. (2005). Canadian Council of Ministers of the Environment (CCME).
- Dimethylformamide (EHC 114, 1991). (1991). Inchem.org.
- Assessment Report on Toluene for Developing Ambient Air Quality Objectives. (2002). Government of Alberta.
- Public Health Statement for Toluene. (2017). Agency for Toxic Substances and Disease Registry (ATSDR).
- A Closer Look at N-Methyl-2-Pyrrolidone (NMP). (2024). Maratek.
- Dimethyformamide (DMF) Fact Sheet. (n.d.). Toxics Use Reduction Institute (TURI).
- N,N-DIMETHYLFORMAMIDE. (2001). Inchem.org.
- Test No. 301: Ready Biodegradability. (1992). OECD.
- Test No. 301: Ready Biodegradability. (1992). OECD.
- Studying the Toxicity of this compound and its Impact on the Environment. (2022). RTI International.
- This compound Threat: The Environmental Worry of Industrial Solvents. (2024). University of Guelph.
- PROCESS ANALYSIS OF this compound PROCESS: DEVELOPMENT AND APPLICATION OF PROCESS RETROFIT METHODOLOGY. (1995). Oklahoma State University.
- Canadian Soil Quality Guidelines for the Protection of Environmental and Human Health - this compound. (2006). Canadian Council of Ministers of the Environment (CCME).
- Remediation of this compound Contaminated Waters: Efficacy of Aerobic Biodegradation and Adsorption onto Activated Carbon. (2021). PRISM, University of Calgary.
- This compound in contaminated sites: environmental toxicity and bioremediation technologies | Request PDF. (2022). ResearchGate.
- Fact Sheet: N-Methylpyrrolidone (NMP). (n.d.). U.S. Environmental Protection Agency (EPA).
- Priority Substances List Assessment Report for N,N-Dimethylformamide. (2001). Health Canada.
- Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). (2018). Concawe.
- Environmental Profile for N-Methylpyrrolidone. (1998). U.S. Environmental Protection Agency (EPA).
- This compound Analysis in Environmental Samples: A Critical Review. (2023). MDPI.
- Microbial this compound degradation by isolated from contaminated sour gas plant sediments. (1998). Library and Archives Canada.
- This compound Technical Assistance and Evaluation Report Executive Summary. (n.d.).
- Treatment of this compound in groundwater: A critical review. (2020). PubMed, National Institutes of Health.
- This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. (2018). MDPI.
- This compound in contaminated sites: Environmental toxicity and bioremediation technologies. (2021). Authorea.
- Degradation of this compound in aqueous media by integrating activated sludge and advanced oxidation process | Request PDF. (2020). ResearchGate.
- Process for producing this compound compounds. (1994). Google Patents.
- Production of this compound. (1971). Google Patents.
Sources
- 1. Fact sheet: Toluene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 3. Dimethylformamide (EHC 114, 1991) [inchem.org]
- 4. maratek.com [maratek.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cpchem.com [cpchem.com]
- 7. concawe.eu [concawe.eu]
- 8. This compound | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Analysis in Environmental Samples: A Critical Review | MDPI [mdpi.com]
- 10. dec.alaska.gov [dec.alaska.gov]
- 11. Treatment of this compound in groundwater: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toluene (methylbenzene) - DCCEEW [dcceew.gov.au]
- 13. cpchem.com [cpchem.com]
- 14. ccme.ca [ccme.ca]
- 15. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]
- 16. This compound [ntp.niehs.nih.gov]
- 17. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 18. This compound Toxicity and its Impact on the Environment | RTI [rti.org]
- 19. This compound Threat: The Environmental Worry of Industrial Solvents | College of Computational, Mathematical and Physical Sciences [uoguelph.ca]
- 20. ARCHIVED - Priority Substances List Assessment Report for N,N-Dimethylformamide - Canada.ca [canada.ca]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. Is this compound a green solvent?_Chemicalbook [chemicalbook.com]
- 23. nbinno.com [nbinno.com]
- 24. epa.gov [epa.gov]
- 25. turi.org [turi.org]
- 26. open.alberta.ca [open.alberta.ca]
- 27. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 28. oecd.org [oecd.org]
- 29. PUBLIC HEALTH STATEMENT FOR TOLUENE - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Solvents for Aromatic Extraction from Naphtha: Sulfolane and Its Alternatives
In the realm of petrochemical processing, the separation of aromatic hydrocarbons—namely benzene, toluene, and xylene (BTX)—from naphtha is a cornerstone of the industry. These aromatics are vital building blocks for a vast array of chemicals and polymers.[1] The primary method for this separation is liquid-liquid extraction, a process heavily reliant on the efficacy of the chosen solvent. For decades, sulfolane has been the industry's workhorse, lauded for its high selectivity and thermal stability.[2][3] However, the pursuit of enhanced efficiency, reduced operational costs, and improved environmental profiles has spurred research into alternative solvents.
This guide provides a comprehensive comparative analysis of this compound and other prominent solvents for aromatic extraction from naphtha. We will delve into the critical performance metrics, present a robust experimental protocol for solvent evaluation, and offer a comparative assessment of this compound, N-methyl-2-pyrrolidone (NMP), glycols, and ionic liquids. This document is intended for researchers, scientists, and process chemists engaged in the optimization and development of aromatic extraction processes.
The Critical Role of the Solvent in Aromatic Extraction
The ideal solvent for aromatic extraction must exhibit a delicate balance of several key properties. The two most fundamental of these are selectivity and solvency (also referred to as solvent capacity).
-
Selectivity refers to the solvent's ability to preferentially dissolve aromatic hydrocarbons over non-aromatic (aliphatic) hydrocarbons.[4] High selectivity is crucial for achieving a high purity of the extracted aromatics.
-
Solvency or Solvent Capacity is the measure of the solvent's ability to dissolve a significant amount of aromatics.[4] A high solvency translates to lower solvent-to-feed ratios, which in turn reduces the size of the extraction equipment and the energy required for solvent recovery, leading to lower operating costs.[5]
Beyond these primary metrics, other important solvent characteristics include:
-
Boiling Point: A sufficiently high boiling point relative to the extracted aromatics simplifies the solvent recovery process, which is typically achieved through distillation.[1][6]
-
Density and Viscosity: These physical properties influence the mass transfer and phase separation characteristics within the extractor.[1][6]
-
Thermal and Chemical Stability: The solvent must be stable at the operating temperatures of the extraction and recovery units to prevent degradation and loss.[2]
-
Cost and Availability: The economic viability of a solvent is a critical consideration for large-scale industrial applications.[7][8]
-
Environmental and Safety Profile: Toxicity, biodegradability, and potential for environmental contamination are increasingly important factors in solvent selection.[9][10]
This compound, a polar aprotic solvent, has historically offered an excellent combination of these properties, particularly its high selectivity for aromatics and thermal stability.[2][11] Its effectiveness stems from its ability to form strong interactions with the electron-rich aromatic rings while having minimal affinity for the non-polar aliphatic components.[11]
Experimental Protocol for Comparative Solvent Evaluation
To objectively compare the performance of different solvents, a standardized experimental methodology is essential. The following protocol outlines a systematic approach for evaluating solvents in a laboratory setting.
2.1. Materials and Equipment
-
Naphtha Feedstock: A well-characterized naphtha stream with a known composition of aromatic and non-aromatic hydrocarbons. A synthetic naphtha reformate can also be prepared by mixing known quantities of representative compounds (e.g., n-hexane, benzene, n-heptane, toluene, n-octane, xylene).[12]
-
Solvents: High-purity grades of this compound and the alternative solvents to be tested (e.g., NMP, diethylene glycol, a representative ionic liquid).
-
Liquid-Liquid Extraction Apparatus: Jacketed glass vessels with temperature control, magnetic or overhead stirrers, and a means for separating the two liquid phases (e.g., separatory funnels or vessels with bottom drain valves).
-
Analytical Instrumentation: Gas chromatograph (GC) equipped with a suitable column (e.g., PIONA) and a flame ionization detector (FID) for analyzing the composition of the feed, extract, and raffinate phases.
-
Standard Laboratory Glassware and Equipment: Balances, pipettes, volumetric flasks, heating mantles, and temperature probes.
2.2. Experimental Workflow
The following diagram illustrates the key steps in the experimental evaluation of a solvent for aromatic extraction.
Caption: Experimental workflow for the evaluation of solvent performance in aromatic extraction.
2.3. Step-by-Step Methodology
-
Feedstock Characterization: Determine the initial composition of the naphtha feedstock using gas chromatography to quantify the concentration of each aromatic and non-aromatic component.
-
Extraction: a. In a temperature-controlled vessel, add a known mass of the naphtha feedstock and the solvent at a specified solvent-to-feed ratio (e.g., 1:1, 2:1, 3:1 by volume or weight).[1][13] b. Stir the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and facilitate mass transfer between the two phases. c. Stop the stirring and allow the mixture to settle and the two phases (the solvent-rich extract phase and the naphtha-rich raffinate phase) to separate completely. d. Carefully separate the two phases. Measure and record the mass or volume of each phase.
-
Analysis: a. Analyze the composition of the extract and raffinate phases using gas chromatography.
-
Data Analysis and Performance Metrics Calculation: a. Distribution Coefficient (Kd): This is a measure of the solvent's capacity or solvency for a particular aromatic component. It is calculated as the ratio of the concentration of the aromatic in the extract phase to its concentration in the raffinate phase.[14][15] b. Selectivity (S): This indicates the preference of the solvent for aromatics over non-aromatics. It is calculated as the ratio of the distribution coefficient of the aromatic component to the distribution coefficient of a representative non-aromatic component.[4]
-
Parameter Variation: Repeat the experiment at different operating temperatures (e.g., 30°C to 125°C) and solvent-to-feed ratios to understand their influence on the solvent's performance.[1][13]
Comparative Analysis of Solvents
The selection of an optimal solvent involves a trade-off between its performance characteristics and economic considerations. The following diagram illustrates the relationship between key solvent properties and the overall extraction performance.
Caption: Relationship between solvent properties and extraction performance.
The table below summarizes the key performance characteristics of this compound and its main alternatives based on available experimental data and industrial experience.
| Solvent | Selectivity | Solvency (Capacity) | Operating Temperature (°C) | Advantages | Disadvantages |
| This compound | Excellent | Good | 75 - 125[6] | High selectivity, high thermal stability, commercially proven.[1][2][13] | Higher cost than glycols, potential for corrosion if water content is not controlled.[2][5] |
| N-Methyl-2-pyrrolidone (NMP) | Good | Excellent | Ambient to moderate | High solvency leading to lower solvent circulation rates.[16] | Lower selectivity than this compound, toxicity concerns.[16] |
| Glycols (DEG, TEG) | Good | Moderate | Varies | Low cost, readily available.[12][17] | Lower solvency requiring higher solvent-to-feed ratios, potential for thermal degradation. |
| Ionic Liquids (ILs) | Very High | Variable | Ambient to moderate | High selectivity, negligible vapor pressure (environmentally benign), tunable properties.[7][8][18] | High cost, potential for viscosity issues, long-term stability data is limited.[7][8] |
3.1. This compound
As the industry benchmark, this compound offers a well-rounded performance profile. Its high selectivity ensures the production of high-purity aromatics.[1][13] While its solvency is good, it is generally lower than that of NMP. The process operates at elevated temperatures to ensure miscibility and reduce viscosity.[6]
3.2. N-Methyl-2-pyrrolidone (NMP)
NMP's primary advantage is its excellent solvency, which can lead to significant savings in capital and operating costs due to reduced solvent circulation.[16] However, its selectivity is lower than this compound's, which may necessitate more complex process configurations to achieve the desired aromatic purity. There are also growing concerns about the reproductive toxicity of NMP.[19]
3.3. Glycols
Diethylene glycol (DEG) and other glycols are low-cost alternatives to this compound.[12] They exhibit good selectivity but have lower solvency, which increases the required solvent-to-feed ratio and, consequently, the energy consumption for solvent recovery. Mixed solvents, such as propylene carbonate and diethylene glycol, have been investigated to balance selectivity and capacity.[12][20]
3.4. Ionic Liquids (ILs)
Ionic liquids represent a promising new frontier in solvent technology for aromatic extraction.[7][18] These are organic salts that are liquid at low temperatures. Their key advantages include extremely low vapor pressure, which minimizes solvent losses to the atmosphere, and the ability to be "tuned" for specific applications by modifying their cationic and anionic structures.[7][8] Studies have shown that some ionic liquids can exhibit higher selectivity and distribution coefficients for aromatics than this compound.[21][22] The primary barrier to their widespread adoption is their high cost, although research is ongoing to develop more economical synthesis routes.[7][8] Economic evaluations suggest that processes using ionic liquids could have significantly lower investment and annual costs compared to the this compound process, mainly due to simpler solvent regeneration.[7]
Conclusion and Future Outlook
This compound remains a robust and reliable solvent for aromatic extraction, backed by decades of commercial operation. However, the choice of the optimal solvent is highly dependent on the specific economic and operational context of a given plant. For new builds or retrofits, alternative solvents warrant serious consideration.
NMP offers the potential for lower energy consumption due to its high solvency, but this must be weighed against its lower selectivity and toxicity concerns. Glycols represent a low-cost option, particularly for smaller-scale operations where the higher energy penalty may be acceptable.
Ionic liquids hold the greatest promise for revolutionizing aromatic extraction. Their superior selectivity and environmental credentials make them a compelling long-term solution. As the cost of ionic liquids decreases and our understanding of their long-term performance grows, they are poised to become a highly competitive alternative to this compound.
Further research should focus on the development of low-cost, stable ionic liquids and the optimization of extraction processes utilizing these novel solvents. The continuous evaluation of solvent performance through rigorous experimental protocols, such as the one outlined in this guide, will be crucial in driving the next generation of efficient and sustainable aromatic extraction technologies.
References
- Hamid, S. H., & Ali, M. A. (1996). Comparative study of solvents for the extraction of aromatics from naphtha. Energy Sources, 18(1), 65-84. [Link]
- Ali, M. A. (2015).
- Lababidi, H. M. S., Ali, S. H., & Fahim, M. A. (2006). Optimization of Aromatics Extraction of Naphtha Reformate by Propylene Carbonate/Diethylene Glycol Mixed Solvent. Industrial & Engineering Chemistry Research, 45(14), 5031–5039. [Link]
- Hamid, S. H., & Ali, M. A. (1995).
- Meindersma, G. W., Podt, A. J. G., & de Haan, A. B. (2007). Conceptual Process Design for Aromatic/Aliphatic Separation with Ionic Liquids. Chemical Engineering Research and Design, 85(A9), 1256-1266.
- Hamid, S. H., & Ali, M. A. (1996). Comparative Study of Solvents for the Extraction of Aromatics from Naphtha. Taylor & Francis Online. [Link]
- Hamid, S. H., & Ali, M. A. (1996).
- Hossain, M. A., et al. (2012). Ionic liquids as benign solvents for the extraction of aromatics. Bulletin of the Korean Chemical Society, 33(10), 3241-3247.
- Meindersma, G. W. (2005). EXTRACTION OF AROMATICS FROM NAPHTHA WITH IONIC LIQUIDS. University of Twente. [Link]
- Al-Ghamdi, A. M., & Al-Otaibi, K. N. (2018). This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential.
- Meindersma, G. W., Podt, A. J. G., & de Haan, A. B. (2005). Separation of Aromatic and Aliphatic Hydrocarbons with Ionic Liquids: A Conceptual Process Design.
- Meindersma, G. W., Podt, A. J. G., & de Haan, A. B. (2005).
- Google Patents. (n.d.). US2400802A - Separation of aromatic hydrocarbons from hydrocarbon mixtures.
- Lababidi, H. M. S., Ali, S. H., & Fahim, M. A. (2006). Optimization of Aromatics Extraction of Naphtha Reformate by Propylene Carbonate/Diethylene Glycol Mixed Solvent.
- Jessen, C., et al. (2019). This compound: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 23(8), 1576-1589.
- Patsnap. (2025). BTX Extraction: this compound vs. Aromex Process Economics.
- Shankar, M. S., et al. (2020). Computer‐aided solvent selection and design for the efficient extraction of a pharmaceutical molecule. AIChE Journal, 66(4), e16911.
- Ghorbani, M., et al. (2023). This compound Analysis in Environmental Samples: A Critical Review. MDPI. [Link]
- Wang, Y., et al. (2016). An extraction process for optimal utilization of naphtha based on molecule management.
- University of Guelph. (2024). This compound Threat: The Environmental Worry of Industrial Solvents. University of Guelph.
- Kacel, T., Hamdi, L., & Bensebia, O. (2025). Optimization of aromatic compound extraction from naphtha using ultrasonic assistance and deep eutectic solvents: A full factorial design study. Taylor & Francis Online.
- RTI International. (2022). Studying the Toxicity of this compound and its Impact on the Environment.
- Khanna, A., & Dhingra, H. (2000). SOLVENT EVALUATION FOR AROMATIC EXTRACTION.
- Google Patents. (n.d.). US3551327A - Extractive distillation of aromatics with a this compound solvent.
- University of Rochester. (n.d.). Solvent: this compound. Department of Chemistry: University of Rochester.
- Wikipedia. (n.d.). This compound. Wikipedia.
- Chevron Phillips Chemical. (n.d.). This compound. Chevron Phillips Chemical.
- ChemPoint. (n.d.).
- De Angelis, F., & Pizzuti, L. (2018).
- Lee, S., & Kim, Y. (2015). Optimization of the this compound Extraction Plant Based on Modeling and Simulation.
- N.A. (n.d.). ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3.
- Al-Doury, E. A. A., & Al-Zuhairy, A. K. (2015). Extraction of Aromatic Hydrocarbons from Lube Oil Using Different Co-Solvent. Iraqi Journal of Chemical and Petroleum Engineering, 16(2), 49-56.
- ResearchGate. (n.d.). Comparison of estimated investment and variable cost in $1000 3.
- Element Lab Solutions. (n.d.).
- National Institutes of Health. (n.d.).
- Scribd. (n.d.). Experiment 2 Liquid Liquid Extraction Theory. Scribd.
- Zhang, Y., et al. (2008). Process Simulation and Analysis of Aromatics Extraction by this compound. 2008 International Conference on Computer and Electrical Engineering.
- Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
- Fact.MR. (n.d.).
- Singh, M. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. University of Algeria.
Sources
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. BTX Extraction: this compound vs. Aromex Process Economics [eureka.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. ris.utwente.nl [ris.utwente.nl]
- 9. mdpi.com [mdpi.com]
- 10. This compound Toxicity and its Impact on the Environment | RTI [rti.org]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. US3551327A - Extractive distillation of aromatics with a this compound solvent - Google Patents [patents.google.com]
- 18. khu.elsevierpure.com [khu.elsevierpure.com]
- 19. chempoint.com [chempoint.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to Sulfolane Stability in Long-Term Chemical Processes
For researchers, scientists, and professionals in drug development and chemical manufacturing, the selection of a solvent is a critical decision that profoundly impacts process efficiency, product purity, and operational safety, especially in long-term applications. Among the array of available dipolar aprotic solvents, sulfolane distinguishes itself through its exceptional thermal and chemical stability. This guide provides an in-depth, objective comparison of this compound's performance against common alternatives, supported by experimental data and field-proven insights, to empower you in making informed decisions for your chemical processes.
The Critical Role of Solvent Stability
In continuous or long-duration batch processes, solvent degradation can lead to a cascade of detrimental effects. These include the formation of impurities that can contaminate the final product, the generation of corrosive byproducts that damage equipment, and a reduction in solvent efficacy, necessitating costly downtime for solvent regeneration or replacement.[1][2] Therefore, a thorough understanding of a solvent's stability under specific process conditions is paramount.
This compound: A Profile of Robustness
This compound, a saturated five-membered heterocyclic sulfone, is a highly polar aprotic solvent with a unique combination of properties that make it suitable for a wide range of applications, including aromatic extraction from hydrocarbon mixtures and the purification of natural gas.[1][3][4] Its stability is attributed to the strong carbon-sulfur and sulfur-oxygen bonds within its structure.
Thermal Stability
This compound exhibits remarkable thermal stability, with decomposition reported to begin at temperatures around 200-220°C (392-428°F).[5] However, for practical long-term use, its operational ceiling is generally considered to be slightly lower to minimize any degradation. The primary thermal degradation products are sulfur dioxide (SO₂) and polymeric materials.[5]
Chemical and Oxidative Stability
Pure this compound is chemically inert and resistant to both strong acids and bases, making it a versatile solvent for a variety of reaction conditions.[3] However, its stability can be compromised by the presence of certain contaminants, particularly oxygen and water, especially at elevated temperatures.[6] The presence of oxygen can accelerate the decomposition of this compound, leading to the formation of acidic byproducts which can be corrosive to process equipment.[5][6] It is standard practice to store and handle this compound under an inert nitrogen blanket to mitigate oxidative degradation.[2]
Comparative Analysis: this compound vs. Alternatives
The choice of a solvent is often a trade-off between performance, cost, and safety. Here, we compare the stability of this compound with other commonly used dipolar aprotic solvents: N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO).
| Property | This compound | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |
| Boiling Point | 285 °C | 202 °C | 189 °C |
| Thermal Stability | High (Decomposition > 200 °C) | Moderate | Lower (Decomposes near boiling point)[7] |
| Chemical Stability | High (Resistant to acids/bases) | Moderate (Can hydrolyze) | Moderate (Can be an oxidant)[8] |
| Oxidative Stability | Good (Accelerated by oxygen) | Moderate | Can be oxidized |
| Toxicity Profile | Moderate | Higher (Reproductive toxicity concerns)[9][10] | Lower |
| Skin Penetration | Very Low[3] | High | High[9] |
Table 1: Comparative properties of this compound and alternative solvents.
As the data suggests, this compound offers superior thermal and chemical stability compared to NMP and DMSO.[3] While NMP and DMSO are effective solvents in many applications, their lower thermal stability and potential for hydrolysis or oxidation can be limiting factors in long-term, high-temperature processes.[7][8][11] Furthermore, the significant health concerns associated with NMP, particularly its reproductive toxicity, have led to increased regulatory scrutiny and a drive towards safer alternatives like this compound in some applications.[9][10]
Ionic liquids have also been investigated as alternatives to this compound for applications like aromatic extraction.[12][13][14][15][16] While some ionic liquids exhibit high selectivity, their long-term stability, cost, and industrial-scale viability are still areas of active research and may not yet match the proven track record of this compound.[16]
Understanding Degradation: Pathways and Consequences
The primary degradation pathway for this compound under process conditions, particularly in the presence of oxygen, involves the formation of acidic byproducts. This not only reduces the solvent's effectiveness but also introduces a significant corrosion risk to carbon and stainless steel equipment.[2][5][6]
Caption: Workflow for accelerated solvent stability testing.
Protocol 1: Isothermal Aging Test
Objective: To determine the rate of thermal degradation of the solvent at a constant elevated temperature.
Methodology:
-
Sample Preparation: Place a known volume (e.g., 50 mL) of the solvent into multiple sealed, inert reaction vessels (e.g., glass-lined autoclaves). For comparative studies, prepare parallel sets with alternative solvents.
-
Environmental Control: Purge the headspace of the vessels with an inert gas (e.g., nitrogen) to create an oxygen-free environment. For oxidative stability testing, a known partial pressure of air or oxygen can be introduced.
-
Thermal Exposure: Place the vessels in a calibrated oven or heating block set to a constant temperature representative of the high-end of the process operating range (e.g., 180°C).
-
Time-point Sampling: At predetermined intervals (e.g., 0, 100, 500, 1000 hours), remove a vessel from the oven and allow it to cool to room temperature.
-
Analysis: Analyze the solvent for:
-
Appearance: Visual inspection for color change.
-
Purity: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the remaining solvent. [17][18] * Degradation Products: GC-Mass Spectrometry (GC-MS) to identify and quantify volatile degradation products. [17][18] * Acidity: Titration to determine the formation of acidic byproducts.
-
-
Data Interpretation: Plot the concentration of the solvent and key degradation products as a function of time to determine the degradation rate.
Protocol 2: Stress Testing with Contaminants
Objective: To evaluate the impact of common process contaminants (e.g., water, oxygen) on solvent stability.
Methodology:
-
Sample Matrix: Prepare a matrix of solvent samples with varying concentrations of contaminants. For example:
-
This compound (as is)
-
This compound + 1% (w/w) water
-
This compound + air in headspace
-
This compound + 1% (w/w) water + air in headspace
-
-
Exposure: Subject all samples to the same isothermal aging protocol as described above.
-
Analysis: Analyze the samples at each time point using the same analytical techniques as in Protocol 1.
-
Causality Analysis: By comparing the degradation rates across the different sample conditions, the specific impact of each contaminant can be determined. This is crucial for establishing safe operating limits for contaminants in the process.
Conclusion: The Enduring Value of this compound
While the landscape of industrial solvents is continually evolving, this compound remains a benchmark for stability in demanding, long-term chemical processes. Its inherent thermal and chemical robustness, when properly managed to mitigate oxidative degradation, provides a reliable and cost-effective solution for applications such as aromatic extraction and gas treatment. [4]For researchers and drug development professionals, a deep understanding of this compound's stability profile, validated through rigorous experimental testing, is key to developing efficient, safe, and reproducible chemical processes.
References
- Headley, J. V., & McMartin, D. W. (2004). A review of analytical methods for the determination of this compound and alkanolamines in environmental studies. Journal of Environmental Science and Health, Part A, 39(8), 1839-1857.
- Meindersma, G. W., de Haan, A. B., & Sijbesma, H. (2010).
- Bessot, C. (2012). This compound: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 16(7), 1349-1351.
- Schneider, D. (n.d.). Extraction Unit this compound Solvent Regeneration.
- Headley, J. V., & McMartin, D. W. (2004). A Review of Analytical Methods for the Determination of this compound and Alkanolamines in Environmental Studies.
- Meindersma, G. W., Podt, A. J. G., & de Haan, A. B. (2005).
- Meindersma, G. W., Podt, A. J. G., Mesbahi, A., & de Haan, A. B. (2010). Comparison of Ionic Liquids to Conventional Organic Solvents for Extraction of Aromatics from Aliphatics.
- Charpentier, P., et al. (2018). This compound: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. Molecules, 23(10), 2636.
- Khan, M. A., et al. (2019). Degradation of this compound in aqueous media by integrating activated sludge and advanced oxidation process.
- Domínguez, I., et al. (2012). Sulfonate-Based Ionic Liquids in the Liquid–Liquid Extraction of Aromatic Hydrocarbons.
- Bessot, C. (2012). This compound: A Versatile Dipolar Aprotic Solvent.
- Meindersma, G. W., & de Haan, A. B. (2011).
- Alaska Department of Environmental Conservation. (n.d.).
- Charpentier, P., et al. (2018). This compound in liquid extraction: A review.
- ChemicalBook. (2024). Applications of Dimethyl sulfoxide in chemical and medical industry.
- Bryan Research & Engineering, Inc. (2020, July 1). Aromatic Extraction Using this compound [Video]. YouTube.
- Tan, J., et al. (1998). Process Simulation and Analysis of Aromatics Extraction by this compound. Tsinghua Science and Technology, 3(3), 1109-1113.
- Asano, K., et al. (1999).
- BenchChem. (2025). Comparative Study of Sulfolene-Based Solvents in Organic Reactions: A Guide for Researchers.
- Bessot, C. (2012). This compound: A Versatile Dipolar Aprotic Solvent. ElectronicsAndBooks.
- ChemPoint. (n.d.).
- Kobarfard, M. (2025). Development and Optimization of Analytical methods for this compound and BTEX Quantification in Environmental samples.
- British Columbia Ministry of Environment and Climate Change Strategy. (2017).
- Kobarfard, M., & Górecki, T. (2023). This compound Analysis in Environmental Samples: A Critical Review. MDPI.
- Fedorak, P. M., & Coy, D. L. (1996). This compound biodegradation potential in aquifer sediments at sour natural gas plant sites. Environmental Technology, 17(10), 1093-1102.
- Bretherick, L. (1990). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Journal of Chemical Technology & Biotechnology, 47(1), 9-24.
- Sigma-Aldrich. (n.d.). Dimethyl sulfoxide (D8779)
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Goral, M., et al. (2012). Effect of this compound, Dimethyl Sulfoxide, and N -Methyl-2-pyrrolidone on Relative Volatility of a 2,2,2-Trifluoroethanol–Isopropanol Azeotropic System.
- Ayalytical. (n.d.). ASTM D6468 Thermal Stability Test Method.
- Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO).
- Waterman, K. C., & MacDonald, B. C. (2017). An Introduction to the Accelerated Stability Assessment Program. Pharmaceutical Outsourcing.
- World Health Organization. (2018). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
- Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study.
- Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More.
- [No author]. (n.d.). Stability Study Protocol.
- Hsieh, C. H., et al. (2018). The Green Engineering Implications of the Replacement and Recovery of Dipolar Aprotic Solvents in Industrial Manufacturing. 2018 IEEE International Symposium on Technologies for Homeland Security (HST).
- Cánovas, R., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. PubMed.
- Smith, G., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central.
- ASTM International. (n.d.). Selected Technical Papers (STPs).
Sources
- 1. researchgate.net [researchgate.net]
- 2. dec.alaska.gov [dec.alaska.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. stratusengr.com [stratusengr.com]
- 6. mdpi.com [mdpi.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chempoint.com [chempoint.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Ionic Liquids to Conventional Organic Solvents for Extraction of Aromatics from Aliphatics | Ingeniería UC [ing.uc.cl]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. www2.gov.bc.ca [www2.gov.bc.ca]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to Industrial Solvents: Unveiling the Cost-Effectiveness of Sulfolane
For researchers, scientists, and professionals in drug development, the selection of an industrial solvent is a critical decision that significantly impacts process efficiency, production costs, and environmental footprint. This guide provides an in-depth, objective comparison of sulfolane against other prevalent industrial solvents, namely N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and acetonitrile. By examining their performance characteristics, economic viability, and safety profiles, supported by scientific data, this analysis aims to equip you with the necessary insights to make informed solvent choices.
Introduction: The Pivotal Role of Solvent Selection
Industrial solvents are the lifeblood of numerous chemical processes, from extraction and purification to serving as reaction media. An ideal solvent should exhibit high selectivity and solvency for the target compounds, be chemically and thermally stable, non-corrosive, and easily recoverable. Furthermore, considerations of cost, safety, and environmental impact are paramount in today's regulatory landscape.
This compound, a polar aprotic solvent, has long been a workhorse in the petrochemical industry, particularly for the extraction of aromatic hydrocarbons. Its unique combination of properties, however, makes it a compelling candidate for a broader range of applications, prompting a closer look at its cost-effectiveness in comparison to other widely used solvents.
The Contenders: A Head-to-Head Comparison
This guide will focus on a comparative analysis of four key industrial solvents:
-
This compound: A highly polar, thermally stable solvent known for its efficacy in aromatic extraction.
-
N-Methyl-2-pyrrolidone (NMP): A versatile polar aprotic solvent with broad applications in petrochemicals, polymers, and pharmaceuticals.
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent with exceptional dissolving capabilities for a wide range of organic and inorganic compounds.
-
Acetonitrile: A medium-polarity aprotic solvent widely used in purification processes, particularly in the pharmaceutical industry for HPLC applications.
Physicochemical Properties: The Foundation of Performance
The performance of a solvent is intrinsically linked to its physical and chemical properties. A comprehensive comparison of these properties is essential for understanding their suitability for specific applications.
|
Safety Operating Guide
Navigating the Challenges of Sulfolane Disposal: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Sulfolane, a highly versatile and widely used industrial solvent, presents unique challenges in its disposal due to its high boiling point, water solubility, and environmental persistence.[1][2][3] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and field-proven best practices. Our objective is to empower you with the knowledge to not only meet regulatory requirements but also to foster a culture of safety and sustainability within your organization.
Understanding this compound: Properties and Hazards
Before delving into disposal procedures, a thorough understanding of this compound's characteristics is paramount. This knowledge informs every aspect of its handling, from personal protective equipment (PPE) selection to the choice of disposal methodology.
This compound, or tetramethylene sulfone, is a colorless to pale yellow liquid with a characteristic mushroom-like odor.[4] Its utility in various industrial and laboratory applications stems from its exceptional thermal and chemical stability. However, these same properties contribute to its environmental persistence.[1]
Table 1: Key Properties and Hazards of this compound
| Property | Value | Implication for Disposal |
| CAS Number | 126-33-0 | Unique identifier for regulatory and safety documentation.[5][6] |
| Boiling Point | 285 °C | High boiling point means evaporation is not a viable disposal method and requires high-temperature incineration for effective destruction.[4] |
| Vapor Pressure | 0.035 hPa at 30 °C | Low volatility reduces inhalation risk at room temperature, but vapors are heavier than air and can accumulate in low-lying areas.[5] |
| Solubility in Water | Miscible | High water solubility facilitates its spread in aquatic environments if improperly disposed of, leading to groundwater contamination.[1][2][3] |
| Acute Oral Toxicity (LD50, Rat) | 2006 mg/kg | Harmful if swallowed.[5][6][7] |
| Primary Hazards | Harmful if swallowed, may damage fertility or the unborn child.[6][8] | Requires careful handling and appropriate PPE to prevent exposure. |
The Regulatory Landscape: Ensuring Compliance
The disposal of this compound is governed by a framework of local, state, and federal regulations. In the United States, this primarily falls under the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[9][10] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations. Waste profiling and proper labeling are critical first steps in the legal disposal of this compound waste.
Pre-Disposal: Handling and Storage with Foresight
Proper disposal begins long before the waste container is full. The following handling and storage procedures are essential for ensuring safety and facilitating compliant disposal.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical-resistant safety goggles or a face shield.[4][11]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or Viton.[4]
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: In situations with inadequate ventilation or the potential for aerosol generation, a respirator may be necessary.[4]
Segregation and Storage of this compound Waste
Proper segregation of chemical waste is a fundamental principle of laboratory safety.
-
Dedicated Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a compatible material, such as glass or polyethylene.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic").
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][10] The storage area should have secondary containment to mitigate spills.
Decision-Making for this compound Disposal: A Logical Workflow
The selection of an appropriate disposal method depends on the quantity and concentration of the this compound waste. The following diagram illustrates a typical decision-making workflow for laboratory-scale this compound waste.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound Threat: The Environmental Worry of Industrial Solvents | College of Computational, Mathematical and Physical Sciences [uoguelph.ca]
- 3. This compound Contaminated Water Treatment by EPT EOX [groundeffects.org]
- 4. chemicalbull.com [chemicalbull.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chempoint.com [chempoint.com]
- 9. dec.alaska.gov [dec.alaska.gov]
- 10. cpchem.com [cpchem.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sulfolane
As researchers and scientists in the fast-paced world of drug development, our focus is rightfully on innovation and discovery. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides essential, practical guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling Sulfolane, a versatile yet hazardous solvent. Moving beyond a simple checklist, we will delve into the rationale behind these safety protocols, ensuring a deep understanding that fosters a culture of safety and scientific excellence in your laboratory.
Understanding the Risks: Why Specific PPE is Crucial
This compound is a polar aprotic solvent widely used in various industrial and laboratory applications.[1][2] While its properties make it an effective solvent, it also presents several health hazards that necessitate stringent safety measures.[2] this compound is harmful if swallowed and may cause damage to fertility or an unborn child.[3][4] It can also cause eye irritation and may lead to organ damage through prolonged or repeated exposure.[3][5] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense to mitigate these risks.
Core Principles of this compound Safety
Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[6] An emergency eyewash station and safety shower should be readily accessible.[6] The following sections provide a detailed breakdown of the essential PPE required for handling this compound, categorized by the level of protection needed for different laboratory tasks.
Task-Based PPE Selection for this compound Handling
The selection of appropriate PPE is contingent on the specific task being performed and the associated risk of exposure. The following table provides a clear, task-oriented guide to ensure you are always adequately protected.
| Task | Minimum PPE Requirement | Enhanced Precautions (for large quantities or high-risk operations) |
| Weighing and Aliquoting | - Chemical splash goggles- Nitrile or Butyl rubber gloves (double-gloved recommended)- Laboratory coat | - Face shield over splash goggles- Chemical-resistant apron over lab coat |
| Solvent Transfer | - Chemical splash goggles- Nitrile or Butyl rubber gloves (double-gloved recommended)- Laboratory coat | - Face shield over splash goggles- Chemical-resistant apron over lab coat- Consider a respirator if ventilation is inadequate |
| Running Reactions | - Chemical splash goggles- Nitrile or Butyl rubber gloves (double-gloved recommended)- Laboratory coat | - Face shield over splash goggles- Chemical-resistant apron over lab coat- Ensure reaction is contained within a fume hood |
| Spill Cleanup | - Chemical splash goggles- Heavy-duty Nitrile or Butyl rubber gloves- Chemical-resistant suit or apron- NIOSH-approved respirator with organic vapor cartridges | - Supplied-air respirator for large spills or in confined spaces |
| Waste Disposal | - Chemical splash goggles- Nitrile or Butyl rubber gloves- Laboratory coat | - Face shield over splash goggles- Chemical-resistant apron |
Deep Dive into PPE Components
Understanding the "why" behind each piece of PPE empowers you to make informed decisions and fosters a proactive safety mindset.
Eye and Face Protection: Your First Line of Defense
This compound can cause serious eye irritation.[5] Therefore, chemical splash goggles are mandatory whenever handling this solvent. They provide a seal around the eyes, protecting against splashes from all angles. For tasks with a higher risk of splashing, such as transferring large volumes or cleaning up spills, a face shield worn over the goggles offers an additional layer of protection for the entire face.[7]
Hand Protection: Choosing the Right Glove Material
The choice of glove material is critical for preventing skin contact. Not all gloves offer the same level of protection against specific chemicals. For this compound, gloves made of Butyl rubber or Nitrile rubber are recommended.[8][9] It is crucial to consult the glove manufacturer's chemical resistance guide to understand the breakthrough time—the time it takes for the chemical to permeate the glove material.[10] Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.[11] Double-gloving is a prudent practice that can significantly reduce the risk of exposure in case the outer glove is compromised.
Body Protection: Shielding Against Spills and Splashes
A standard laboratory coat should be worn to protect your skin and personal clothing from minor spills and splashes.[12] For procedures involving larger quantities of this compound or with a higher risk of significant splashes, a chemical-resistant apron or a full protective suit should be worn over the lab coat.[3][7]
Respiratory Protection: When Engineering Controls Are Not Enough
Engineering controls, such as a chemical fume hood, are the primary means of preventing inhalation exposure.[6] However, in situations where ventilation is inadequate, or during emergency procedures like a large spill, respiratory protection is necessary. A NIOSH-approved respirator with organic vapor cartridges is recommended.[11][13] For situations with the potential for uncontrolled release or unknown exposure levels, a positive-pressure, air-supplying respirator offers the highest level of protection.[5][11]
Visualizing Your PPE Decision-Making Process
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE when handling this compound.
Operational Plans: Spill Response and Waste Disposal
A comprehensive safety plan extends beyond personal protection and includes clear protocols for emergencies and proper disposal of hazardous waste.
Emergency Spill Response
In the event of a this compound spill, your immediate actions are crucial to mitigating the hazard.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[14][15]
-
Control Ignition Sources : If the spill is flammable, eliminate all potential ignition sources.
-
Don Appropriate PPE : Before attempting any cleanup, don the appropriate PPE as outlined in the "Spill Cleanup" section of the table above.
-
Contain the Spill : Use an inert absorbent material, such as vermiculite, sand, or a commercial absorbent, to contain the spill and prevent it from spreading.[11][14]
-
Clean Up : Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[8]
-
Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[14]
-
Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.[15]
Waste Disposal Protocol
Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.
-
Segregate Waste : Do not mix this compound waste with other chemical waste streams.[16]
-
Use Designated Containers : Store all this compound waste, including contaminated PPE and cleanup materials, in a designated, properly labeled, and sealed container.[8][11]
-
Follow Institutional Guidelines : Adhere to your institution's specific procedures for hazardous waste disposal. This may involve contacting the EHS department for waste pickup.[16]
-
Regulatory Compliance : Ensure that all disposal practices are in accordance with local, state, and federal regulations.[5][8] this compound waste may be classified as hazardous waste and require disposal at a licensed facility.[5][11]
By adhering to these detailed PPE protocols and operational plans, you are not only ensuring your personal safety but also contributing to a robust safety culture within your organization. This commitment to safety is the bedrock upon which scientific progress is built.
References
- Chevron Phillips Chemical. (2019, October 14). This compound - A Anhydrous.
- ChemicalBook. (n.d.). This compound - Safety Data Sheet.
- Material Safety Data Sheet. (2025, October 16). This compound.
- Merck Millipore. (n.d.). This compound MSDS - 807993.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Alaska Department of Environmental Conservation. (n.d.). This compound - A Anhydrous.
- Chevron Phillips Chemical. (2024, February 14). This compound - A Anhydrous.
- Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - this compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethylthis compound, 95%.
- Benchchem. (n.d.). Proper Disposal Procedures for Sulforaphane.
- Thermo Fisher Scientific. (2012, February 21). SAFETY DATA SHEET - this compound.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- National Institutes of Health. (n.d.). This compound | C4H8O2S | CID 31347 - PubChem.
- Canyon Components. (n.d.). This compound Chemical compatibility with O-rings, rubbers, & plastics.
- ChemPoint.com. (n.d.). This compound-A, Pure Grade.
- Aozun Yazhou Chemical. (n.d.). This compound MSDS.
- National Oceanic and Atmospheric Administration. (n.d.). This compound. CAMEO Chemicals.
- University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response.
- Health and Safety Executive. (n.d.). Emergency response / spill control.
- Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Emergency Management.
- MsdsDigital.com. (2015, March 3). This compound-A, Low Color Danger.
- CHEMICAL GLOVE RESISTANCE GUIDE. (n.d.).
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
Sources
- 1. This compound | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. canyoncomponents.com [canyoncomponents.com]
- 3. cpchem.com [cpchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. dec.alaska.gov [dec.alaska.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. cdn.mscdirect.com [cdn.mscdirect.com]
- 11. cpchem.com [cpchem.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. chempoint.com [chempoint.com]
- 14. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
